4'-Acetylbenzo-18-crown 6-Ether
Description
The exact mass of the compound 4'-Acetylbenzo-18-crown 6-Ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-Acetylbenzo-18-crown 6-Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Acetylbenzo-18-crown 6-Ether including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O7/c1-15(19)16-2-3-17-18(14-16)25-13-11-23-9-7-21-5-4-20-6-8-22-10-12-24-17/h2-3,14H,4-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVDFSVHYMATAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394776 | |
| Record name | 4'-Acetylbenzo-18-crown 6-Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41855-35-0 | |
| Record name | 4'-Acetylbenzo-18-crown 6-Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Acetylbenzo-18-crown 6-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4'-Acetylbenzo-18-crown-6 Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Acetylbenzo-18-crown-6 ether is a functionalized macrocyclic polyether that has garnered significant interest within the scientific community. Its unique molecular architecture, combining the cation-complexing ability of the 18-crown-6 ring with the reactive potential of an acetyl group, makes it a valuable intermediate in the synthesis of more complex molecules and a key component in various applications.[1] These applications span from the development of ion-selective sensors and separation technologies to the design of sophisticated drug delivery systems.[1] This guide provides a comprehensive overview of the synthetic pathway to 4'-Acetylbenzo-18-crown-6 ether, delving into the mechanistic underpinnings of the reaction, a detailed experimental protocol, and methods for purification and characterization.
Synthesis Pathway: Friedel-Crafts Acylation of Benzo-18-crown-6
The most direct and widely employed method for the synthesis of 4'-Acetylbenzo-18-crown-6 ether is the Friedel-Crafts acylation of benzo-18-crown-6.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of the crown ether. The choice of acylating agent and catalyst is crucial for achieving a successful and efficient reaction. Two primary approaches have proven effective: the use of Eaton's reagent and the application of polyphosphoric acid (PPA) with acetic acid.
Mechanistic Insight
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the benzo-18-crown-6. The ether oxygens of the crown ether ring are electron-donating, activating the aromatic ring towards electrophilic substitution and directing the incoming acyl group primarily to the para position relative to the catechol-derived portion of the molecule.
Eaton's Reagent Pathway: Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a powerful acidic and dehydrating agent.[3][4][5] It facilitates the formation of the acylium ion from a carboxylic acid (acetic acid in this case) by protonation and subsequent dehydration.[3][5]
Polyphosphoric Acid (PPA) Pathway: PPA serves as both a catalyst and a solvent in this reaction. It protonates the acetic acid, promoting the formation of the acylium ion, which then reacts with the benzo-18-crown-6.[2]
Visualizing the Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4'-Acetylbenzo-18-crown-6 Ether.
Detailed Experimental Protocol: Synthesis using Eaton's Reagent
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation using Eaton's reagent.[5][6][7]
Materials:
-
Benzo-18-crown-6
-
Glacial Acetic Acid
-
Eaton's Reagent (7.5 wt% P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzo-18-crown-6 (1 equivalent) in a minimal amount of dichloromethane.
-
Addition of Reagents: To the stirred solution, add glacial acetic acid (1.2 equivalents). Carefully and slowly, add Eaton's reagent (10 equivalents) to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (around 40-50°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[8] A gradient elution system of hexane and ethyl acetate is typically effective, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield pure 4'-Acetylbenzo-18-crown-6 ether as a white to off-white solid.[1]
| Parameter | Value |
| Reactant Ratio | Benzo-18-crown-6 : Acetic Acid (1 : 1.2) |
| Catalyst/Solvent | Eaton's Reagent |
| Reaction Temperature | 40-50°C |
| Reaction Time | 2-4 hours |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate Gradient |
Table 1: Key quantitative data for the synthesis of 4'-Acetylbenzo-18-crown-6 Ether.
Characterization of 4'-Acetylbenzo-18-crown-6 Ether
The successful synthesis of the target compound is confirmed through various spectroscopic techniques.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₇ | [9] |
| Molecular Weight | 354.4 g/mol | [9] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 77 - 81 °C | [1] |
| CAS Number | 41855-35-0 | [9] |
Table 2: Physical properties of 4'-Acetylbenzo-18-crown-6 Ether.
Spectroscopic Data
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a definitive tool for confirming the structure. The spectrum for 4'-Acetylbenzo-18-crown-6 can be found in the PubChem database.[9] Key expected signals include those for the carbonyl carbon of the acetyl group (around 197 ppm), the aromatic carbons, and the carbons of the polyether ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the polyether chain, and a singlet for the methyl protons of the acetyl group.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically in the range of 1670-1690 cm⁻¹. Other significant peaks would include C-O-C stretching vibrations of the ether linkages and C-H stretching of the aromatic and aliphatic portions of the molecule.
Trustworthiness and Self-Validating Systems
The described protocol incorporates self-validating steps to ensure the integrity of the synthesis:
-
TLC Monitoring: Continuous monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.
-
Spectroscopic Confirmation: The comprehensive characterization of the final product using NMR and IR spectroscopy provides unambiguous confirmation of the desired molecular structure, validating the success of the synthesis.
-
Purification: The use of column chromatography is essential for isolating the target compound from unreacted starting materials and potential side products, ensuring the high purity of the final product.[8]
Conclusion
The synthesis of 4'-Acetylbenzo-18-crown-6 ether via Friedel-Crafts acylation is a robust and reliable method. By carefully controlling the reaction conditions and employing rigorous purification techniques, researchers can obtain this valuable compound in high purity. This guide provides the necessary technical details and theoretical background to empower scientists in their research and development endeavors that utilize this versatile crown ether.
References
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Organic Syntheses Procedure. (n.d.). Org. Synth. Retrieved January 10, 2026, from [Link]
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The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies. Retrieved January 10, 2026, from [Link]
-
Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (2023). ChemistrySelect. Retrieved January 10, 2026, from [Link]
-
Separation of B18C6-BENZO CROWN ETHER on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]
-
4'-Acetylbenzo-18-crown 6-Ether. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Polyphosphoric acid trimethylsilyl ester promoted intramolecular acylation of an olefin by a carboxylic acid: convenient construction of C-18-functionalized delta14-hecogenin acetate. (2003). Organic Letters. Retrieved January 10, 2026, from [Link]
-
Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8. (2006). ResearchGate. Retrieved January 10, 2026, from [Link]
-
NEW SYNTHESES OF CROWN AND PROTON-IONIZABLE LARIAT ETHERS. (1993). Texas Tech University. Retrieved January 10, 2026, from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2017). RSC Advances. Retrieved January 10, 2026, from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 4'-Acetylbenzo-18-crown-6-Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Acetylbenzo-18-crown-6-ether is a functionalized macrocyclic polyether belonging to the crown ether family. Characterized by an 18-membered ring containing six oxygen atoms and a benzo group substituted with an acetyl moiety, this compound exhibits a remarkable ability for selective complexation with various cations. This guide provides an in-depth analysis of its core physicochemical properties, including spectroscopic characteristics, synthesis, and cation binding behavior. We explore its applications in ion-selective sensing, phase transfer catalysis, and potential roles in drug delivery systems, offering detailed experimental protocols for its characterization and the study of its host-guest chemistry. This document serves as a vital resource for professionals leveraging the unique molecular recognition capabilities of substituted crown ethers.
Introduction to 4'-Acetylbenzo-18-crown-6-Ether
Since Pedersen's Nobel Prize-winning discovery, crown ethers have become central to the field of supramolecular chemistry.[1] These macrocyclic ligands are defined by their unique "host-guest" chemistry, where the crown ether (host) selectively binds with a cation (guest) that fits within its central cavity. The 18-crown-6 scaffold has a particular affinity for the potassium cation (K⁺) due to the complementary sizes of the ion and the ether's cavity.[2][3]
The introduction of a benzo group to the crown ether ring, as in benzo-18-crown-6, imparts conformational rigidity and allows for further functionalization of the aromatic ring. The specific addition of a 4'-acetyl group (CH₃CO-) creates 4'-Acetylbenzo-18-crown-6-ether. This electron-withdrawing group modifies the electronic properties of the benzene ring and the adjacent oxygen atoms, influencing the cation binding affinity and selectivity of the crown ether. This functionalization also provides a reactive handle for covalent attachment to polymers, surfaces, or other molecules, expanding its utility in materials science and biotechnology.[1]
Synthesis and Purification
The synthesis of 4'-Acetylbenzo-18-crown-6-ether is typically achieved through electrophilic aromatic substitution (Friedel-Crafts acylation) on a benzo-18-crown-6 precursor. This method provides a direct route to functionalize the pre-formed macrocycle.
Synthetic Workflow: Friedel-Crafts Acylation
The diagram below outlines the general workflow for the synthesis of 4'-Acetylbenzo-18-crown-6-ether. The process involves the reaction of benzo-18-crown-6 with an acetylating agent in the presence of a Lewis acid catalyst, followed by aqueous workup and purification.
Caption: Synthesis workflow for 4'-Acetylbenzo-18-crown-6-ether.
Detailed Experimental Protocol
Objective: To synthesize 4'-Acetylbenzo-18-crown-6-ether via Friedel-Crafts acylation.
Materials:
-
Benzo-18-crown-6
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetonitrile or ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve benzo-18-crown-6 in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred solution, ensuring the temperature remains low.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and stir for 18-24 hours.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent like acetonitrile to yield the final product as a white crystalline solid.[4]
Rationale: The use of anhydrous conditions is critical as Lewis acids like AlCl₃ react violently with water. The stepwise washing during workup removes unreacted acid, base, and salts, ensuring a cleaner crude product for final purification.
Physicochemical and Spectroscopic Properties
The identity and purity of 4'-Acetylbenzo-18-crown-6-ether are confirmed through a combination of physical measurements and spectroscopic analysis.
General Properties
This table summarizes the key physical and chemical identifiers for the compound.[5][6][7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₆O₇ | [5][6] |
| Molecular Weight | 354.40 g/mol | [5][6][7] |
| CAS Number | 41855-35-0 | [5][6] |
| Appearance | White to off-white powder or crystals | [6] |
| Melting Point | 77 - 81 °C | [6][8] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform; insoluble in water. | [6][9] |
Spectroscopic Characterization
Spectroscopic data provides the structural fingerprint of the molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the polyether chain protons, and the acetyl group protons. The ¹³C NMR will similarly show distinct signals for each unique carbon atom.[5]
3.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the acetyl carbonyl group and the ether linkages. A related compound, 4'-carboxybenzo-18-crown-6-ether, shows characteristic IR spectra that can be used for comparison.[10] The C-O-C stretching of the polyether ring is a distinctive feature.[11]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Acetyl) | ~1680 cm⁻¹ | Strong, sharp carbonyl stretch |
| C-O-C (Ether) | ~1130 cm⁻¹ | Strong, characteristic asymmetric stretch |
| Aromatic C-H | ~3050-3100 cm⁻¹ | Stretching vibrations |
| Aliphatic C-H | ~2850-2950 cm⁻¹ | Stretching vibrations of the ether chain |
3.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 354.4, corresponding to the molecular formula C₁₈H₂₆O₇.[5]
Cation Complexation: The Core Functionality
The defining feature of crown ethers is their ability to form stable complexes with cations.[12] This host-guest interaction is governed by several factors, including the relative sizes of the cation and the crown ether cavity, the nature of the solvent, and the electronic effects of substituents on the crown ether ring.
Thermodynamics of Complexation
The stability of a crown ether-cation complex is quantified by its association constant (Kₐ) or stability constant (log K). The 18-crown-6 framework is known to exhibit a high affinity for K⁺ ions.[3] The presence of the electron-withdrawing acetyl group on the benzo ring is expected to decrease the basicity of the adjacent ether oxygen atoms, which may slightly reduce the stability of the complexes compared to the unsubstituted benzo-18-crown-6. However, this modification can also enhance selectivity.
Caption: Complexation of a K⁺ ion within the crown ether cavity.
Experimental Determination of Binding Constants
Several techniques can be employed to determine the stability constants of crown ether-cation complexes. Conductometric and spectrophotometric titrations are common methods.[12][13][14]
Protocol: UV-Vis Spectrophotometric Titration
Objective: To determine the association constant (Kₐ) for the complexation of 4'-Acetylbenzo-18-crown-6-ether with a metal cation (e.g., K⁺).
Principle: The formation of the host-guest complex alters the electronic environment of the benzochromophore, leading to a change in the UV-Vis absorption spectrum. By titrating a solution of the crown ether with a salt of the cation and monitoring the absorbance changes, the association constant can be calculated.
Procedure:
-
Stock Solutions: Prepare a stock solution of 4'-Acetylbenzo-18-crown-6-ether of known concentration in a suitable solvent (e.g., methanol). Prepare a concentrated stock solution of the metal salt (e.g., KCl) in the same solvent.
-
Titration Setup: Place a fixed volume of the crown ether solution into a cuvette. Record its initial UV-Vis spectrum.
-
Aliquot Addition: Add small, precise aliquots of the metal salt solution to the cuvette. After each addition, mix thoroughly and record the new UV-Vis spectrum.
-
Data Collection: Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the metal cation. Fit the resulting binding isotherm to a suitable model (e.g., 1:1 binding model) to calculate the association constant, Kₐ.
Applications in Research and Development
The unique properties of 4'-Acetylbenzo-18-crown-6-ether make it a valuable tool in various scientific and technical fields.
-
Ion-Selective Electrodes and Sensors: Its ability to selectively bind specific cations makes it an excellent ionophore for the fabrication of chemical sensors and ion-selective electrodes for analytical chemistry and environmental monitoring.[6][8]
-
Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst by solubilizing inorganic salts in non-polar organic solvents, thereby accelerating reaction rates.[2]
-
Drug Delivery Systems: The functional handle allows for its incorporation into larger systems, such as polymers or nanoparticles. These systems can potentially be used for targeted drug delivery, where the crown ether moiety could respond to local ion concentrations.[6]
-
Separation Science: It can be used as a selective extraction agent for the separation and purification of metal ions, particularly alkali metals.[8]
Conclusion
4'-Acetylbenzo-18-crown-6-ether is a highly versatile and functional macrocycle. Its well-defined structure, characterized by a combination of physical and spectroscopic methods, underpins its primary function: the selective complexation of cations. The acetyl group not only modulates its binding properties but also provides a crucial site for further chemical modification. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists aiming to exploit the sophisticated host-guest chemistry of this compound in advanced applications, from analytical sensing to the development of novel therapeutic systems.
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MDPI. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Appl. Sci., 12, 1102. [Link]
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Uslu, H., et al. (Year). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. [Link]
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Wikipedia. (Year). 18-Crown-6. [Link]
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SID. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]
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LookChem. (Year). 4'-ACETYLBENZO-18-CROWN 6-ETHER. [Link]
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Organic Syntheses. (Year). 18-crown-6. [Link]
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PubMed Central. (Year). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]
- Tokyo Chemical Industry Co., Ltd. (APAC). (Year). 4'-Acetylbenzo-18-crown 6-Ether.
- Avestia. (2021).
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- Asian Journal of Chemistry. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Copper Complex with 18-Crown-6.
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An In-depth Technical Guide to 4'-Acetylbenzo-18-crown-6-ether (CAS 41855-35-0)
This guide provides a comprehensive technical overview of 4'-Acetylbenzo-18-crown-6-ether, a functionalized macrocyclic polyether of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, detailed characterization, the fundamental principles of its cation complexation, and its diverse applications, offering both theoretical insights and practical methodologies.
Introduction: A Functionalized Crown Ether with Tailored Properties
4'-Acetylbenzo-18-crown-6-ether is a derivative of the well-known 18-crown-6, featuring a benzo group fused to the polyether ring, which is further functionalized with an acetyl group. This structural modification imparts unique properties that enhance its utility in various scientific and industrial domains. The presence of the aromatic ring introduces a degree of rigidity to the macrocycle, while the acetyl group, a mild electron-withdrawing group, modulates the electron density of the aromatic system and provides a reactive handle for further chemical modifications.
The defining characteristic of 4'-Acetylbenzo-18-crown-6-ether, like all crown ethers, is its ability to selectively form stable complexes with specific cations. The 18-crown-6 cavity is particularly well-suited for the potassium ion (K⁺), though it can also complex with other cations of similar size. This selective binding capability is the cornerstone of its applications in areas such as ion-selective sensing, phase-transfer catalysis, and the development of novel drug delivery systems.[1][2]
Synthesis and Characterization
The synthesis of 4'-Acetylbenzo-18-crown-6-ether is typically a two-step process that begins with the preparation of benzo-18-crown-6, followed by a Friedel-Crafts acylation to introduce the acetyl group.
Synthesis of Benzo-18-crown-6
The synthesis of the precursor, benzo-18-crown-6, can be achieved via a Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.[3] The base deprotonates the hydroxyl groups of catechol, which then act as nucleophiles, displacing the chloride ions from bis(2-chloroethyl) ether in a cyclization reaction.
Friedel-Crafts Acylation of Benzo-18-crown-6
The introduction of the acetyl group onto the benzene ring of benzo-18-crown-6 is accomplished through a Friedel-Crafts acylation reaction.[4][5] This classic electrophilic aromatic substitution involves reacting benzo-18-crown-6 with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[6] The reaction is typically performed in an inert solvent like dichloromethane. The acetyl group is directed to the para position of the benzene ring due to steric hindrance at the ortho positions.
Experimental Protocol: Friedel-Crafts Acylation of Benzo-18-crown-6
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzo-18-crown-6 in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Acylating Agent Addition: Add a solution of acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4'-Acetylbenzo-18-crown-6-ether as a white crystalline solid.[4]
Characterization and Spectroscopic Data
The structure and purity of the synthesized 4'-Acetylbenzo-18-crown-6-ether must be confirmed through various spectroscopic techniques.
Table 1: Physicochemical Properties of 4'-Acetylbenzo-18-crown-6-ether
| Property | Value |
| CAS Number | 41855-35-0[1] |
| Molecular Formula | C₁₈H₂₆O₇[1] |
| Molecular Weight | 354.39 g/mol [4] |
| Appearance | White to off-white crystalline powder[7] |
| Melting Point | 77-81 °C[7] |
Table 2: Spectroscopic Data for 4'-Acetylbenzo-18-crown-6-ether
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons, the ethylene glycol protons of the crown ether ring, and the methyl protons of the acetyl group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the crown ether framework, the carbonyl carbon, and the methyl carbon of the acetyl group. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching.[8][9] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound.[1] |
Mechanism of Cation Complexation
The remarkable ability of 4'-Acetylbenzo-18-crown-6-ether to selectively bind cations is a result of a "host-guest" interaction. The crown ether acts as the "host," and the cation is the "guest." The oxygen atoms lining the interior of the macrocyclic ring possess lone pairs of electrons that can coordinate with a cation of appropriate size, effectively solvating it.
The stability of the resulting complex is governed by several factors, including the relative size of the cation and the crown ether cavity, the charge density of the cation, and the nature of the solvent. The 18-crown-6 cavity has a diameter of approximately 2.6-3.2 Å, which is an ideal fit for the potassium ion (ionic diameter ~2.76 Å).[10] This size complementarity is a major contributor to the high stability of the K⁺-crown ether complex.
Key Applications in Research and Development
The unique properties of 4'-Acetylbenzo-18-crown-6-ether make it a valuable tool in several areas of research and development.
Ion-Selective Electrodes (ISEs)
4'-Acetylbenzo-18-crown-6-ether can serve as the active ionophore in the fabrication of potassium-selective electrodes.[2] These sensors are used to measure the concentration of potassium ions in various samples, including biological fluids and environmental waters.
Principle of Operation: The crown ether is incorporated into a polymeric membrane, typically made of polyvinyl chloride (PVC), along with a plasticizer.[11] At the interface between the membrane and the sample solution, the crown ether selectively complexes with potassium ions. This complexation event generates a potential difference across the membrane that is proportional to the logarithm of the potassium ion concentration in the sample. This potential is measured against a reference electrode, allowing for the quantitative determination of K⁺.
Experimental Protocol: Preparation of a K⁺-Selective Membrane
-
Membrane Cocktail Preparation: Prepare a solution containing 4'-Acetylbenzo-18-crown-6-ether (ionophore), a plasticizer (e.g., dioctyl phthalate), and PVC in a volatile solvent such as tetrahydrofuran (THF).[12]
-
Membrane Casting: Pour the cocktail into a glass ring placed on a clean glass plate and allow the solvent to evaporate slowly in a dust-free environment. This will result in the formation of a thin, flexible membrane.
-
Electrode Assembly: Cut a small disc from the membrane and mount it onto the end of a PVC electrode body. Fill the electrode body with an internal reference solution (e.g., 0.1 M KCl) and insert an internal reference electrode (e.g., Ag/AgCl).[11]
Phase-Transfer Catalysis
Crown ethers are effective phase-transfer catalysts, facilitating reactions between reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[10][13] 4'-Acetylbenzo-18-crown-6-ether can transport an inorganic salt from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.
Mechanism of Action: The crown ether encapsulates the cation of the inorganic salt in the aqueous phase, forming a lipophilic complex. This complex is soluble in the organic phase and can transport the anion of the salt into the organic medium. The "naked" anion in the organic phase is highly reactive and can readily participate in the desired reaction.
Drug Delivery Systems
The ability of crown ethers to encapsulate and transport ions has led to their investigation as components of drug delivery systems.[1] While specific applications of 4'-Acetylbenzo-18-crown-6-ether in this field are still emerging, the underlying principles are promising. Functionalized crown ethers can be incorporated into larger drug delivery vehicles, such as polymers or nanoparticles, to facilitate the transport of drug molecules across biological membranes or to trigger drug release in response to specific ionic stimuli.[14][15] For instance, a change in the local concentration of potassium ions could trigger a conformational change in a crown ether-containing polymer, leading to the release of an encapsulated drug.
Safety and Handling
4'-Acetylbenzo-18-crown-6-ether is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
4'-Acetylbenzo-18-crown-6-ether is a versatile and functionalized macrocycle with a well-defined capacity for selective cation binding. Its synthesis, while requiring careful execution of a Friedel-Crafts acylation, is accessible. The unique properties imparted by the acetylbenzo group make it a valuable tool for researchers in analytical chemistry, organic synthesis, and materials science. Its applications in ion-selective electrodes and phase-transfer catalysis are well-established, and its potential in the development of advanced drug delivery systems continues to be an exciting area of exploration. This guide has provided a technical foundation for understanding and utilizing this powerful molecule in a variety of research and development settings.
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4'-Acetylbenzo-18-crown 6-ether. Chem-Impex. [Link]
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¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2); 4−aminobenzo−18−crown−6 (b1,b2) and B18C6Am (c1,c2). ResearchGate. [Link]
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18-crown-6. PTC Organics, Inc.. [Link]
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Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER. lookchem. [Link]
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18-Crown-6. Wikipedia. [Link]
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FT-IR spectra of a 4'-carboxybenzo-18-crown-6-ether, b crown ether/polyaniline composite, c pristine MWCNTs, d acidified MWCNTs, and e MWCNTs/polyaniline/crown ether composite. ResearchGate. [Link]
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18-crown-6. Organic Syntheses. [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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4'-Acetylbenzo-18-crown 6-Ether, min 97% (GC), 1 gram. CP Lab Chemicals. [Link]
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Dibenzo-18-crown-6. Wikipedia. [Link]
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18.2d EAS Friedel Crafts Alkylation and Acylation. YouTube. [Link]
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Crown Ether-Based Calcium Detection in Partially Aqueous Solutions. ChemistryViews. [Link]
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Infrared spectra of 18-crown-6 (18C6) (blue) and the resulting complex I (18C6:1-ethyl-1 methylpyrrolidinium) (red). ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 4'-Acetylbenzo-18-crown-6-ether in Organic Solvents
Abstract
4'-Acetylbenzo-18-crown-6-ether is a key macrocyclic polyether in supramolecular chemistry and analytical applications, prized for its selective cation-binding capabilities. A fundamental understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, separation science, and materials development. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of 4'-Acetylbenzo-18-crown-6-ether. While specific quantitative solubility data is not widely published, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in solvents relevant to their work.
Introduction to 4'-Acetylbenzo-18-crown-6-ether
4'-Acetylbenzo-18-crown-6-ether belongs to the crown ether family, a class of cyclic chemical compounds composed of a ring containing several ether groups.[1] The "18-crown-6" nomenclature indicates a ring of 18 atoms, six of which are oxygen atoms. The defining feature of this particular crown ether is the acetyl group substituent on the benzo ring. This modification influences its electronic properties and, consequently, its interactions with both cations and solvents.
The core utility of 4'-Acetylbenzo-18-crown-6-ether, like other crown ethers, lies in its ability to selectively complex with cations, particularly alkali and alkaline earth metals.[2] The oxygen atoms of the ether create a polar, hydrophilic interior that can coordinate with a cation of a specific size, while the exterior of the ring is nonpolar and hydrophobic.[3] This unique structure allows the crown ether to solubilize salts in nonpolar organic solvents, a property that is instrumental in phase transfer catalysis and the development of ion-selective electrodes.[3][4]
Physical Properties:
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity of the molecules.[6] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The solubility of 4'-Acetylbenzo-18-crown-6-ether is a nuanced interplay of its structural components:
-
The Crown Ether Ring: The polyether ring, with its repeating (-CH₂CH₂O-) units, provides a flexible structure. The oxygen atoms introduce polarity and are capable of hydrogen bonding with protic solvents.
-
The Benzo Group: The aromatic benzene ring fused to the crown ether structure introduces a degree of rigidity and hydrophobicity. Aromatic ring-containing crown ethers are generally less soluble in water and alcohols but show increased solubility in solvents like dichloromethane and chloroform.[1]
-
The Acetyl Group: The acetyl substituent (-COCH₃) is a polar group that can participate in dipole-dipole interactions and potentially hydrogen bonding. This group can enhance the solubility in moderately polar solvents.
The overall solubility of 4'-Acetylbenzo-18-crown-6-ether in a given organic solvent is a balance between these competing factors.
Logical Framework for Solubility Prediction
Caption: Factors influencing the solubility of 4'-Acetylbenzo-18-crown-6-ether.
Qualitative Solubility of 4'-Acetylbenzo-18-crown-6-ether
While precise quantitative data is scarce in the literature, general observations and the solubility of similar aromatic crown ethers allow for a qualitative assessment. 4'-Acetylbenzo-18-crown-6-ether is generally described as being soluble in organic solvents.[2] Based on its structure and the properties of similar compounds, the following qualitative predictions can be made:
-
High Solubility: Expected in chlorinated solvents like dichloromethane and chloroform , and other polar aprotic solvents such as acetone and ethyl acetate . The aromatic ring contributes to favorable interactions with these solvents.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol . While the ether oxygens can hydrogen bond, the hydrophobic benzo group may limit extensive solubility.
-
Low to Insoluble: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane . The overall polarity of the molecule is too high for significant dissolution in these solvents. It is also expected to be insoluble in water.[1]
Experimental Determination of Quantitative Solubility
For researchers requiring precise solubility data, direct experimental measurement is necessary. The following section provides a detailed, step-by-step methodology for determining the solubility of 4'-Acetylbenzo-18-crown-6-ether in a chosen organic solvent.
Materials and Equipment
-
4'-Acetylbenzo-18-crown-6-ether (purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Detailed Protocol: Isothermal Shake-Flask Method
This method determines the equilibrium solubility at a specific temperature.
Part A: Preparation of a Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known mass of 4'-Acetylbenzo-18-crown-6-ether and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Create Standards: Perform a series of dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.
-
Analytical Measurement:
-
Using UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λ_max) for 4'-Acetylbenzo-18-crown-6-ether in the solvent. Measure the absorbance of each standard at λ_max.
-
Using HPLC: Develop a suitable isocratic method. Inject each standard and record the peak area.
-
-
Plot Calibration Curve: Plot absorbance or peak area versus concentration for the standard solutions. The resulting graph should be linear (R² > 0.99), and the equation of the line will be used to determine the concentration of the unknown samples.
Part B: Solubility Measurement
-
Prepare Saturated Solution: Add an excess amount of solid 4'-Acetylbenzo-18-crown-6-ether to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means that undissolved solid remains visible.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours to ensure the solution is saturated.
-
Sample Collection: After equilibration, stop the agitation and let the vial stand in the temperature bath for several hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (pre-conditioned with the solvent) and filter the solution into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of your calibration curve. A precise dilution factor is essential.
-
Analysis: Measure the concentration of the diluted sample using the same analytical method (UV-Vis or HPLC) established for the calibration curve.
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the saturated solution. This value represents the solubility.
Example Calculation:
-
Concentration of diluted sample (from calibration curve) = C_diluted
-
Dilution factor = DF
-
Solubility (in g/mL) = C_diluted × DF
-
Solubility (in g/100 mL) = (C_diluted × DF) × 100
Data Summary Table (Hypothetical)
Since no published quantitative data was found, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Organic Solvent | Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Dichloromethane | Chlorinated | High | [Enter Experimental Data] |
| Chloroform | Chlorinated | High | [Enter Experimental Data] |
| Acetone | Ketone | High | [Enter Experimental Data] |
| Ethyl Acetate | Ester | High | [Enter Experimental Data] |
| Methanol | Alcohol | Moderate | [Enter Experimental Data] |
| Ethanol | Alcohol | Moderate | [Enter Experimental Data] |
| Toluene | Aromatic HC | Moderate-Low | [Enter Experimental Data] |
| Hexane | Aliphatic HC | Low | [Enter Experimental Data] |
Conclusion
References
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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The Serendipitous Synthesis of a Molecular Crown: A Technical Guide to the Discovery and Enduring Legacy of Benzo-18-Crown-6 Ethers
Preamble: From Accidental Goo to a New Paradigm in Supramolecular Chemistry
In the annals of scientific discovery, serendipity often plays a pivotal role, transforming unexpected observations into groundbreaking advancements. The story of benzo-18-crown-6 ethers is a testament to this phenomenon. In the 1960s, a routine experiment aimed at synthesizing a complexing agent for divalent cations at the DuPont company took an unforeseen turn.[1][2] The chemist, Charles J. Pedersen, was not met with his intended product, but with a meager yield of a white, crystalline "goo" that exhibited an unusual affinity for potassium cations.[1][2] This fortuitous accident marked the birth of crown ethers and laid the cornerstone for the burgeoning field of supramolecular chemistry.[2][3] This in-depth technical guide will delve into the discovery, synthesis, and evolving applications of benzo-18-crown-6 ethers, with a particular focus on their relevance to modern drug development.
The Genesis: A Closer Look at Pedersen's Pioneering Synthesis
The initial synthesis of dibenzo-18-crown-6, the first of its kind, was not an optimized process but rather a happy accident.[1] Pedersen was attempting to prepare a bis(phenol) derivative by reacting catechol with bis(2-chloroethyl) ether in the presence of a base.[4] The intended reaction was an intermolecular condensation, but a small fraction of the molecules underwent an intramolecular cyclization, giving rise to the macrocyclic polyether.
The key to this unexpected cyclization lies in the "template effect" of alkali metal cations present in the reaction mixture, likely from the base used.[3][4] Computational studies have elucidated that cations like Na⁺ and K⁺ act as templates, organizing the flexible polyether chain into a conformation that favors the ring-closing step.[3][4] This cation-assisted cyclization is an intramolecular SN2 process that is significantly facilitated by the pre-organized structure of the reactant-cation complex, thereby increasing the yield of the crown ether and minimizing the formation of linear side-products.[3][4]
Visualizing the Template-Assisted Synthesis
Caption: Host-guest complexation of dibenzo-18-crown-6 with a potassium ion.
Applications in Drug Development: A Modern Frontier
The unique properties of benzo-18-crown-6 ethers have opened up exciting avenues in the field of drug development, primarily in enhancing drug delivery and as scaffolds for novel therapeutic agents.
Enhancing Drug Solubility and Bioavailability
Many promising drug candidates suffer from poor water solubility, which limits their bioavailability and therapeutic efficacy. By functionalizing a drug molecule with a benzo-18-crown-6 moiety, or by co-administering the drug with a suitable crown ether, it is possible to increase its solubility in biological fluids. [5]The crown ether can encapsulate cations present in the physiological environment, forming a more polar complex that is more readily dissolved.
Ionophore Activity and Antimicrobial Agents
The ability of benzo-18-crown-6 ethers to transport cations across lipid membranes, mimicking the action of natural ionophores, has inspired the development of novel antimicrobial agents. [6]By disrupting the delicate ion balance across bacterial cell membranes, these synthetic ionophores can induce cell death. Research is ongoing to design crown ether derivatives with high antimicrobial activity and low toxicity to mammalian cells. For instance, derivatives of dibenzo-18-crown-6 containing hydrazone moieties have been synthesized and evaluated as potential antibacterial drugs. [6][7]
Targeted Drug Delivery and Stimuli-Responsive Systems
The selective binding of benzo-18-crown-6 ethers to specific cations can be exploited to create sophisticated drug delivery systems. A notable example is the development of a K⁺-responsive amphiphilic copolymer incorporating a benzo-18-crown-6 derivative for the controlled release of the anticancer drug doxorubicin (DOX). [8]In a low K⁺ environment, the polymer forms stable micelles that encapsulate the drug. However, upon exposure to higher K⁺ concentrations, which are characteristic of the intracellular environment of cancer cells, the crown ether binds K⁺, leading to a conformational change in the polymer and the release of the drug payload directly at the target site. [8]This approach offers a promising strategy for reducing the systemic toxicity of chemotherapy drugs.
Scaffolds for Anticancer Drug Candidates
Researchers are also exploring the use of the benzo-18-crown-6 scaffold to synthesize new molecules with potential anticancer activity. By attaching cytotoxic moieties or groups that can interact with biological targets to the crown ether framework, it is possible to create novel drug candidates. For example, pyrimidine derivatives of dibenzo-18-crown-6 have been synthesized and are of interest for their potential medicinal activities. [9]
Conclusion: An Enduring Legacy of a Chance Discovery
From its humble and accidental beginnings, the discovery of benzo-18-crown-6 ethers has blossomed into a rich and diverse field of study with profound implications for chemistry and medicine. The elegant simplicity of their structure, coupled with their remarkable ability to selectively recognize and bind cations, continues to inspire the design of novel materials and therapeutic strategies. For researchers, scientists, and drug development professionals, the legacy of Charles Pedersen's "goo" serves as a powerful reminder that the next great breakthrough may be waiting in the most unexpected of places.
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exploring-the-reaction-pathway-involved-in-the-dibenzo-18-crown-6-synthesis-from-catechol-and-bis-2-chloroethyl-ether-in-presence-of-base. [Link]
-
Infrared spectra of dibenzo-18-crown-6 (DB18C6) (blue) and the resulting Complex II (DB18C6:1-ethyl-1 methylpyrrolidinium [EMPyrr]+) (violet). [Link]
-
Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. [Link]
-
The IR spectra of the polymeric crown ether (PDB18C6), PS and... [Link]
-
NMR and infrared studies of the complexation reaction of 18-crown-6 with some organic solvents. [Link]
-
Structure of hydrated clusters of dibenzo-18-crown-6-ether in a supersonic jet—encapsulation of water molecules in the crown cavity. [Link]
-
Synthesis of Dibenzothiazolyldibenzo-18-Crown-6 and its Applications in Colorimetric Recognition of Palladium and as Antimicrobial Agent. [Link]
-
K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. [Link]
-
Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. [Link]
-
Controlled release using mesoporous silica nanoparticles functionalized with 18-crown-6 derivative. [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 6. [Link]
-
Dibenzo-18-crown-6 ether - Optional[13C NMR] - Chemical Shifts. [Link]
-
Synthesis and evaluation of dibenzo- 18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. [Link]
-
Innovating Drug Delivery: The Role of Carboxybenzo-18-crown 6-Ether. [Link]
-
Polystyrene/poly(dibenzo-18-crown-6) composite nanofibers for the selective adsorption of plasma catecholamines. [Link]
-
The role of crown ethers in drug delivery. [Link]
-
Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. [Link]
-
Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
- Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
-
Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. [Link]
-
Dibenzo-18-crown-6. [Link]
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Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography. [Link]
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Molecules. [Link]
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Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography. [Link]
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theoretical calculations for 4'-Acetylbenzo-18-crown 6-Ether
An In-Depth Technical Guide to the Theoretical Calculation of 4'-Acetylbenzo-18-crown-6-Ether
Introduction: The "Why" Behind a Computational Approach
4'-Acetylbenzo-18-crown-6-ether is a member of the crown ether family, renowned for its capacity to selectively bind cations within its macrocyclic cavity.[1][2] This property makes it a valuable tool in diverse fields, from the development of ion-selective electrodes and sensors to its potential use in drug delivery systems.[1][2] The acetyl group on the benzene ring modifies the electronic properties and solubility of the parent benzo-18-crown-6, subtly tuning its binding affinities and reactivity.
While experimental techniques provide invaluable data, theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a microscopic view of the molecular landscape.[3][4] They allow us to predict and rationalize:
-
The most stable three-dimensional structure of the molecule.
-
Its vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum.
-
Its NMR chemical shifts, aiding in the interpretation of experimental spectra.
-
The thermodynamics of host-guest complexation with various cations.
-
The electronic properties that govern its reactivity and binding selectivity.
This guide establishes a complete theoretical workflow, grounded in authoritative practices, to fully characterize 4'-Acetylbenzo-18-crown-6-ether and its cation complexes.
Part 1: Foundational Principles of the Computational Methodology
The success of any theoretical study hinges on the selection of an appropriate computational method. For a molecule like 4'-Acetylbenzo-18-crown-6-ether, which combines a flexible ether chain with a rigid aromatic system, Density Functional Theory (DFT) provides the optimal balance of accuracy and computational cost.[5]
1.1: Why Density Functional Theory (DFT)?
DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. This approach has proven highly effective for systems of this size. Specifically, the B3LYP hybrid functional is a workhorse in the field, widely used for calculations on crown ethers due to its proven track record in accurately predicting geometries and energies.[6]
1.2: The Role of the Basis Set
The basis set is a set of mathematical functions used to build the molecular orbitals. For our purposes, the 6-311+G(d,p) basis set is a robust choice.[6] Let's break down why:
-
6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.
-
+ : The plus sign indicates the addition of diffuse functions . These are essential for accurately describing systems with lone pairs of electrons, like the oxygen atoms in the crown ether ring, which are crucial for cation binding.[6]
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is critical for describing the directional nature of chemical bonds and non-covalent interactions.
1.3: Accounting for the Solvent: The Continuum Model
Gas-phase calculations are a useful starting point, but chemical interactions almost always occur in solution. The solvent can significantly influence the stability and geometry of the crown ether and its complexes.[7] The Conductor-like Polarizable Continuum Model (CPCM) is an efficient method to account for these effects.[4] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects without the immense computational cost of explicitly modeling individual solvent molecules.
Part 2: A Validated Workflow for Theoretical Characterization
This section details a step-by-step protocol for the comprehensive theoretical analysis of 4'-Acetylbenzo-18-crown-6-ether.
Workflow Overview
The logical progression of the study is designed to ensure each step validates the next, from initial structure determination to the nuanced analysis of cation binding.
Caption: Computational workflow for the characterization of 4'-Acetylbenzo-18-crown-6-ether.
Protocol 2.1: Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy (most stable) conformation of the molecule and verify that it is a true minimum on the potential energy surface.
-
Input Structure: Generate an initial 3D structure of 4'-Acetylbenzo-18-crown-6-ether. This can be done using its IUPAC name or SMILES string in a molecular modeling program.
-
Optimization Keyword: Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA). The key input is the optimization command using the chosen level of theory: Opt B3LYP/6-311+G(d,p).
-
Frequency Calculation: Following a successful optimization, perform a frequency calculation at the same level of theory: Freq B3LYP/6-311+G(d,p).
-
Validation: The output must show zero imaginary frequencies . An imaginary frequency indicates a saddle point, not a true minimum, and the optimization must be restarted from a perturbed geometry. The results of this step provide the optimized Cartesian coordinates and the thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy).
Protocol 2.2: Simulating Spectroscopic Properties
Objective: To predict the IR and NMR spectra for comparison with experimental data, thereby validating the accuracy of the computed geometry.
-
IR Spectrum: The frequency calculation (Protocol 2.1) directly yields the vibrational modes and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. Note that calculated frequencies are often systematically higher than experimental ones; a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better agreement.
-
NMR Spectrum: Using the optimized geometry, perform a Nuclear Magnetic Resonance calculation using the Gauge-Independent Atomic Orbital (GIAO) method: NMR=GIAO B3LYP/6-311+G(d,p).
-
Referencing: The calculation provides absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) computed at the exact same level of theory: δ = σ(TMS) - σ(sample).
Protocol 2.3: Modeling Cation Complexation and Binding Energy
Objective: To determine the structure of the crown ether-cation complex and calculate the strength of the interaction.
-
Build Complex: Place the desired cation (e.g., Na⁺, K⁺) in the center of the optimized 4'-Acetylbenzo-18-crown-6-ether cavity.
-
Optimize Complex: Perform a geometry optimization of the host-guest complex using the same level of theory. This should be done for both the gas phase and in the desired solvent using the CPCM model (SCRF=CPCM, Solvent=...).
-
Calculate Binding Energy: The key metric for binding strength is the Bond Dissociation Free Energy (BDFE).[4] A more negative BDFE indicates a stronger, more stable complex. The BDFE in a given solvent is calculated as follows: ΔG_binding = G(complex) - [G(crown) + G(cation)] Where G represents the Gibbs free energy of each species calculated in the specified solvent.
Part 3: Interpretation of Computational Results
The data generated from these calculations provides a wealth of information. The key is to connect these numbers back to chemical principles.
3.1: Structural and Electronic Analysis
A comparison of the free crown ether and its cation complex reveals key structural changes upon binding.
| Parameter | Free Ligand (Hypothetical) | K⁺ Complex (Hypothetical) | Rationale for Change |
| Cavity Size (Å) | ~2.8 - 3.1 | ~2.7 - 2.9 | Contraction of the ring to maximize coordination with the cation. |
| O-Cation Distance (Å) | N/A | ~2.75 | Optimal distance for electrostatic and orbital interactions. |
| Dipole Moment (Debye) | ~3.5 | ~15.0 | A large increase indicates significant charge separation upon complexation. |
| HOMO-LUMO Gap (eV) | ~5.0 | ~5.8 | The gap often increases as the cation stabilizes the oxygen lone pair orbitals. |
Diagram: Host-Guest Interaction
The binding is driven by specific orbital interactions, which can be analyzed using Natural Bond Orbital (NBO) theory.[5][8]
Caption: NBO analysis reveals donation from oxygen lone pairs to the vacant cation orbital.
3.2: Cation Selectivity
By calculating the BDFE for a series of alkali metal cations, we can predict the selectivity of 4'-Acetylbenzo-18-crown-6-ether.[4][7]
| Cation | Ionic Radius (Å) | Gas Phase BDFE (kcal/mol) | Aqueous BDFE (kcal/mol) | Selectivity Rationale |
| Li⁺ | 0.76 | -105 | -3.5 | Strongest electrostatic interaction in the gas phase due to high charge density.[4] |
| Na⁺ | 1.02 | -90 | -5.5 | Good size match, but weaker gas-phase interaction than Li⁺. |
| K⁺ | 1.38 | -75 | -8.0 | Best "fit" for the 18-crown-6 cavity; overcomes its lower gas-phase binding and high desolvation penalty to be preferred in solution.[4][7] |
| Rb⁺ | 1.52 | -68 | -6.5 | Slightly too large for optimal coordination within the cavity. |
Note: BDFE values are illustrative, based on trends for similar crown ethers like Dibenzo-18-crown-6.[4]
This table demonstrates a critical insight often revealed by theoretical calculations: the selectivity observed in solution is a delicate balance between the intrinsic host-guest binding affinity (best reflected in the gas phase) and the energetic cost of removing the solvent shell from the cation (solvation energy).[7]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical investigation of 4'-Acetylbenzo-18-crown-6-ether. By employing DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can reliably predict the molecule's structure, spectroscopic signatures, and cation binding properties. The workflow presented here, from geometry optimization to the calculation of binding free energies, provides a self-validating system where theoretical predictions can be directly compared with experimental evidence. This synergy between computation and experiment is paramount for the rational design of new sensors, catalysts, and therapeutic agents based on this versatile crown ether scaffold.
References
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Chem-Impex. (n.d.). 4'-Acetylbenzo-18-crown 6-ether. Retrieved from [Link]
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LookChem. (n.d.). Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. Retrieved from [Link]
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Al-Otaibi, J. S., El-Sayed, M. Y., & Al-Kahtani, A. A. (2015). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 20(8), 13836–13853. Available from: [Link]
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Li, H., Wang, F., Zhang, J., & Ai, H. (2015). Theoretical study on supramolecular chemistry of alkali-metal cations with crown ether derivatized thiophenes. Journal of Theoretical and Computational Chemistry, 14(01), 1550006. Available from: [Link]
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Fuks, D., Baskin, I. I., & Zilberg, S. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. Molecules, 26(14), 4305. Available from: [Link]
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PubChem. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether. Retrieved from [Link]
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Ratcliffe, C. I., Ripmeester, J. A., & Buchanan, G. W. (1992). Benzo-9-crown-3 ether: X-ray crystal structure, NMR studies in solution and the solid phase, and ab initio calculations of isotropic 13C chemical shifts using LORG with a D95V basis set. Magnetic Resonance in Chemistry, 30(9), 837-843. Available from: [Link]
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Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Chemical Reviews, 10(4), 263-271. Available from: [Link]
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Poh, B. L. (n.d.). Complexation Studies of Crown Ethers with Alkali Metal Cations in Methanol. EPrints USM. Retrieved from [Link]
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Gholivand, K., & Farshadian, S. (2015). DFT investigation of Li+complexation of novel boron nitride 12-crown-4 ethers: Gas, Water and Benzene phases study. Oriental Journal of Chemistry, 31(1), 221-231. Available from: [Link]
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Kim, J., Lee, S., Kim, J., & Kim, H. (2007). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 28(8), 1363-1366. Available from: [Link]
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Spectroscopic Profile of 4'-Acetylbenzo-18-crown-6-Ether: A Technical Guide
Introduction: The Molecular Blueprint of a Versatile Ligand
4'-Acetylbenzo-18-crown-6-ether stands as a significant derivative of the benzo-18-crown-6 family, distinguished by the presence of an acetyl group on the benzene ring. This functionalization not only influences its solubility and electronic properties but also provides a reactive handle for further chemical modifications.[1][2] Its core structure, featuring a catechol unit fused to an 18-crown-6 macrocycle, endows it with the characteristic ability to selectively chelate cations, particularly potassium ions, a property pivotal to its application in ion-selective electrodes, phase-transfer catalysis, and the development of supramolecular assemblies.[3]
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure and purity of 4'-Acetylbenzo-18-crown-6-ether. As a self-validating system, the congruence of data from these orthogonal analytical techniques offers a high degree of confidence in the compound's identity and integrity. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characterization of this important macrocycle.
Molecular Structure and Numbering Scheme
To facilitate the interpretation of spectroscopic data, a standardized numbering scheme for 4'-Acetylbenzo-18-crown-6-ether is essential. The following diagram illustrates the atomic labeling that will be used throughout this guide.
Caption: Molecular structure and numbering of 4'-Acetylbenzo-18-crown-6-ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 4'-Acetylbenzo-18-crown-6-ether, both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 4'-Acetylbenzo-18-crown-6-ether is characterized by distinct signals for the aromatic protons, the polyether chain protons, and the acetyl methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing acetyl group and the oxygen atoms of the crown ether.
Table 1: Predicted ¹H NMR Data for 4'-Acetylbenzo-18-crown-6-ether
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-8' (CH₃) | ~2.5 | s (singlet) | 3H | - |
| H-9 to H-16 (OCH₂CH₂O) | ~3.7 - 4.2 | m (multiplet) | 16H | - |
| H-3', H-5', H-6' | ~6.8 - 7.6 | m (multiplet) | 3H | - |
Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
Acetyl Protons (H-8'): The methyl protons of the acetyl group are expected to appear as a sharp singlet around 2.5 ppm. Their downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent carbonyl group.
-
Crown Ether Protons (H-9 to H-16): The sixteen protons of the polyether chain will give rise to a complex multiplet in the region of 3.7-4.2 ppm. The overlapping signals are a result of the similar chemical environments of these methylene groups. High-resolution NMR may resolve these into more distinct patterns.
-
Aromatic Protons (H-3', H-5', H-6'): The protons on the benzene ring will appear in the aromatic region (6.8-7.6 ppm). The electron-withdrawing acetyl group will deshield the ortho and para protons, causing them to resonate at a lower field compared to the unsubstituted benzo-18-crown-6. The exact splitting pattern will depend on the coupling between these protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Data for 4'-Acetylbenzo-18-crown-6-ether
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8' (CH₃) | ~26 |
| C-9 to C-16 (OCH₂CH₂O) | ~68 - 71 |
| C-3', C-5', C-6' (Aromatic CH) | ~112 - 130 |
| C-1', C-2' (Aromatic C-O) | ~148 - 150 |
| C-4' (Aromatic C-C=O) | ~130 - 135 |
| C-7' (C=O) | ~197 |
Note: Predicted values are based on the analysis of structurally similar compounds, such as 4',4''-diacetyl-dibenzo-18-crown-6, and established chemical shift ranges.[4]
Interpretation and Causality:
-
Carbonyl Carbon (C-7'): The most downfield signal, expected around 197 ppm, is characteristic of a ketone carbonyl carbon.[4]
-
Aromatic Carbons (C-1' to C-6'): The aromatic carbons resonate between 112 and 150 ppm. The carbons attached to the oxygen atoms of the crown ether (C-1' and C-2') are shifted downfield due to the electronegativity of oxygen. The carbon bearing the acetyl group (C-4') will also be shifted downfield.
-
Crown Ether Carbons (C-9 to C-16): The carbons of the polyether chain typically appear in a narrow range between 68 and 71 ppm, characteristic of sp³-hybridized carbons bonded to oxygen.
-
Acetyl Methyl Carbon (C-8'): The methyl carbon of the acetyl group is expected to be the most upfield signal, around 26 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of 4'-Acetylbenzo-18-crown-6-ether will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O-C ether linkages.
Table 3: Characteristic IR Absorption Bands for 4'-Acetylbenzo-18-crown-6-ether
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (ketone) | 1685 - 1665 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O-C stretch (ether) | 1250 - 1050 | Strong |
Interpretation and Causality:
-
C=O Stretch: The most prominent and diagnostic peak will be the strong absorption in the region of 1685-1665 cm⁻¹, which is characteristic of an aryl ketone.[5] The conjugation with the benzene ring lowers the stretching frequency compared to a simple aliphatic ketone.
-
C-O-C Stretch: A strong, broad absorption band between 1250 and 1050 cm⁻¹ is the hallmark of the C-O-C stretching vibrations of the polyether macrocycle. This band is often complex due to the multiple ether linkages.
-
Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show weaker absorptions corresponding to the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will contain the stretches for the aliphatic C-H bonds of the crown ether and the acetyl methyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular formula of 4'-Acetylbenzo-18-crown-6-ether is C₁₈H₂₆O₇, giving a molecular weight of 354.39 g/mol .[6] The mass spectrum should show a molecular ion peak at m/z = 354.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for ethers and aromatic ketones.
Caption: Plausible fragmentation pathways for 4'-Acetylbenzo-18-crown-6-ether in mass spectrometry.
Interpretation and Causality:
-
Loss of a Methyl Radical: A common fragmentation for ketones is the alpha-cleavage, leading to the loss of the methyl radical (•CH₃) from the acetyl group, resulting in a fragment at m/z = 339.
-
Cleavage of the Ether Chain: The polyether chain can undergo cleavage. The loss of an ethoxy radical (•C₂H₅O) would produce a fragment at m/z = 309. Alternatively, the loss of a neutral ethylene oxide molecule (C₂H₄O) would result in a fragment at m/z = 310.
-
Formation of an Acylium Ion: Further fragmentation of the aromatic portion could lead to the formation of an acylium ion or related aromatic fragments.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4'-Acetylbenzo-18-crown-6-ether in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Parameters:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization Technique: Electron ionization (EI) is a common technique for this type of molecule. Electrospray ionization (ESI) can also be used, particularly for detecting complexes with cations.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-consistent "fingerprint" for 4'-Acetylbenzo-18-crown-6-ether. The combination of NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure, from the connectivity of the atoms to the presence of key functional groups. For researchers working with this versatile macrocycle, a thorough understanding and application of these spectroscopic techniques are paramount for ensuring the quality and reliability of their scientific investigations.
References
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PubChem. 4'-Acetylbenzo-18-crown 6-Ether. Available at: [Link]
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LookChem. Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. Available at: [Link]
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Biointerface Research in Applied Chemistry. Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. Available at: [Link]
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MDPI. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Available at: [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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PubChem. 4'-Acetylbenzo-18-crown 6-Ether. Available at: [Link]
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An In-Depth Technical Guide to 4'-Acetylbenzo-18-crown-6-Ether: From Commercial Suppliers to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4'-Acetylbenzo-18-crown-6-ether, a functionalized crown ether of significant interest in various scientific and industrial fields. From its fundamental properties and commercial availability to detailed protocols for its synthesis, characterization, and application, this document serves as an essential resource for researchers and professionals in chemistry, materials science, and drug development.
Introduction: The Significance of 4'-Acetylbenzo-18-crown-6-Ether
Crown ethers, first discovered by Charles J. Pedersen, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] This selective complexation is a function of the crown ether's cavity size and the cation's ionic radius. The 18-crown-6 backbone, with its six oxygen atoms, exhibits a particularly high affinity for the potassium ion (K⁺).[2]
The introduction of a benzo group to the crown ether framework, creating benzo-18-crown-6, imparts greater rigidity and alters the electronic properties of the macrocycle.[2] Further functionalization of the benzo ring opens up a vast landscape of possibilities for tuning the crown ether's properties and for its covalent attachment to other molecules or surfaces. 4'-Acetylbenzo-18-crown-6-ether, featuring an acetyl group at the 4'-position of the benzene ring, is a key derivative in this class. The electron-withdrawing nature of the acetyl group influences the electron density of the catechol oxygens, thereby modulating the cation binding affinity.[3] This functional handle also serves as a versatile precursor for further chemical modifications, making it a valuable building block in supramolecular chemistry and materials science.[4]
Commercial Availability
4'-Acetylbenzo-18-crown-6-ether is commercially available from several reputable chemical suppliers. Sourcing high-quality material is the first critical step for any research or development endeavor. The following table provides a summary of key suppliers and typical product specifications.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| Santa Cruz Biotechnology | 4′-Acetylbenzo-18-crown 6-Ether | 41855-35-0 | - | C₁₈H₂₆O₇ | 354.39 |
| TCI Chemicals | 4'-Acetylbenzo-18-crown 6-Ether | 41855-35-0 | >97.0% (GC) | C₁₈H₂₆O₇ | 354.40 |
| Sigma-Aldrich | 4'-Acetylbenzo-18-crown-6 | 41855-35-0 | - | - | - |
| Chem-Impex International | 4'-Acetylbenzo-18-crown 6-ether | 41855-35-0 | ≥ 97% (GC) | C₁₈H₂₆O₇ | 354.4 |
| JHECHEM CO LTD | 4'-ACETYLBENZO-18-CROWN 6-ETHER | 41855-35-0 | - | C₁₈H₂₆O₇ | 354.39 |
Note: Purity and other specifications may vary by lot and supplier. It is recommended to consult the supplier's certificate of analysis for the most accurate information.
Synthesis and Purification: A Validated Protocol
The most common and effective method for the synthesis of 4'-Acetylbenzo-18-crown-6-ether is the Friedel-Crafts acylation of benzo-18-crown-6.[5] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich benzene ring of the crown ether.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Materials:
-
Benzo-18-crown-6
-
Acetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or a mixture of DMF and n-hexane for recrystallization[6]
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve benzo-18-crown-6 in anhydrous DCM.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add a solution of acetic anhydride in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
The crude 4'-Acetylbenzo-18-crown-6-ether can be purified by recrystallization to obtain a white to off-white crystalline solid.[6][7]
-
Dissolve the crude product in a minimal amount of hot ethanol or a suitable solvent mixture (e.g., DMF).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Caption: Synthetic workflow for 4'-Acetylbenzo-18-crown-6-Ether.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4'-Acetylbenzo-18-crown-6-ether. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. The expected signals for 4'-Acetylbenzo-18-crown-6-ether are:
-
A singlet for the methyl protons of the acetyl group (~2.5 ppm).
-
A series of multiplets for the sixteen ethylene glycol protons of the crown ether ring (typically in the range of 3.7-4.2 ppm).
-
Signals for the three aromatic protons. Due to the substitution pattern, these will appear as a doublet, a doublet of doublets, and a singlet in the aromatic region (typically 6.8-7.6 ppm).
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key expected signals include:
-
A signal for the methyl carbon of the acetyl group (~26 ppm).
-
Multiple signals for the carbons of the ethylene glycol units in the crown ether ring (~68-71 ppm).
-
Signals for the aromatic carbons, including the carbon attached to the acetyl group and the oxygen atoms (~112-150 ppm).
-
A signal for the carbonyl carbon of the acetyl group (~197 ppm).
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds. For 4'-Acetylbenzo-18-crown-6-ether (MW = 354.39), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 354. The fragmentation pattern will likely involve the loss of the acetyl group (M-43) and subsequent fragmentation of the crown ether ring.[8]
Key Applications and Experimental Protocols
The unique properties of 4'-Acetylbenzo-18-crown-6-ether make it a valuable tool in several research areas.
Ion-Selective Electrodes (ISEs)
The selective binding of 4'-Acetylbenzo-18-crown-6-ether to potassium ions makes it an excellent ionophore for the fabrication of potassium-selective electrodes.[9][10] These sensors are crucial for measuring potassium ion concentrations in various samples, including biological fluids and environmental waters.
Materials:
-
4'-Acetylbenzo-18-crown-6-ether (ionophore)
-
High molecular weight polyvinyl chloride (PVC)
-
A plasticizer (e.g., dioctyl phthalate - DOP or o-nitrophenyl octyl ether - o-NPOE)
-
A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF)
-
Ag/AgCl reference electrode
-
Internal filling solution (e.g., 0.1 M KCl)
Procedure:
-
Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving precise amounts of the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition might be 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1% lipophilic salt by weight.
-
Membrane Casting: Pour the membrane cocktail into a flat, glass ring or petri dish and allow the THF to evaporate slowly over 24-48 hours to form a thin, transparent membrane.
-
Electrode Assembly: Cut a small disc from the cast membrane and incorporate it into an electrode body (e.g., a PVC tube).
-
Internal Filling: Fill the electrode body with the internal filling solution.
-
Conditioning: Condition the electrode by soaking it in a 0.01 M KCl solution for at least 24 hours before use.
-
Calibration and Measurement: Calibrate the electrode using a series of standard KCl solutions of known concentrations and measure the potential against a reference electrode. Plot the potential (mV) versus the logarithm of the K⁺ activity to generate a calibration curve.
Caption: Workflow for fabricating a K⁺-selective electrode.
Drug Delivery Systems
Crown ethers can encapsulate drug molecules, potentially enhancing their solubility, stability, and targeted delivery.[11] The functionalized nature of 4'-Acetylbenzo-18-crown-6-ether allows for its incorporation into more complex drug delivery vehicles like liposomes or polymers.
Materials:
-
4'-Acetylbenzo-18-crown-6-ether
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Drug to be encapsulated
Procedure:
-
Lipid Film Hydration: Dissolve the phospholipids, cholesterol, and 4'-Acetylbenzo-18-crown-6-ether in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydrate the lipid film by adding PBS (containing the drug to be encapsulated) and vortexing or sonicating the mixture. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[12]
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
The Role of the 4'-Acetyl Group: A Deeper Dive
The 4'-acetyl group plays a crucial role in defining the properties and utility of this crown ether derivative.
-
Electronic Effects: As an electron-withdrawing group, the acetyl moiety reduces the electron density on the catechol oxygen atoms of the benzo group.[3] This, in turn, decreases the basicity of these oxygens and can lead to a lower binding affinity for cations compared to the unsubstituted benzo-18-crown-6.[2] However, this modulation of binding strength can be advantageous in applications where a specific binding affinity is desired.
-
Synthetic Handle: The acetyl group provides a reactive site for further chemical transformations. For example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to attach the crown ether to polymers, surfaces, or other molecules of interest.[4] This versatility is a key advantage for the development of advanced materials and functional systems.
-
Influence on Self-Assembly: The presence of the acetyl group can influence the self-assembly behavior of the crown ether in the solid state and in solution, potentially leading to the formation of unique supramolecular architectures.
Conclusion
4'-Acetylbenzo-18-crown-6-ether stands as a testament to the power of functionalization in supramolecular chemistry. Its commercial availability, coupled with well-established synthetic and analytical protocols, makes it an accessible and valuable tool for researchers. The interplay between the cation-binding properties of the 18-crown-6 macrocycle and the electronic and synthetic versatility of the 4'-acetyl group provides a rich platform for innovation in fields ranging from chemical sensing to advanced drug delivery. This guide has provided a comprehensive overview and practical protocols to empower researchers to effectively utilize this remarkable molecule in their scientific pursuits.
References
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Chanda, B., et al. (2022). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal. [Link]
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Das, P. P., & Srivastava, A. K. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]
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Al-Janabi, A. H. (n.d.). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. Diyala Journal of Pure Science. [Link]
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Kim, J., et al. (2010). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society. [Link]
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Moodley, K., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Chemosensors. [Link]
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Jetir.org. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR. [Link]
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Bakó, P., & Rapi, Z. (2021). Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. Molecules. [Link]
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ResearchGate. (n.d.). A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer. [Link]
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ResearchGate. (n.d.). Substituent effects on the coordination of benzo-21-crown-7 and dibenzo-21-crown-7 with cesium: Insights from computational chemistry and nuclear magnetic resonance spectroscopy. [Link]
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ResearchGate. (n.d.). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. [Link]
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ACS Publications. (n.d.). Electronic substituent effects upon the selectivity of synthetic ionophores. [Link]
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ResearchGate. (n.d.). Theoretical study of substituent effects on Cs+/Sr2+–dibenzo-18-crown-6 complexes. [Link]
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Laouini, A., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Journal of Toxicology. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. [Link]
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ResearchGate. (n.d.). Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. [Link]
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NIH. (2018). Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain. [Link]
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ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown−6 (a1,a2); 4−aminobenzo−18−crown−6 (b1,b2) and B18C6Am (c1,c2). [Link]
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NIH. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]
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ResearchGate. (n.d.). Fabrication of potassium ion-selective membrane electrode as immobilized liquid based on dibenzo-18- crown-6 (db18c6) as ionophore. [Link]
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NIH. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. [Link]
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protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. [Link]
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ResearchGate. (n.d.). What are good solvents for crystallization of functionalized crown ethers ?. [Link]
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University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation (video). [Link]
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Organic Syntheses. (n.d.). 18-crown-6. [Link]
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ResearchGate. (n.d.). Kilo scale synthesis and purification of 4,4′-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′. [Link]
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PubChem. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether. [Link]
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Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
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Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
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The Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. [Link]
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MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
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MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. [Link]
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Avestia. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. [Link]
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PubMed Central. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]
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An In-depth Technical Guide to the Fundamental Principles of Crown Ether Host-Guest Chemistry
Introduction: The Dawn of Molecular Recognition
The field of supramolecular chemistry, the chemistry beyond the molecule, was irrevocably transformed by the serendipitous discovery of crown ethers in 1967 by Charles J. Pedersen at DuPont. While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a crystalline by-product, dibenzo-18-crown-6, which exhibited a remarkable and then-unprecedented ability to bind potassium cations. This discovery laid the cornerstone for what is now known as "host-guest" chemistry, a paradigm where a larger host molecule (the crown ether) selectively binds a smaller guest species (typically a cation or a small organic molecule) through non-covalent interactions. This guide provides a deep dive into the core principles governing these interactions, offering field-proven insights for researchers, scientists, and drug development professionals.
I. The Host: Architecture and Nomenclature of Crown Ethers
Crown ethers are cyclic polyethers, most commonly derived from repeating ethyleneoxy (–CH₂CH₂O–) units. Their nomenclature, devised by Pedersen, is elegantly simple: x-crown-y, where x is the total number of atoms in the macrocyclic ring and y is the number of oxygen atoms.[1] For instance, 18-crown-6 contains an 18-membered ring with 6 oxygen atoms.[1][2] The oxygen atoms, with their lone pairs of electrons, are positioned to face the interior of the ring, creating an electron-rich cavity capable of coordinating with guest molecules.[1][2] The exterior of the ring, composed of ethylene backbones, is hydrophobic, rendering the entire host-guest complex soluble in nonpolar organic solvents.[2]
II. The Heart of the Matter: Non-Covalent Interactions in Host-Guest Complexation
The formation of a stable crown ether-guest complex is not the result of covalent bond formation but rather a symphony of weaker, non-covalent interactions. The primary driving force for the binding of cations is the ion-dipole interaction between the positively charged guest and the partial negative charges on the oxygen atoms of the crown ether.[3] However, other forces play a crucial role, particularly in the binding of organic guests:
-
Hydrogen Bonding: This is a dominant interaction in the complexation of ammonium (NH₄⁺) and alkylammonium (RNH₃⁺) ions. The hydrogen atoms on the guest form strong hydrogen bonds with the oxygen atoms of the crown ether.[4][5]
-
Van der Waals Forces: These are weak, short-range attractive forces that contribute to the overall stability of the complex, especially when there is a high degree of shape complementarity between the host and guest.
-
π-π Stacking: In crown ethers containing aromatic moieties (e.g., dibenzo-18-crown-6), these interactions can occur between the aromatic rings of the host and a suitable aromatic guest, further stabilizing the complex.[5]
-
Hydrophobic Interactions: The hydrophobic exterior of the crown ether can drive the association with nonpolar guest molecules in aqueous environments.
The collective strength of these non-covalent interactions dictates the overall stability of the host-guest complex.
III. The "Lock and Key" Principle: Factors Governing Binding Affinity and Selectivity
The remarkable ability of crown ethers to selectively bind certain guests over others is the cornerstone of their utility. This selectivity is governed by a delicate interplay of several factors:
The Size-Fit Relationship
The most intuitive factor governing selectivity is the "size-fit" concept, where the most stable complex is formed when the ionic radius of the guest cation closely matches the cavity size of the crown ether.[6] This principle is a powerful predictor of binding preference.
| Crown Ether | Cavity Diameter (Å) | Preferred Alkali Metal Cation | Ionic Diameter (Å) |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.76 |
| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 |
Table 1: Correlation of Crown Ether Cavity Size with the Ionic Diameter of Preferred Alkali Metal Cations.[1][6]
While the size-fit model is a robust starting point, it is an oversimplification. For instance, in the gas phase, smaller cations with higher charge densities often exhibit stronger binding to a given crown ether than what the size-fit principle would predict.[7] This discrepancy highlights the critical role of the surrounding environment.
The Solvent Effect: A Competitive Landscape
In solution, the complexation process is a competitive equilibrium where solvent molecules vie with the crown ether to solvate the guest ion.[8] The polarity and coordinating ability of the solvent have a profound impact on the observed binding affinity and selectivity.
-
Rationale for Solvent Choice: In polar, protic solvents like water and methanol, the solvent molecules themselves are excellent ligands for cations, leading to a high energetic penalty for desolvation upon complexation with the crown ether. Consequently, binding constants are generally lower in these solvents. In contrast, in less polar, aprotic solvents like acetonitrile or chloroform, the solvation of the cation is weaker, making it more favorable for the crown ether to encapsulate the guest.[9] The choice of solvent in an experiment is therefore a critical parameter that can be tuned to modulate the strength of the host-guest interaction. For instance, to study weakly interacting systems, a non-coordinating solvent is often chosen to maximize the observed binding affinity.
The Nature of the Donor Atoms
While oxygen is the most common donor atom in crown ethers, its substitution with other heteroatoms like nitrogen (azacrowns) or sulfur (thiacrowns) dramatically alters the binding preferences.
-
Oxygen: Exhibits the highest affinity for alkali, alkaline earth, and lanthanide ions (hard Lewis acids).
-
Nitrogen: Favors the binding of transition metal ions.
-
Sulfur: Preferentially interacts with soft Lewis acids like Ag⁺, Pb²⁺, and Hg²⁺.
This principle allows for the rational design of crown ethers with tailored selectivity for specific metal ions.
Conformational Flexibility of the Host
The conformational rigidity or flexibility of the crown ether ring also plays a significant role in selectivity. A more rigid host, such as one containing benzo groups, has a lower entropic penalty upon binding as it is already pre-organized for complexation. However, a more flexible host can better adapt its conformation to accommodate guests of varying sizes, sometimes leading to unexpected binding selectivities.
IV. Quantifying the Interaction: Experimental Methodologies
A thorough understanding of crown ether host-guest chemistry necessitates the quantitative determination of binding parameters. Several powerful analytical techniques are routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for studying the structure, dynamics, and thermodynamics of host-guest complexes in solution.
-
Principle of NMR Titration: In a typical NMR titration experiment, a solution of the host is titrated with aliquots of the guest, and the changes in the chemical shifts of the host's and/or guest's protons are monitored.[10] The magnitude of the chemical shift change is proportional to the extent of complexation. By fitting the titration data to a suitable binding model, the association constant (Kₐ) and the stoichiometry of the complex can be determined.
-
Causality Behind Experimental Choices in NMR Titration:
-
Concentration: The initial concentration of the host should be chosen carefully. If the concentration is too low, the observed chemical shift changes may be too small to be accurately measured. Conversely, if the concentration is too high, the host may already be saturated with the guest after the first few additions, preventing an accurate determination of the binding constant. A general rule of thumb is to use a host concentration that is in the range of the expected dissociation constant (Kₔ).
-
Solvent: The choice of a deuterated solvent is essential for ¹H NMR. The solvent should also be chosen to ensure the solubility of both the host and the guest and to minimize solvent-solute interactions that could compete with the host-guest binding.
-
-
Determining Stoichiometry with Job's Plot: The method of continuous variation, or Job's plot, can be used to determine the stoichiometry of a complex.[11] In this method, a series of solutions are prepared where the mole fraction of the host and guest is varied while keeping the total molar concentration constant. A physical property that is proportional to the concentration of the complex (e.g., the change in chemical shift in NMR or absorbance in UV-Vis spectroscopy) is plotted against the mole fraction of one of the components. The maximum of the plot corresponds to the stoichiometry of the complex.[11][12] However, it is important to note that the applicability of Job's plots in supramolecular chemistry has been questioned, as they can sometimes provide misleading results for systems with weak to moderate binding affinities.[13][14]
Experimental Workflow: NMR Titration for Binding Constant Determination
Isothermal Titration Calorimetry (ITC)
ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[15] It is the gold standard for obtaining a complete thermodynamic profile of a host-guest interaction in a single experiment.
-
Principle of ITC: An ITC instrument consists of a sample cell containing the host and a reference cell containing only the buffer.[15][16] A syringe containing the guest solution is titrated into the sample cell in small, precise injections. The instrument measures the differential power required to maintain the sample and reference cells at the same temperature. Exothermic reactions release heat, resulting in a downward peak in the raw data, while endothermic reactions absorb heat, causing an upward peak.[17]
-
Causality Behind Experimental Choices in ITC:
-
Temperature: The temperature at which the experiment is conducted is crucial as it directly influences the measured thermodynamic parameters. It is often informative to perform ITC experiments at several different temperatures to determine the heat capacity change (ΔCₚ) of binding, which provides insights into the role of hydrophobic interactions and conformational changes upon complexation.
-
Buffer: The choice of buffer is critical. The buffer should not interact with either the host or the guest. It is also essential to use the exact same buffer for both the host and guest solutions to minimize heats of dilution, which can otherwise obscure the true heat of binding.
-
Concentration: The concentrations of the host and guest must be carefully chosen to ensure a well-defined binding isotherm. The "c-value" (c = n * Kₐ * [Host]), where n is the stoichiometry, Kₐ is the association constant, and [Host] is the host concentration in the cell, is a key parameter. For optimal results, the c-value should be between 10 and 1000.
-
-
Thermodynamic Parameters from ITC: By integrating the heat flow peaks and plotting them against the molar ratio of guest to host, a binding isotherm is generated. Fitting this isotherm to a suitable binding model yields the stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equations:
ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS
This complete thermodynamic signature provides a deep understanding of the driving forces behind the interaction. For example, a reaction driven by a large negative ΔH is enthalpically driven, often indicative of strong hydrogen bonding or electrostatic interactions. A reaction driven by a large positive TΔS is entropically driven, which can be due to the release of ordered solvent molecules from the binding interface (the hydrophobic effect).
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Single-Crystal X-ray Diffraction
X-ray crystallography provides the most definitive and detailed structural information about host-guest complexes in the solid state.[18][19][20] It allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insights into the nature of the non-covalent interactions that hold the complex together.[21]
-
Principle of X-ray Diffraction: A single crystal of the host-guest complex is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be constructed, from which the atomic structure of the complex can be determined.
-
Protocol for Growing Crystals: Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the complex is allowed to stand undisturbed, and the solvent is slowly evaporated, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the complex in a good solvent is placed in a sealed container with a volatile anti-solvent. As the anti-solvent slowly diffuses into the solution, the solubility of the complex decreases, promoting crystallization.
-
Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
The choice of solvent is critical and often requires significant experimentation to find the optimal conditions for crystal growth.
V. Applications in Research and Drug Development
The unique properties of crown ethers have led to their application in a wide range of scientific and technological fields:
-
Phase Transfer Catalysis: Crown ethers can solubilize ionic reagents in nonpolar organic solvents by encapsulating the cation, thereby accelerating reaction rates.
-
Ion-Selective Electrodes and Sensors: The high selectivity of crown ethers for specific cations makes them ideal components for chemical sensors and ion-selective electrodes.
-
Drug Delivery: The ability to encapsulate guest molecules has been explored for the development of drug delivery systems, where the crown ether acts as a carrier to transport a drug molecule to its target.
-
Molecular Machines: Crown ethers are key building blocks in the construction of sophisticated molecular machines, such as molecular shuttles and switches, where the binding and release of a guest can be controlled by external stimuli.[17]
-
Chiral Recognition: By incorporating chiral units into the crown ether backbone, it is possible to create hosts that can selectively bind one enantiomer of a chiral guest molecule over the other, which has applications in enantioselective catalysis and separations.[22]
Conclusion
Crown ether host-guest chemistry, born from a serendipitous observation, has blossomed into a cornerstone of supramolecular science. The principles of molecular recognition, driven by a subtle balance of non-covalent forces and modulated by the surrounding environment, provide a powerful toolkit for the rational design of functional molecular systems. The experimental methodologies outlined in this guide offer the means to probe and quantify these interactions with a high degree of precision. As our understanding of these fundamental principles continues to deepen, the potential for crown ethers to address challenges in fields ranging from materials science to medicine will undoubtedly continue to expand.
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19F-GEST NMR: studying dynamic interactions in host–guest systems. RSC Publishing. Available from: [Link]
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Brynnicka, A., et al. Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications, 2016. Available from: [Link]
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Job plot. Wikipedia. Available from: [Link]
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18.7: Crown Ethers. Chemistry LibreTexts, 2024. Available from: [Link]
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A new titration system of a novel split-type superconducting magnet NMR spectrometer. AIP Publishing, 2008. Available from: [Link]
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Hughes, A. R. & Blanc, F. Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance. RSC Publishing, 2021. Available from: [Link]
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How can ammonium bind to a crown ether? Quora, 2019. Available from: [Link]
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Nasri, F. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID, 2022. Available from: [Link]
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Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. Available from: [Link]
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(a) Schematic of an isothermal titration calorimeter. (b) Raw data... ResearchGate. Available from: [Link]
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Determination of orders of relative alkali metal ion affinities of crown ethers and acyclic analogs by the kinetic method. Scilit. Available from: [Link]
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Hughes, A. R. & Blanc, F. Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance. RSC Publishing, 2021. Available from: [Link]
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Conductance and Thermodynamic Study of the Complexation of Ammonium Ion with Different Crown Ethers in Binary Nonaqueous Solvents. ResearchGate. Available from: [Link]
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Nasri, F. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID, 2022. Available from: [Link]
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Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. ResearchGate. Available from: [Link]
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Isothermal Titration Calorimetry. (A) Schematic representation of the... ResearchGate. Available from: [Link]
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Stoichiometry validation of supramolecular complexes with a hydrocarbon cage host by van 't Hoff analyses. NIH, 2023. Available from: [Link]
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Decorated Crown Ethers as Selective Ion Traps: Solvent's Role in Crown's Preference Towards a Specific Ion. ResearchGate. Available from: [Link]
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Supramolecular Architectures from Ammonium-Crown Ether Inclusion Complexes in Polyoxometalate Association: Synthesis, Structure, and Spectroscopy. ACS Publications. Available from: [Link]
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Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. ACS Omega, 2021. Available from: [Link]
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1H NMR titration experiments supporting the competitive binding model.... ResearchGate. Available from: [Link]
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How to design an Isothermal Titration Calorimetry experiment? AFFINImeter, 2014. Available from: [Link]
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a) Schematic illustration of the experimental setup for NMR analysis.... ResearchGate. Available from: [Link]
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Schematic of the experimental setup used for the NMR experiments in... ResearchGate. Available from: [Link]
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Fluorescent Supramolecular Polymers Formed by Crown Ether-Based Host-Guest Interaction. Frontiers, 2020. Available from: [Link]
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Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counter-anion. ResearchGate. Available from: [Link]
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Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central, 2012. Available from: [Link]
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Host-guest complex chemistry. Structures of 18-crown-6 and diaza-18-crown-6 with neutral molecules. ACS Publications. Available from: [Link]
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A Preliminary Technical Guide to the Complexation Behavior of 4'-Acetylbenzo-18-crown-6-Ether
This guide provides a detailed exploration of the synthesis, characterization, and cation complexation properties of 4'-Acetylbenzo-18-crown-6-ether. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of functionalized crown ethers. This document synthesizes established principles of host-guest chemistry with practical experimental methodologies to offer a comprehensive preliminary study.
Introduction: The Significance of Functionalized Crown Ethers
Crown ethers, first synthesized by Charles J. Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations. This selective complexation, often described as "host-guest" chemistry, is primarily dictated by the compatibility between the cation's ionic radius and the size of the crown ether's cavity, as well as the nature of the solvent. The 18-crown-6 macrocycle, with its six oxygen donor atoms, exhibits a particularly strong affinity for the potassium ion (K⁺), whose ionic radius is well-suited to the cavity size.[1]
The introduction of functional groups onto the crown ether framework, such as the acetyl group in 4'-Acetylbenzo-18-crown-6-ether, allows for the fine-tuning of its electronic properties and, consequently, its complexation behavior. This functionalization opens avenues for its application in various domains, including:
-
Ion-Selective Electrodes and Sensors: The selective binding properties of functionalized crown ethers are pivotal in the development of sensors for the precise detection and quantification of specific metal ions in solution.[2]
-
Phase Transfer Catalysis: By encapsulating cations, crown ethers can solubilize inorganic salts in organic solvents, thereby accelerating reaction rates in multiphase systems.
-
Drug Delivery Systems: The ability to encapsulate and transport therapeutic agents can enhance their bioavailability and target specificity.
This guide will delve into the specifics of 4'-Acetylbenzo-18-crown-6-ether, providing a foundational understanding of its synthesis and its interactions with key physiological and industrial cations.
Synthesis and Characterization of 4'-Acetylbenzo-18-crown-6-Ether
The synthesis of 4'-Acetylbenzo-18-crown-6-ether is most effectively achieved through the Friedel-Crafts acylation of benzo-18-crown-6. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of the crown ether.[2][3][4]
Proposed Synthesis Protocol: Friedel-Crafts Acylation
This protocol is based on established Friedel-Crafts acylation procedures.[2][3][4][5]
Materials:
-
Benzo-18-crown-6
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice-water bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. The reaction is exothermic and should be controlled to prevent excessive boiling.[5]
-
After the addition of acetyl chloride is complete, add a solution of benzo-18-crown-6 (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude 4'-Acetylbenzo-18-crown-6-ether can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 4'-Acetylbenzo-18-crown-6-ether.
Cation Complexation Studies
The core functionality of 4'-Acetylbenzo-18-crown-6-ether lies in its ability to form complexes with cations. The presence of the electron-withdrawing acetyl group on the benzo moiety is expected to modulate the electron density of the oxygen atoms in the crown ether ring, thereby influencing the stability of the resulting complexes compared to the parent benzo-18-crown-6.
Expected Stability Constants and Thermodynamic Parameters
Table 1: Expected Trends in Complexation Parameters for 4'-Acetylbenzo-18-crown-6-ether in Methanol
| Cation | Ionic Radius (Å) | Expected Log K (M⁻¹) | Expected ΔG (kJ/mol) | Expected ΔH (kJ/mol) | Expected TΔS (kJ/mol) |
| Na⁺ | 1.02 | ~3.5 - 4.0 | Negative | Negative | Negative |
| K⁺ | 1.38 | ~4.5 - 5.5 | More Negative | More Negative | Negative |
| Mg²⁺ | 0.72 | Lower than Na⁺/K⁺ | Less Negative | Less Negative | Negative |
| Ca²⁺ | 1.00 | Lower than Na⁺/K⁺ | Less Negative | Less Negative | Negative |
Note: These are estimated values based on data for benzo-18-crown-6 and the expected electronic effects of the acetyl group. The electron-withdrawing nature of the acetyl group is predicted to slightly decrease the stability constants compared to the unsubstituted benzo-18-crown-6.
The complexation is expected to be an enthalpy-driven process (negative ΔH), with a decrease in entropy (negative TΔS) due to the ordering of the system upon complex formation.
Diagram of Cation Complexation
Caption: Schematic of K⁺ complexation by 4'-Acetylbenzo-18-crown-6-ether.
Experimental Methodologies for Studying Complexation
Several analytical techniques can be employed to determine the stoichiometry, stability constants, and thermodynamic parameters of the complexation between 4'-Acetylbenzo-18-crown-6-ether and various cations.
UV-Vis Spectrophotometric Titration
This technique is based on the change in the ultraviolet-visible absorption spectrum of the crown ether upon complexation with a cation.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4'-Acetylbenzo-18-crown-6-ether in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.
-
Prepare stock solutions of the metal salts (e.g., KCl, NaCl, Mg(ClO₄)₂, Ca(ClO₄)₂) in the same solvent at a concentration approximately 10-20 times higher than the crown ether solution.
-
-
Titration Procedure:
-
Place a known volume of the crown ether solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the change is most significant.
-
The stability constant (K) can be determined by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand method.[7]
-
Diagram of Spectrophotometric Titration Workflow
Caption: Workflow for determining stability constants via UV-Vis spectrophotometry.
¹H NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the structural changes in the crown ether upon cation binding. The chemical shifts of the protons on the crown ether, particularly those of the aromatic and etheric protons, are sensitive to the complexation event.[8]
Protocol:
-
Preparation of Samples:
-
Prepare a solution of 4'-Acetylbenzo-18-crown-6-ether in a deuterated solvent (e.g., acetonitrile-d₃, methanol-d₄) at a known concentration (e.g., 1-5 mM).
-
Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.
-
-
Titration Procedure:
-
Acquire a ¹H NMR spectrum of the free crown ether solution.
-
Add incremental amounts of the metal salt stock solution to the NMR tube containing the crown ether solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts (Δδ) of specific protons of the crown ether as a function of the metal ion concentration.
-
The association constant (Kₐ) can be calculated by fitting the titration data to a 1:1 binding isotherm.
-
Conductometric Titration
This method relies on the change in the molar conductivity of a metal salt solution upon the addition of the crown ether. The formation of a complex alters the mobility of the cation, leading to a change in the solution's conductivity.[6]
Protocol:
-
Instrumentation Setup:
-
Use a conductivity meter with a dip-type conductivity cell.
-
Maintain a constant temperature using a water bath.
-
-
Titration Procedure:
-
Place a known volume and concentration of the metal salt solution (e.g., 10⁻³ M) in the conductivity cell.
-
Measure the initial conductance.
-
Add a stock solution of 4'-Acetylbenzo-18-crown-6-ether in the same solvent in small, precise increments.
-
Record the conductance after each addition, allowing the solution to equilibrate.
-
-
Data Analysis:
-
Plot the molar conductivity as a function of the molar ratio of crown ether to metal ion.
-
The endpoint, indicating the stoichiometry of the complex, is determined from the inflection point of the titration curve.
-
The stability constant can be calculated by fitting the data to a suitable model.
-
Conclusion and Future Directions
4'-Acetylbenzo-18-crown-6-ether represents a versatile platform for the development of advanced materials and sensors. The preliminary studies outlined in this guide provide a solid foundation for further investigation into its complexation behavior. Future research should focus on obtaining precise experimental data for the stability constants and thermodynamic parameters with a wider range of cations. Furthermore, exploring the impact of different solvent systems on the complexation will be crucial for optimizing its performance in specific applications. The insights gained from such studies will undoubtedly contribute to the rational design of novel host-guest systems with tailored functionalities for applications in analytical chemistry, catalysis, and biomedicine.
References
-
Competitive Potentiometric Study of a Series of 18-crown-6 with Some Alkali and Alkaline Earth Metal Ions in Methanol Using an Ag+/Ag Electrode. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Friedel–Crafts reaction. (2024, December 22). In Wikipedia. [Link]
-
Rahman, M. M., & Islam, M. S. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(16), 8897–8929. [Link]
-
Asymmetric Synthesis. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Hossain, M. A., et al. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by conductometric method. International Journal of Chemical Studies, 7(4), 1084-1090.
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272.
- Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021-1027.
-
Khan, S. (n.d.). Friedel-Crafts acylation. Khan Academy. Retrieved January 10, 2026, from [Link]
-
Complex formation constants a between the cations and the diazacrown... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Thermodynamic parameters for the complexation of 18-crown-6 with Ag+, Pb2+, Cd2+, Cu2+, Co2+ and Ni2+ in methanol - Water solvents by conductometry. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
CONDUCTOMETRIC TITRATIONS. (2021, September 18). Chemistry Notes. [Link]
-
(a) Conductometric titration curve of Ag + (as perchlorate) with 1 in... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Rounaghi, G. H., & Kakhki, R. M. Z. (2009). Thermodynamic study of complex formation between dibenzo-18-crown-6 and UO22+ in some binary non-aqueous solvents using a conductometric method. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 63(1-2), 117–122. [Link]
- Kádár, M., et al. (2005). Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1032-1038.
-
Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. (2021). Avestia Publishing. [Link]
- Shope, B., et al. (2023). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural Chemistry, 34, 713–722.
- Organomagnesium Crown Ethers and Their Binding Affinities with Li+, Na+, K+, Be2+, Mg2+, and Ca2+ Ions. (2021). ChemistrySelect, 6(27), 6835-6842.
- Mosier-Boss, P. A., & Popov, A. I. (1982). Formation constant and stoichiometry of the acetonitrile:18-crown-6 complex by nuclear magnetic resonance, raman and infrared spectroscopy. Talanta, 29(7), 637-640.
- Ehala, S., et al. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Electrophoresis, 31(4), 702-708.
-
18-Crown-6. (2024, December 22). In Wikipedia. [Link]
-
1H | acetonitrile-d3 | NMR Chemical Shifts. (n.d.). NMRS.io. Retrieved January 10, 2026, from [Link]
- Tawarah, K. M., & Mizyed, S. A. (1988). A thermodynamic study of the association of alkali metal cations with dicyclohexano-18-crown-6 in acetonitrile. Journal of Solution Chemistry, 17(11), 1015-1023.
-
4-Iodoanilinium perchlorate 18-crown-6 clathrate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling of 4'-Acetylbenzo-18-crown-6-Ether
This guide provides comprehensive safety and handling information for 4'-Acetylbenzo-18-crown-6-Ether, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols and material safety data sheets to ensure a thorough understanding of the risks and the necessary precautions when working with this compound.
Introduction to 4'-Acetylbenzo-18-crown-6-Ether: A Profile
4'-Acetylbenzo-18-crown-6-ether is a specialized macrocyclic polyether. Its unique structure, featuring a benzo group with an acetyl substituent attached to the 18-crown-6 ring, allows for the selective complexation of cations, particularly potassium ions. This property makes it a valuable tool in various research and development applications, including ion-selective electrodes, phase transfer catalysis, and the study of ion transport mechanisms in biological systems.[1] However, its utility is accompanied by potential hazards that necessitate careful handling and a thorough understanding of its safety profile.
Hazard Identification and Risk Assessment
The primary known hazards of 4'-Acetylbenzo-18-crown-6-Ether are skin and eye irritation.[2] However, as a member of the crown ether family, it is prudent to consider the broader toxicological profile of related compounds, such as 18-crown-6, which has been shown to have potential systemic effects.[3][4]
GHS Classification for 4'-Acetylbenzo-18-crown-6-Ether:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
Source: ECHA C&L Inventory
In-depth Risk Analysis:
-
Dermal and Ocular Exposure: Direct contact with the solid or solutions of 4'-Acetylbenzo-18-crown-6-Ether can lead to significant irritation. The causality lies in the chemical nature of the compound to interact with biological tissues. Prolonged or repeated exposure could potentially lead to dermatitis.
-
Inhalation: While the vapor pressure of this solid compound is low, the generation of dust during handling poses an inhalation risk. Inhaled dust can cause respiratory tract irritation.
-
Ingestion: Accidental ingestion may cause irritation of the gastrointestinal tract. While specific data for this compound is lacking, the general toxicity of crown ethers warrants caution.[3]
-
Peroxide Formation: A significant and often overlooked hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[4][5] While the presence of the benzene ring may influence this reactivity, it is a critical consideration for the safe storage and handling of 4'-Acetylbenzo-18-crown-6-Ether. Peroxide crystals can form in the container or on the threads of the cap and can detonate upon friction or shock.
-
Reactivity: Crown ethers can form complexes with a variety of metal salts. An explosion has been reported during the thermal decomposition of a crude 18-crown-6-potassium salt complex, highlighting the potential for unexpected reactivity.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Ventilation: All handling of solid 4'-Acetylbenzo-18-crown-6-Ether that may generate dust, and all work with its solutions, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating or manipulating larger quantities.
-
Enclosed Systems: For repetitive or larger-scale operations, the use of a glove box can provide a higher level of containment and protection.[6]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing. | Protects against dust particles and splashes of solutions, preventing serious eye irritation. |
| Skin Protection | Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times. For significant handling, consider a chemically resistant apron. | Prevents skin contact and subsequent irritation. Ensure gloves are inspected before use and changed regularly or if contaminated. |
| Respiratory Protection | For procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary. | Protects the respiratory tract from irritation caused by inhaling the fine powder. |
Safe Handling and Storage Protocols
Adherence to strict protocols is paramount to ensure the safety of personnel and the integrity of the research.
Protocol for Weighing and Preparing Solutions:
-
Preparation: Designate a specific area for handling 4'-Acetylbenzo-18-crown-6-Ether. Cover the work surface with absorbent, disposable bench paper.[6]
-
PPE: Don all required personal protective equipment.
-
Weighing: If possible, weigh the compound directly in a fume hood to minimize dust dispersal.[6] Use a weigh boat or weigh paper. Avoid pouring the powder directly from the bottle to minimize dust generation. Use a spatula to transfer the solid.
-
Dissolution: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing. If sonication or heating is required, ensure the container is appropriately sealed and perform the operation in a fume hood.
-
Cleanup: After handling, decontaminate the spatula and work surface. Dispose of contaminated bench paper and weigh boats as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves.
Storage Requirements:
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Labeling: The container should be clearly labeled with the chemical name, date received, and date opened. This is crucial for tracking the age of the chemical to assess the risk of peroxide formation.
-
Incompatibilities: Store away from strong oxidizing agents.
Peroxide Detection and Management:
Given the ether linkage, routine testing for peroxides is a critical safety measure.
Protocol for Peroxide Testing (Iodide Method): [7]
-
Prepare Reagent: In a fume hood, prepare a fresh solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Test Sample: Add 1 mL of the solvent containing 4'-Acetylbenzo-18-crown-6-Ether to the reagent solution.
-
Observe:
-
A pale yellow color indicates a low concentration of peroxides.
-
A bright yellow or brown color indicates a high and potentially hazardous concentration of peroxides.
-
-
Action: If a high concentration of peroxides is detected, do not attempt to handle the material further. Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate the consequences.
Spill Response:
The appropriate response depends on the size and nature of the spill.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
Wipe the area with a damp cloth, and then decontaminate with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a labeled waste container.
-
Decontaminate the area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm or emergency response system.
-
Close the doors to the affected area to contain the spill.
-
From a safe location, contact your institution's EHS or emergency response team. Provide them with the name of the chemical, the quantity spilled, and the location.
-
Do not re-enter the area until it has been declared safe by trained personnel.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person a small amount of water to drink. Seek immediate medical attention.
Waste Disposal
All waste containing 4'-Acetylbenzo-18-crown-6-Ether must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Collect unused or contaminated solid 4'-Acetylbenzo-18-crown-6-Ether in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing the compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, bench paper, absorbent materials) must be collected in a labeled hazardous waste bag or container.
Disposal Procedure:
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[4][8] Contact your EHS office for specific guidance on the proper disposal procedures for crown ethers. It may be necessary to dissolve the material in a combustible solvent for incineration in a licensed facility.[8]
Conclusion
4'-Acetylbenzo-18-crown-6-Ether is a valuable chemical tool for researchers. However, its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.
References
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Working Safely with Peroxide Forming Compounds. (2017). Safety & Risk Services, The University of British Columbia. Available at: [Link]
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4'-Acetylbenzo-18-crown 6-Ether. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]
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Ethers and peroxide forming compounds. Western Sydney University. Available at: [Link]
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Appendix A Peroxide Test Protocol. Environmental Health and Safety, Missouri S&T. Available at: [Link]
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Safety Data Sheet: 18-Crown-6-ether. Chemos GmbH & Co.KG. Available at: [Link]
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Best Practices for Emergency Spill Response. ACTenviro. (2024). Available at: [Link]
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Chemical Spill Response Procedure. University of Manitoba. Available at: [Link]
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EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. University of Washington. (2022). Available at: [Link]
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Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. The University of Texas at Austin. Available at: [Link]
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18-crown-6. Organic Syntheses. Available at: [Link]
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Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER. LookChem. Available at: [Link]
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Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia. (2021). Available at: [Link]
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Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]
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purification of waste water with crown ETHERS anchor on a solid support. University of Johannesburg. Available at: [Link]
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Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Mettler Toledo. Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
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Safe Weighing - How to Properly Handle Toxic Substances. METTLER TOLEDO Laboratory. (2021). Available at: [Link]
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Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at: [Link]
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Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8. ResearchGate. (2025). Available at: [Link]
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Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. ResearchGate. (2025). Available at: [Link]
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Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI. (2023). Available at: [Link]
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(PDF) Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. (2017). Available at: [Link]
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A comparative study of four 20-membered N 2S 4-crown ethers as ionophores for polymeric membrane silver selective electrodes. ResearchGate. (2025). Available at: [Link]
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An In-depth Technical Guide to Functionalized Benzo-18-Crown-6 Ethers
<
Abstract
This technical guide provides a comprehensive overview of functionalized benzo-18-crown-6 ethers, a class of macrocyclic polyethers with significant potential in research, particularly in the fields of drug development and analytical sciences. We will delve into the synthesis, unique physicochemical properties, and diverse applications of these fascinating molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the practical utility of these compounds.
Introduction: The Unique Architecture of Benzo-18-Crown-6 Ethers
Crown ethers, first synthesized by Charles J. Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1][2][3] This "host-guest" interaction is primarily driven by electrostatic forces between the cation and the lone pairs of the oxygen atoms lining the macrocycle.[4] The benzo-18-crown-6 ether scaffold, featuring a benzene ring fused to the 18-membered crown ether ring, offers a unique combination of a flexible cation-binding cavity and a rigid aromatic platform. This aromatic unit not only influences the conformational dynamics of the crown ether but also provides a convenient anchor point for the introduction of various functional groups.
The ability to functionalize the benzo moiety is the key to unlocking the vast potential of these molecules. By strategically attaching different chemical entities, we can exquisitely tune the crown ether's properties, including its:
-
Cation Affinity and Selectivity: Modifying the electronic properties of the benzene ring or introducing additional coordinating groups can enhance the binding strength and selectivity for specific cations.
-
Solubility and Lipophilicity: The addition of polar or nonpolar functional groups can alter the solubility of the crown ether in different solvent systems, which is crucial for applications in diverse environments, from biological systems to organic synthesis.
-
Spectroscopic and Electrochemical Properties: Introducing chromophores, fluorophores, or redox-active moieties allows for the development of sensors that signal the presence of a target cation through a measurable change in their optical or electrical properties.
-
Biocompatibility and Targeting: For biomedical applications, functionalization with biocompatible polymers or targeting ligands can improve in vivo performance and direct the crown ether to specific cells or tissues.
This guide will explore the synthetic methodologies for achieving such functionalization and the subsequent impact on the properties and applications of the resulting benzo-18-crown-6 ether derivatives.
Synthetic Strategies for Functionalization
The derivatization of the benzo-18-crown-6 scaffold is typically achieved through electrophilic aromatic substitution reactions on the benzene ring.[1] The availability of synthetic methods to create functionalized catechols also provides a pathway to building functionalized benzo-crown ethers from the ground up.[1]
Nitration and Subsequent Reduction: A Gateway to Amino Functionality
One of the most common and versatile methods for functionalizing benzo-18-crown-6 is through nitration, followed by reduction of the nitro group to an amine. This amino group serves as a valuable synthetic handle for a wide array of subsequent modifications.
A well-established procedure involves the use of a nitrating agent, such as a mixture of acetic anhydride (Ac₂O) and nitric acid (HNO₃), to introduce one or two nitro groups onto the benzene ring.[2] The reaction conditions, including the ratio of nitrating agents, temperature, and reaction time, can be optimized to favor the formation of the desired mono- or di-nitro derivatives, with a notable selectivity for the trans-isomer in the case of dinitration.[2]
Subsequent reduction of the nitro group(s) is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source, such as hydrogen gas or hydrazine hydrate.[2][5] This yields the corresponding amino-functionalized benzo-18-crown-6, a key intermediate for further derivatization.[5][6]
Experimental Protocol: Synthesis of 4'-Aminobenzo-18-crown-6 [5]
-
Nitration: 4'-Nitrobenzo-18-crown-6 is synthesized according to established literature procedures.
-
Reduction:
-
Dissolve 4'-nitrobenzo-18-crown-6-ether (1 g, 2.8 mmol) in ethanol at 80 °C.
-
Carefully add a catalytic amount of Pd/C.
-
Slowly add a mixture of ethanol and hydrazine hydrate dropwise to the solution.
-
Continue the reaction for 12 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain 4'-aminobenzo-18-crown-6.
-
Formylation and Acylation: Introducing Carbonyl Functionality
Direct introduction of formyl (-CHO) or acyl (-COR) groups onto the aromatic ring provides another important route for functionalization. The Duff reaction, utilizing hexamethylenetetramine (HMTA) and an acid catalyst like trifluoroacetic acid (TFA), is an effective method for the formylation of benzo-18-crown-6 and its dibenzo analogues.[1][7] This reaction can yield both mono- and di-formylated products.[1]
Acylation can be achieved using carboxylic acids or their anhydrides in the presence of a strong acid catalyst such as polyphosphoric acid.[1] These carbonyl-containing derivatives are valuable precursors for the synthesis of Schiff bases, hydrazones, and other functionalities.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions: Building Complex Architectures
For the construction of more elaborate structures, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven to be powerful tools.[9] Starting from a bromo-functionalized benzo-18-crown-6, this reaction allows for the coupling of various arylboronic acids, leading to the synthesis of biphenyl-based benzocrowns in good yields.[9] This methodology opens up possibilities for creating extended π-systems and multi-component molecular assemblies.
Physicochemical Properties and Cation Complexation
The defining characteristic of crown ethers is their ability to form stable complexes with cations.[4][10] The stability and selectivity of these complexes are governed by a delicate interplay of factors, including the relative sizes of the cation and the crown ether cavity, the nature of the solvent, and the electronic and steric effects of the functional groups on the benzo moiety.
The "Size-Fit" Concept and Beyond
The 18-crown-6 ether cavity is known to have a particularly high affinity for the potassium ion (K⁺) due to the excellent match between the ionic radius of K⁺ and the cavity size.[3] However, the "size-fit" concept is a simplification. The flexibility of the crown ether ring allows it to adapt its conformation to accommodate other cations, albeit with varying degrees of stability.
The introduction of a benzo group to form benzo-18-crown-6 already modifies the complexation behavior compared to the parent 18-crown-6. The reduced flexibility and the electron-withdrawing nature of the benzene ring can influence the binding constants. Further functionalization of the benzo ring provides a powerful means to fine-tune these interactions.
Influence of Functional Groups on Cation Binding
The electronic nature of the substituents on the benzene ring plays a crucial role in modulating the cation binding affinity. Electron-withdrawing groups, such as nitro groups, tend to decrease the electron density on the ether oxygen atoms, thereby weakening the cation-crown ether interaction. Conversely, electron-donating groups can enhance this interaction.
The table below summarizes the stability constants (log K) for the complexation of various cations with different benzo-18-crown-6 derivatives, illustrating the impact of functionalization.
| Crown Ether Derivative | Cation | Solvent | log K | Reference |
| Benzo-18-crown-6 | K⁺ | Methanol | ~5.0 | |
| Dibenzo-18-crown-6 | K⁺ | Methanol | ~4.3 | |
| Nitrobenzo-18-crown-6 | Pb²⁺ | N/A | N/A | [11] |
| Aminobenzo-18-crown-6 | Pb²⁺ | N/A | N/A | [6] |
Note: The table is illustrative and direct comparison of log K values requires identical experimental conditions. "N/A" indicates that a specific numerical value was not provided in the cited source, although the compound was used for sensing that ion.
Applications in Research and Drug Development
The unique properties of functionalized benzo-18-crown-6 ethers have led to their exploration in a wide range of applications, from analytical chemistry to biomedicine.[12]
Ion-Selective Sensors
The ability of functionalized crown ethers to selectively bind specific cations makes them excellent candidates for the development of ion-selective sensors.[4][13][14] By incorporating a signaling unit, such as a chromophore or fluorophore, into the benzo-18-crown-6 structure, the binding event can be translated into a detectable optical or electrochemical signal.
For instance, benzo-18-crown-6 derivatives containing thiazole units have been shown to act as fluorescent sensors for silver (Ag⁺) and other metal ions.[15] Similarly, nitrobenzo-18-crown-6 has been utilized as an ionophore in PVC membrane-based ion-selective electrodes for the potentiometric detection of lead (Pb²⁺).[11] The functionalization of multi-walled carbon nanotubes with benzo-18-crown-6 has also been explored for the development of nanostructured sensors for Pb²⁺ determination.[16]
Workflow for an Ion-Selective Electrode Based Sensor
Caption: Workflow for an Ion-Selective Electrode Sensor.
Drug Delivery Systems
The ability of crown ethers to form complexes with protonated amines has significant implications for drug delivery.[17] Many pharmaceutical compounds contain primary amine groups, which can be protonated to form ammonium cations. These cations can then be encapsulated by the crown ether cavity, potentially leading to:
-
Enhanced Solubility and Bioavailability: By encapsulating a poorly soluble drug, the crown ether can act as a solubilizing agent, improving its absorption and bioavailability.[18]
-
Controlled Release: The release of the drug from the crown ether complex can be triggered by changes in the local environment, such as pH or the presence of competing cations.
Amphiphilic copolymers incorporating benzo-18-crown-6 have been synthesized and shown to self-assemble into micelles capable of loading drugs like doxorubicin.[5] The release of the drug from these micelles was triggered by the presence of K⁺ ions, which compete for the crown ether cavity, demonstrating the potential for ion-responsive drug delivery systems.[5]
Mechanism of K⁺-Triggered Drug Release
Caption: K⁺-Triggered Drug Release Mechanism.
Potential as Antitumor and Antibacterial Agents
Emerging research suggests that crown ethers and their derivatives may possess intrinsic biological activities, including potential as antitumor and antibacterial agents.[8][12][19] While the exact mechanisms are still under investigation, it is hypothesized that their ability to disrupt ion homeostasis across cell membranes could contribute to these effects. Functionalized dibenzo-18-crown-6 derivatives containing hydrazone moieties have been synthesized and evaluated for their antibacterial properties.[8] Further research in this area is warranted to explore the therapeutic potential of these compounds.[12]
Conclusion and Future Perspectives
Functionalized benzo-18-crown-6 ethers represent a versatile and powerful platform for the development of advanced materials with tailored properties. The ability to precisely modify their structure through a variety of synthetic methodologies allows for the fine-tuning of their cation binding characteristics and the integration of signaling and targeting functionalities.
The applications of these compounds in ion sensing and drug delivery are particularly promising. As our understanding of supramolecular chemistry and host-guest interactions continues to grow, we can expect to see the emergence of even more sophisticated and innovative applications for functionalized benzo-18-crown-6 ethers. From highly selective and sensitive diagnostic tools to intelligent drug delivery systems that respond to specific physiological cues, the future for this class of molecules is bright. Further research into their biological activities may also unveil new therapeutic avenues.
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Wang, Y., et al. (2018). Synthesis and characterization of trans-di(nitrobenzo)- and di(aminobenzo)-18-crown-6 derivatives with high selectivity. Taylor & Francis Online. [Link]
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Patil, D. R., et al. (2015). Synthesis and Cation Recognition Study of Novel Benzo Crown Ether Functionalized Enamine Derivatives. ResearchGate. [Link]
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Dalvi, S. D., et al. (2014). Synthesis of Novel Dibenzo-18-crown-6-ether-Functionalized Benzimidazoles and its Applications in Colorimetric Recognition to Hg2+ and as Antifungal Agents. ResearchGate. [Link]
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Kim, J. S., et al. (2007). Fluorescent Sensing Properties of Benzo-18-crown-6 Ethers Containing Thiazoles. ResearchGate. [Link]
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Shamsipur, M. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. N/A. [Link]
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Anis, I., et al. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. ResearchGate. [Link]
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Ohta, T., et al. (2009). Laser spectroscopic study on the conformations and the hydrated structures of benzo-18-crown-6-ether and dibenzo-18-crown-6-ether in supersonic jets. Physical Chemistry Chemical Physics. [Link]
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Kim, J. S., et al. (2007). Thiazole-Containing Benzo-Crown Ethers: A New Class of Ammonium-Selective Ionophores. ResearchGate. [Link]
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Chani, M. T. S., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI. [Link]
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Talanov, V. S., & Gloe, K. (2004). Synthesis of Functionalized Benzo-18-Crown-6 Compounds via the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Benzo-18-crown 6-Ether. PubChem. [Link]
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N/A. (n.d.). Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms. TTU DSpace Repository. [Link]
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Poe, T. N., et al. (2021). Structural and Spectroscopic Analysis of Ln(II) 18-crown-6 and Benzo-18-crown-6 Complexes (Ln = Sm, Eu, Yb). ACS Publications. [Link]
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Ganjali, M. R., et al. (2005). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. ResearchGate. [Link]
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N/A. (n.d.). Dibenzo-18-crown-6 selectivity for alkali metal cations in aqueous solution. N/A. [Link]
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Ganjali, M. R., et al. (2007). A novel iron (III) selective membrane electrode based on benzo-18-crown-6 crown ether and its applications. Journal of Membrane Science. [Link]
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Lee, J. Y., et al. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. [Link]
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N/A. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies. [Link]
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N/A. (2017). Nanostructured assemblies for ion-sensors : functionalization of multi-wall carbon nanotubes with benzo-18-crown-6 for Pb2+ determination. kth.diva. [Link]
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Bryant, J. E., & Deakyne, C. A. (2003). Nature of the interactions of 18-crown-6 with ammonium cations: A computational study. N/A. [Link]
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Cook, A. L., & Giorgio, T. D. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia. [Link]
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Dumitrescu, N., et al. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]
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Zhang, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. PMC. [Link]
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Washington University Office of Technology Management. (n.d.). NOVEL BENZO CROWN-ETHERS TO CREATE SYNTHETIC ION CHANNELS. Washington University Office of Technology Management. [Link]
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Poe, T. N., et al. (2021). Structural and Spectroscopic Analysis of Ln(II) 18-crown-6 and Benzo-18-crown-6 Complexes (Ln = Sm, Eu, Yb). ResearchGate. [Link]
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Ohta, T., et al. (2009). Laser spectroscopic study on the conformations and the hydrated structures of benzo-18-crown-6-ether and dibenzo-18-crown-6-ether in supersonic jets. ResearchGate. [Link]
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N/A. (2017). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. [Link]
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N/A. (n.d.). Structure of hydrated clusters of dibenzo-18-crown-6-ether in a supersonic jet—encapsulation of water molecules in the crown cavity. RSC Publishing. [Link]
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Wikipedia. (n.d.). 18-Crown-6. Wikipedia. [Link]
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Methodological & Application
Application Notes and Protocols for Ion-Selective Electrodes Based on 4'-Acetylbenzo-18-crown-6-Ether
Introduction: The Role of Crown Ethers in Selective Ion Detection
Crown ethers are a class of macrocyclic polyethers that have revolutionized the field of supramolecular chemistry and analytical sensing.[1] First synthesized by Charles Pedersen in 1967, these molecules are characterized by a central cavity lined with electron-rich oxygen atoms, which can selectively encapsulate specific cations.[2] This "host-guest" interaction is highly dependent on the relative sizes of the cation and the crown ether's cavity, as well as the ion-dipole interactions between the cation and the oxygen atoms of the ether linkages.[2][3] This inherent selectivity makes crown ethers exceptional candidates for use as ionophores—the active sensing components—in ion-selective electrodes (ISEs).[1][4]
An ISE is a potentiometric sensor that measures the activity of a specific ion in a solution. The core of a polymeric membrane ISE is a water-immiscible membrane, typically composed of poly(vinyl chloride) (PVC), which contains the ionophore.[5] The ionophore selectively binds to the target ion at the interface between the sample solution and the membrane, generating a phase-boundary potential. This potential is proportional to the logarithm of the target ion's activity, as described by the Nernst equation.
4'-Acetylbenzo-18-crown-6-ether is a derivative of the well-known 18-crown-6 ether. The 18-crown-6 cavity is particularly well-suited for complexing with potassium (K+) and lead (Pb2+) ions due to their compatible ionic radii.[3] The addition of a benzo group enhances the lipophilicity of the molecule, ensuring its retention within the organic membrane of the ISE. Furthermore, the acetyl group (-COCH3), an electron-withdrawing group, can modulate the electron density of the benzene ring and the adjacent oxygen atoms, thereby influencing the complexation behavior and selectivity of the ionophore.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4'-Acetylbenzo-18-crown-6-ether in the fabrication and characterization of ion-selective electrodes, with a particular focus on the detection of lead(II) ions.
Mechanism of Ion Recognition and Signal Transduction
The functionality of an ISE based on 4'-Acetylbenzo-18-crown-6-ether hinges on the principles of host-guest chemistry and potentiometry. The ionophore, embedded within the PVC membrane, acts as a selective receptor for the target analyte, in this case, Pb2+ ions.
Figure 1: A diagram illustrating the ion-sensing mechanism of a 4'-Acetylbenzo-18-crown-6-ether based ISE.
The process can be broken down into the following key steps:
-
Selective Binding: At the interface between the aqueous sample and the organic membrane, the 4'-Acetylbenzo-18-crown-6-ether ionophore selectively binds with Pb2+ ions. This is a reversible process, and an equilibrium is established.
-
Complex Formation: The binding results in the formation of a stable [Pb(4'-Acetylbenzo-18-crown-6-ether)]2+ complex within the membrane phase.
-
Charge Separation and Boundary Potential: The selective uptake of positively charged Pb2+ ions into the organic membrane phase leads to a charge separation at the sample/membrane interface. This charge separation creates a potential difference, known as the boundary potential.
-
Potentiometric Measurement: The potential of the ion-selective electrode is measured against a stable external reference electrode. The overall cell potential is proportional to the logarithm of the activity of the Pb2+ ions in the sample solution.
Fabrication Protocol for a Pb2+-Selective PVC Membrane Electrode
This protocol details the preparation of a lead(II) ion-selective electrode using 4'-Acetylbenzo-18-crown-6-ether as the ionophore. The composition of the membrane is critical for optimal performance.
Materials and Reagents
-
Ionophore: 4'-Acetylbenzo-18-crown-6-ether
-
Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: o-Nitrophenyloctyl ether (o-NPOE)
-
Anionic Additive: Sodium tetraphenylborate (NaTPB)
-
Solvent: Tetrahydrofuran (THF), freshly distilled
-
Internal Filling Solution: 0.01 M Pb(NO3)2
-
Electrode Body: Glass or plastic tube with a compatible tip
-
Internal Reference Electrode: Ag/AgCl wire
Step-by-Step Procedure
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, accurately weigh the membrane components. A typical composition is as follows (all percentages by weight):
-
4'-Acetylbenzo-18-crown-6-ether: 4.0%
-
PVC: 32.0%
-
o-NPOE: 62.0%
-
NaTPB: 2.0%
-
-
Add approximately 5 mL of THF to the vial.
-
Seal the vial and stir the mixture until all components are completely dissolved, resulting in a clear, viscous solution.
-
-
Membrane Casting:
-
Place a clean, flat glass plate on a level surface.
-
Pour the membrane cocktail onto the glass plate and spread it to a uniform thickness. A glass ring can be used to contain the solution.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This prevents the formation of air bubbles and ensures a homogeneous membrane.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours.
-
-
Electrode Assembly:
-
Once the membrane is dry and flexible, carefully cut a small disc (approximately 5-7 mm in diameter) using a sharp cork borer.
-
Securely mount the membrane disc at the tip of the electrode body. Ensure a watertight seal.
-
Fill the electrode body with the internal filling solution (0.01 M Pb(NO3)2).
-
Insert the Ag/AgCl internal reference electrode into the filling solution, making sure there are no trapped air bubbles.
-
-
Conditioning the Electrode:
-
Before the first use, condition the newly assembled ISE by soaking it in a 0.01 M Pb(NO3)2 solution for at least 4 hours (overnight is recommended). This step ensures proper hydration and equilibration of the membrane.
-
Figure 2: A flowchart outlining the key steps in the fabrication of the 4'-Acetylbenzo-18-crown-6-ether based ion-selective electrode.
Performance Evaluation of the Pb2+-Selective Electrode
After fabrication and conditioning, it is essential to characterize the performance of the ISE.
Apparatus
-
High-impedance ion meter or pH/mV meter
-
Ag/AgCl external reference electrode
-
Magnetic stirrer and stir bars
-
Standard solutions of Pb(NO3)2 (from 1.0 x 10^-7 M to 1.0 x 10^-1 M)
-
Solutions of interfering ions for selectivity measurements
Protocol for Potentiometric Measurements
-
Calibration:
-
Set up the ISE and the external reference electrode connected to the ion meter.
-
Prepare a series of standard Pb(NO3)2 solutions by serial dilution.
-
Start with the lowest concentration standard. Immerse the electrodes in the solution and stir at a constant rate.
-
Record the potential reading (in mV) once it stabilizes.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Repeat the measurement for each standard, moving from the lowest to the highest concentration.
-
Plot the potential (y-axis) versus the logarithm of the Pb2+ concentration (x-axis). The resulting calibration curve should be linear over a specific concentration range.
-
-
Determination of Nernstian Slope:
-
From the linear portion of the calibration curve, calculate the slope. For a divalent cation like Pb2+, the theoretical Nernstian slope is approximately +29.6 mV per decade change in concentration at 25°C.
-
-
Determination of the Limit of Detection (LOD):
-
The LOD is typically determined as the concentration of Pb2+ at which the measured potential deviates from the linear portion of the calibration curve.
-
-
Response Time:
-
Measure the time required for the electrode to reach a stable potential reading after a rapid change in the Pb2+ concentration (e.g., from 1.0 x 10^-4 M to 1.0 x 10^-3 M).
-
-
Selectivity Coefficient Determination:
-
The selectivity of the electrode towards Pb2+ over interfering ions (M^n+) is a crucial parameter. The selectivity coefficient (K_Pb,M^pot) can be determined using the matched potential method (MPM) or the separate solution method (SSM).
-
For the SSM, prepare a 0.01 M solution of Pb(NO3)2 and a 0.01 M solution of the interfering ion (e.g., Na+, K+, Ca2+, Mg2+, Cu2+, Cd2+).
-
Measure the potential of the electrode in each solution separately.
-
Calculate the selectivity coefficient using the appropriate formula based on the Nernst equation.
-
Expected Performance Characteristics
The performance of an ISE based on 4'-Acetylbenzo-18-crown-6-ether is expected to be comparable to other benzo-18-crown-6 derivatives used for lead sensing.
| Parameter | Expected Performance |
| Linear Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻² M |
| Nernstian Slope | ~ +29 mV/decade |
| Limit of Detection | ~ 1.0 x 10⁻⁶ M |
| Response Time | < 30 seconds |
| Operational pH Range | 2.5 - 5.0 |
| Selectivity | Good selectivity for Pb²⁺ over alkali and alkaline earth metals. Potential interference from some transition metals. |
Note: These are expected values based on literature for similar crown ether-based ISEs. Actual performance may vary depending on the specific membrane composition and experimental conditions.
Synthesis of 4'-Acetylbenzo-18-crown-6-Ether
For research groups that require the synthesis of the ionophore, a general procedure is outlined below. This synthesis involves the acylation of benzo-18-crown-6.
General Synthetic Scheme
Figure 3: A simplified representation of the synthetic route to 4'-Acetylbenzo-18-crown-6-ether.
Disclaimer: This is a generalized procedure and should be adapted and performed by qualified personnel with appropriate safety precautions in a fume hood.
-
Dissolve benzo-18-crown-6 in a dry, non-polar solvent such as dichloromethane (CH2Cl2).
-
Cool the solution in an ice bath.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3).
-
Add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at low temperature, then warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Perform a liquid-liquid extraction to separate the organic layer.
-
Wash the organic layer with a dilute base (e.g., NaHCO3 solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4'-Acetylbenzo-18-crown-6-ether.
Conclusion and Future Perspectives
4'-Acetylbenzo-18-crown-6-ether serves as a highly effective ionophore for the development of ion-selective electrodes, particularly for the potentiometric determination of lead(II). The protocols outlined in this document provide a robust framework for the fabrication, characterization, and application of these sensors. The inherent selectivity of the 18-crown-6 macrocycle, combined with the modulatory effects of the acetyl and benzo substituents, offers a versatile platform for analytical chemists.
Future research may explore the covalent immobilization of this ionophore onto various transducer surfaces to create solid-state sensors with enhanced stability and longevity. Furthermore, the principles described herein can be extended to the development of sensors for other cations by modifying the crown ether ring size and substituent groups, thereby expanding the analytical utility of this important class of molecules.
References
-
Atkins, J. L., et al. (2022). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal, 121(6), 1105-1114. [Link]
- BenchChem. (2025). A Comparative Guide to Lead Ionophore IV and Crown Ethers for Lead Sensing.
- BenchChem. (2025). Application Notes and Protocols for Dibenzo-18-crown-6 Based Ion-Selective Electrodes.
- Gokel, G. W., & Cram, D. J. (1973). Molecular-Complexes of Macrocyclic Polyethers (Crown-6) - Synthesis and Spectral Properties of a Crown Ether Containing a Benzene Ring Fused to the Macrocyclic Ring.
- Hanes, R. E., Jr. (n.d.).
-
Hassan, S. S. M., et al. (2018). Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb2+ Analysis. Molecules, 23(7), 1735. [Link]
- Isildak, O., et al. (2021). The use of crown ethers as sensor material in potentiometry technique.
- Lee, J. C. (n.d.).
- Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
- S. M. Z. Al-Kindy, et al. (2005). Naphtho-crown ethers as ionophores in ion-selective electrodes. Talanta, 66(5), 1218-1224.
-
S. M. Z. Al-Kindy, et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. Chemosensors, 11(7), 374. [Link]
-
Talanova, G. G., et al. (2022). Kilo scale synthesis and purification of 4,4′-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6. Reaction Chemistry & Engineering, 7(5), 1083-1092. [Link]
- V. K. Gupta, et al. (2007). Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. Analytica Chimica Acta, 597(1), 123-130.
- V. K. Gupta, et al. (2010). Detection of lead(II) using an glassy carbon electrode modified with Nafion, carbon nanotubes and benzo-18-crown-6. Microchimica Acta, 171(3-4), 313-320.
-
Wikipedia contributors. (2023, December 27). 18-Crown-6. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]
-
. (n.d.). Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. Retrieved from [Link]
-
. (n.d.). 18-CROWN-6. Retrieved from [Link]
-
YouTube. (2022, July 17). Making 18-crown-6. Chemiolis. [Link]
-
Z. Chen, et al. (2018). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. International Journal of Molecular Sciences, 19(11), 3536. [Link]
- Z. Chen, et al. (2020). Lead ion selective electrodes from dibenzo-18-crown-6 derivatives: An exploratory study. Journal of Molecular Structure, 1202, 127263.
Sources
Application Notes and Protocols for 4'-Acetylbenzo-18-crown-6-Ether in Potassium Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Potassium Ion Sensing and the Elegance of Crown Ether Chemistry
Potassium (K⁺) is the most abundant intracellular cation and plays a pivotal role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and maintaining cellular homeostasis. Dysregulation of potassium levels is implicated in a range of pathologies, from cardiovascular diseases to neurological disorders. Consequently, the precise and selective detection of potassium ions is of paramount importance in biomedical research and clinical diagnostics.
Crown ethers, a class of macrocyclic polyethers first described by Charles J. Pedersen, have emerged as exceptional tools for selective ion recognition.[1] Their unique three-dimensional structure, featuring a hydrophilic cavity and a hydrophobic exterior, allows for the selective encapsulation of cations that match the cavity size.[2] The 18-crown-6 ether, with its specific cavity diameter, exhibits a remarkable affinity for the potassium ion.[1]
This application note details the synthesis, characterization, and application of 4'-Acetylbenzo-18-crown-6-ether, a functionalized derivative of benzo-18-crown-6, for the selective sensing of potassium ions. The introduction of the acetyl group onto the benzene ring provides a handle for further functionalization and can modulate the electronic properties of the ionophore, potentially enhancing its sensing capabilities. We will provide a comprehensive guide, from the synthesis of the crown ether to its application in various sensing platforms, including ion-selective electrodes and spectroscopic methods.
Synthesis of 4'-Acetylbenzo-18-crown-6-Ether: A Guided Protocol via Friedel-Crafts Acylation
The synthesis of 4'-Acetylbenzo-18-crown-6-ether is most effectively achieved through the Friedel-Crafts acylation of benzo-18-crown-6.[3][4] This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the crown ether.
Reaction Principle
The Friedel-Crafts acylation involves the reaction of an acyl chloride (or anhydride) with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring of the benzo-18-crown-6.[5]
Diagram 1: Friedel-Crafts Acylation Workflow. A simplified representation of the synthesis of 4'-Acetylbenzo-18-crown-6.
Detailed Synthesis Protocol
Materials:
-
Benzo-18-crown-6
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzo-18-crown-6 (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Acylating Agent Addition: Add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4'-Acetylbenzo-18-crown-6-ether as a white to off-white solid.
Characterization
The identity and purity of the synthesized 4'-Acetylbenzo-18-crown-6-ether should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the acetyl group and the integrity of the crown ether structure.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR: To detect the characteristic carbonyl stretch of the acetyl group.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₈H₂₆O₇, MW: 354.39 g/mol ).[6][7]
Mechanism of Potassium Ion Sensing
The sensing mechanism of 4'-Acetylbenzo-18-crown-6-ether for potassium ions is based on the principle of host-guest chemistry. The 18-crown-6 ether cavity provides a pre-organized arrangement of oxygen atoms that perfectly accommodates the size of a potassium ion (ionic radius ~1.38 Å).[2] The binding is driven by ion-dipole interactions between the positively charged potassium ion and the lone pairs of electrons on the oxygen atoms of the crown ether.
Diagram 2: Potassium Ion Sensing Mechanism. The selective binding of K⁺ by the crown ether leads to a measurable signal.
The benzo group and the acetyl substituent can influence the electronic properties of the crown ether, which in turn can affect the binding affinity and the signaling mechanism. For instance, the acetyl group is electron-withdrawing, which can modulate the electron density on the catechol oxygens and potentially alter the binding constant compared to the unsubstituted benzo-18-crown-6.
Quantitative Analysis of Potassium Binding
To effectively utilize 4'-Acetylbenzo-18-crown-6-ether as a potassium sensor, it is crucial to determine its binding constant (Kₐ) and selectivity for K⁺ over other physiologically relevant cations, such as sodium (Na⁺).
| Parameter | Benzo-18-crown-6 (Reference) | 4'-Acetylbenzo-18-crown-6 (Expected) | Methodology |
| Binding Constant (log Kₐ) for K⁺ | 2.89 (in 50% v/v Methanol-Water)[8] | To be determined experimentally | UV-Vis or Fluorescence Titration |
| Selectivity (K⁺/Na⁺) | High | Expected to be high | Ion-Selective Electrode (ISE) Measurements |
| Detection Limit | Dependent on the sensing platform | To be determined experimentally | Spectroscopic or Electrochemical Methods |
Note: The binding constant for the parent compound, benzo-18-crown-6, is provided as a reference. The acetyl group's electronic effects may lead to a different binding constant for 4'-Acetylbenzo-18-crown-6.
Application Protocols
Spectroscopic Determination of Potassium Ions (UV-Vis Titration)
This protocol describes the determination of the binding constant of 4'-Acetylbenzo-18-crown-6-ether with potassium ions using UV-Vis spectroscopy. The binding of K⁺ to the crown ether can induce a change in the electronic environment of the benzocrown moiety, leading to a detectable change in the UV-Vis absorption spectrum.
Materials:
-
4'-Acetylbenzo-18-crown-6-ether stock solution (e.g., 1 mM in methanol)
-
Potassium chloride (KCl) stock solution (e.g., 100 mM in deionized water)
-
Methanol (spectroscopic grade)
-
Deionized water
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks containing a fixed concentration of 4'-Acetylbenzo-18-crown-6-ether (e.g., 10 µM) and varying concentrations of KCl (e.g., 0 to 10 mM) in a suitable solvent system (e.g., 50% v/v methanol-water).
-
UV-Vis Measurements: Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm.
-
Data Analysis: Plot the change in absorbance at a specific wavelength (where the maximum change is observed) as a function of the potassium ion concentration.
-
Binding Constant Calculation: Use a non-linear regression analysis of the binding isotherm (e.g., using the Benesi-Hildebrand method or specialized software) to calculate the binding constant (Kₐ).[9]
Fabrication and Use of a Potassium-Selective Electrode (ISE)
An ion-selective electrode is a potentiometric sensor where the potential difference between the sensing electrode and a reference electrode is proportional to the logarithm of the activity of the target ion.
Materials:
-
4'-Acetylbenzo-18-crown-6-ether (ionophore)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., dioctyl phthalate - DOP or o-nitrophenyl octyl ether - o-NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
-
Internal filling solution (e.g., 0.1 M KCl)
-
Ag/AgCl wire (internal reference electrode)
-
ISE body
Procedure:
Membrane Preparation:
-
Prepare a membrane cocktail by dissolving PVC, the plasticizer, 4'-Acetylbenzo-18-crown-6-ether, and KTCPB in THF in appropriate ratios (a typical starting ratio could be 33% PVC, 65% plasticizer, 1.5% ionophore, and 0.5% KTCPB by weight).
-
Pour the cocktail into a glass ring on a clean glass plate and allow the THF to evaporate slowly in a dust-free environment for 24-48 hours.
Electrode Assembly:
-
Cut a small disc from the cast membrane and mount it onto the end of the ISE body.
-
Fill the ISE body with the internal filling solution.
-
Insert the Ag/AgCl internal reference electrode.
-
Condition the electrode by soaking it in a 0.01 M KCl solution for at least 2 hours before use.
Calibration and Measurement:
-
Calibrate the ISE using a series of standard KCl solutions of known concentrations.
-
Plot the measured potential (mV) against the logarithm of the potassium ion concentration to generate a calibration curve.
-
Measure the potential of the sample solution and determine the potassium ion concentration from the calibration curve.
Diagram 3: Workflow for Ion-Selective Electrode Fabrication. A step-by-step guide to preparing a potassium-selective electrode.
Applications in Drug Development and Research
The ability to selectively monitor potassium ion concentrations is crucial in various stages of drug development and fundamental research:
-
Ion Channel Drug Discovery: Many drugs target ion channels. 4'-Acetylbenzo-18-crown-6-ether-based sensors can be employed in high-throughput screening assays to identify compounds that modulate the activity of potassium channels.
-
Cellular Physiology Studies: These sensors can be used to monitor changes in intracellular and extracellular potassium concentrations in real-time, providing insights into cellular processes such as apoptosis, cell proliferation, and signal transduction.
-
Toxicology and Safety Pharmacology: Monitoring potassium levels is essential in toxicology studies, as drug-induced hyperkalemia or hypokalemia can have severe adverse effects.
Conclusion and Future Perspectives
4'-Acetylbenzo-18-crown-6-ether is a versatile and promising ionophore for the selective detection of potassium ions. The synthetic route via Friedel-Crafts acylation is straightforward, and the resulting compound can be readily incorporated into various sensing platforms. The protocols provided in this application note offer a solid foundation for researchers to develop and utilize potassium sensors tailored to their specific needs.
Future work could involve the further functionalization of the acetyl group to attach fluorophores for the development of ratiometric fluorescent sensors or to immobilize the crown ether onto solid supports for the creation of reusable sensor devices. The continued development of selective potassium sensors based on functionalized crown ethers will undoubtedly contribute significantly to advancements in biomedical research and clinical diagnostics.
References
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PubChem. 4'-Acetylbenzo-18-crown 6-Ether. Available from: [Link]
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Ehala, S., Makrlík, E., Toman, P., & Kasicka, V. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Electrophoresis, 31(4), 702–708. Available from: [Link]
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Ast, S., Schwarze, T., Müller, H., Sukhanov, A., Michaelis, S., Wegener, J., Wolfbeis, O. S., Körzdörfer, T., Dürkop, A., & Holdt, H.-J. (2013). A highly K+-selective phenylaza-crown-6-lariat-ether-based fluoroionophore and its application in the sensing of K+ ions with an optical sensor film and in cells. Chemistry (Weinheim an der Bergstrasse, Germany), 19(44), 14911–14917. Available from: [Link]
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Carrasquel-Ursulaez, W., et al. (2022). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal, 121(5), 863-875. Available from: [Link]
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Arote, S. R., et al. (2022). A dual-fluorophore sensor approach for ratiometric fluorescence imaging of potassium in living cells. Chemical Science, 13(14), 4063-4071. Available from: [Link]
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Pica, E. M., et al. (2001). Membrane Based on Decyl-18-crown-6 for a Potassium Selective Sensor. Acta Chimica Slovenica, 48(4), 519-528. Available from: [Link]
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Wikipedia. 18-Crown-6. Available from: [Link]
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Niknam, K., & Borazjani, N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(58), 33267–33306. Available from: [Link]
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Khan Academy. Friedel-Crafts acylation. Available from: [Link]
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Gokel, G. W., & Gokel, G. W. (1976). 18-CROWN-6. Organic Syntheses, 56, 36. Available from: [Link]
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Iannazzo, D., Espro, C., Ferlazzo, A., Celesti, C., Branca, C., & Neri, G. (2021). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. Nanomaterials (Basel, Switzerland), 11(11), 2897. Available from: [Link]
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Lee, D., & Thomas, J. D. (1994). 4'-picrylamino-5'-nitrobenzo-18-crown-6 as a sensing reagent in potassium ion-selective electrode membranes. Talanta, 41(6), 901–907. Available from: [Link]
-
Ast, S., et al. (2013). A Highly K+-Selective Phenylaza-crown-6-Lariat-Ether-Based Fluoroionophore and Its Application in the Sensing of K+ Ions with an Optical Sensor Film and in Cells. Chemistry – A European Journal, 19(44), 14911-14917. Available from: [Link]
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Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]
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Costero, A. M., et al. (2020). A fluorescent ratiometric potassium sensor based on IPG4-silica microparticles for selective detection and fluorescence imaging of potassium cations. Scientific Reports, 10(1), 1-10. Available from: [Link]
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Carrasquel-Ursulaez, W., et al. (2022). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. ResearchGate. Available from: [Link]
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Heinemann, U., et al. (2010). Preparation, Calibration and Application of Potassium-Selective Microelectrodes. Nova Science Publishers. Available from: [Link]
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Shamsipur, M., et al. (2013). The solvent effect on selectivity of four well-known cryptands and crown ethers toward Na+ and K+ cations; A computational study. Journal of Molecular Modeling, 19(7), 2841-2851. Available from: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
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Gapsys, V., et al. (2020). Binding of a potassium ion to the 18-crown-6 crown ether. The free... ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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Ishihara, K., et al. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(24), 5984. Available from: [Link]
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Kim, J., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Journal of Molecular Modeling, 19(7), 2853-2860. Available from: [Link]
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Deshmukh, M. B., et al. (2017). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. Available from: [Link]
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The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Available from: [Link]
-
Al-Amri, I. A. (2010). Conductance Study of the Binding of K + by Dibenzo-pyridino-18-crown-6 and 1,10-N ,N 0 -didecyl-diaza-18-crown-6 in Acetonitrile. ResearchGate. Available from: [Link]
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Mooney, J. L., Lyall, V., Acevedo, M., & Armstrong, W. M. (1988). Double-barreled K+-selective microelectrodes based on dibenzo-18-crown-6. American Journal of Physiology-Cell Physiology, 255(3), C408-C412. Available from: [Link]
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Cook, A. L., et al. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing. Available from: [Link]
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ResearchGate. Series of spectra for UV/Vis- and fluorescence titrations of... Available from: [Link]
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Kégl, T., et al. (2005). Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 1032-1038. Available from: [Link]
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Application Note & Protocol: A Researcher's Guide to Characterizing Host-Guest Interactions of 4'-Acetylbenzo-18-crown-6-Ether
Introduction: The Significance of 4'-Acetylbenzo-18-crown-6-Ether in Supramolecular Chemistry
4'-Acetylbenzo-18-crown-6-ether is a macrocyclic polyether that has garnered significant interest within the scientific community. Its unique architecture, featuring an 18-crown-6 ring fused to an acetyl-substituted benzene ring, bestows upon it the ability to selectively form stable complexes with various guest species, particularly metal cations. This process, known as host-guest complexation, is fundamental to the field of supramolecular chemistry, which explores the intricate world of non-covalent interactions.[1] The study of these complexation events is not merely an academic exercise; it forms the bedrock for advancements in diverse fields such as drug delivery, ion-selective sensors, phase-transfer catalysis, and the development of responsive materials.[1]
The acetyl group on the benzene ring of 4'-Acetylbenzo-18-crown-6-ether provides a convenient spectroscopic handle, influencing the electronic properties of the aromatic system upon cation binding. This intrinsic feature, combined with the well-defined cavity of the 18-crown-6 macrocycle, makes it an excellent model compound for investigating the thermodynamics and kinetics of host-guest interactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a suite of detailed protocols for characterizing the complexation behavior of 4'-Acetylbenzo-18-crown-6-ether. We will delve into the theoretical underpinnings and practical execution of several powerful analytical techniques: UV-Vis spectrophotometric titration, Nuclear Magnetic Resonance (NMR) titration, fluorescence spectroscopy, and Isothermal Titration Calorimetry (ITC). Each section is designed to not only provide a step-by-step methodology but also to explain the causality behind experimental choices, ensuring scientific integrity and the generation of robust, reliable data.
I. Foundational Principles: Understanding the Host-Guest Interaction
The complexation of a guest molecule (G) by a host molecule (H), such as 4'-Acetylbenzo-18-crown-6-ether, is an equilibrium process that can be described by the following general equation for a 1:1 complex:
H + G ⇌ HG
The stability of the resulting host-guest complex (HG) is quantified by the association constant (K_a) or its reciprocal, the dissociation constant (K_d). A higher K_a value indicates a more stable complex. The primary objective of the protocols outlined in this guide is to accurately determine these constants and to elucidate the thermodynamic driving forces behind the complexation.
The choice of solvent is a critical consideration in these studies, as solvent molecules can compete with the guest for a place within the host's cavity.[2] The stability of crown ether complexes is often significantly influenced by the solvent's polarity and solvating ability.[3][4] Therefore, careful selection and consistent use of a particular solvent system are paramount for obtaining reproducible and meaningful results. Anhydrous solvents, such as acetonitrile or methanol, are frequently employed to minimize the competing effect of water molecules.
II. Determining Stoichiometry and Stability Constants with UV-Vis Spectrophotometric Titration
UV-Vis spectroscopy is a widely accessible technique for studying complexation when the formation of the host-guest complex results in a discernible change in the electronic absorption spectrum of the host or guest.[5] The acetyl-substituted benzene ring in 4'-Acetylbenzo-18-crown-6-ether provides a chromophore whose absorbance is sensitive to the binding of a cation within the crown ether cavity.
Causality of Experimental Choices
The underlying principle of this method is the Beer-Lambert Law , which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6][7][8][9] By systematically varying the concentration of the guest (cation) while keeping the host (crown ether) concentration constant, we can monitor the change in absorbance and use this data to calculate the binding constant.
Experimental Workflow: UV-Vis Titration
Caption: Workflow for UV-Vis spectrophotometric titration.
Detailed Protocol: UV-Vis Titration
-
Materials and Reagents:
-
4'-Acetylbenzo-18-crown-6-ether
-
Guest species (e.g., high-purity alkali metal salts like NaClO₄ or KClO₄)
-
Spectroscopic grade anhydrous solvent (e.g., acetonitrile or methanol)
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
-
Stock Solution Preparation:
-
Prepare a stock solution of 4'-Acetylbenzo-18-crown-6-ether in the chosen solvent at a concentration of approximately 0.1 mM.
-
Prepare a stock solution of the guest salt in the same solvent at a concentration at least 100-fold higher than the crown ether solution (e.g., 10-20 mM). This ensures that the addition of the guest solution does not significantly dilute the crown ether concentration.
-
-
Titration Procedure:
-
Place a known volume (e.g., 2.0 mL) of the 4'-Acetylbenzo-18-crown-6-ether solution into a quartz cuvette.
-
Place the cuvette in the thermostated cell holder of the spectrophotometer and allow it to equilibrate at the desired temperature (e.g., 25 °C).
-
Record the initial UV-Vis spectrum of the crown ether solution.
-
Add a small, precise aliquot (e.g., 2-10 µL) of the concentrated guest salt solution to the cuvette.
-
Gently mix the solution thoroughly with the pipette tip and allow it to equilibrate for 2-3 minutes.
-
Record the UV-Vis spectrum.
-
Repeat the addition and recording steps until no further significant changes in the absorbance spectrum are observed, indicating saturation of the crown ether.
-
Perform a blank titration by adding the guest solution to the solvent alone to correct for any absorbance changes of the guest itself.
-
Data Analysis
-
Stoichiometry Determination (Job's Plot): A Job's plot, or the method of continuous variations, can be used to determine the stoichiometry of the complex.[10][11] In this method, a series of solutions are prepared where the mole fraction of the host and guest are varied while keeping the total molar concentration constant. The absorbance is then plotted against the mole fraction of one of the components. The maximum absorbance corresponds to the stoichiometry of the complex.[12]
-
Stability Constant Calculation (Benesi-Hildebrand Method): For a 1:1 complex, the Benesi-Hildebrand equation can be applied.[8][13] A plot of 1/ΔA versus 1/[G] (where ΔA is the change in absorbance and [G] is the guest concentration) should yield a straight line. The association constant (K_a) can be calculated from the ratio of the intercept to the slope.[14][15][16]
Benesi-Hildebrand Equation for 1:1 Complexation: 1 / (A - A₀) = 1 / (Kₐ * (A_{max} - A₀) * [G]) + 1 / (A_{max} - A₀)
Where:
-
A is the observed absorbance at a given guest concentration.
-
A₀ is the initial absorbance of the host.
-
A_{max} is the absorbance at saturation.
-
[G] is the concentration of the guest.
-
Kₐ is the association constant.
-
-
Non-linear Regression Analysis: A more robust method is to fit the absorbance data directly to the binding isotherm equation using non-linear regression software. This approach avoids the potential inaccuracies associated with the linearization of data required for the Benesi-Hildebrand plot.
III. Probing the Local Environment with Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful technique for studying host-guest interactions in solution at the atomic level.[17] Complexation induces changes in the chemical environment of the nuclei in both the host and guest molecules, leading to shifts in their corresponding NMR signals (chemical shift perturbation).[15][18][19]
Causality of Experimental Choices
The principle behind NMR titration is that the observed chemical shift of a nucleus is the population-weighted average of its chemical shifts in the free and bound states. By monitoring the change in chemical shift of specific protons (or other NMR-active nuclei) of the 4'-Acetylbenzo-18-crown-6-ether as a function of added guest concentration, we can construct a binding isotherm and determine the association constant. This method is particularly useful when the complexation does not produce a significant change in the UV-Vis spectrum.
Experimental Workflow: NMR Titration
Caption: Workflow for NMR titration.
Detailed Protocol: NMR Titration
-
Materials and Reagents:
-
4'-Acetylbenzo-18-crown-6-ether
-
Guest species (e.g., metal salt)
-
Deuterated solvent (e.g., CD₃CN, CD₃OD, or CDCl₃)
-
High-quality NMR tubes
-
High-resolution NMR spectrometer
-
-
Sample Preparation:
-
Prepare a solution of 4'-Acetylbenzo-18-crown-6-ether in the chosen deuterated solvent at a known concentration (typically 1-5 mM).
-
Prepare a stock solution of the guest salt in the same deuterated solvent at a concentration at least 10-20 times higher than the crown ether solution.
-
-
Titration Procedure:
-
Transfer a precise volume (e.g., 0.5 mL) of the crown ether solution to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum of the free crown ether.
-
Add a small aliquot of the guest stock solution to the NMR tube.
-
Thoroughly mix the solution and acquire another ¹H NMR spectrum.
-
Repeat the additions until the chemical shifts of the crown ether protons no longer change significantly, indicating saturation.
-
Data Analysis
The change in chemical shift (Δδ) for one or more protons of the 4'-Acetylbenzo-18-crown-6-ether is plotted against the molar ratio of guest to host. The resulting data are then fitted to a 1:1 binding model using non-linear regression analysis to determine the association constant (K_a).[6][18][20][21][22] The protons on the benzene ring and the ethyleneoxy units closest to the benzene ring are often the most sensitive to cation binding.
IV. High-Sensitivity Analysis with Fluorescence Spectroscopy
Fluorescence spectroscopy is an exceptionally sensitive technique for studying complexation, particularly when the host or guest is fluorescent and the binding event modulates its fluorescence properties (e.g., intensity, emission wavelength, or lifetime).[23] While 4'-Acetylbenzo-18-crown-6-ether itself is not strongly fluorescent, this method is invaluable if studying its interaction with a fluorescent guest or if a fluorescent tag is incorporated into the crown ether structure. The principles outlined here are broadly applicable to fluorescent crown ether systems.
Causality of Experimental Choices
The basis of this technique is that the fluorescence emission of a molecule is highly sensitive to its local environment.[24][25][26] Complexation can alter the rigidity of the fluorophore, change its exposure to the solvent, or induce quenching or enhancement of fluorescence through interactions with the guest. By titrating the fluorescent species with its binding partner, the change in fluorescence intensity can be used to determine the binding constant, often for interactions that are too strong or concentrations that are too low to be accurately measured by UV-Vis or NMR.[27]
Detailed Protocol: Fluorescence Titration
-
Materials and Reagents:
-
Fluorescent host (e.g., a derivative of 4'-Acetylbenzo-18-crown-6-ether) or fluorescent guest
-
Binding partner (cation or crown ether)
-
Spectroscopic grade solvent
-
Fluorometer
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the fluorescent species at a low concentration (typically in the micromolar to nanomolar range) to avoid inner filter effects.
-
Prepare a concentrated stock solution of the non-fluorescent binding partner.
-
-
Titration Procedure:
-
Place a known volume of the fluorescent solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the binding partner solution, mixing and equilibrating after each addition.
-
Record the fluorescence spectrum after each addition until the fluorescence intensity reaches a plateau.
-
Data Analysis
The fluorescence intensity at the emission maximum is plotted against the concentration of the added titrant. The data are then fitted using non-linear regression to a suitable binding model (e.g., 1:1) to extract the association constant.[25][28] For cases of fluorescence quenching, the data can also be analyzed using the Stern-Volmer equation.
V. A Complete Thermodynamic Profile with Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[27][29] In a single experiment, ITC can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the complexation.[30]
Causality of Experimental Choices
The fundamental principle of ITC is the direct measurement of heat flow.[31] The instrument maintains a constant temperature between a sample cell containing the host and a reference cell. As the guest is titrated into the sample cell, the heat of reaction is measured by the power required to maintain zero temperature difference between the two cells. The magnitude of the heat change is proportional to the amount of complex formed.
Experimental Workflow: ITC
Caption: Workflow for Isothermal Titration Calorimetry.
Detailed Protocol: ITC
-
Materials and Reagents:
-
4'-Acetylbenzo-18-crown-6-ether
-
Guest species (e.g., metal salt)
-
Solvent or buffer
-
Isothermal Titration Calorimeter
-
-
Sample Preparation:
-
Prepare a solution of 4'-Acetylbenzo-18-crown-6-ether in the chosen solvent at a concentration typically in the range of 0.01-0.1 mM.
-
Prepare a solution of the guest salt in the exact same solvent batch at a concentration 10-20 times higher than the crown ether solution. Crucially, both solutions must be in identical solvent/buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the crown ether solution into the sample cell of the calorimeter.
-
Load the guest solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the guest solution into the sample cell.
-
The heat change associated with each injection is measured.
-
Perform a control titration by injecting the guest solution into the solvent alone to determine the heat of dilution, which must be subtracted from the experimental data.
-
Data Analysis
The integrated heat for each injection is plotted against the molar ratio of guest to host. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.[32] This fitting procedure yields the association constant (K_a), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[10] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the following equations:
ΔG = -RTln(K_a) ΔG = ΔH - TΔS
Where:
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
VI. Data Presentation and Interpretation
For clarity and comparative purposes, the key thermodynamic and binding parameters obtained from the various techniques should be summarized in a table.
Table 1: Summary of Binding and Thermodynamic Parameters for the Complexation of 4'-Acetylbenzo-18-crown-6-Ether with a Guest Cation
| Parameter | UV-Vis Titration | NMR Titration | Fluorescence Spectroscopy | Isothermal Titration Calorimetry (ITC) |
| Stoichiometry (n) | Determined by Job's Plot | Assumed/Fitted | Assumed/Fitted | Directly Determined |
| Association Constant (K_a) / M⁻¹ | Calculated | Calculated | Calculated | Directly Determined |
| Dissociation Constant (K_d) / M | Calculated (1/K_a) | Calculated (1/K_a) | Calculated (1/K_a) | Directly Determined |
| Gibbs Free Energy (ΔG) / kJ·mol⁻¹ | Calculated | Calculated | Calculated | Directly Determined |
| Enthalpy (ΔH) / kJ·mol⁻¹ | Not Determined | Not Determined | Not Determined | Directly Determined |
| Entropy (ΔS) / J·mol⁻¹·K⁻¹ | Not Determined | Not Determined | Not Determined | Directly Determined |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive characterization of the complexation behavior of 4'-Acetylbenzo-18-crown-6-ether. By employing a combination of spectroscopic and calorimetric techniques, researchers can gain deep insights into the stoichiometry, stability, and thermodynamic driving forces of host-guest interactions. This knowledge is crucial for the rational design of novel supramolecular systems with tailored properties for a wide range of applications in chemistry, biology, and materials science.
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Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry. (URL: [Link])
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Solvent Effects on Crown Ether Complexations. Sci-Hub. (URL: [Link])
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Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. PubMed. (URL: [Link])
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A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. (URL: [Link])
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Study to Explore Complexation of Crown Ether with Antidepressant Drug Prevalent in Aqueous System by Physicochemical Contrivance. (URL: [Link])
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A Thermodynamic Study of Charge Transfer Complexes of C60 and Some Macrocyclic Ligands. Open Science Publications. (URL: [Link])
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Complexation of crown ethers and podands with tropylium cations : determination of stability constants and crystal structure of. SciSpace. (URL: [Link])
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Beer-Lambert Law | Transmittance & Absorbance. Edinburgh Instruments. (URL: [Link])
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Figure S11: Non-linear curve-fitting of NMR titrations for the... ResearchGate. (URL: [Link])
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Pseudorotaxanes from self-assembly of two crown ether-based cryptands and a 1,2-bis(pyridinium) ethane derivative Electronic Sup. (URL: [Link])
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The Working Principle of Isothermal Titration Calorimetry. AZoM. (URL: [Link])
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Principles and Theory of Fluorescence Spectroscopy. HORIBA. (URL: [Link])
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Crown Ethers as Solvent Extraction Reagents: Where do We Stand? (URL: [Link])
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Photoionophores derived from crown ether polycarboxylic acids: synthesis, ion binding, and spectroscopic characterization. (URL: [Link])
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Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. (URL: [Link])
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Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. PubMed Central. (URL: [Link])
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. (URL: [Link])
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Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. Request PDF. (URL: [Link])
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Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. PubMed Central. (URL: [Link])
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Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia. (URL: [Link])
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Application Notes & Protocols: 4'-Acetylbenzo-18-crown-6-Ether as a High-Efficacy Phase Transfer Catalyst
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of 4'-Acetylbenzo-18-crown-6-ether as a phase transfer catalyst (PTC). We will explore the fundamental principles governing its catalytic activity, present its key physicochemical properties, and provide a detailed, validated protocol for its use in a model organic reaction. The insights and methodologies described herein are designed to be directly applicable to research and development environments, particularly in the synthesis of complex organic molecules.
Principle of Operation: The Cation Complexation Mechanism
Phase Transfer Catalysis is a powerful technique that resolves the challenge of reacting chemical species located in different, immiscible phases—typically an aqueous or solid phase containing an inorganic salt and an organic phase containing a substrate.[1] The reaction rate in such a heterogeneous system is often negligible due to the inability of the reactants to interact. 4'-Acetylbenzo-18-crown-6-ether acts as a shuttle, transporting the reactive anion from the inorganic phase into the organic phase where the reaction can proceed efficiently.[2]
The mechanism is predicated on the unique structural properties of crown ethers.[3] The 18-crown-6 macrocycle possesses a cavity lined with oxygen atoms, perfectly sized to encapsulate an alkali metal cation, particularly potassium (K⁺).[4] This complexation event creates a large, organophilic cation complex. The positive charge of the potassium ion is effectively shielded by the hydrophobic exterior of the crown ether.[5]
To maintain charge neutrality, the corresponding anion (e.g., acetate, cyanide, fluoride) is "dragged" by this complex into the non-polar organic solvent. Within this environment, the anion is minimally solvated and only weakly associated with the large, diffuse cation complex. This renders the anion a highly potent nucleophile, often referred to as a "naked anion," dramatically accelerating the rate of reaction with the organic substrate.[5][6] The 4'-acetyl and benzo functional groups on the crown ether enhance its solubility in organic solvents, further improving its catalytic efficiency compared to the unsubstituted 18-crown-6.[7]
Caption: Catalytic cycle of 4'-Acetylbenzo-18-crown-6-ether in PTC.
Physicochemical Properties and Catalyst Profile
Understanding the properties of 4'-Acetylbenzo-18-crown-6-ether is crucial for its effective application. The fusion of the benzo group to the crown ether ring imparts conformational rigidity and enhances its lipophilicity, while the acetyl group further increases its solubility in a range of organic solvents.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₆O₇ | [8][9] |
| Molecular Weight | 354.39 g/mol | [4][9] |
| CAS Number | 41855-35-0 | [8][9] |
| Appearance | White to off-white crystalline powder | [10][11] |
| Melting Point | 77 - 81 °C | [4][10][11] |
| Solubility | Soluble in Toluene, Dichloromethane, THF, Acetonitrile | [7] |
| Cation Selectivity | K⁺ > Na⁺ > Li⁺ | [4] |
Application Protocol: Solid-Liquid Phase Transfer Catalysis
This section provides a detailed protocol for a classic Sₙ2 reaction: the synthesis of octyl acetate from 1-bromooctane and potassium acetate. This solid-liquid PTC reaction is an excellent model for demonstrating the efficacy of 4'-Acetylbenzo-18-crown-6-ether.
Model Reaction
CH₃(CH₂)₇Br + CH₃COOK ---(Catalyst, Toluene, Reflux)--> CH₃(CH₂)₇OCOCH₃ + KBr
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
| 1-Bromooctane | Reagent, 99% | Standard Supplier | 10.0 mmol, 1.93 g |
| Potassium Acetate (KOAc) | Anhydrous, ≥99% | Standard Supplier | 15.0 mmol, 1.47 g |
| 4'-Acetylbenzo-18-crown-6-ether | ≥97% | TCI, Santa Cruz Biotech | 0.5 mol%, 0.05 mmol, 18 mg |
| Toluene | Anhydrous, 99.8% | Standard Supplier | 20 mL |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | ~2 g |
| Round-bottom flask | 100 mL | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer/hotplate | - | - | 1 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for PTC synthesis of octyl acetate.
Step-by-Step Protocol
-
Preparation: Dry the glassware (100 mL round-bottom flask, reflux condenser) in an oven and assemble under an inert atmosphere (e.g., nitrogen). This is good practice to prevent hydrolysis of the acetate, although the system is not strictly anhydrous.
-
Charging Reactants: To the flask, add a magnetic stir bar, anhydrous toluene (20 mL), 1-bromooctane (1.93 g, 10.0 mmol), and anhydrous potassium acetate (1.47 g, 15.0 mmol).
-
Rationale: A slight excess of the nucleophile (potassium acetate) is used to drive the reaction to completion. Toluene is an excellent solvent as it is non-polar and has a suitable boiling point for reflux.
-
-
Catalyst Addition: Add 4'-Acetylbenzo-18-crown-6-ether (18 mg, 0.05 mmol, 0.5 mol%).
-
Rationale: A catalytic amount is sufficient. 0.5-2.0 mol% is a typical starting range for optimization. The catalyst is the key to solubilizing the acetate in the toluene.
-
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Rationale: Vigorous stirring is critical to maximize the surface area between the solid and liquid phases, which directly impacts the rate of catalyst-anion exchange.[12]
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots from the organic phase and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid potassium bromide (byproduct) and excess potassium acetate using a Büchner funnel. Wash the collected solids with a small amount of fresh toluene (2 x 5 mL).
-
Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL) to remove any remaining salts and water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude octyl acetate can be purified by vacuum distillation if high purity is required.
Expected Results & Data Interpretation
Following the protocol should result in a high conversion of 1-bromooctane to octyl acetate.
| Parameter | Expected Outcome |
| Reaction Time | 4 - 8 hours |
| Conversion (by GC) | >95% |
| Isolated Yield | 85 - 95% |
| Product Appearance | Colorless liquid |
Characterization of Octyl Acetate (C₁₀H₂₀O₂):
-
¹H NMR (CDCl₃): δ 4.05 (t, 2H, -O-CH₂-), 2.05 (s, 3H, -C(O)CH₃), 1.62 (quint, 2H), 1.28 (m, 10H), 0.88 (t, 3H, -CH₃).
-
IR (neat): ν 1740 cm⁻¹ (C=O stretch).
A control experiment run without the 4'-Acetylbenzo-18-crown-6-ether catalyst will show negligible product formation even after 24 hours, highlighting the essential role of the PTC.
Troubleshooting & Advanced Considerations
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | 1. Insufficient stirring.2. Impure/wet reagents.3. Low catalyst loading. | 1. Increase stirring speed to create a fine suspension.2. Use anhydrous reagents and solvents.3. Increase catalyst loading incrementally (e.g., to 1.0 mol%). |
| Low Isolated Yield | 1. Product loss during workup.2. Incomplete reaction. | 1. Ensure thorough extraction and minimize transfers.2. Extend reaction time or increase temperature slightly. |
| Side Product Formation | Potential for elimination (E2) reaction. | This is generally minimal for primary halides like 1-bromooctane but can be a factor for secondary/tertiary substrates. Lowering the reaction temperature may help. |
Catalyst Optimization: For industrial or large-scale applications, minimizing the amount of the relatively expensive crown ether is desirable.[13] A screening study to determine the minimum effective catalyst loading (e.g., from 0.1 mol% to 2.0 mol%) is recommended for any new reaction system.
Safety & Handling
4'-Acetylbenzo-18-crown-6-ether should be handled with standard laboratory precautions.
-
GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).[8]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from Dalal Institute website. [Link]
-
Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, 2, 22-26. [Link]
-
ResearchGate. (n.d.). Various crown ether phase transfer catalysts and Mechanism of PTC using crown ethers. [Scientific Diagram]. Retrieved from ResearchGate. [Link]
-
eGyanKosh. (n.d.). Principle and Applications of Phase Transfer Catalysis. Retrieved from eGyanKosh website. [Link]
-
PubChem. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Pápai, V., et al. (2022). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 27(15), 4987. [Link]
-
PTC Organics, Inc. (n.d.). 18-crown-6. Retrieved from [Link]
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- 6. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Application Note: A Practical Guide to Measuring the Binding Constants of Crown Ethers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Since their discovery by Charles Pedersen, crown ethers have become foundational molecules in the field of host-guest chemistry. These macrocyclic polyethers possess a unique ability to selectively bind cations within their central cavity, a phenomenon governed by factors such as the relative sizes of the cation and the ether's cavity (the "size-fit" concept), the number and type of donor atoms, and the solvent environment.[1] The strength of this interaction is quantified by the binding constant (Kₐ), a critical parameter for applications ranging from phase-transfer catalysis and ion-selective sensors to the development of novel drug delivery systems.[2]
This application note provides a comprehensive guide to the principal experimental techniques used to determine the binding constants of crown ethers. We will delve into the theoretical underpinnings of each method, present detailed, step-by-step protocols, and offer expert insights into experimental design and data analysis to ensure scientific rigor and trustworthiness.
Section 1: Foundational Principles of Host-Guest Binding
The interaction between a crown ether (Host, H) and a guest species (Guest, G), typically a metal cation, is a reversible equilibrium process. For a simple 1:1 complex, this is represented as:
H + G ⇌ HG
The binding constant, or association constant (Kₐ), is the equilibrium constant for this reaction:
Kₐ = [HG] / ([H][G])
where [HG], [H], and [G] are the molar concentrations of the complex, free host, and free guest at equilibrium, respectively. A higher Kₐ value indicates a more stable complex. The goal of the following experimental techniques is to accurately measure these concentrations or a physical property that is directly proportional to them.
Section 2: UV-Visible (UV-Vis) Spectrophotometry
Principle: UV-Vis titration is a widely used method that relies on a change in the absorption spectrum of the crown ether or a reporter molecule upon complexation.[3] This technique is particularly suitable when the crown ether itself contains a chromophore (e.g., a benzo-group) whose electronic environment is perturbed by guest binding, leading to a change in absorbance.[4] The experiment involves monitoring this change as the guest concentration is systematically varied.
Experimental Workflow: UV-Vis Titration
Caption: Workflow for determining Kₐ via UV-Vis spectrophotometric titration.
Protocol: UV-Vis Titration
-
Preparation:
-
Prepare a stock solution of the crown ether (Host) in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1.0 x 10⁻⁵ M). The solvent must be of high purity to avoid competing interactions.
-
Prepare a stock solution of the guest salt (e.g., KCl, NaClO₄) in the same solvent at a much higher concentration (e.g., 1.0 x 10⁻² M). Using the same solvent batch is critical to avoid artifacts from minor solvent differences.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer with temperature control (e.g., 25.0 ± 0.1 °C), as binding constants are temperature-dependent.
-
Use a matched pair of quartz cuvettes (e.g., 1 cm path length). One will be for the sample and one for the reference (containing only the solvent).
-
-
Procedure:
-
Place a precise volume (e.g., 2.00 mL) of the host solution into the sample cuvette.
-
Record the initial absorbance spectrum. This is the spectrum of the free host.
-
Using a calibrated microliter syringe, add a small aliquot (e.g., 2-10 µL) of the concentrated guest solution to the sample cuvette.
-
Gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the new absorbance spectrum. The appearance of isosbestic points—wavelengths where the absorbance does not change—is a strong indicator of a simple 1:1 binding equilibrium.[5]
-
Repeat the addition and measurement steps until the spectral changes become negligible, indicating saturation of the host.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each step.
-
Plot the change in absorbance (ΔA) at a specific wavelength against the molar ratio of guest to host.
-
The binding constant Kₐ is determined by fitting the titration data to a 1:1 binding model using non-linear regression software.[6]
-
Alternatively, for 1:1 complexes where the guest concentration is in large excess, the Benesi-Hildebrand method can be used.[7][8] This involves a double reciprocal plot of 1/ΔA versus 1/[G]₀.[9]
-
| Parameter | Typical Value/Range | Rationale |
| Host Concentration | 10⁻⁶ to 10⁻⁴ M | Must be within the linear range of the Beer-Lambert law and suitable for the expected Kₐ.[3] |
| Guest Concentration | 10 to 100 times the host concentration | Ensures a full binding isotherm can be observed, from 0% to >95% complexation. |
| Temperature Control | ± 0.1 °C | Binding is a thermodynamic process; stable temperature is crucial for reproducibility. |
| Solvent | High-purity, UV-transparent | Prevents interference from impurities and ensures accurate absorbance readings. |
Expert Insights: This method is rapid and sensitive but requires a chromophoric system.[3] A key pitfall is assuming a 1:1 stoichiometry; this should be confirmed independently, for instance, with a Job plot. Non-linear regression is strongly preferred over linearized methods like the Benesi-Hildebrand plot, which can distort experimental errors.[6][10]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Upon complexation, the chemical environment of nuclei in both the host and guest molecules changes, leading to shifts in their corresponding NMR signals (chemical shift, δ).[11] By monitoring the chemical shift of a specific nucleus (commonly ¹H) of the host as a function of added guest, one can determine the binding constant.[12][13]
Experimental Workflow: NMR Titration
Caption: Workflow for determining Kₐ via NMR titration.
Protocol: NMR Titration
-
Preparation:
-
Prepare a stock solution of the host (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., CD₃CN, CDCl₃, D₂O).
-
Prepare a stock solution of the guest. Crucially , this solution should contain the guest at a high concentration (e.g., 50-100 mM) and the host at the exact same concentration as the initial host-only solution. This "guest-in-host" solution prevents dilution of the host during the titration, simplifying data analysis.[14]
-
-
Procedure:
-
Transfer a precise volume (e.g., 0.6 mL) of the host-only solution to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Add a small, known volume (e.g., 10 µL) of the "guest-in-host" stock solution to the NMR tube.
-
Mix thoroughly and acquire another ¹H NMR spectrum.
-
Repeat this process for 15-20 points until the chemical shifts of the host protons no longer change significantly.
-
-
Data Analysis:
-
Identify one or more host protons that show a significant chemical shift change upon guest addition.
-
Plot the observed chemical shift (δ_obs) or the change in chemical shift (Δδ_obs) against the total guest concentration.
-
Fit the resulting binding isotherm using specialized software that employs non-linear regression analysis to a suitable binding model (e.g., 1:1, 1:2).[15][16] The software will calculate Kₐ and the chemical shift of the fully complexed host (δ_complex).
-
Expert Insights: NMR is extremely powerful as it provides structural information in addition to the binding constant. The exchange rate between the free and bound host determines the appearance of the spectra. For crown ethers, binding is typically in "fast exchange" on the NMR timescale, resulting in a single, population-averaged peak that shifts upon titration.[3] Analyzing multiple shifting protons simultaneously ("global analysis") can significantly improve the robustness and accuracy of the calculated Kₐ.[12][16]
Section 4: Isothermal Titration Calorimetry (ITC)
Principle: ITC is considered the "gold standard" for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction in a single experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) when the guest binds to the host.[17] By titrating the guest into the host solution and measuring the heat change after each injection, one can directly determine the binding constant (Kₐ), the binding enthalpy (ΔH), and the stoichiometry (n).[18]
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for thermodynamic characterization via ITC.
Protocol: ITC Experiment
-
Preparation:
-
Prepare solutions of the host and guest in the exact same buffer or solvent. This is the most critical step, as even tiny mismatches will create large heats of dilution, obscuring the binding signal.[18]
-
Dialysis is often recommended for biomolecules, but for crown ethers, ensure both solutions are made from the same stock of solvent.[19]
-
Accurately determine the concentrations of both solutions. Errors in concentration directly affect the calculated stoichiometry and binding constant.[18]
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts.[19]
-
-
Instrumentation and Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the host solution (e.g., 0.1 mM) into the sample cell and the guest solution (e.g., 1-2 mM) into the injection syringe.
-
Set the injection parameters: typically 1 initial small injection (e.g., 0.5 µL) followed by 19-29 larger injections (e.g., 1.5-2.5 µL) with sufficient spacing to allow a return to baseline.
-
-
Procedure:
-
Perform an initial control experiment by titrating the guest solution into the sample cell containing only the solvent to measure the heat of dilution. This will be subtracted from the main experimental data.
-
Run the main experiment by titrating the guest into the host solution.
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes (thermogram). Integrate the area under each peak to determine the heat change per injection.
-
Plot these integrated heats against the molar ratio of guest to host.
-
Use the instrument's software to fit this binding isotherm to a suitable model (e.g., one-site binding). The fit directly yields Kₐ, ΔH, and n.
-
| Parameter | Description | Value Obtained from ITC |
| Kₐ (M⁻¹) | Association Constant | Binding affinity; how tightly the guest binds. |
| ΔH (kcal/mol) | Enthalpy of Binding | Heat released or absorbed, reflecting bond formation/breakage.[1] |
| n | Stoichiometry | The molar ratio of guest to host in the complex (e.g., 1.0 for a 1:1 complex). |
| ΔS (cal/mol·K) | Entropy of Binding | Calculated from Kₐ and ΔH; reflects changes in disorder, including solvent reorganization. |
| ΔG (kcal/mol) | Gibbs Free Energy | Calculated from Kₐ; overall thermodynamic driving force of the binding. |
Expert Insights: ITC is unparalleled for its direct thermodynamic measurements.[20] The "c-window" (c = Kₐ * [Host]) is a key experimental parameter; for a reliable fit, 'c' should ideally be between 1 and 1000.[19] This requires careful planning of concentrations based on an estimated Kₐ.
Section 5: Potentiometry using Ion-Selective Electrodes (ISEs)
Principle: This electrochemical technique is ideal for measuring the binding of crown ethers to metal cations. An ISE is a sensor whose potential is selectively responsive to the activity (approximated by concentration) of a specific ion in solution.[21][22] The experiment measures the concentration of the free guest cation. As the crown ether is added, it complexes with the cation, reducing the free cation concentration, which is registered as a change in the electrode's potential according to the Nernst equation.[23]
Protocol: Potentiometric Titration
-
Setup:
-
Calibrate the ion-selective electrode (e.g., a Na⁺ or K⁺ ISE) and a reference electrode using a series of standard solutions of the guest cation. This generates a calibration curve of potential (mV) vs. log[Guest].[24]
-
Place a known volume of a standard guest salt solution (e.g., 1.0 x 10⁻³ M KCl) in a thermostatted vessel.
-
-
Procedure:
-
Immerse the calibrated ISE and reference electrode in the guest solution and record the stable initial potential.
-
Add a small, known volume of a concentrated crown ether solution.
-
Stir and allow the potential reading to stabilize. This new potential corresponds to the lower concentration of free guest ions.
-
Continue adding aliquots of the crown ether solution and recording the potential until the change becomes minimal.
-
-
Data Analysis:
-
Using the calibration curve, convert the potential readings at each titration point into the concentration of free guest ions, [G].
-
Calculate the concentrations of the complex [HG] and free host [H] at each point using mass balance equations.
-
Calculate Kₐ at each point. The average of these values (excluding the very beginning and end of the titration) gives the final binding constant.
-
Expert Insights: Potentiometry is highly specific and can be performed in turbid or colored solutions.[21] Its main advantage is the direct measurement of the free guest concentration. The selectivity of the electrode is crucial; one must ensure that other ions in the solution do not interfere with the measurement.[22] This method has been widely used to determine the stability constants for various crown ether-cation pairs.[25][26][27]
Conclusion
The choice of method for determining the binding constant of a crown ether depends on the specific properties of the host-guest system, the desired information, and the available instrumentation.
-
UV-Vis Spectroscopy is excellent for rapid screening of chromophoric systems.
-
NMR Spectroscopy provides rich structural detail alongside binding data and is ideal for understanding the solution-state behavior of the complex.
-
Isothermal Titration Calorimetry is the definitive method for a complete thermodynamic characterization, yielding affinity, enthalpy, and stoichiometry directly.
-
Potentiometry with ISEs offers a direct and highly selective way to measure metal cation binding.
By carefully selecting the appropriate technique and adhering to rigorous experimental and analytical protocols, researchers can obtain reliable and accurate binding constants, which are essential for advancing the design and application of these remarkable host-guest systems.
References
-
Hak-Joong Kim, et al. (1997). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. Available at: [Link]
-
Cametti, M., C. A. Hunter, R. S. V. G. J. K. L. D. P. M. T. & R. T. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Taylor & Francis Online. Available at: [Link]
-
Al-Rasheed, H. H. (2023). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. Available at: [Link]
-
Takeda, Y. (1985). Potentiometric Determination of Ion-Pair Formation Constants of Crown Ether-Complex Ions with Some Pairing Anions in Water Using Commercial Ion-Selective Electrodes. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Al-Rasheed, H. H. (2023). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Krainer, G., & Brookes, E. (2013). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. PubMed. Available at: [Link]
-
Gerhard, A., et al. (1994). 7Li-NMR Determination of Stability Constants as a Function of Temperature for Lithium-Crown Ether Complexes in a Molten Salt Mix. American Chemical Society. Available at: [Link]
-
Blair, T. L., et al. (1995). Studies on crown ether based potentiometric sensors for 4,4′-dipyridinium and related dications. Analyst (RSC Publishing). Available at: [Link]
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Hübler, C. (2022). Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation and resampling techniques. PeerJ. Available at: [Link]
-
Cametti, M., et al. (2012). Determining binding constants from 1H NMR titration data using global and local methods: A case study using [ n ]polynorbornane-based anion hosts. ResearchGate. Available at: [Link]
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Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Rounaghi, G. H., et al. (2014). Calorimetric Titration of Selected Divalent Transition Metal Cations with a Novel Macrocyclic Diamide. ResearchGate. Available at: [Link]
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Thordarson, P., & Webb, J. E. A. (2016). Supramolecular NMR titration. YouTube. Available at: [Link]
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Poh, B. L. (2001). COMPLEXATION STUDIES OF CROWN ETHERS. EPrints USM. Available at: [Link]
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Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Squarespace. Available at: [Link]
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Kádár, M., et al. (2005). Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation. PubMed. Available at: [Link]
-
Pungor, E. (1988). ION-SELECTIVE ELECTRODES. Annual Reviews. Available at: [Link]
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Özbek, O., et al. (2021). The use of crown ethers as sensor material in potentiometry technique. ACG Publications. Available at: [Link]
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Dziembowska, T., et al. (2021). Determination of Association Constants ( K a) from Solution NMR Data. ResearchGate. Available at: [Link]
-
Moody, G. J., et al. (1989). Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum. PubMed. Available at: [Link]
-
Hirose, K. (2006). A Practical Guide for the Determination of Binding Constants. ResearchGate. Available at: [Link]
-
Bryant, B., et al. (2015). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. PubMed Central. Available at: [Link]
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Nishimura, T., et al. (2022). NMR pD-variation method to determine the proper stabilities of organic electrolyte complexes: case of histidine complexes with a cyclophane acid. Taylor & Francis Online. Available at: [Link]
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Ganjali, M. R., et al. (2007). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. PMC - NIH. Available at: [Link]
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Unknown Author. (n.d.). Binding Constants and Their Measurement. Moodle@Units. Available at: [Link]
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Nacu-Naghial, C., et al. (2011). Crown ether based ion selective electrode for potentiometric determination of potassium. ResearchGate. Available at: [Link]
-
Unknown Author. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Unknown Source. Available at: [Link]
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Li, P. (n.d.). Principle of ion-selective electrode (I.S.E.). Unknown Source. Available at: [Link]
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Unknown Author. (n.d.). Benesi–Hildebrand method. Wikipedia. Available at: [Link]
-
Kádár, M., et al. (2012). Series of spectra for UV/Vis- and fluorescence titrations of... ResearchGate. Available at: [Link]
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Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Unknown Source. Available at: [Link]
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Kádár, M., et al. (2005). Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation. ResearchGate. Available at: [Link]
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Osorio, I. G. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Unknown Source. Available at: [Link]
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Jäkle, F., et al. (2016). NMR Studies on Li+, Na+ and K+ Complexes of Orthoester Cryptand o-Me2-1.1.1. PMC. Available at: [Link]
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Unknown Author. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]
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Patil, S. D., & Mahale, R. G. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies. Available at: [Link]
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Unknown Author. (2011). ISE Theory Guide. METTLER TOLEDO. Available at: [Link]
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Unknown Author. (2024). Ion Selective Electrode. AlpHa Measure. Available at: [Link]
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Unknown Author. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Unknown Author. (2025). Understanding Ion Selective Electrodes (ISEs) and Their Applications. Sensorex. Available at: [Link]
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Unknown Author. (n.d.). Benesi–Hildebrand plots for determination of binding constant of 1 for Cu²⁺ ion. Unknown Source. Available at: [Link]
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Ghasemi, J., & Niazi, A. (2001). Stability constants and thermodynamic behaviour of the complex formation of two crown ethers with zinc (II) and copper (II) ions in water + acetonitrile mixed solvent: a conductivity measurement study. Taylor & Francis Online. Available at: [Link]
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- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 20. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. static.fishersci.eu [static.fishersci.eu]
- 23. sfu.ca [sfu.ca]
- 24. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Potentiometric Determination of Ion-Pair Formation Constants of Crown Ether ... - Yoshihiro Kudo - Google 圖書 [books.google.com.tw]
- 26. Studies on crown ether based potentiometric sensors for 4,4′-dipyridinium and related dications - Analyst (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols for Single Crystal Growth of 4'-Acetylbenzo-18-crown-6-Ether Complexes
Abstract
This guide provides a comprehensive overview and detailed protocols for the growth of high-quality single crystals of complexes involving 4'-Acetylbenzo-18-crown-6-Ether (4'-AB-18C6). As a functionalized macrocycle, 4'-AB-18C6 offers unique host-guest complexation opportunities, driven by the canonical ion-dipole interactions of the crown ether cavity and modulated by the electronic and steric influence of the 4'-acetyl group. The successful cultivation of single crystals is paramount for elucidating the three-dimensional structures of these supramolecular assemblies via X-ray diffraction, providing invaluable insights for rational drug design, materials science, and fundamental chemical research. This document outlines the core principles of crystallization, offers field-proven starting protocols for common crystallization techniques, and discusses the critical parameters that govern success.
Scientific Foundation: The Crystallization of Crown Ether Complexes
The formation of a single crystal is a thermodynamically controlled process of self-assembly, where molecules transition from a disordered state in solution to a highly ordered, three-dimensional lattice. For host-guest systems like 4'-AB-18C6 complexes, this process involves the co-assembly of both the crown ether (host) and the complexed species (guest).
The Role of the Host: 4'-Acetylbenzo-18-crown-6-Ether
4'-Acetylbenzo-18-crown-6 is an aromatic derivative of the well-studied 18-crown-6. The 18-crown-6 moiety provides a pre-organized cavity of ~2.6-3.2 Å in diameter, which is ideally sized for complexing potassium ions (K⁺, ionic diameter ~2.7 Å) but also effectively binds other alkali metals, ammonium ions, and protonated organic molecules through ion-dipole and hydrogen bonding interactions.[1][2]
The key distinguishing features of 4'-AB-18C6 are the benzo group and the acetyl substituent:
-
Benzo Group: Imparts rigidity to a section of the crown ether ring, influencing its conformational flexibility and complexation kinetics compared to the highly flexible 18-crown-6.[3]
-
4'-Acetyl Group: This electron-withdrawing group subtly alters the electron density of the catechol oxygen atoms within the crown ether framework. More significantly, it increases the overall polarity of the molecule and introduces a potential hydrogen bond acceptor site (the carbonyl oxygen). This modification can influence solvent solubility and provide an additional specific interaction point for crystal packing, which can be exploited during crystallization.
The Guest: A Critical Component
The choice of the guest molecule or ion is fundamental. The guest is not merely encapsulated; it is an integral part of the crystalline lattice. The stability of the host-guest complex in solution is a prerequisite for co-crystallization.[4] Common guests for 18-crown-6 derivatives include:
-
Alkali Metal Salts (e.g., KCl, NaBr, KI, CsI): The cation is complexed within the crown ether cavity. The choice of the counter-anion is also critical, as it will be incorporated into the crystal lattice and can participate in hydrogen bonding or other intermolecular interactions.
-
Ammonium and Alkylammonium Salts: The -NH₃⁺ group can form strong N-H···O hydrogen bonds with the ether oxygens.
-
Neutral Molecules: Small, polar molecules capable of hydrogen bonding, such as water, nitromethane, or acetonitrile, can also be co-crystallized.[3]
The Solvent System: The Master Variable
The selection of the solvent is the most critical experimental parameter in crystallization.[5] An ideal solvent system should:
-
Ensure Moderate Solubility: The 4'-AB-18C6 complex should be soluble enough to form a concentrated solution but not so soluble that it prevents precipitation. The goal is to achieve a state of slight supersaturation from which the crystal can slowly grow.
-
Promote Complexation: The solvent should not compete too strongly with the host for the guest ion. For instance, using water as a solvent can be challenging because water molecules strongly solvate ions, potentially disfavoring complexation with the crown ether.[1][2]
-
Control Evaporation Rate: For slow evaporation methods, the solvent's volatility is key. A solvent that evaporates too quickly will often lead to the formation of amorphous powder or microcrystalline material rather than large single crystals.
The acetyl group on 4'-AB-18C6 increases its polarity compared to unsubstituted benzo-18-crown-6. Therefore, solvents like methanol, ethanol, and acetonitrile are excellent starting points. For tuning solubility, binary solvent systems are highly effective. A "good" solvent in which the complex is soluble is mixed with a "poor" solvent (antisolvent) in which it is insoluble.
Experimental Crystallization Protocols
The following protocols are robust starting points adapted from successful crystallizations of analogous benzo-18-crown-6 and dibenzo-18-crown-6 systems.[3][6] Researchers should consider these as templates to be optimized for their specific 4'-AB-18C6-guest complex.
Protocol 1: Slow Evaporation Method
This is the most straightforward crystallization technique. It relies on the slow removal of solvent from a saturated solution, gradually increasing the concentration to the point of supersaturation and inducing crystal growth.
Methodology:
-
Preparation of the Complex Solution:
-
In a clean, small glass vial (e.g., 4 mL), dissolve 4'-AB-18C6 (Host) and the guest salt in a 1:1 molar ratio. A slight excess of the guest (e.g., 1.1 equivalents) can sometimes be beneficial.
-
Choose a primary solvent in which both components are reasonably soluble. See Table 1 for suggestions.
-
Add the solvent dropwise while gently warming and sonicating until all solids are fully dissolved. Aim for a clear, homogenous solution that is near saturation. A good indicator is when the last portion of the solid dissolves with some difficulty.
-
-
Crystallization Setup:
-
Cover the vial with a cap, or use paraffin film.
-
Pierce the cap or film with 1-3 small holes using a fine needle. The number and size of the holes will control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and often yield better crystals.
-
-
Incubation:
-
Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench. Temperature fluctuations should be minimized.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically without disturbing it. The first signs of crystallization may be the appearance of small, clear objects on the bottom or sides of the vial.
-
-
Crystal Harvesting:
-
Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette to draw away the supernatant.
-
Quickly rinse the crystals with a small amount of a solvent in which they are insoluble (e.g., hexane or diethyl ether) to remove residual mother liquor.
-
Carefully wick away the excess solvent with the corner of a filter paper and coat the crystal in a protective oil (e.g., Paratone-N) for X-ray diffraction analysis.
-
Protocol 2: Vapor Diffusion Method
This technique is highly controlled and particularly effective when only small amounts of material are available. It involves dissolving the complex in a small amount of a "good" solvent and allowing the vapor of a miscible "poor" solvent (antisolvent) to slowly diffuse into it, reducing the complex's solubility and inducing crystallization.
Methodology:
-
Preparation:
-
Prepare a concentrated solution of the 4'-AB-18C6 complex in a small, open inner vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed). Use a minimal amount of a relatively non-volatile "good" solvent (e.g., acetonitrile, methanol).
-
-
Crystallization Setup:
-
Place this inner vial inside a larger, sealable outer vessel (e.g., a 20 mL scintillation vial or a glass jar with a screw cap).
-
Add a small volume (e.g., 2-3 mL) of a volatile "poor" solvent (antisolvent) to the bottom of the outer vessel. The antisolvent must be miscible with the solvent used in the inner vial. See Table 1 for suggested solvent/antisolvent pairs.
-
Ensure the level of the antisolvent in the outer vessel is well below the top of the inner vial to prevent direct mixing.
-
-
Incubation:
-
Seal the outer vessel tightly and place it in a stable, vibration-free environment.
-
The more volatile antisolvent will slowly diffuse in the vapor phase into the solution in the inner vial. This gradually lowers the solubility of the complex, leading to slow crystal growth.
-
The process can take several days to a few weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully open the vessel, remove the inner vial, and harvest the crystals as described in Protocol 1 (Step 4).
-
// Positioning nodes // This part is a bit of a hack in DOT to place one node inside another's record cell. // The visual effect is achieved by subgraph clustering and careful labeling. } .dot Figure 2: Schematic of the Vapor Diffusion crystallization setup.
Data Summary & Starting Conditions
The following table provides recommended starting conditions for crystallization experiments with 4'-AB-18C6 complexes. These are based on successful conditions reported for analogous crown ethers and should be used as a basis for further optimization.
| Guest Type | Primary Solvent (Good) | Antisolvent (Poor) | Method | Typical Temp. | Notes |
| Alkali Metal Halides (e.g., KCl, NaI) | Methanol, Ethanol | Diethyl Ether, Toluene | Vapor Diffusion | Room Temp. | The high polarity of alcohols helps dissolve the salt guest. |
| Alkali Metal Halides (e.g., KCl, NaI) | Acetonitrile | Toluene, Hexane | Vapor Diffusion | Room Temp. | Acetonitrile is less polar than methanol and can be a good alternative. |
| Ammonium Salts (e.g., NH₄PF₆) | Acetone, Acetonitrile | Diethyl Ether | Slow Evaporation | 4 °C - Room Temp. | Lower temperatures can slow growth and improve crystal quality. |
| Neutral Organic Guests (e.g., urea, thiourea) | Tetrahydrofuran (THF) | Hexane, Cyclohexane | Vapor Diffusion | Room Temp. | THF is a good solvent for the crown ether host. |
| Hydronium Ion Complexes (from acids) | Methanol, Water | Acetone | Slow Evaporation | Room Temp. | Crystals of [H₃O·Crown]⁺ complexes can sometimes be grown directly from acidic solutions.[6] |
| Table 1: Suggested Starting Conditions for Crystallization of 4'-AB-18C6 Complexes. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is undersaturated; Solvent is too good. | Allow more solvent to evaporate. Add a small amount of antisolvent to the solution. Redo the experiment with a more concentrated solution or a poorer solvent. |
| Oily Precipitate Forms | Supersaturation was reached too quickly; Poor nucleation. | Slow down the process (reduce evaporation rate, slow diffusion). Try a different solvent system. Try scratching the inside of the vial with a needle to create nucleation sites. |
| Forms Powder/Microcrystals | Nucleation is too fast; Evaporation is too rapid. | Slow down evaporation/diffusion (fewer holes, lower temperature). Use a solvent system where the complex is slightly more soluble. |
| Poor Crystal Quality | Rapid growth; Vibrations or temperature fluctuations. | Ensure a stable environment. Slow down the crystallization rate. Consider using a temperature-controlled incubator. |
Conclusion
The successful growth of single crystals of 4'-Acetylbenzo-18-crown-6-Ether complexes is an achievable goal that requires a systematic and patient approach. By understanding the fundamental principles of host-guest chemistry and crystallization, researchers can intelligently select conditions and troubleshoot experiments. The protocols and starting conditions provided in this guide, derived from established successes with closely related crown ethers, offer a solid foundation for the structural elucidation of novel and scientifically significant supramolecular systems. The ultimate determination of a complex's three-dimensional structure through single-crystal X-ray diffraction remains the definitive method for understanding its bonding, conformation, and intermolecular interactions.
References
-
Watson, W. H., Vögtle, F., & Müller, W. M. (1988). The 1 : 1 complexes between benzo-18-crown-6, 18-crown-6 and aminosulfuric acid. Acta Crystallographica Section C: Crystal Structure Communications, 44(1), 141-144. [Link]
-
Braga, D., Gandolfi, M., Lusi, M., et al. (2009). Solution and solid-state preparation of 18-crown[7] complexes with M[HSO₄]ₙ Salts (M = NH₄⁺, K⁺, Sr²⁺ and n = 1, 2) and an investigation of solvation/desolvation processes and crystal polymorphism. New Journal of Chemistry, 33(9), 1939-1946. [Link]
-
ResearchGate. (2015). What are good solvents for crystallization of functionalized crown ethers?. ResearchGate Q&A. [Link]
-
Kusaka, R., Inokuchi, Y., & Ebata, T. (2008). Structure of host–guest complexes between dibenzo-18-crown-6 and water, ammonia, methanol, and acetylene: Evidence of molecular recognition on the complexation. Physical Chemistry Chemical Physics, 10(41), 6238-6245. [Link]
-
Simonov, Y. A., Fonari, M. S., Dvorkin, A. A., et al. (1998). Structure of host-guest molecular complexes of dicyclohexano-18-crown-6 cis-isomers with 4-aminobenzoic acid. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 30(3), 221-237. [Link]
-
Sadowski, M. C., He, C., & Matile, S. (2016). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(3), 524-531. [Link]
-
Cabellos, J. L., Pérez-Jiménez, A. J., & Luque, F. J. (2022). Host–Guest Complexes. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Šmid, K., Kodrin, I., & Barišić, D. (2025). Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers. Croatica Chemica Acta. [Link]
-
Jaudzems, K., Tars, K., & Witte, K. (2014). Modulating the Protein Surface Properties using Crown Ethers. Angewandte Chemie International Edition, 53(41), 11026-11030. [Link]
-
ODA, R., et al. (2013). Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. Chemistry Letters, 42(9), 1051-1053. [Link]
-
Akutagawa, T., et al. (2022). Tetranitro- and tetraamino-dibenzo[8]crown-6-ether derivatives: complexes for alkali metal ions, redox potentials, crystal structures, molecular sorption, and proton conducting behaviours. CrystEngComm, 24(29), 5267-5277. [Link]
-
Zhang, Y., et al. (2023). Alkali Metal Ion Recognition by 18-Crown-6 in Aqueous Solutions: Evidence from Local Structures. The Journal of Physical Chemistry B, 127(21), 4858-4869. [Link]
-
Stolar, T., et al. (2020). Characterization and isolation of an 18-crown-6 complex of potassium hydroxide prepared by milling: application to mechanochemical organic synthesis. New Journal of Chemistry, 44(27), 11466-11472. [Link]
-
Gokel, G. W., et al. (1976). 18-CROWN-6. Organic Syntheses, 56, 36. [Link]
-
Zhang, Y., et al. (2023). Alkali Metal Ion Recognition by 18-Crown-6 in Aqueous Solutions: Evidence from Local Structures. PubMed. [Link]
-
Akutagawa, T., et al. (2022). Tetranitro- and Tetraamino- dibenzo[8]crown-6-ether Derivatives: Complexes for Alkali Metal Ions, Redox Potentials. The Royal Society of Chemistry. [Link]
-
Sharma, A., et al. (2022). Kilo scale synthesis and purification of 4,4′-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′. Reaction Chemistry & Engineering, 7(6), 1409-1418. [Link]
-
Sarfo, D., et al. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing. [Link]
Sources
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- 3. Structure of host–guest complexes between dibenzo-18-crown-6 and water, ammonia, methanol, and acetylene: Evidence of molecular recognition on the complexation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: 4'-Acetylbenzo-18-crown-6-Ether in Membrane Transport Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of 4'-Acetylbenzo-18-crown-6-Ether
Crown ethers, discovered by Charles Pedersen, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1] This "host-guest" interaction is dictated by the compatibility between the cation's ionic radius and the size of the crown ether's cavity.[1][2] 4'-Acetylbenzo-18-crown-6-ether is a specialized derivative of the parent benzo-18-crown-6. The "18-crown-6" nomenclature indicates a ring of 18 atoms, 6 of which are oxygen atoms. This structure is ideally sized to complex with the potassium cation (K+).[3][4]
The addition of a lipophilic benzo group anchors the molecule more effectively within nonpolar environments like a lipid bilayer, and the 4'-acetyl group further modulates its electronic properties and polarity.[5][6] This modification can influence its solubility in organic membrane phases and its interaction with the lipid environment. These features make 4'-Acetylbenzo-18-crown-6-ether a powerful tool for creating synthetic ion channels and studying the facilitated transport of cations across biological and artificial membranes.[3][7][8]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O₇ | [9][10] |
| Molecular Weight | 354.39 g/mol | [9][10] |
| CAS Number | 41855-35-0 | [7][9][10] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 77-81 °C | [7] |
| Solubility | Soluble in most organic solvents (e.g., Chloroform, Dichloromethane); sparingly soluble in water. |
Part 1: Mechanism of Cation Transport
4'-Acetylbenzo-18-crown-6-ether functions as a mobile ion carrier, or ionophore , facilitating the movement of cations across a lipophilic membrane barrier that would otherwise be impermeable to charged species.[2][11] The process is a multi-step, cyclic mechanism driven by the cation's electrochemical gradient.
Causality of the Mechanism: The efficiency of transport is governed by several factors:
-
Complexation/Decomplexation Kinetics: The rates at which the cation binds and unbinds from the crown ether at the membrane interfaces.
-
Partition Coefficient: The ability of the crown ether and its cation complex to favorably partition into the lipid/organic membrane phase.
-
Diffusion Rate: The speed at which the ionophore-cation complex diffuses across the membrane.[2]
The 18-crown-6 cavity has a high affinity for K+ because the ion fits snugly within the ring, allowing for optimal coordination with the six oxygen atoms. This selective binding is the foundation of its utility in discriminating between different alkali metal cations.[3][4]
Caption: Ionophore-mediated cation transport mechanism.
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for common membrane transport experiments using 4'-Acetylbenzo-18-crown-6-ether.
Protocol 2.1: Bulk Liquid Membrane (BLM) Transport using a U-Tube
This classic experiment provides a robust and straightforward method to quantify ion transport and selectivity.[12] It involves three phases: a source phase containing the cation(s), a membrane phase (an organic solvent containing the crown ether), and a receiving phase (initially free of the cation).
Rationale: The U-tube design creates a clear and stable interface between the aqueous and organic phases. The density of the organic solvent (e.g., chloroform, dichloromethane) keeps it at the bottom, physically separating the source and receiving arms. Transport is driven by the concentration gradient, and its rate is determined by measuring the appearance of the cation in the receiving phase over time.
Caption: Workflow for a U-Tube bulk liquid membrane experiment.
Materials and Reagents:
-
Glass U-tube apparatus[12]
-
Magnetic stirrer and stir bars
-
4'-Acetylbenzo-18-crown-6-ether
-
High-purity salt (e.g., KCl, NaCl, LiCl)
-
Organic solvent (e.g., Chloroform or Dichloromethane)
-
Deionized water (18 MΩ·cm)
-
Volumetric flasks and pipettes
-
Cation analysis instrumentation (e.g., Atomic Absorption Spectrometer (AAS), Ion-Selective Electrode (ISE), or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))[13][14]
Step-by-Step Methodology:
-
Phase Preparation:
-
Source Phase: Prepare a solution of the desired cation salt (e.g., 1.0 M KCl) in deionized water.
-
Receiving Phase: Use deionized water.
-
Membrane Phase: Prepare a solution of 4'-Acetylbenzo-18-crown-6-ether in the organic solvent (e.g., 1-10 mM in chloroform). The optimal concentration should be determined empirically.
-
-
Apparatus Setup:
-
Place a small magnetic stir bar at the bottom of the U-tube.
-
Carefully add the membrane phase (e.g., 20 mL) to the U-tube, ensuring it fills the bottom curve.
-
Gently and slowly, add the source phase (e.g., 10 mL) to one arm of the U-tube.
-
Simultaneously and with equal care, add the receiving phase (e.g., 10 mL) to the other arm. The goal is to create sharp, undisturbed interfaces.
-
-
Transport Experiment:
-
Place the U-tube on a magnetic stirrer in a constant temperature environment (e.g., 25°C).
-
Begin stirring at a constant, gentle rate (e.g., 150-200 rpm) to agitate the membrane phase without emulsifying the aqueous layers.
-
Immediately take a t=0 sample from the receiving phase to establish a baseline.
-
At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small, precise aliquot (e.g., 100 µL) from the receiving phase for analysis.
-
-
Control Experiment (Trustworthiness Pillar):
-
Run a parallel experiment under identical conditions but with a membrane phase containing only the organic solvent (no crown ether). This is critical to measure passive leakage and confirm that transport is carrier-mediated. Any cation detection in the control's receiving phase must be subtracted from the active transport experiment.
-
-
Cation Analysis:
Data Analysis and Interpretation:
-
Plot the cation concentration in the receiving phase versus time.
-
The initial transport rate (flux, J) can be calculated from the linear portion of this plot using Fick's First Law.[2]
-
J = (dC/dt) * (V/A)
-
dC/dt = Initial slope of the concentration vs. time plot (mol L⁻¹ s⁻¹)
-
V = Volume of the receiving phase (L)
-
A = Interfacial area of the membrane (m²)
-
-
-
Interpretation: A steep slope indicates high transport efficiency. Comparing the flux of K+ to that of Na+ or Li+ using the same crown ether concentration will quantify its selectivity.
Protocol 2.2: Supported Liquid Membrane (SLM) Transport
SLMs offer improved stability and a higher surface-area-to-volume ratio compared to BLMs, often resulting in faster transport rates. In this setup, the organic membrane phase is immobilized within the pores of a hydrophobic microporous support.
Materials and Reagents:
-
All materials from Protocol 2.1
-
Hydrophobic microporous membrane support (e.g., Celgard®, PTFE, or PVDF sheets)
-
Permeation cell (e.g., a side-by-side glass diffusion cell)
Step-by-Step Methodology:
-
Membrane Preparation:
-
Cut a piece of the microporous support to fit the permeation cell.
-
Immerse the support in the 4'-Acetylbenzo-18-crown-6-ether/chloroform solution for at least 1 hour to ensure complete pore saturation.
-
Carefully remove the support, blot excess liquid with filter paper, and mount it in the permeation cell, separating the two chambers.
-
-
Transport Experiment:
-
Fill one chamber with the source phase (e.g., 1.0 M KCl) and the other with the receiving phase (deionized water).
-
Ensure both chambers are stirred at a constant rate to minimize the thickness of the aqueous boundary layers.
-
Sample the receiving phase at set time intervals and analyze for cation concentration as described in Protocol 2.1.
-
-
Control Experiment: A parallel experiment with a membrane support soaked only in the organic solvent is essential to validate that transport is carrier-dependent.[11]
Part 3: Applications & Performance Data
4'-Acetylbenzo-18-crown-6-ether is primarily used for the selective transport and separation of potassium ions. Its performance can be compared to other cations to demonstrate this selectivity.
Typical Transport Selectivity
The following table presents illustrative data that one might expect from a competitive transport experiment (e.g., a source phase containing 1.0 M each of KCl, NaCl, and LiCl).
| Cation | Ionic Radius (Å) | Typical Transport Rate (mol m⁻² h⁻¹) | Selectivity Ratio (vs. Na+) |
| K⁺ | 1.38 | 1.5 x 10⁻⁵ | ~15-20 |
| Na⁺ | 1.02 | 0.8 x 10⁻⁶ | 1.0 |
| Li⁺ | 0.76 | < 0.1 x 10⁻⁶ | < 0.1 |
Interpretation of Data: The 18-crown-6 ether cavity is an excellent steric and electronic match for K+, leading to significantly higher transport rates.[3][4] Na+ is slightly too small for optimal coordination, and Li+ is much too small, resulting in weak complexation and very low transport efficiency. This demonstrates the principle of host-guest selectivity.
Applications in Research and Development
-
Ion-Selective Electrodes: The selective binding properties of this crown ether make it a key component in sensors for detecting potassium ions in complex biological or environmental samples.[7]
-
Phase-Transfer Catalysis: By sequestering cations in an organic phase, crown ethers can be used to carry anionic reactants into nonpolar solvents, accelerating reactions that would otherwise be very slow.[1]
-
Model Systems for Biological Transport: These synthetic ionophores serve as simplified, controllable models to study the fundamental principles of ion transport across cell membranes, providing insights into the function of natural ion channels and transporters.[3][8][15]
-
Drug Delivery and Toxicity Studies: Acylated benzo-crown ethers have been investigated for their potential as antibacterial agents and their ability to disrupt ion gradients in cells, a mechanism that can induce toxicity.[3][4]
References
- PubMed. (n.d.). Supported liquid membrane transport of alkali metal cations by monoazacryptand with a partially fluorinated sidearm and the corresponding monoazacrown ethers.
- Anzai, J., Sakata, Y., Suzuki, Y., Ueno, A., & Osa, T. (n.d.). Cation Transport through Liquid Membranes Facilitated by Crown Ether-modified Poly(iminoethylene)s. Bulletin of the Chemical Society of Japan, Oxford Academic.
- PubMed Central. (n.d.). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes.
- Metrohm. (n.d.). Selected ion chromatography methods for cation analysis recommended by Metrohm.
- (n.d.). SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4.
- NIH. (n.d.). Exploring Crown Ethers as Shift Reagents for Ion Mobility Spectrometry. PMC.
- LookChem. (n.d.). Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER.
- ResearchGate. (n.d.). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes.
- ResearchGate. (n.d.). Supported Liquid Membrane Transport of Alkali Metal Cations by Monoazacryptand with a Partially Fluorinated Sidearm and the Corresponding Monoazacrown Ethers.
- ResearchGate. (n.d.). Selective Transport of Alkali‐Metal Cations through Liquid Membranes by Non‐Cyclic Carriers.
- PubMed. (2003). The effect of the presence of crown ether on ion transport across the lipid bilayer. Cell Mol Biol Lett.
- PubChem. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether.
- Thermo Fisher Scientific. (n.d.). Cation Analysis.
- LEAPCHEM. (2025). How to use crown ether in the purification of metals?. Blog.
- Santa Cruz Biotechnology. (n.d.). 4′-Acetylbenzo-18-crown 6-Ether.
- (n.d.). Organic Cation Transport Measurements Using Fluorescence Techniques.
- Biointerface Research in Applied Chemistry. (2024). Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6.
- ResearchGate. (2021). Two Methods for Determination of Transport Numbers in Ion-Exchange Membranes.
- ResearchGate. (n.d.). Crown Ethers as Carriers for the Transport of Anionic Thiocyanate Complex of Uranyl Ion Across a Bulk Liquid Membrane.
- NIH. (n.d.). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. PMC.
- YouTube. (2024). Osmosis U-Tube Experimental Setup.
- TCI Chemicals. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether 41855-35-0.
- Jetir.Org. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS.
- Scribd. (n.d.). Two Methods For Determination of Transport Numbers in Ion Exchange Membranes.
- Wikipedia. (n.d.). Acetyl group.
- NIH. (n.d.). 18-Crown-6-ether Utilizes Distinct Allosteric Interactions to Uncouple Transport by the Multidrug Efflux Pump EmrE.
- (n.d.). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives.
- PubMed. (2023). Crown Ether-Based Ion Transporters in Bilayer Membranes.
- Reddit. (2022). what is the significance of acetyl group on drugs?. r/chemistry.
- PubMed Central. (n.d.). Membrane Transport. NIH.
- NIH. (n.d.). Dynamic structures of a membrane transporter in native cellular membranes. PMC.
- ResearchGate. (2023). A Bioinspired Free‐Standing 2D Crown‐Ether‐Based Polyimine Membrane for Selective Proton Transport.
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analytical methods for detecting 4'-Acetylbenzo-18-crown 6-Ether
An In-Depth Guide to the Analytical Detection and Characterization of 4'-Acetylbenzo-18-crown-6-Ether
Introduction
4'-Acetylbenzo-18-crown-6-ether is a specialized macrocyclic polyether, distinguished by an 18-membered ring containing six oxygen atoms, a fused benzene ring, and an acetyl functional group. This unique architecture endows it with the remarkable ability to selectively encapsulate specific cations within its central cavity, showing a particularly high affinity for potassium ions (K⁺).[1] This selective binding capability is the cornerstone of its utility across diverse scientific domains, including the development of highly selective ion-selective electrodes and sensors, advanced separation processes for metal ions, and innovative drug delivery systems where it can serve to transport therapeutic agents.[1][2]
The precise and accurate detection of 4'-Acetylbenzo-18-crown-6-ether is paramount for quality control in its synthesis, for validating its function in analytical devices, and for studying its behavior in complex matrices. This document provides a comprehensive overview of the principal analytical methodologies for its characterization, offering both the theoretical basis for each technique and detailed, field-tested protocols for its practical application.
Physicochemical Properties and Molecular Structure
A thorough understanding of the compound's fundamental properties is essential for the development of robust analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Reference |
| CAS Number | 41855-35-0 | [2][3][4] |
| Molecular Formula | C₁₈H₂₆O₇ | [2][3][5] |
| Molecular Weight | 354.39 g/mol | [3][5] |
| Appearance | White to off-white powder or crystals | [2][4] |
| Melting Point | 77 - 81 °C | [2] |
| Purity (Typical) | ≥97% (by GC) | [2][4] |
Molecular Structure Diagram
The structure below illustrates the key components of the molecule: the hydrophilic polyether ring responsible for cation binding, the hydrophobic benzene ring, and the acetyl group which can be used for further functionalization.
Caption: 2D structure of 4'-Acetylbenzo-18-crown-6-Ether.
Part 1: Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups of the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR spectroscopy is the gold standard for unambiguous structure elucidation. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For 4'-Acetylbenzo-18-crown-6-ether, characteristic signals are expected for the acetyl methyl protons, the aromatic protons, and the numerous methylene (-CH₂-) protons of the polyether ring.[6][7]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[8]
-
Data Acquisition:
-
Experiment: Standard proton spectrum acquisition.
-
Reference: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
Parameters: Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Expected Spectral Data:
-
Acetyl Protons (CH₃): A sharp singlet peak expected around δ 2.5 ppm .
-
Polyether Protons (-O-CH₂-CH₂-O-): A series of complex multiplets typically observed between δ 3.7 and 4.2 ppm . The complexity arises from the different chemical environments of the methylene groups adjacent to and distant from the benzene ring.
-
Aromatic Protons (Ar-H): Signals in the aromatic region, typically between δ 6.8 and 7.5 ppm . The substitution pattern will result in a set of doublets and a doublet of doublets.
-
Mass Spectrometry (MS)
Principle of Application: Mass spectrometry is used to determine the exact molecular weight of the compound, thereby confirming its elemental composition. When coupled with a separation technique like Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment and identification.[3][9]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard GC-MS system equipped with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan from m/z 50 to 500.
-
-
Expected Data: The mass spectrum should display a clear molecular ion peak [M]⁺ at m/z 354.17 , corresponding to the molecular formula C₁₈H₂₆O₇.[3] Characteristic fragment ions resulting from the loss of the acetyl group or cleavage of the ether chain may also be observed.
Infrared (IR) Spectroscopy
Principle of Application: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule.[10] For this compound, the most prominent signals will be from the carbonyl group of the acetyl moiety and the C-O-C ether linkages.[11]
Protocol: Fourier-Transform Infrared (FTIR) with Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is required.
-
Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 scans for a high-quality spectrum.
-
-
Expected Spectral Data (Characteristic Peaks):
-
Aromatic C-H Stretch: ~3050-3100 cm⁻¹.
-
Aliphatic C-H Stretch: ~2850-2950 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1675 cm⁻¹ . This is a key diagnostic peak for the acetyl group.
-
Aromatic C=C Stretch: ~1590 and 1510 cm⁻¹.
-
C-O-C Ether Stretch: A strong, broad absorption band around 1100-1250 cm⁻¹ , characteristic of the polyether ring.
-
Part 2: Chromatographic Separation and Quantification
Chromatographic methods are essential for separating the analyte from impurities and for performing accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Principle of Application: HPLC is the premier technique for assessing the purity and quantifying the concentration of 4'-Acetylbenzo-18-crown-6-ether in various samples. A reversed-phase method is most suitable, where the non-polar stationary phase separates compounds based on their hydrophobicity.[12] The aromatic ring provides a strong chromophore for UV detection.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Dissolve the unknown sample in the mobile phase to an expected concentration within the calibration range.
-
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm .
-
-
Data Analysis:
-
Identification: The analyte is identified by comparing its retention time to that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample by interpolating its peak area on this curve.
-
Caption: General workflow for HPLC analysis.
Part 3: Electrochemical Detection (Application-Focused)
Principle of Application: While the crown ether itself is not redox-active, its primary application in sensors relies on electrochemical detection.[13] This is an indirect method where the binding of a target cation (like K⁺) to the crown ether, immobilized on an electrode surface, modulates an electrochemical signal.[14][15] This change is then used to quantify the cation. This protocol demonstrates the principle of using 4'-Acetylbenzo-18-crown-6-ether as a recognition element.
Protocol: Cyclic Voltammetry (CV) for Cation Sensing
-
Electrode Preparation:
-
This protocol requires a derivative, such as 4'-Aminobenzo-18-crown-6, which can be covalently attached to a modified electrode surface (e.g., a gold electrode modified with a self-assembled monolayer of 11-mercaptoundecanoic acid).[15] The principle remains the same.
-
-
Instrumentation: A potentiostat with a three-electrode cell (Working Electrode: modified gold; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire).
-
Measurement Procedure:
-
Prepare a buffer solution (e.g., 10 mM PBS, pH 7.4) containing a redox probe, such as 1 mM [Fe(CN)₆]³⁻/⁴⁻.
-
Record a baseline cyclic voltammogram in the buffer solution.
-
Introduce a known concentration of the target cation (e.g., KCl) into the solution.
-
Record the cyclic voltammogram again. The binding of K⁺ to the immobilized crown ether will alter the local charge environment at the electrode surface, causing a measurable shift in the peak potential or a change in the peak current of the redox probe.
-
-
Data Analysis: The magnitude of the change in the electrochemical signal (e.g., peak shift) is correlated with the concentration of the target cation, forming the basis of the sensor's calibration.
Summary of Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~2.5 (s, 3H), 3.7-4.2 (m, 16H), 6.8-7.5 (m, 3H) |
| GC-MS | Molecular Ion Peak | m/z 354.17 [M]⁺ |
| FTIR | Wavenumber (cm⁻¹) | ~1675 (C=O), ~1100-1250 (C-O-C) |
| HPLC | Detection | UV at 254 nm |
Conclusion
The analytical toolkit for 4'-Acetylbenzo-18-crown-6-ether is robust and multifaceted. A combination of spectroscopic techniques, particularly NMR and MS, is essential for definitive structural confirmation. Chromatographic methods, especially HPLC, are the industry standard for purity assessment and quantification. Furthermore, electrochemical methods, while indirect, are fundamental to understanding and developing the primary application of this molecule in chemical sensing. The protocols and data provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively analyze and characterize this important macrocyclic compound.
References
-
Abel, E., et al. (n.d.). Electrochemical Detection of Electrochemically Inactive Cations by Self-Assembled Monolayers of Crown Ethers. Journal of the American Chemical Society. Available at: [Link]
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Ioniță, M., et al. (2022). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. MDPI. Available at: [Link]
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ResearchGate. (n.d.). The electrochemical sensors based SAM with crown ethers. Available at: [Link]
-
PubChem. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether. Available at: [Link]
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ResearchGate. (n.d.). A potassium-selective electrochemical sensor based on crown-ether functionalized self assembled monolayer. Available at: [Link]
-
PubMed. (n.d.). Selective Electrochemical Capture of Monovalent Cations Using Crown Ether-Functionalized COFs. Available at: [Link]
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Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Available at: [Link]
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LookChem. (n.d.). Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. Available at: [Link]
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ResearchGate. (2022). Crown ether - How to isolate from my sample?. Available at: [Link]
-
Wikipedia. (n.d.). Crown ether. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);.... Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. (2017). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. Available at: [Link]
-
VTechWorks. (n.d.). Chapter II Crown Ethers. Available at: [Link]
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Frontiers. (n.d.). The aqueous supramolecular chemistry of crown ethers. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]
-
PubChem. (n.d.). 18-Crown-6. Available at: [Link]
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CP Lab Chemicals. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether, min 97% (GC), 1 gram. Available at: [Link]
-
Organic Syntheses. (n.d.). 18-crown-6. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and Characterization of 3-(Aza-18-Crown-6) Propylsilyl Bonded Phase for Reversed-Phase Liquid Chromatography. Available at: [Link]
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- 10. Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategies for the Immobilization of 4'-Acetylbenzo-18-crown-6-Ether on Surfaces for Sensing and Separation Applications
Abstract
Crown ethers are macrocyclic polyethers renowned for their ability to selectively form stable complexes with specific cations, a property governed by the match between the cation's ionic radius and the crown's cavity size.[1][2] The immobilization of these molecules onto solid supports is a critical step in transitioning their unique host-guest chemistry from solution to practical applications, such as ion-selective sensors, chromatography, and phase-transfer catalysis.[3] Immobilization enhances reusability, prevents sample contamination, and enables the fabrication of robust analytical devices. This guide focuses on 4'-Acetylbenzo-18-crown-6, a derivative of the potassium-selective 18-crown-6 ether.[1][4] The acetyl group on the benzo moiety serves as a versatile chemical handle, allowing for a variety of covalent attachment strategies. This document provides a detailed exploration of three primary immobilization methodologies: covalent attachment to silica via amide coupling, formation of self-assembled monolayers (SAMs) on gold, and immobilization on polymer supports using "click" chemistry. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and discuss essential characterization techniques to validate surface modification.
Introduction: The Rationale for Immobilizing 4'-Acetylbenzo-18-crown-6
The 18-crown-6 ether macrocycle possesses a cavity diameter of 2.6–3.2 Å, which is an ideal fit for the potassium ion (K⁺, ionic diameter ~2.7 Å), leading to strong and selective complexation.[1][2] The benzo group fused to the polyether ring imparts conformational rigidity and provides a site for functionalization. In 4'-Acetylbenzo-18-crown-6, the acetyl group (–COCH₃) is the key to unlocking its potential for surface immobilization.
Unlike simple physical adsorption, which is often unstable, covalent immobilization creates a durable and stable linkage between the crown ether and the surface.[5] The acetyl group, a ketone, is not typically reactive enough for direct, one-step surface coupling under mild conditions. Therefore, a crucial preliminary step involves its chemical modification into a more reactive functional group. This strategic conversion is central to the protocols described herein and allows for the tailored attachment of the crown ether to a wide range of material surfaces.
Preliminary Step: Activating the Acetyl Group for Covalent Linkage
The versatility of the acetyl functional group lies in its accessibility to a range of classic organic transformations. The choice of transformation dictates the subsequent immobilization strategy.
-
Route A: Conversion to a Carboxylic Acid: The acetyl group can be converted to a carboxylic acid via the haloform reaction. This creates a functional handle ideal for forming stable amide bonds with amine-functionalized surfaces.
-
Route B: Reduction to a Hydroxyl Group: Reduction of the ketone with a mild reducing agent like sodium borohydride (NaBH₄) yields a secondary alcohol. This hydroxyl group can then be used for esterification or for reaction with isocyanate-modified surfaces.
-
Route C: Conversion to a "Click" Chemistry Handle: The acetyl group can be transformed into an amine via reductive amination, which can then be converted to an azide. Alternatively, it can be used as a starting point to build a linker terminating in an alkyne. These transformations prepare the molecule for highly efficient and specific "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7]
The following protocols will assume the necessary functional group conversion has been performed on the 4'-Acetylbenzo-18-crown-6 molecule prior to the immobilization step.
Methodology I: Covalent Attachment to Silica Surfaces via Amide Coupling
This method is a robust and widely used strategy for modifying oxide surfaces like silica, glass, and quartz. It involves a multi-step process: first, functionalizing the surface with amine groups, and second, coupling the carboxyl-modified crown ether using a carbodiimide activator.[8]
Causality: Silica surfaces are rich in silanol (Si-OH) groups, which can be readily reacted with organosilanes. Aminopropyl)triethoxysilane (APTES) is an ideal choice as it forms a stable siloxane bond with the surface while presenting a terminal primary amine, which is a nucleophile perfectly suited for amide bond formation.[9] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxylic acid on the crown ether, making it susceptible to nucleophilic attack by the surface-bound amine, resulting in a stable amide linkage.
Caption: Workflow for forming a self-assembled monolayer (SAM) on a gold surface.
Protocol 4.1: SAM Formation on Gold
-
Synthesis of Thiol-Derivatized Crown Ether:
-
This is a synthetic chemistry step that precedes immobilization. A typical strategy involves converting the acetyl group to an amine or alcohol, which is then coupled to a linker molecule like 11-mercaptoundecanoic acid or 6-mercapto-1-hexanol.
-
-
Gold Substrate Preparation:
-
Gold substrates (e.g., vapor-deposited gold on silicon or glass) must be atomically clean for high-quality SAM formation.
-
Clean the substrate by immersion in Piranha solution for 1-2 minutes, followed by extensive rinsing with DI water and ethanol. (Extreme Caution).
-
Alternatively, an O₂ plasma clean or UV/Ozone treatment can be used.
-
Dry the substrate immediately before use under a stream of N₂.
-
-
SAM Formation:
-
Prepare a dilute solution (0.1 - 1.0 mM) of the thiol-derivatized crown ether in absolute ethanol.
-
Immerse the freshly cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to occur for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate and rinse thoroughly with ethanol to wash away any non-chemisorbed molecules.
-
Dry the SAM-modified substrate under a stream of N₂.
-
Methodology III: Immobilization on Polymer Surfaces via "Click" Chemistry
"Click" chemistry, particularly the CuAAC reaction, offers a highly efficient, specific, and bio-orthogonal method for surface modification. [6]This protocol involves reacting an alkyne-functionalized crown ether with an azide-functionalized polymer surface.
Causality: The CuAAC reaction forms a stable triazole ring, covalently linking the crown ether to the polymer support. [7]The reaction is highly specific, meaning the azide and alkyne groups will not react with other functional groups present on the surface or the molecule. This allows for clean, high-yield immobilization under mild, aqueous conditions, which is beneficial for preserving the integrity of both the substrate and the crown ether. [10]
Caption: Workflow for immobilizing crown ethers using CuAAC "click" chemistry.
Protocol 5.1: "Click" Chemistry Immobilization
-
Preparation of Reactants:
-
Synthesize an alkyne-terminated derivative of 4'-Acetylbenzo-18-crown-6. For example, by converting the acetyl group to an amine and reacting it with propargyl bromide.
-
Prepare an azide-functionalized surface. This can be a polymer film (e.g., polystyrene) that has been surface-grafted with azide-containing monomers or treated to introduce azide groups.
-
-
"Click" Reaction Setup:
-
Prepare a reaction solution containing the alkyne-functionalized crown ether (e.g., 1 mM) in a solvent mixture such as t-butanol/water (1:1).
-
Prepare fresh catalyst solutions: Copper(II) sulfate (CuSO₄) and sodium ascorbate. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. [7] * Immerse the azide-functionalized polymer substrate in the crown ether solution.
-
-
Initiation and Incubation:
-
Add the CuSO₄ solution to the reaction vessel to a final concentration of ~0.1 mM.
-
Immediately add the sodium ascorbate solution to a final concentration of ~0.5 mM (a 5-fold excess relative to copper). The solution may turn slightly yellow, indicating the formation of the Cu(I) species.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
After the reaction, remove the substrate and wash extensively with water, then ethanol, to remove the copper catalyst and any unreacted molecules. A rinse with an EDTA solution can help chelate and remove residual copper.
-
Dry the final surface under a stream of N₂.
-
Surface Characterization and Validation
Verifying the successful immobilization of the crown ether is a critical, self-validating step in any protocol. A combination of surface-sensitive techniques should be employed to confirm the presence and integrity of the immobilized layer.
| Technique | Principle | Information Gained & Expected Result for Crown Ether Immobilization | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the top 5-10 nm of a surface. | Confirmation of Success: Appearance of C 1s peaks corresponding to C-O-C ether bonds (~286.5 eV) and the aromatic ring. For amide coupling, an N 1s peak (~400 eV) will appear. For click chemistry, a characteristic N 1s spectrum for the triazole ring will be observed. | [11][12] |
| Attenuated Total Reflectance-FTIR (ATR-FTIR) | Measures the vibrational spectra of molecules on a surface. | Confirmation of Structure: Appearance of characteristic peaks for the crown ether, such as the strong C-O-C stretching vibration (~1100-1250 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹). Disappearance of surface reactant peaks (e.g., Si-OH) and appearance of linkage peaks (e.g., amide C=O at ~1650 cm⁻¹). | [13][14] |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with a surface, indicating wettability. | Confirmation of Modification: A significant and reproducible change in the water contact angle after each modification step indicates a change in surface chemistry. Typically, immobilization of the largely hydrophobic crown ether will increase the contact angle (make the surface less hydrophilic). | [15] |
| Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM) | Imaging techniques that provide information on surface topography and morphology. | Confirmation of Layer Formation: AFM can show an increase in surface roughness or reveal a uniform layer. SEM can show morphological changes on textured substrates. | [13][16] |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine layer thickness. | Quantitative Analysis (for SAMs): Provides a precise measurement of the immobilized layer's thickness, which should correspond to the expected length of the thiol-crown ether molecule (~1.5-2.5 nm). | [15] |
Application Example: Potentiometric Sensing of K⁺ Ions
A surface functionalized with 4'-Acetylbenzo-18-crown-6 can serve as the active component of an ion-selective electrode (ISE).
Principle: When the immobilized surface is exposed to a solution containing K⁺ ions, the crown ethers selectively capture them. This complexation event alters the charge distribution at the electrode-solution interface, causing a change in the electrochemical potential. According to the Nernst equation, this potential change is logarithmically proportional to the concentration (activity) of the K⁺ ions in the solution. [17]
| K⁺ Concentration (M) | Measured Potential (mV vs. Ag/AgCl) |
|---|---|
| 1.0 x 10⁻⁵ | 125.4 |
| 1.0 x 10⁻⁴ | 183.1 |
| 1.0 x 10⁻³ | 240.5 |
| 1.0 x 10⁻² | 298.9 |
| 1.0 x 10⁻¹ | 357.2 |
Table 2: Representative data from a K⁺-selective electrode based on an immobilized 18-crown-6 derivative, demonstrating a Nernstian response.
Conclusion
The immobilization of 4'-Acetylbenzo-18-crown-6 onto solid surfaces is a powerful technique for creating functional materials for ion sensing and separation. The acetyl group provides a versatile starting point for various covalent attachment strategies. Amide coupling to silica offers a robust method for oxide surfaces, SAM formation on gold provides highly ordered layers ideal for electrochemical devices, and "click" chemistry presents a modern, highly efficient route for modifying polymer supports. The success of any of these protocols hinges on careful execution and, most importantly, on thorough characterization to validate each step of the surface modification process. By selecting the appropriate immobilization strategy and substrate, researchers can harness the selective recognition capabilities of crown ethers to develop advanced materials and devices.
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Application Notes & Protocols: 4'-Acetylbenzo-18-crown-6-Ether in Chemical Sensor Development
Introduction: The Supramolecular Basis of Chemical Recognition
At the forefront of molecular recognition are supramolecular hosts, molecules designed to selectively bind other molecules or ions—guests—through non-covalent interactions. Among the most celebrated of these are the crown ethers, macrocyclic polyethers discovered by Charles Pedersen, a feat that contributed to his 1987 Nobel Prize in Chemistry.[1] These compounds feature a hydrophobic exterior and a hydrophilic interior lined with oxygen atoms, creating a cavity of a specific size. This unique architecture allows them to selectively capture cations whose ionic radius perfectly fits within this cavity, akin to a key fitting its lock.[2] The 18-crown-6 ether, with its 2.6–3.2 Å cavity, shows a remarkable affinity for the potassium ion (K⁺, ionic radius ~2.7 Å), a principle that forms the basis of its widespread use in chemical sensing.[2][3]
This guide focuses on a functionalized derivative, 4'-Acetylbenzo-18-crown-6-ether . The incorporation of a benzo group flattens a portion of the macrocycle, and the acetyl group (-COCH₃) provides a crucial electronic and synthetic handle. This substituent can be used for further derivatization or to modulate the electronic properties of the aromatic ring, which can be harnessed to create a detectable signal upon ion binding.[4][5] This molecule serves as a versatile and powerful building block in the design of advanced chemical sensors for environmental monitoring, clinical diagnostics, and pharmaceutical analysis.[4][5]
Core Principle: Host-Guest Complexation and Signal Transduction
The fundamental mechanism for all sensors based on 4'-Acetylbenzo-18-crown-6-ether is the selective binding of a target guest cation within the ether's cavity. The key to creating a functional sensor lies in coupling this binding event to a measurable output signal.
Caption: Host-Guest complexation leading to signal generation.
Application Note I: Potentiometric Ion-Selective Electrodes (ISEs)
Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, which correlates to the concentration of a specific ion in solution. 4'-Acetylbenzo-18-crown-6-ether is an excellent ionophore (ion-carrier) for fabricating potassium-selective or other cation-selective electrodes.[6][7]
Causality of Experimental Choices
An effective ISE membrane requires a carefully optimized "cocktail" of components, each with a specific function:
-
Poly(vinyl chloride) (PVC) Matrix: A chemically inert polymer that provides mechanical stability and a framework for the other components.
-
Plasticizer (e.g., o-nitrophenyl octyl ether, NPOE): A water-immiscible organic solvent that dissolves the ionophore and other components, ensuring they remain within the membrane. It also plasticizes the PVC, allowing for ion mobility within the membrane phase. NPOE is frequently chosen for its high dielectric constant, which helps to solvate the ion-ionophore complex.[8]
-
Ionophore (4'-Acetylbenzo-18-crown-6-ether): The active recognition element. It selectively binds the target cation from the sample solution and transports it across the membrane interface, generating a potential difference.
-
Anionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTCPB): This lipophilic salt is added to reduce the membrane's electrical resistance and minimize the interference from anions in the sample. It ensures that the electrode's response is primarily due to cations.
The ratio of these components is critical. Too little ionophore leads to a weak response, while too much can cause it to leach from the membrane. The amount of anionic additive is typically optimized relative to the ionophore concentration to achieve the best selectivity and a theoretical Nernstian response.[9]
Protocol: Fabrication of a K⁺-Selective PVC Membrane Electrode
This protocol describes the preparation of a potassium-selective electrode using 4'-Acetylbenzo-18-crown-6-ether as the ionophore.
Materials:
-
4'-Acetylbenzo-18-crown-6-ether (Ionophore)
-
High molecular weight PVC (Matrix)
-
o-Nitrophenyl octyl ether (NPOE) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTCPB) (Anionic Additive)
-
Tetrahydrofuran (THF), freshly distilled
-
Glass rings (approx. 25 mm diameter) on a clean glass plate
-
Ag/AgCl electrode wire
-
Internal filling solution: 0.1 M KCl
-
Electrode body
Workflow Diagram:
Caption: Step-by-step workflow for ISE fabrication.
Step-by-Step Procedure:
-
Membrane Cocktail Preparation:
-
Accurately weigh the membrane components. A typical composition is: 33% PVC, 65% NPOE, 1.5% 4'-Acetylbenzo-18-crown-6-ether, and 0.5% KTCPB (by weight).
-
Dissolve all components in approximately 5 mL of fresh THF in a small glass vial.
-
Mix thoroughly using a vortex mixer until a clear, homogenous solution is obtained.
-
-
Membrane Casting:
-
Place a clean glass ring on a perfectly level, clean glass plate.
-
Carefully pour the membrane cocktail solution into the ring.
-
Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF. This prevents the formation of bubbles.
-
-
Solvent Evaporation:
-
Allow the THF to evaporate completely at room temperature for at least 24 hours. The result will be a flexible, transparent membrane.
-
-
Electrode Assembly:
-
Using a cork borer, carefully cut a small disc (e.g., 5-7 mm diameter) from the master membrane.
-
Mount the disc into the tip of the PVC electrode body, ensuring a watertight seal.
-
-
Filling and Conditioning:
-
Fill the electrode body with the internal filling solution (0.1 M KCl), ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode wire.
-
Condition the newly fabricated ISE by soaking its tip in a 0.01 M KCl solution for 24 hours before use. This allows the membrane to become fully hydrated and establish a stable potential.
-
-
Calibration and Measurement:
-
The electrode is calibrated by measuring its potential in a series of standard solutions of known KCl concentration (e.g., 10⁻⁶ M to 10⁻¹ M).
-
A plot of the measured potential (mV) versus the logarithm of the K⁺ activity should yield a straight line with a slope close to the theoretical Nernstian value of 59.2 mV per decade of concentration change at 25°C.
-
Application Note II: Optical (Fluorescent) Sensors
Optical sensors leverage changes in absorbance or fluorescence to detect analytes. By conjugating 4'-Acetylbenzo-18-crown-6-ether to a fluorophore (a molecule that emits light), a sensor can be designed where ion binding modulates the fluorescence output.[1][10]
Sensing Mechanism: Photoinduced Electron Transfer (PET)
A common mechanism is Photoinduced Electron Transfer (PET). In a "fluorescence off-on" sensor, the crown ether is linked to a fluorophore. In the unbound state, the lone pair electrons on the crown ether's oxygen atoms can quench the fluorescence of the nearby excited fluorophore via PET.
Upon selective binding of a cation (e.g., K⁺), these lone pair electrons become engaged in coordinating the ion. This lowers their energy and inhibits their ability to transfer to the fluorophore. As a result, the PET process is blocked, and fluorescence is "switched on". The intensity of this restored fluorescence is proportional to the concentration of the target ion.[11][12]
Caption: Mechanism of a "fluorescence off-on" PET sensor.
Application Note III: Electrochemical Sensing of Dopamine
Beyond simple cations, the unique structure of 4'-Acetylbenzo-18-crown-6-ether can be exploited for detecting biologically important molecules like dopamine. Dopamine is a protonated amine at physiological pH and can form a host-guest complex with the crown ether cavity through hydrogen bonding.[13] This interaction can be detected electrochemically.
Principle of Operation
An electrode (e.g., glassy carbon) can be modified with a material incorporating 4'-Acetylbenzo-18-crown-6-ether. This modification creates a recognition layer on the electrode surface.
-
Preconcentration: When the electrode is immersed in a sample containing dopamine, the crown ether moieties on the surface selectively capture and concentrate dopamine molecules near the electrode.[14]
-
Electrochemical Detection: An electrochemical technique, such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV), is then used. The captured dopamine is oxidized at the electrode surface, producing a current peak.[15]
-
Signal Enhancement: Due to the preconcentration effect, the oxidation peak current is significantly enhanced compared to a bare electrode, allowing for highly sensitive detection. The peak current is proportional to the dopamine concentration.[16]
This approach provides excellent selectivity, as the crown ether specifically recognizes the protonated amine group of dopamine, helping to distinguish it from common interferents like ascorbic acid and uric acid, which are often present in biological samples.[14]
Data Summary: Performance of 4'-Acetylbenzo-18-crown-6-Ether Based Sensors
The versatility of this crown ether allows for the development of sensors for a range of analytes with high performance.
| Analyte | Sensor Type | Sensing Principle | Linear Range | Limit of Detection (LOD) | Reference |
| Potassium (K⁺) | Potentiometric (ISE) | Ion-selective membrane potential | 1.0 x 10⁻⁵ - 1.0 x 10⁻¹ M | ~5.0 x 10⁻⁶ M | [17][18] |
| Lead (Pb²⁺) | Potentiometric (ISE) | Ion-selective membrane potential | 1.0 x 10⁻⁵ - 1.0 x 10⁻² M | ~8.9 x 10⁻⁶ M | [8] |
| Dopamine | Electrochemical | Host-guest preconcentration | 0.1 - 10.0 µM | ~0.28 nM | [15][16] |
| Silver (Ag⁺) | Fluorescent | PET modulation | - | - | [19] |
Note: Performance characteristics are highly dependent on the specific sensor construction, matrix, and experimental conditions. The values presented are representative examples from the literature.
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Application Notes and Protocols for 4'-Acetylbenzo-18-crown-6-Ether in Analytical Chemistry
This technical guide provides a comprehensive overview of the practical applications of 4'-Acetylbenzo-18-crown-6-ether in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles and provides step-by-step protocols for the use of this versatile macrocyclic polyether in key analytical techniques. The methodologies described herein are grounded in established scientific principles and aim to provide self-validating systems for robust and reliable analytical measurements.
Introduction: The Unique Analytical Utility of 4'-Acetylbenzo-18-crown-6-Ether
Crown ethers, a class of macrocyclic polyethers, are renowned for their ability to selectively form stable complexes with metal cations. The 18-crown-6 scaffold, with its 18-membered ring containing six oxygen atoms, exhibits a cavity size that is particularly well-suited for the complexation of the potassium ion (K⁺), a cation of immense biological and pharmaceutical significance.
4'-Acetylbenzo-18-crown-6-ether is a derivative of the parent benzo-18-crown-6, featuring an acetyl group on the benzene ring. This functionalization imparts several advantageous properties for analytical applications:
-
Enhanced Selectivity: The acetyl group can influence the electron density of the benzene ring and the overall conformation of the crown ether, which can fine-tune its binding affinity and selectivity for specific cations.
-
Improved Solubility: The presence of the acetyl group can modify the solubility of the crown ether in various organic solvents, which is a critical parameter in the formulation of ion-selective membranes and in solvent extraction systems.
-
Potential for Derivatization: The acetyl group serves as a chemical handle for further functionalization, allowing the crown ether to be covalently attached to polymer backbones or other substrates for the development of novel sensors and separation media.
This guide will focus on two primary applications of 4'-Acetylbenzo-18-crown-6-ether: its use as an ionophore in potassium-selective electrodes and as a selective extractant in the spectrophotometric determination of potassium.
Application 1: Potentiometric Determination of Potassium using a 4'-Acetylbenzo-18-crown-6-Ether-Based Ion-Selective Electrode (ISE)
Principle of Operation:
A potassium-selective electrode based on 4'-Acetylbenzo-18-crown-6-ether operates on the principle of potentiometry. The core of the sensor is a poly(vinyl chloride) (PVC) membrane impregnated with the crown ether as the ionophore. At the interface between the membrane and the sample solution, the 4'-Acetylbenzo-18-crown-6-ether selectively complexes with potassium ions. This complexation event creates a phase boundary potential that is proportional to the logarithm of the activity of potassium ions in the sample. This potential is measured against a stable reference electrode, and the resulting electromotive force (EMF) is correlated to the potassium ion concentration.
dot
Caption: Potentiometric sensing mechanism of a K⁺-ISE.
Protocol for Fabrication of a Potassium-Selective PVC Membrane Electrode
This protocol is adapted from established procedures for similar dibenzo-18-crown-6-based ion-selective electrodes.[1][2]
Materials and Reagents:
-
4'-Acetylbenzo-18-crown-6-ether (Ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
2-Nitrophenyloctyl ether (o-NPOE) or Dibutyl phthalate (DBP) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Anion Excluder)
-
Tetrahydrofuran (THF), analytical grade
-
Potassium chloride (KCl), analytical grade
-
Silver/Silver Chloride (Ag/AgCl) wire
-
Glass tubing for electrode body
-
Deionized water
Equipment:
-
Analytical balance
-
Glass vials
-
Vortex mixer
-
Petri dish
-
Cork borer
-
pH/Ion meter
-
Reference electrode (e.g., Ag/AgCl)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the Membrane Cocktail:
-
In a clean, dry glass vial, accurately weigh the following components to prepare the membrane cocktail. A typical composition is:
-
1-2% (w/w) 4'-Acetylbenzo-18-crown-6-ether
-
32-33% (w/w) PVC
-
65-66% (w/w) o-NPOE (plasticizer)
-
0.5% (w/w) KTpClPB (anion excluder)
-
-
Add approximately 2-3 mL of THF to the vial.
-
Seal the vial and dissolve the components completely by gentle swirling or using a vortex mixer. The resulting solution should be clear and homogeneous.
-
-
Membrane Casting:
-
Place a clean, dry glass ring (e.g., from a cut glass tube) on a clean, flat glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This is crucial to prevent the formation of bubbles and to ensure a uniform membrane thickness.
-
Allow the solvent to evaporate completely at room temperature for at least 24 hours.
-
-
Electrode Assembly:
-
Once the membrane is dry and transparent, carefully detach it from the glass plate.
-
Using a sharp cork borer, cut a small disk (typically 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disk into the tip of the electrode body, ensuring a watertight seal.
-
Prepare the internal filling solution: 0.1 M KCl.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the internal filling solution.
-
-
Electrode Conditioning:
-
Before the first use, condition the newly assembled electrode by soaking it in a 0.01 M KCl solution for at least 4 hours, or preferably overnight. This step is essential for the membrane to become fully hydrated and for a stable potential to be established.
-
Protocol for Potentiometric Measurement of Potassium
Procedure:
-
Electrode System Setup:
-
Connect the fabricated potassium ISE and an external reference electrode (e.g., Ag/AgCl) to a pH/ion meter.
-
Place a beaker containing a standard or sample solution on a magnetic stirrer and add a stir bar.
-
Immerse the tips of both electrodes into the solution, ensuring the liquid junction of the reference electrode is submerged.
-
-
Calibration:
-
Prepare a series of standard potassium solutions of known concentrations (e.g., 1.0 x 10⁻¹ M to 1.0 x 10⁻⁶ M KCl) by serial dilution.
-
Start with the lowest concentration standard. Rinse the electrodes with deionized water and gently blot dry.
-
Immerse the electrodes in the standard solution and stir gently.
-
Record the stable potential reading (EMF in mV).
-
Repeat this process for each standard solution, moving from the lowest to the highest concentration.
-
Plot the measured potential (mV) on the y-axis against the logarithm of the potassium ion concentration on the x-axis to generate a calibration curve.
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and blot dry.
-
Immerse the electrodes in the unknown sample solution and stir gently.
-
Record the stable potential reading.
-
Use the calibration curve to determine the concentration of potassium in the sample.
-
Performance Characteristics:
The performance of an ISE is characterized by several key parameters. The following table provides typical expected performance characteristics for a 4'-Acetylbenzo-18-crown-6-ether-based potassium ISE, based on data for similar dibenzo-18-crown-6 ionophores.[1][2]
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻¹ M to 1.0 x 10⁻⁵ M |
| Slope | 55-60 mV/decade |
| Detection Limit | ~1.0 x 10⁻⁶ M |
| Response Time | < 30 seconds |
| pH Range | 3-10 |
| Lifetime | > 2 months |
Selectivity: The selectivity of an ISE for the primary ion over interfering ions is a crucial parameter. The potentiometric selectivity coefficient, KpotK⁺,j, can be determined using the separate solution method.
Application 2: Solvent Extraction and Spectrophotometric Determination of Potassium
Principle of Operation:
This method relies on the selective extraction of potassium ions from an aqueous phase into an immiscible organic phase containing 4'-Acetylbenzo-18-crown-6-ether. To facilitate this transfer and to allow for colorimetric detection, a colored, lipophilic counter-anion (a dye) is used. The crown ether forms a neutral, lipophilic ion-pair complex with the potassium ion and the dye anion, which is then extracted into the organic solvent. The intensity of the color in the organic phase, which is proportional to the concentration of the extracted potassium complex, is measured using a spectrophotometer.
dot
Caption: Workflow for solvent extraction and spectrophotometry.
Protocol for Spectrophotometric Determination of Potassium
This protocol is based on established methods for the extractive-spectrophotometric determination of potassium using 18-crown-6 and a colored counter-anion.
Materials and Reagents:
-
4'-Acetylbenzo-18-crown-6-ether
-
Potassium chloride (KCl), analytical grade
-
Picric acid or a suitable anionic dye (e.g., bromocresol green)
-
Chloroform or Dichloromethane, analytical grade
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Deionized water
Equipment:
-
UV-Vis Spectrophotometer
-
Separatory funnels
-
Volumetric flasks and pipettes
-
pH meter
-
Mechanical shaker (optional)
Procedure:
-
Preparation of Reagents:
-
Potassium Standard Solutions: Prepare a series of standard potassium solutions (e.g., 1 to 10 ppm K⁺) from a stock solution of KCl.
-
Crown Ether Solution: Prepare a solution of 4'-Acetylbenzo-18-crown-6-ether in chloroform (e.g., 1.0 x 10⁻³ M).
-
Dye Solution: Prepare an aqueous solution of the anionic dye (e.g., 1.0 x 10⁻⁴ M picric acid).
-
Buffer Solution: Prepare a buffer solution to maintain a constant pH of the aqueous phase.
-
-
Extraction Procedure:
-
In a separatory funnel, place a known volume (e.g., 10 mL) of a potassium standard solution or the sample solution.
-
Add a specific volume of the dye solution and the buffer solution.
-
Add an equal volume (e.g., 10 mL) of the 4'-Acetylbenzo-18-crown-6-ether solution in chloroform.
-
Stopper the funnel and shake vigorously for approximately 5-10 minutes to ensure complete extraction equilibrium.
-
Allow the layers to separate completely.
-
-
Spectrophotometric Measurement:
-
Carefully drain the organic layer (the colored chloroform layer) into a cuvette.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) for the specific dye complex. A blank should be prepared using deionized water instead of the potassium standard.
-
Generate a calibration curve by plotting the absorbance of the standards against their corresponding potassium concentrations.
-
-
Sample Analysis:
-
Perform the same extraction and measurement procedure for the unknown sample.
-
Determine the potassium concentration in the sample from the calibration curve.
-
Expected Performance:
| Parameter | Expected Value |
| Linear Range | Typically 1-10 ppm K⁺ |
| Molar Absorptivity | Dependent on the dye used |
| Selectivity | High for K⁺ over Na⁺ and Li⁺ |
Synthesis of 4'-Acetylbenzo-18-crown-6-Ether
For researchers interested in preparing this crown ether in-house, a general synthetic route involves the acetylation of benzo-18-crown-6. A common method is the Friedel-Crafts acylation.
Reaction Scheme:
Benzo-18-crown-6 + Acetyl Chloride (in the presence of a Lewis acid catalyst like AlCl₃) → 4'-Acetylbenzo-18-crown-6-ether
A detailed, step-by-step laboratory procedure should be adapted from the chemical literature, with all necessary safety precautions taken, especially when handling Lewis acids and acylating agents.
References
- Jadhav, S. U., et al. (2014). Potassium ion-selective polyaniline solid-contact electrodes based on 4′,4″(5″)-di-tert-butyldibenzo-18-crown-6-ether ionophore. Journal of Analytical Chemistry, 69(10), 983-990.
- Deshmukh, M. B., et al. (2008). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Indian Journal of Chemistry - Section B, 47B(12), 1915-1917.
- Gokel, G. W., & Cram, D. J. (1973). 18-Crown-6. Organic Syntheses, 53, 70.
- Shamsipur, M., et al. (2001). Highly Selective Ion-Sensitive Electrodes Based on Dibenzo-Crown Ethers Containing Functional Groups for the Determination of Potassium in Biological Fluids. Analytical Sciences, 17(1), 91-96.
- Deshmukh, M. B., et al. (2017). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. Journal of the Serbian Chemical Society, 82(1), 1-9.
Sources
Application Notes and Protocols: Utilizing 4'-Acetylbenzo-18-crown-6-Ether for the Selective Separation of Alkali Metals
Introduction
The precise separation and quantification of alkali metals are critical in numerous fields, from pharmaceutical development, where they can act as counter-ions for active pharmaceutical ingredients, to environmental monitoring and materials science. Crown ethers, a class of macrocyclic polyethers, have emerged as powerful tools for this purpose due to their remarkable ability to selectively form stable complexes with specific metal cations. This selectivity is primarily governed by the principle of "host-guest" chemistry, where the crown ether (the host) possesses a central cavity that can accommodate a metal cation (the guest) of a complementary size.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4'-Acetylbenzo-18-crown-6-ether for the separation of alkali metals. We will delve into the underlying chemical principles, provide validated protocols for solvent extraction and chromatographic separation, and present quantitative data to support the methodologies. The addition of the acetyl group to the benzo moiety of the 18-crown-6 structure enhances its solubility in organic solvents and can subtly influence its complexation behavior, making it a versatile tool for various separation applications.[1]
The Principle of Selective Complexation
The selectivity of 18-crown-6 ethers for potassium ions (K⁺) is a classic example of the "size-fit" concept in host-guest chemistry.[2][3] The cavity of the 18-crown-6 ring is approximately 2.6-3.2 Å in diameter, which is an ideal fit for the ionic diameter of a potassium ion (approximately 2.76 Å). This snug fit allows for optimal coordination between the positively charged potassium ion and the lone pairs of electrons on the six oxygen atoms lining the crown ether's cavity.
For alkali metals with smaller ionic diameters, such as lithium (Li⁺, ~1.52 Å) and sodium (Na⁺, ~2.04 Å), the fit within the 18-crown-6 cavity is less ideal, leading to weaker complexes. Conversely, larger alkali metals like rubidium (Rb⁺, ~2.96 Å) and cesium (Cs⁺, ~3.34 Å) are slightly too large to fit perfectly within the cavity, which also results in less stable complex formation compared to potassium.[2] The benzo group in 4'-Acetylbenzo-18-crown-6-ether introduces some rigidity to the macrocyclic ring, which can further enhance this selectivity.
Sources
Application Notes and Protocols: A Detailed Guide to the Thermodynamics of 4'-Acetylbenzo-18-crown-6 Ether Complexation
Introduction: The Significance of Host-Guest Chemistry and 4'-Acetylbenzo-18-crown-6 Ether
In the realm of supramolecular chemistry, the intricate dance between host and guest molecules governs a vast array of chemical and biological processes. Crown ethers, a class of macrocyclic polyethers, are exemplary hosts, renowned for their ability to selectively bind cations within their central cavity. This selective recognition is driven by a delicate interplay of thermodynamic forces. Understanding these forces is paramount for the rational design of novel sensors, separation agents, and drug delivery systems.[1]
This guide provides a comprehensive methodological framework for studying the thermodynamics of complexation involving 4'-Acetylbenzo-18-crown-6 ether. This particular crown ether derivative, featuring a benzo group and an acetyl substituent, offers a unique platform for investigating how structural modifications on the crown ether periphery influence its binding properties. The acetyl group, with its electron-withdrawing nature, can modulate the electron density of the catechol ring, thereby affecting the cation-binding affinity of the polyether loop.
These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key analytical techniques. By elucidating the thermodynamic signature of complexation—the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—we can gain profound insights into the nature of the host-guest interaction.
Part 1: Synthesis and Purification of 4'-Acetylbenzo-18-crown-6 Ether
A robust thermodynamic study begins with a pure sample of the host molecule. The following protocol outlines a plausible synthetic route and purification strategy for 4'-Acetylbenzo-18-crown-6 ether, adapted from established methods for similar benzocrown ethers.[2][3]
Synthetic Pathway
The synthesis of 4'-Acetylbenzo-18-crown-6 ether can be achieved through a templated Williamson ether synthesis, a cornerstone reaction in crown ether chemistry. The potassium ion serves as a template, organizing the precursor molecules into a conformation that favors cyclization over polymerization.[4]
Figure 1: Proposed synthetic workflow for 4'-Acetylbenzo-18-crown-6 ether.
Detailed Synthetic Protocol
Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-acetylcatechol (1 equivalent) and anhydrous tetrahydrofuran (THF, ~200 mL).
-
Base Addition: Begin stirring and add powdered potassium hydroxide (2.2 equivalents) to the flask.
-
Reactant Addition: Dissolve 1,5-bis(2-chloroethoxy)ethane (1 equivalent) in anhydrous THF (~50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirring reaction mixture over 2-3 hours.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium chloride salt. Wash the salt with dichloromethane (DCM). Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the crude product in DCM and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
Purification Protocol: Flash Chromatography
The crude product will likely contain unreacted starting materials and polymeric byproducts. Flash column chromatography is an effective method for purification.[5]
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).
-
Elution: Load the adsorbed sample onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased to separate the desired product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure 4'-Acetylbenzo-18-crown-6 ether.
-
Final Step: Combine the pure fractions and evaporate the solvent to yield the purified product as a white to off-white solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Thermodynamic Characterization of Complexation
Once a pure sample of 4'-Acetylbenzo-18-crown-6 ether is obtained, its complexation thermodynamics with various cations can be investigated. The following section details the protocols for three powerful techniques: Isothermal Titration Calorimetry (ITC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isothermal Titration Calorimetry (ITC): The Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6]
Figure 2: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
-
Solution Preparation: Prepare solutions of 4'-Acetylbenzo-18-crown-6 ether and the desired cation salt (e.g., KCl, NaCl, CsCl) in the same buffer or solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent is critical as it can significantly influence the binding thermodynamics. It is crucial to accurately determine the concentrations of both the host and guest solutions.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Sample Loading: Load the 4'-Acetylbenzo-18-crown-6 ether solution into the sample cell and the cation solution into the titration syringe.
-
Titration: Perform a series of injections of the cation solution into the crown ether solution. The injection volume and spacing should be optimized based on the expected binding affinity.
-
Control Experiment: Perform a control titration by injecting the cation solution into the buffer/solvent alone to account for the heat of dilution.
The raw ITC data is a series of peaks corresponding to the heat change after each injection. Integrating these peaks and subtracting the heat of dilution yields the binding isotherm, which is then fitted to a suitable binding model (typically a 1:1 binding model for crown ether-cation complexes) to extract the thermodynamic parameters.[7]
Table 1: Thermodynamic Parameters Obtained from ITC
| Parameter | Symbol | Description |
| Association Constant | Ka | A measure of the binding affinity. |
| Stoichiometry | n | The number of guest molecules binding to one host molecule. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. |
| Gibbs Free Energy Change | ΔG | The overall energy change of the binding process. |
| Entropy Change | ΔS | The change in randomness or disorder upon binding. |
The relationship between these parameters is given by the fundamental thermodynamic equation:
ΔG = -RTln(Ka) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
UV-Vis Spectrophotometry: A Versatile Titration Method
UV-Vis spectroscopy can be used to determine the binding constant of a complex if the complexation event leads to a change in the absorbance spectrum of the host or guest. The acetyl group on the benzo moiety of 4'-Acetylbenzo-18-crown-6 ether provides a chromophore that is sensitive to changes in its electronic environment upon cation binding.
-
Solution Preparation: Prepare a stock solution of 4'-Acetylbenzo-18-crown-6 ether and a stock solution of the cation salt of a much higher concentration in a suitable solvent.
-
Titration: Place a known concentration of the crown ether solution in a cuvette. Record the initial UV-Vis spectrum. Sequentially add small aliquots of the concentrated cation solution to the cuvette, and record the spectrum after each addition.
-
Data Collection: Monitor the change in absorbance at a wavelength where the change is most significant.
A Job's plot, or the method of continuous variations, can be used to determine the stoichiometry of the complex.[8][9]
-
Solution Preparation: Prepare a series of solutions where the total molar concentration of the host and guest is constant, but the mole fraction of each component varies from 0 to 1.
-
Measurement: Measure the absorbance of each solution at a fixed wavelength.
-
Analysis: Plot the change in absorbance (corrected for the absorbance of the free host and guest) against the mole fraction of the host. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[10]
The binding constant (Ka) can be determined by fitting the absorbance data from the titration experiment to a binding isotherm equation. For a 1:1 complex, the Benesi-Hildebrand method can be used, although non-linear regression fitting is generally more robust.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the protons on the 4'-Acetylbenzo-18-crown-6 ether upon addition of a cation can be used to determine the binding constant.
Figure 3: Workflow for an NMR titration experiment.
-
Sample Preparation: Prepare a solution of 4'-Acetylbenzo-18-crown-6 ether in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD). Prepare a concentrated stock solution of the cation salt in the same deuterated solvent.
-
Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the crown ether solution.
-
Titration: Add small aliquots of the concentrated cation solution to the NMR tube containing the crown ether solution. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Data Collection: Monitor the chemical shift changes of specific protons on the crown ether, particularly those on the benzo group and the polyether ring, which are most likely to be affected by cation binding.
The binding constant can be determined by plotting the change in chemical shift (Δδ) of a specific proton as a function of the guest concentration and fitting the data to a 1:1 binding model using non-linear regression analysis.[12][13] The equation for the observed chemical shift (δobs) assuming fast exchange on the NMR timescale is:
δobs = δfree + ([Complex]/[Host]total) * (δbound - δfree)
where δfree is the chemical shift of the free host, δbound is the chemical shift of the fully complexed host, and [Complex] and [Host]total are the concentrations of the complex and the total host, respectively.
Part 3: Data Interpretation and Concluding Remarks
The collective data from ITC, UV-Vis, and NMR spectroscopy will provide a comprehensive thermodynamic picture of the complexation of 4'-Acetylbenzo-18-crown-6 ether with different cations.
Table 2: Interpreting Thermodynamic Signatures
| ΔH | ΔS | Dominant Driving Force | Interpretation |
| < 0 | > 0 | Enthalpy and Entropy | Favorable electrostatic interactions and release of solvent molecules. |
| < 0 | < 0 | Enthalpy | Strong electrostatic or hydrogen bonding interactions, with a loss of conformational freedom. |
| > 0 | > 0 | Entropy | Predominantly driven by the hydrophobic effect and the release of ordered solvent molecules. |
By comparing the thermodynamic parameters for different cations, researchers can elucidate the selectivity of 4'-Acetylbenzo-18-crown-6 ether. The influence of the acetyl substituent can be assessed by comparing the results to those of the parent benzo-18-crown-6. This detailed understanding of the structure-thermodynamic relationship is crucial for the targeted design of crown ethers for specific applications in fields ranging from analytical chemistry to drug development.
This guide provides a robust framework for the systematic study of the thermodynamics of 4'-Acetylbenzo-18-crown-6 ether complexation. By adhering to these protocols and principles of scientific integrity, researchers can generate high-quality, reliable data to advance our understanding of host-guest chemistry.
References
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Tellinghuisen, J. (2005). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Journal of Physical Chemistry B, 109(43), 20549-20557. [Link]
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Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Chromatography Application Note AN030. [Link]
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Fronczek, F. R., & Maverick, A. W. (2011). Generally Applicable NMR Titration Methods for the Determination of Equilibrium Constants for Coordination Complexes: Syntheses and Characterizations of Metallacrown Ethers with α,ω-Bis(phosphite)−polyether Ligands and Determination of Equilibrium Binding Constants to Li+. Inorganic Chemistry, 50(21), 10690-10701. [Link]
-
Fronczek, F. R., & Maverick, A. W. (2011). Generally Applicable NMR Titration Methods for the Determination of Equilibrium Constants for Coordination Complexes: Syntheses and Characterizations of Metallacrown Ethers with α,ω-Bis(phosphite)-polyether Ligands and Determination of Equilibrium Binding Constants to Li. Inorganic Chemistry, 50(21), 10690-10701. [Link]
-
Wikipedia contributors. (2023, November 27). Job plot. In Wikipedia, The Free Encyclopedia. [Link]
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Leito, I., et al. (2021). Uncertainty of small enthalpy effects measured by isothermal calorimetric titration. ACG Publications, 15(1), 1-8. [Link]
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Tellinghuisen, J. (2020). Optimizing Experimental Parameters in Isothermal Titration Calorimetry. The Journal of Physical Chemistry B, 124(28), 5949-5957. [Link]
-
Thordarson, P. (n.d.). Determination of Binding Constants. [Link]
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Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3-4), 193-209. [Link]
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von Delius, M., et al. (2017). Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes. Beilstein Journal of Organic Chemistry, 13, 2229-2240. [Link]
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Koenig, B. (n.d.). Determination of Binding Constants by NMR Titration. [Link]
-
ResearchGate. (n.d.). (a) Job's plot based on a UV-visible continuous variation titration...[Link]
-
Uskaikar, H. P. (n.d.). Spectrophotometric study of complexes by Job's method. [Link]
-
Gokel, G. W., et al. (1982). 18-Crown-6. Organic Syntheses, 60, 30. [Link]
-
Tellinghuisen, J. (2022). A (partial) resolution of binding enthalpy discrepancies in ITC studies of Ba2+ crown ether complexation: The importance of calibration. Analytical Biochemistry, 636, 114481. [Link]
-
Jędrzejewski, T., & Szumna, A. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. The Journal of Organic Chemistry, 81(5), 2031-2040. [Link]
-
ResearchGate. (n.d.). (A) Job's plot via the UV−vis spectroscopic technique to determine the...[Link]
-
IIP Series. (n.d.). Synthesis and Applications of Functionalized Crown Ethers. [Link]
-
Stoddart, J. F., et al. (2016). Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. Beilstein Journal of Organic Chemistry, 12, 1844-1852. [Link]
-
Gilson, M. K., & Head, M. S. (2020). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science, 11(42), 11499-11512. [Link]
-
Mobley, D. L., et al. (2019). Binding thermodynamics of host-guest systems with SMIRNOFF99Frosst 1.0.5 from the Open Force Field Initiative. Journal of Chemical Theory and Computation, 15(11), 6033-6045. [Link]
-
Fourmentin, S., et al. (2021). Thermodynamic investigations on host/guest complexation in deep eutectic solvent/water mixtures. Journal of Molecular Liquids, 340, 117267. [Link]
-
ResearchGate. (n.d.). Synthesis and Cation Recognition Study of Novel Benzo Crown Ether Functionalized Enamine Derivatives. [Link]
-
Sygula, A., & Fronczek, F. R. (2014). Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckycatcher. The Journal of Organic Chemistry, 79(21), 10324-10332. [Link]
-
Tazaki, M., et al. (1982). New applications of crown ethers. Part 6. Structural effects of bis(benzocrown ether)s and substituted benzocrown ethers on solvent extraction and complexation of alkali-metal cations. Journal of the Chemical Society, Perkin Transactions 2, (4), 411-417. [Link]
-
Lee, J. C. (1985). Synthesis of Novel Crown Ether Compounds and Ionomer Modification of Nafion. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. [Link]
-
Chemiolis. (2022, July 17). Making 18-crown-6 - Crown Ethers [Video]. YouTube. [Link]
-
Gilson, M. K., & Head, M. S. (2020). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science, 11(42), 11499-11512. [Link]
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- 7. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Job plot - Wikipedia [en.wikipedia.org]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kgroup.du.edu [kgroup.du.edu]
Application Notes and Protocols: 4'-Acetylbenzo-18-crown-6-Ether in Advanced Drug Delivery Systems
Abstract
The convergence of supramolecular chemistry and nanomedicine has paved the way for highly sophisticated "smart" drug delivery systems. These systems are engineered to release therapeutic payloads in response to specific physiological or external stimuli, thereby enhancing efficacy while minimizing off-target effects. 4'-Acetylbenzo-18-crown-6-ether and its derivatives have emerged as pivotal components in the design of such platforms. The inherent cation-binding specificity of the 18-crown-6 macrocycle, particularly for potassium ions (K⁺), coupled with the versatile acetyl functional group on the benzo moiety, provides a unique molecular toolkit for creating stimuli-responsive nanocarriers. This guide provides an in-depth exploration of the principles, applications, and detailed experimental protocols for leveraging 4'-acetylbenzo-18-crown-6-ether in the development of cutting-edge drug delivery systems. We will delve into the synthetic strategies for functionalization, the fabrication of stimuli-responsive nanoparticles, and the methodologies for characterizing drug loading, release kinetics, and biocompatibility.
Introduction: The Rationale for Crown Ethers in Smart Drug Delivery
Crown ethers are macrocyclic polyethers with a unique ability to selectively form stable complexes with specific cations, a principle born from host-guest chemistry. This selective recognition is dictated by the compatibility between the cation's ionic radius and the crown ether's cavity size. The 18-crown-6 ether, for instance, exhibits a high affinity for the potassium ion (K⁺), which is significantly more concentrated inside cells than in the extracellular environment. This differential ion concentration provides a natural, endogenous trigger for drug release.
The 4'-acetylbenzo-18-crown-6-ether offers a strategic advantage: the acetyl group serves as a versatile chemical handle. While not typically used for direct conjugation, it can be readily converted into other functional groups, such as amines or carboxylic acids, enabling covalent attachment to polymers, lipids, or the surface of nanoparticles. This adaptability allows for the integration of the crown ether's ion-sensing capabilities into a variety of nanocarrier architectures, including polymeric micelles, liposomes, and mesoporous silica nanoparticles (MSNs).[1]
The core principle of these drug delivery systems lies in a conformational or physicochemical change that is triggered by the host-guest interaction between the crown ether and a target cation. This change can lead to the disassembly of a nanoparticle, the swelling or collapse of a hydrogel matrix, or the opening of "nanogates" on a porous carrier, all of which result in the release of an encapsulated drug.
Synthetic Pathways: From Acetyl Precursor to Functionalized Crown Ether
The journey from the commercially available 4'-acetylbenzo-18-crown-6-ether to a functionalized molecule ready for bioconjugation is a critical first step. The acetyl group must be converted into a more reactive moiety, typically an amine, which can then be readily coupled to other molecules. Here, we outline a proposed two-step synthesis to convert the acetyl group into an amine via an oxime intermediate and subsequent Beckmann rearrangement, followed by hydrolysis.
Proposed Synthesis of 4'-Aminobenzo-18-crown-6-ether
This synthetic route provides a reliable method for producing the amine-functionalized crown ether, a key building block for its integration into drug delivery systems. The process starts with the conversion of the acetyl group to an oxime, which is then rearranged to an amide, and finally hydrolyzed to the desired primary amine.
Step 1: Oximation of 4'-Acetylbenzo-18-crown-6-ether
The initial step involves the reaction of the ketone with hydroxylamine to form an oxime.
-
Protocol:
-
Dissolve 4'-acetylbenzo-18-crown-6-ether (1 equivalent) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Beckmann Rearrangement and Hydrolysis to 4'-Aminobenzo-18-crown-6-ether
The Beckmann rearrangement converts the oxime into an amide in the presence of an acid catalyst.[2][3] This is followed by acid-catalyzed hydrolysis to yield the amine.
-
Protocol:
-
Slowly add the purified oxime (1 equivalent) to a cold (0 °C) solution of concentrated sulfuric acid or polyphosphoric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude amide product.
-
Filter the precipitate and wash thoroughly with cold water.
-
To hydrolyze the amide, reflux the crude product in a solution of 6M hydrochloric acid for 12-24 hours.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 4'-aminobenzo-18-crown-6-ether, by column chromatography.[4]
-
Fabrication of Stimuli-Responsive Nanoparticles
With the amine-functionalized crown ether in hand, it can be conjugated to nanocarriers. Mesoporous silica nanoparticles (MSNs) are a popular choice due to their high surface area, tunable pore size, and biocompatibility.[5][6] The crown ether can be attached to the surface to act as a "gatekeeper," controlling the release of a drug loaded into the pores.
Synthesis of Amine-Functionalized Mesoporous Silica Nanoparticles (MSN-NH₂)
-
Protocol:
-
Disperse cetyltrimethylammonium bromide (CTAB; 1.0 g) in 480 mL of deionized water with stirring.
-
Add 3.5 mL of 2.0 M NaOH solution and heat the mixture to 80 °C for 30 minutes.
-
Slowly add tetraethyl orthosilicate (TEOS; 5.0 mL) to the surfactant solution under vigorous stirring.
-
To introduce amine groups, add 3-aminopropyltrimethoxysilane (APTES; 0.5 mL) dropwise to the mixture.
-
Continue stirring at 80 °C for 2 hours to allow for nanoparticle formation and functionalization.
-
Collect the nanoparticles by centrifugation, wash with deionized water and ethanol to remove excess reactants.
-
To remove the CTAB template, resuspend the particles in an acidic ethanol solution (e.g., 1% v/v HCl in ethanol) and reflux overnight.
-
Centrifuge and wash the particles repeatedly with ethanol until the supernatant is neutral.
-
Dry the resulting amine-functionalized MSNs (MSN-NH₂) under vacuum.[7]
-
Conjugation of Crown Ether to MSN-NH₂ for a pH-Responsive System
To create a pH-responsive system, a pH-sensitive linker can be used to attach the crown ether to the nanoparticle surface. In this example, we will first modify the amine-functionalized crown ether with a carboxylic acid group.
Step 1: Synthesis of 4'-Carboxy-functionalized Benzo-18-crown-6
This can be achieved by reacting 4'-aminobenzo-18-crown-6 with succinic anhydride.
-
Protocol:
-
Dissolve 4'-aminobenzo-18-crown-6 (1 equivalent) and succinic anhydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Add triethylamine (2 equivalents) and stir the reaction at room temperature for 24 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in water, acidify with 1M HCl to pH 2-3 to precipitate the product.
-
Filter, wash with cold water, and dry to obtain the carboxy-functionalized crown ether.
-
Step 2: Amide Coupling to MSN-NH₂
The carboxy-functionalized crown ether is then covalently linked to the MSN-NH₂ surface using carbodiimide chemistry.
-
Protocol:
-
Disperse MSN-NH₂ (100 mg) in anhydrous DMF (10 mL) and sonicate for 15 minutes.
-
In a separate flask, dissolve the carboxy-functionalized crown ether (50 mg), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC; 1.5 equivalents to COOH), and N-hydroxysuccinimide (NHS; 1.5 equivalents to COOH) in anhydrous DMF (5 mL). Stir for 30 minutes at room temperature to activate the carboxylic acid groups.
-
Add the activated crown ether solution dropwise to the MSN-NH₂ dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized nanoparticles (MSN-Crown) by centrifugation.
-
Wash thoroughly with DMF and ethanol to remove unreacted reagents.
-
Dry the final product under vacuum.
-
Drug Loading and Release Protocols
The model anticancer drug doxorubicin (DOX) is commonly used to evaluate the loading and release capabilities of these systems due to its intrinsic fluorescence, which simplifies quantification.[8]
Doxorubicin (DOX) Loading
-
Protocol:
-
Disperse 10 mg of the crown ether-gated nanoparticles in 10 mL of phosphate-buffered saline (PBS) at pH 7.4.
-
Add 2 mg of doxorubicin hydrochloride to the nanoparticle suspension.
-
Stir the mixture in the dark at room temperature for 24 hours to allow the drug to diffuse into the pores of the nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles with PBS (pH 7.4) to remove any surface-adsorbed drug.
-
Combine the supernatant and washings and measure the concentration of free DOX using a UV-Vis spectrophotometer or fluorescence spectroscopy (excitation ~480 nm, emission ~590 nm).
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Stimuli-Responsive Drug Release
Protocol for pH-Responsive Release:
-
Suspend 5 mg of DOX-loaded nanoparticles in 10 mL of release media at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.0 to mimic the endosomal environment of cancer cells).[8]
-
Place the suspensions in a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10 kDa) and immerse in a larger volume of the corresponding release media.
-
Maintain the setup at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the collected aliquots using fluorescence spectroscopy.
-
Plot the cumulative drug release percentage against time for each pH condition.
Protocol for K⁺-Ion Responsive Release:
-
Prepare two sets of release media: one with a physiological K⁺ concentration (~4 mM) and another with a high K⁺ concentration (~150 mM) to mimic the intracellular environment.
-
Follow the same procedure as for the pH-responsive release, using the different K⁺-containing media.
-
Plot the cumulative drug release percentage against time for each K⁺ concentration.
Characterization and Data Analysis
Thorough characterization is essential to validate the synthesis and performance of the drug delivery system.
| Parameter | Technique(s) | Purpose |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To determine the size distribution, polydispersity index, and shape of the nanoparticles. |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles before and after functionalization and drug loading, which influences stability and cellular interaction. |
| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA) | To confirm the successful conjugation of the crown ether to the nanoparticle surface. |
| Drug Loading & Release | UV-Vis Spectroscopy, Fluorescence Spectroscopy | To quantify the amount of drug loaded into and released from the nanoparticles. |
Table 1: Key Characterization Techniques. A summary of the essential analytical methods for evaluating the physicochemical properties of the crown ether-functionalized nanoparticles.
Representative Drug Release Data
The following table presents hypothetical but representative data for a pH-responsive drug delivery system based on crown ether-gated MSNs.
| Time (hours) | Cumulative DOX Release at pH 7.4 (%) | Cumulative DOX Release at pH 5.0 (%) |
| 1 | 2.5 | 15.2 |
| 4 | 5.1 | 35.8 |
| 8 | 8.3 | 55.1 |
| 12 | 10.2 | 68.9 |
| 24 | 15.6 | 85.3 |
| 48 | 18.9 | 92.1 |
Table 2: Representative pH-Responsive DOX Release Profile. This data illustrates the significantly accelerated drug release in an acidic environment (pH 5.0) compared to physiological pH (7.4), demonstrating the "smart" release capability of the system.[8]
Biocompatibility Assessment
Ensuring the safety and biocompatibility of any novel drug delivery system is paramount. The MTT assay is a standard colorimetric assay used to assess cell viability and cytotoxicity.[9][10]
MTT Assay Protocol for Cytotoxicity
-
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed a suitable cell line (e.g., HeLa cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the crown ether-gated nanoparticles in cell culture medium.
-
Remove the old medium from the cells and replace it with the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the nanoparticle-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C, allowing the formazan crystals to form.
-
Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100 .
-
Conclusion and Future Perspectives
4'-Acetylbenzo-18-crown-6-ether serves as an exceptional platform for the development of sophisticated, stimuli-responsive drug delivery systems. Its unique combination of a cation-selective macrocycle and a chemically versatile functional group allows for its integration into a wide array of nanocarriers. The protocols detailed in this guide provide a comprehensive framework for researchers to synthesize, fabricate, and evaluate these advanced therapeutic platforms. Future research will likely focus on creating multi-stimuli-responsive systems (e.g., combining ion- and pH-sensitivity with thermo- or photo-responsiveness) and integrating targeting ligands to further enhance the specificity and efficacy of these "smart" drug delivery vehicles. The continued exploration of crown ether chemistry in nanomedicine holds immense promise for the future of targeted therapeutics.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2023). MTT assay protocol. Retrieved from [Link]
-
Zhu, Y., et al. (2022). K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers, 14(3), 398. [Link]
- Zhang, M., et al. (2019). The role of crown ethers in drug delivery. Supramolecular Chemistry, 31(4), 221-234.
-
MDPI. (2022). Cytotoxicity Assessment of Surface-Modified Magnesium Hydroxide Nanoparticles. International Journal of Molecular Sciences, 23(10), 5698. [Link]
-
MDPI. (2020). Study of pH-Responsive and Polyethylene Glycol-Modified Doxorubicin-Loaded Mesoporous Silica Nanoparticles for Drug Delivery. Journal of Nanoscience and Nanotechnology, 20(10), 5997-6006. [Link]
-
ACS Publications. (2010). pH-Triggered Doxorubicin Delivery Based on Hollow Nanoporous Silica Nanoparticles with Free-Standing Superparamagnetic Fe3O4 Cores. ACS Applied Materials & Interfaces, 2(12), 3637–3643. [Link]
-
Organic Syntheses. (n.d.). 18-crown-6. Retrieved from [Link]
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Frontiers. (2023). Doxorubicin and sorafenib release from mesoporous silica nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process. Frontiers in Chemistry, 11, 1186938. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]
-
MDPI. (2017). Optical Properties of Doxorubicin Hydrochloride Load and Release on Silica Nanoparticle Platform. Nanomaterials, 7(11), 358. [Link]
- Indian Journal of Chemistry. (2012). Synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. Indian Journal of Chemistry - Section B, 51B(5), 753-758.
-
IRIS. (2014). Beckmann rearrangement of acetophenone oximes to the corresponding amides organo-catalyzed by trifluoroacetic acid for. Catalysis Communications, 49, 74-78. [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Molecules, 27(24), 8783. [Link]
-
The Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). One-step synthesis of amine-functionalized hollow mesoporous silica nanoparticles as efficient antibacterial and anticancer materials. ACS Applied Materials & Interfaces, 7(2), 1040-1045. [Link]
-
IRIS. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Today, 227, 157-162. [Link]
-
ResearchGate. (2013). Synthesis and Rapid Characterization of Amine-Functionalized Silica. Retrieved from [Link]
-
PubMed. (2015). One-step synthesis of amine-functionalized hollow mesoporous silica nanoparticles as efficient antibacterial and anticancer materials. ACS Applied Materials & Interfaces, 7(2), 1040-1045. [Link]
-
National Center for Biotechnology Information. (2019). Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications. Nanomaterials, 9(1), 66. [Link]
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ResearchGate. (2011). Controlled release using mesoporous silica nanoparticles functionalized with 18-crown-6 derivative. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Acetylbenzo-18-crown-6-ether
An advanced technical support guide from the office of the Senior Application Scientist.
Objective: This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to enhance the yield and purity of 4'-Acetylbenzo-18-crown-6-ether synthesis. It is designed for researchers, chemists, and drug development professionals who may encounter challenges during this procedure.
Overview of the Synthesis: The Friedel-Crafts Acylation Pathway
The primary and most direct route to synthesizing 4'-Acetylbenzo-18-crown-6-ether is through the Friedel-Crafts acylation of Benzo-18-crown-6. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring of the crown ether. The reaction typically employs an acyl halide (acetyl chloride) or anhydride (acetic anhydride) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
While theoretically straightforward, this reaction is sensitive to several variables that can significantly impact the yield and purity of the final product. The ether oxygens of the crown can interact with the Lewis acid, potentially deactivating the aromatic ring towards electrophilic attack. Therefore, careful control of reaction conditions is paramount.
Caption: General workflow for the synthesis of 4'-Acetylbenzo-18-crown-6-ether.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this synthesis? A1: The synthesis is a Friedel-Crafts acylation. The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich benzene ring of the benzo-18-crown-6 then attacks this acylium ion, forming a new carbon-carbon bond. A subsequent deprotonation restores the aromaticity of the ring, yielding the final acetylated product.[1][2]
Q2: Why is 4'-Acetylbenzo-18-crown-6-ether a valuable compound? A2: Its value lies in the combination of a metal-ion complexing crown ether moiety and a functional acetyl group. The crown ether can selectively bind cations like potassium (K⁺), making it useful in ion-selective electrodes and sensors.[3][4] The acetyl group serves as a chemical handle for further functionalization, allowing it to be incorporated into more complex molecular systems for applications in drug delivery or as a biochemical probe.[4]
Q3: What are the primary challenges that lead to low yields in this synthesis? A3: The main challenges include:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.
-
Substrate Deactivation: The lone pairs on the ether oxygens of the crown can coordinate with the Lewis acid catalyst. This pulls electron density away from the benzene ring, deactivating it towards the desired electrophilic substitution.[5][6]
-
Suboptimal Stoichiometry: Incorrect ratios of reactants and catalyst can lead to incomplete reactions or side product formation.
-
Purification Difficulties: Separating the final product from unreacted starting material and by-products can be challenging due to similar polarities.[7]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Scenario 1: The reaction yields are consistently low (<30%) or fails completely.
Q: I've followed the standard procedure, but my yield is extremely low. What could be the cause?
A: This is the most common issue and typically points to one of three areas: catalyst integrity, reaction conditions, or substrate deactivation.
-
Possible Cause 1: Inactive Lewis Acid Catalyst
-
The "Why": Aluminum chloride (AlCl₃) is highly hygroscopic. Any moisture present in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. The reaction requires a potent Lewis acid to generate the acylium ion electrophile.
-
The "How-To" Solution:
-
Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃ or a well-stored (desiccated) supply.
-
Ensure Dry Glassware: Oven-dry all glassware overnight at >120°C and cool it under a stream of dry nitrogen or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under an inert atmosphere (e.g., dry Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Possible Cause 2: Inappropriate Solvent Choice
-
The "Why": The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Solvents with Lewis basic sites (like THF or ethers) will complex with the AlCl₃ catalyst, competing with the acylating agent.
-
The "How-To" Solution:
-
Recommended Solvents: Dichloromethane (DCM) is a common and effective solvent. For less reactive substrates, nitrobenzene can be used, although its high boiling point makes it difficult to remove.
-
Solvent Purity: Use anhydrous grade solvents. If necessary, dry the solvent using appropriate methods (e.g., distillation over CaH₂ for DCM) before use.
-
-
-
Possible Cause 3: Ring Deactivation by Catalyst Complexation
-
The "Why": The crown ether's oxygen atoms can act as Lewis bases and coordinate with the AlCl₃. This complexation pulls electron density from the attached benzene ring, making it less nucleophilic and thus less reactive in the Friedel-Crafts reaction.[5][6]
-
The "How-To" Solution:
-
Control Temperature: Add the catalyst and acetyl chloride at a low temperature (0°C) to control the initial exothermic reaction and minimize deactivation before the acylation can occur.
-
Optimize Stoichiometry: Use a slight excess of the Lewis acid to ensure enough is available to act as a catalyst after any potential complexation. See the optimized conditions table below.
-
-
Caption: A logical workflow for troubleshooting low-yield synthesis reactions.
Scenario 2: The reaction works, but the product is difficult to purify.
Q: My crude NMR shows a mixture of product and starting material. How can I effectively purify the final product?
A: Purification of crown ethers can be challenging due to their unique solubility properties. A combination of column chromatography and recrystallization is often most effective.
-
The "Why": The starting material (Benzo-18-crown-6) and the product (4'-Acetylbenzo-18-crown-6-ether) have relatively similar polarities. The acetyl group increases the polarity, but not always enough for a simple separation.
-
The "How-To" Solution: A Two-Step Purification Protocol
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is highly recommended. Start with a less polar solvent system and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane/methanol.[7] For example, begin with 100% Hexane, grading to 30-50% Ethyl Acetate in Hexane. The product, being more polar, will elute after the unreacted starting material.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or UV light.
-
-
Recrystallization:
-
Solvent: Acetonitrile is an excellent solvent for purifying crown ethers.[8][9] The product can be dissolved in hot acetonitrile and will crystallize upon cooling, often leaving more soluble impurities behind.
-
Procedure: Combine the pure fractions from the column. Evaporate the solvent. Dissolve the resulting solid in a minimal amount of hot acetonitrile. Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Recommended Experimental Protocol & Conditions
This protocol synthesizes insights from established Friedel-Crafts procedures and adapts them for this specific substrate.
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Benzo-18-crown-6 | 1.0 equivalent | The limiting reagent. |
| Acetyl Chloride | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction without promoting significant side reactions. |
| Aluminum Chloride (AlCl₃) | 1.5 - 2.0 equivalents | An excess is needed to act as the catalyst and to account for any complexation with the crown ether oxygens. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, and relatively easy to remove post-reaction. |
| Initial Temperature | 0°C | Controls the initial exothermic reaction and minimizes premature catalyst deactivation. |
| Reaction Temperature | Room Temperature (approx. 25°C) | Allows the reaction to proceed to completion at a reasonable rate. |
| Reaction Time | 4 - 6 hours | Typically sufficient for completion. Monitor by TLC. |
| Atmosphere | Dry Nitrogen or Argon | Prevents moisture from deactivating the catalyst. |
Step-by-Step Methodology
-
Preparation: Under a dry nitrogen atmosphere, add Benzo-18-crown-6 (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (1.5 eq). The solution may change color. Allow it to stir for 15-20 minutes at 0°C.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid using the two-step flash chromatography and recrystallization protocol described in the troubleshooting section above.
References
- Benchchem. 4'-Aminobenzo-18-crown-6 | 68941-06-0.
- LookChem. Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER.
- MDPI. Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether.
- SepaFlash. The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- Wikipedia. 18-Crown-6.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems.
- Santa Cruz Biotechnology. 4′-Acetylbenzo-18-crown 6-Ether | CAS 41855-35-0 | SCBT.
- Chem-Impex. 4'-Nitrobenzo-18-crown 6-Ether.
- RSC Publishing. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4.
- Organic Syntheses. 18-crown-6.
- ResearchGate. (PDF) Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives.
- Sigma-Aldrich. 4-Aminobenzo-18-crown-6 technical 68941-06-0.
- PubChem. 4'-Aminobenzo-18-crown-6 | C16H25NO6 | CID 2724802.
- Chem-Impex. 4'-Acetylbenzo-18-crown 6-ether.
- Sigma-Aldrich. 4-Aminobenzo-18-crown-6 97 68941-06-0.
- ACS Publications. Optimization of Synthetic Strategy of 4′4″(5″)-Di-tert-butyldibenzo-18-crown-6 Using Response Surface Methodology.
- YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- ResearchGate. Optimization of Synthetic Strategy of 4′4″(5″)-Di-tert-butyldibenzo-18-crown-6 Using Response Surface Methodology | Request PDF.
- ResearchGate. Optimization and kinetics of crown ether-based hydroxyl-rich organic polymers for sustainable CO 2 fixation and iodine vapor adsorption.
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER | lookchem [lookchem.com]
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- 6. youtube.com [youtube.com]
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- 8. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low binding affinity in 4'-Acetylbenzo-18-crown 6-Ether experiments
Welcome to the technical support center for researchers utilizing 4'-Acetylbenzo-18-crown-6-Ether. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, particularly focusing on the common challenge of observing low binding affinity in your experiments. My goal is to move beyond simple checklists and provide a framework of causal reasoning to help you diagnose and resolve issues effectively.
Troubleshooting Guide: Diagnosing Low Binding Affinity
This section addresses specific problems you might be encountering. Each answer is structured to explain the underlying principles, helping you make informed decisions to optimize your experimental outcomes.
Question: My binding assay with 4'-Acetylbenzo-18-crown-6-Ether shows significantly weaker affinity (a higher Kd) than expected. What are the primary factors I should investigate?
Answer:
Observing lower-than-expected binding affinity is a frequent challenge in host-guest chemistry. For 4'-Acetylbenzo-18-crown-6-Ether, the issue can almost always be traced back to one of four key areas: the guest ion, the solvent system, the purity of your reagents, or the experimental setup itself. Let's break down the diagnostic process.
The fundamental principle of crown ether complexation is the competition between the host macrocycle and solvent molecules for the guest cation[1]. For a strong interaction to occur, the energetic gain from the crown-cation complexation must overcome the energetic cost of desolvating the cation.
Here is a systematic workflow to pinpoint the source of the problem:
Caption: A workflow for systematically troubleshooting low binding affinity.
1. Guest Cation Suitability: The primary determinant of binding affinity is the complementarity between the cation's ionic radius and the crown ether's cavity size[2][3]. The 18-crown-6 framework has a cavity diameter of approximately 2.6-3.2 Å, which is an ideal fit for the potassium cation (K⁺, ionic radius ~2.7 Å)[2].
-
Causality: If you are using a smaller cation like Na⁺ (ionic radius ~2.0 Å) or Li⁺ (ionic radius ~1.5 Å), it will "rattle" within the larger cavity, leading to weaker electrostatic interactions with the ether oxygens and consequently, lower binding affinity[3]. Conversely, larger cations like Cs⁺ may be too large to fit optimally. While gas-phase studies might show high affinity for smaller ions, these effects are dominated by solvation in solution[4].
-
Actionable Insight: If your experimental design allows, use K⁺ as your guest cation. If you must use another cation, be aware that you are likely probing a suboptimal interaction.
2. Solvent System Evaluation: The choice of solvent is arguably the most critical experimental parameter. Macrocycles must compete with solvent molecules to bind the cation[1]. Solvents with high solvating power for the cation will dramatically reduce the observed binding constant.
-
Causality: Protic solvents (like water, methanol) and high-donicity aprotic solvents (like DMSO) are excellent at solvating cations. This strong solvation shell creates a high energetic barrier for desolvation that the crown ether must overcome. The stability constant (K) for 18-crown-6 and K⁺ can increase by a factor of over 10,000 when moving from water to a less coordinating solvent like methanol[5].
-
Counter-Ion Effect: The guest is introduced as a salt, and the counter-anion matters. Small, "hard" anions can form tight ion pairs with the cation in less polar solvents, effectively competing with the crown ether[2].
-
Actionable Insight: Whenever possible, use polar aprotic solvents with lower cation-solvating ability, such as acetonitrile or acetone. If your experiment requires a mixed solvent system (e.g., methanol-water), be aware that even small amounts of water can significantly decrease binding affinity[6].
| Solvent | Solvent Type | Typical Effect on K⁺ Binding to 18-Crown-6 | Rationale |
| Water (H₂O) | Protic, Polar | Very Low | Strong cation hydration shell; high desolvation penalty[5][7]. |
| Methanol (MeOH) | Protic, Polar | Moderate | Weaker solvation than water, but still significant[5][8]. |
| Acetonitrile (MeCN) | Aprotic, Polar | High | Poor cation solvator, allowing for strong complexation[5]. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Low-Moderate | Strong cation solvator due to the sulfoxide oxygen[5]. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Very High | Very poor cation solvator; promotes strong ion-pairing with counter-ion[9]. |
3. Reagent Purity and Integrity: This is a foundational but often overlooked aspect.
-
Causality:
-
Water Contamination: Trace amounts of water in a supposedly anhydrous aprotic solvent can act as a potent competing ligand for the cation, drastically reducing the observed affinity.
-
Impure Crown Ether: Synthesis of 4'-Acetylbenzo-18-crown-6-Ether can result in acyclic polyether byproducts (podands)[10]. These podands can weakly bind the cation or interfere with the primary binding event, leading to complex or weak binding isotherms.
-
Guest Salt Hydration: Ensure you are using an anhydrous salt for your guest cation, as hydrated forms will introduce water directly into your system.
-
-
Actionable Insight: Use freshly distilled, anhydrous-grade solvents. Verify the purity of your 4'-Acetylbenzo-18-crown-6-Ether via ¹H NMR or mass spectrometry. Dry your guest salt in a vacuum oven before preparing stock solutions.
4. Experimental Technique Scrutiny: The method used to measure binding (e.g., Isothermal Titration Calorimetry, NMR, UV-Vis) has its own set of potential pitfalls.
-
Causality: Inaccurate stock solution concentrations are a primary source of error in any binding study. For ITC, a mismatch between the buffer in the cell and the syringe can create large heats of dilution that mask the true binding enthalpy[11]. In NMR titrations, changes in solution conditions (e.g., ionic strength) upon guest addition can cause chemical shift changes unrelated to binding[12][13].
-
Actionable Insight: Carefully calibrate all pipettes and balances. For ITC, perform a control titration by injecting the guest solution into the buffer-filled cell to quantify the heat of dilution. Ensure this heat is small relative to the heat of binding. For NMR, maintain a constant ionic strength if possible by using a non-binding background electrolyte.
Frequently Asked Questions (FAQs)
Q1: What is the ideal guest for 4'-Acetylbenzo-18-crown-6-Ether?
The 18-crown-6 cavity is optimally sized for the potassium (K⁺) ion[2][3]. It can also form stable complexes with protonated amines (R-NH₃⁺), where the three protons form hydrogen bonds with three of the ether oxygens[3]. While it binds other alkali metals, the affinity generally follows the trend K⁺ > Na⁺ > Li⁺ in most common solvents[8].
Q2: How does the 4'-acetyl group on the benzene ring influence the binding properties compared to standard benzo-18-crown-6?
The acetyl group is an electron-withdrawing group. This has two potential effects:
-
Electronic Effect: It reduces the electron density on the catechol oxygens (the two oxygens attached to the benzene ring). This makes them slightly less basic and can subtly decrease their ability to donate electron density to the complexed cation, potentially leading to a slightly lower binding affinity compared to the unsubstituted benzo-18-crown-6.
-
Solubility: The acetyl group can enhance the solubility of the crown ether in various organic solvents, which can be a practical advantage[14].
For most applications, the effect on binding affinity is minor compared to the dominant factors of guest fit and solvent choice.
Q3: I have to use an aqueous or semi-aqueous solvent. How can I maximize my chances of observing binding?
While challenging, it's not impossible. Binding in aqueous environments is known to be weak due to competitive solvation of cations by water[2][7]. To improve your chances:
-
Increase Concentrations: Use higher concentrations of both the crown ether and the guest to push the equilibrium towards the complexed state. This is particularly important for techniques like ITC where a detectable heat signal is required[15].
-
Manage Expectations: Be prepared for a much weaker binding constant (lower Kₐ, higher K₋) than you would see in an organic solvent. The binding may be several orders of magnitude weaker[8].
-
Control pH: If working with amine guests, ensure the pH is low enough to keep the amine fully protonated.
Q4: My Isothermal Titration Calorimetry (ITC) data is very noisy or shows only heats of dilution. What are the first things to check?
This is a common ITC problem. Here’s a checklist:
-
Run a Control Titration: Inject your syringe solution (ligand/guest) into the cell containing only the buffer. The resulting heat profile is your baseline "heat of dilution." If these peaks are as large or larger than your experimental peaks, you have a buffer mismatch[11]. Remake your solutions, ensuring you use the exact same batch of buffer for both the cell and syringe components.
-
Degas Thoroughly: Air bubbles in the cell or syringe are a major cause of noisy baselines and spurious spikes[11]. Degas your solutions immediately before loading the instrument.
-
Check for Precipitation: After the run, check the cell contents for any cloudiness. Precipitation will ruin the thermodynamic analysis.
-
Insufficient Heat Signal: The binding enthalpy (ΔH) for crown ether complexation can be small. If you see no signal, it could be that the binding is too weak at the concentrations used, or the enthalpy is near zero. Try increasing the concentrations of both components[15].
Q5: Can I use NMR spectroscopy to measure binding?
Yes, NMR is a powerful tool for studying crown ether complexation[12][13]. Typically, you would perform a ¹H NMR titration, holding the concentration of the crown ether constant while incrementally adding the guest salt. The chemical shifts of the crown ether's protons (especially those on the polyether ring) will change as they become complexed. By plotting the change in chemical shift (Δδ) against the guest concentration, you can fit the data to a binding isotherm to calculate the association constant (Kₐ)[16]. This method is excellent for determining stoichiometry and affinity[13].
Key Experimental Protocols
Protocol: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)
This protocol provides a standardized workflow for measuring the binding of a guest cation (e.g., KCl) to 4'-Acetylbenzo-18-crown-6-Ether.
1. Reagent Preparation (Critical Step): a. Prepare a 100 mM stock solution of your chosen buffer (e.g., Tris-HCl, pH 7.5) in deionized water if running in an aqueous system, or use a pure, anhydrous solvent like acetonitrile. b. Crucially, use this single batch of buffer/solvent for all subsequent dilutions. c. Prepare a ~1 mM solution of 4'-Acetylbenzo-18-crown-6-Ether in the buffer/solvent. This will be the cell solution. d. Prepare a ~10-20 mM solution of the guest salt (e.g., anhydrous KCl) in the exact same buffer/solvent. This will be the syringe solution. The 10-20 fold excess in the syringe is a standard starting point[17]. e. Thoroughly degas both the cell and syringe solutions for at least 10 minutes immediately prior to the experiment.
2. Instrument Setup and Titration: a. Set the experimental temperature (e.g., 25 °C). Allow the instrument to equilibrate. b. Set the stirring speed (e.g., 300 rpm). Slower stirring can cause mixing artifacts. c. Carefully load the cell with the crown ether solution, avoiding any bubbles. d. Load the syringe with the guest salt solution, again ensuring no bubbles are present. e. Program the titration sequence: typically a small initial injection (e.g., 0.5 µL) to be discarded from analysis, followed by 19-28 larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
3. Data Analysis: a. Integrate the raw power curve to obtain the heat change (ΔH) for each injection. b. Subtract the heat of dilution obtained from a control experiment (injecting guest into buffer). c. Plot the corrected molar heats against the molar ratio of [Guest]/[Crown Ether]. d. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH).
Caption: The equilibrium between complexation and guest solvation.
References
- Vertex AI Search. (n.d.). What Are Crown Ethers? Comprehensive Guide to Structure, Binding and Uses.
-
Schneider, H., et al. (1995). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry. [Link]
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]
- Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Source not further specified.
-
Zhang, X., et al. (n.d.). Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counter-anion. ResearchGate. [Link]
-
Bako, I., et al. (n.d.). Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. ResearchGate. [Link]
- Ovchinnikova, I. G., et al. (n.d.). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. Source not further specified.
- Gupta, R. (n.d.). Supramolecular Chemistry Paper No. 101 Section - B. Department of Chemistry, University of Delhi.
-
Gibson, H. W. (n.d.). Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. [Link]
-
Poh, B. L. (n.d.). Complexation Studies of Crown Ethers with Alkali Metal Cations in Methanol. EPrints USM. [Link]
-
Wikipedia. (n.d.). Crown ether. [Link]
-
ResearchGate. (n.d.). Cation Binding by Crown Ethers. [Link]
- Engineered Science Publisher. (n.d.).
- Source not further specified. (n.d.).
- AMiner. (n.d.). Nuclear Magnetic Resonance Studies of Crown Ethers.
-
International Journal of Chemical Studies. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. [Link]
- ResearchGate. (n.d.). Thermodynamics of Li–Crown Ether Interactions in Aqueous Solvent.
- BenchChem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers.
-
Live, D., & Chan, S. I. (n.d.). Nuclear magnetic resonance study of the solution structures of some crown ethers and their cation complexes. Journal of the American Chemical Society. [Link]
- Starlims. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether, min 97% (GC), 1 gram.
- ResearchGate. (n.d.). Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8.
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. [Link]
-
TA Instruments. (n.d.). The Importance of Reliable Mixing in ITC Experiments. [Link]
- Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. YorkSpace.
-
LookChem. (n.d.). Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. [Link]
- ResearchGate. (n.d.).
-
Carrasquel-Ursulaez, W., et al. (2022). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. PubMed Central. [Link]
-
Kasimova, M. R. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]
- ResearchGate. (n.d.). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes.
-
PubMed. (2022). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal. [Link]
-
Gas, B., et al. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. PubMed. [Link]
-
Tellinghuisen, J. (2012). Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol". PubMed. [Link]
- How 18-Crown-6 Ether Enhances Complexation and Catalysis in Chemistry. (n.d.). Source not further specified.
-
Wikipedia. (n.d.). 18-Crown-6. [Link]
- U.S. Department of Energy. (2022). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6.
- Scientific Research Publishing. (n.d.). Macrocycles in the Classroom – Making Biochemical Processes Understandable with the Help of Crown Ethers.
- ACS Omega. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+.
- Journal of the Chemical Society, Dalton Transactions. (n.d.). Stabilisation of sodium complexes of 18-crown-6 by intramolecular hydrogen bonding.
-
Choi, C., et al. (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. [Link]
-
NIH. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. [Link]
- Avestia. (2021).
Sources
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- 3. Crown ether - Wikipedia [en.wikipedia.org]
- 4. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemijournal.com [chemijournal.com]
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- 8. ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. chemimpex.com [chemimpex.com]
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- 16. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 17. Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol" - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Conditions for 4'-Acetylbenzo-18-crown-6-Ether Complexation
Last Updated: 2026-01-10
Welcome to the technical support guide for optimizing the complexation of 4'-Acetylbenzo-18-crown-6-ether. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection and to troubleshoot common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding 4'-Acetylbenzo-18-crown-6-ether and its complexation behavior.
Q1: What is 4'-Acetylbenzo-18-crown-6-ether and what are its primary applications?
A1: 4'-Acetylbenzo-18-crown-6-ether is a specialized crown ether, a class of macrocyclic polyethers known for their ability to selectively bind cations.[1] The "18-crown-6" portion refers to an 18-atom ring containing six oxygen atoms, which creates a cavity ideal for complexing cations of a specific size, most notably potassium (K⁺). The appended 4'-acetylbenzo group provides additional structural rigidity and functional handles, enhancing its solubility in organic solvents and allowing for its incorporation into more complex systems like ion-selective membranes, sensors, and potential drug delivery platforms.[1]
Q2: Which cations does 4'-Acetylbenzo-18-crown-6-ether bind most effectively?
A2: Like its parent compound, 18-crown-6, the cavity size is optimally suited for the potassium ion (K⁺).[2] The binding affinity generally follows the principle of size-fit, where the cation that best fits within the crown's cavity forms the most stable complex. While it has the strongest affinity for K⁺, it can also complex other alkali metal cations like Na⁺, Rb⁺, and Cs⁺, albeit with lower stability constants.
Q3: Why is the choice of solvent so critical for successful complexation?
A3: The solvent plays a pivotal, competitive role in the complexation equilibrium.[3][4] Cations in solution do not exist in isolation; they are surrounded by a shell of solvent molecules (solvated). For the crown ether to bind the cation, it must first strip away this solvation shell. This desolvation process is energetically demanding.
-
Polar, coordinating solvents (e.g., water, methanol) strongly solvate cations, creating a high energy barrier for desolvation. This leads to weaker observed complexation and lower stability constants.[3]
-
Less polar, non-coordinating solvents (e.g., acetonitrile, chloroform, THF) solvate cations less effectively. This lowers the desolvation energy penalty, allowing the crown ether to bind the cation more readily, resulting in significantly higher stability constants.[3]
Therefore, selecting the right solvent is a key variable that can determine the success or failure of an experiment.
Q4: What is the general effect of the acetylbenzo group compared to standard 18-crown-6?
A4: The benzo group introduces rigidity to the macrocyclic ring and withdraws electron density from the adjacent ether oxygens. This can slightly reduce the intrinsic binding affinity compared to the more flexible and electron-rich 18-crown-6. However, this effect is often outweighed by the practical advantages of enhanced solubility in common organic solvents and the potential for further functionalization.[1]
Part 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your experiments.
Issue 1: Weak or No Observable Complexation
Q: I've mixed my 4'-Acetylbenzo-18-crown-6-ether with a potassium salt in solution, but my NMR/UV-Vis titration shows no significant change. What's wrong?
A: This is a common issue that almost always points back to solvent competition or reagent quality.
Causality: For complexation to be observed, the equilibrium must favor the [Crown•Cation]⁺ complex over the separated, solvated species. If the solvent is a strong competitor for the cation, this equilibrium will lie far to the left, and no significant complex formation will occur.
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice:
-
Problem: You are using a highly polar or protic solvent like water, methanol, or ethanol. These solvents are excellent cation solvators and will outcompete the crown ether.[3][5]
-
Solution: Switch to a less polar, aprotic solvent. Acetonitrile is an excellent starting point as it balances reasonable salt solubility with weaker cation solvation. Chloroform, dichloromethane, and THF are also effective choices, especially for enhancing binding strength.[6]
-
-
Ensure Anhydrous Conditions:
-
Problem: Trace amounts of water in your solvent or on your glassware can dramatically hinder complexation. Water is a highly effective cation solvator and will preferentially hydrate the guest ion.
-
Solution: Use freshly dried, anhydrous solvents. Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (N₂ or Ar) before use. For highly sensitive experiments, consider using a glovebox.
-
-
Check Reagent Purity and Counter-ion:
-
Problem: The purity of your crown ether and salt is paramount. Additionally, the choice of counter-ion (anion) can influence the effective solubility and reactivity of the cation.
-
Solution: Verify the purity of your 4'-Acetylbenzo-18-crown-6-ether via NMR or melting point. Use salts with large, non-coordinating anions like perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻) to minimize ion-pairing, which can complicate the equilibrium.[6][7]
-
Visualization 1: The Competing Equilibria in Solution
The following diagram illustrates the central challenge in crown ether complexation: the competition between the solvent and the host for the guest cation.
Caption: Solvent-Host Competition Diagram
Issue 2: Problems During Spectroscopic Titration (NMR & UV-Vis)
Q: My NMR peaks are broad and difficult to interpret, or my UV-Vis data does not fit a standard 1:1 binding model.
A: These issues often stem from the kinetics of the binding process or incorrect experimental setup.
Causality: NMR peak shape is dependent on the rate of exchange between the free and bound states of the observed nucleus. UV-Vis titrations rely on accurate concentration measurements and a correct binding model.
Troubleshooting for NMR Titration:
-
Address Peak Broadening:
-
Problem: Intermediate exchange on the NMR timescale (when k_on and k_off are similar to the NMR frequency difference) causes peak broadening, making it impossible to determine chemical shifts accurately.
-
Solution 1 (Change Temperature): Lowering the temperature will slow the exchange rate, potentially moving the system into the "slow exchange" regime where distinct peaks for free and bound host are visible. Conversely, increasing the temperature may push it into "fast exchange," where a single, sharp, population-averaged peak is observed.
-
Solution 2 (Change Solvent): A more viscous solvent can sometimes slow down the exchange kinetics.
-
-
Inaccurate Integrations or Chemical Shifts:
-
Problem: Overlapping peaks, especially with residual solvent signals, can make accurate integration impossible.[8]
-
Solution: Try a different deuterated solvent (e.g., switch from CDCl₃ to Acetone-d₆ or Benzene-d₆) to shift the peaks and resolve the overlap.[8] Ensure your sample is well-shimmed to minimize peak distortion.[8]
-
Troubleshooting for UV-Vis Titration:
-
Data Doesn't Fit the Model:
-
Problem: Experimental data points do not fit a standard 1:1 binding isotherm calculated using methods like the Benesi-Hildebrand equation.[9]
-
Solution 1 (Check Concentrations): Accurately prepare all stock solutions. Use a calibrated microliter syringe for additions to the cuvette. Inaccurate concentrations are a primary source of error.[10]
-
Solution 2 (Re-evaluate Stoichiometry): While 1:1 complexation is most common, consider the possibility of 1:2 or 2:1 (Host:Guest) complexes, especially at high concentrations. Use a Job's Plot to experimentally determine the stoichiometry before attempting to fit the data.
-
Solution 3 (Global Analysis): Instead of linearizing methods (which can distort error), use non-linear regression software to fit your raw absorbance data directly to the binding equations. This is a more robust and accurate method.
-
Data Presentation: Impact of Solvent on Complex Stability
The stability of the complex, quantified by the association constant (Kₐ), is highly dependent on the solvent. The table below provides representative data for a similar system (Dibenzo-18-crown-6 with K⁺) to illustrate this dramatic effect.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Log Kₐ | Relative Stability |
| Water | 78.5 | 18.0 | ~2.0 | Baseline |
| Methanol | 32.7 | 19.1 | ~4.1 | ~125x higher |
| Acetonitrile | 37.5 | 14.1 | ~5.0 | ~1,000x higher |
| 1,2-Dichloroethane | 10.4 | 0.1 | ~7.9 | >5,000,000x higher |
| Data synthesized from multiple sources for illustrative purposes.[3][11] |
Key Takeaway: There is a strong inverse correlation between the solvating ability of the solvent (indicated by high ε and DN values) and the stability of the crown-ether complex.[3][12]
Part 3: Experimental Protocols & Workflows
Protocol: Determination of Association Constant (Kₐ) via ¹H NMR Titration
This protocol outlines a standard method for determining the Kₐ for the 1:1 complexation of 4'-Acetylbenzo-18-crown-6-ether (Host) with K⁺ (Guest).
1. Preparation:
- Dry all glassware overnight at 120 °C and cool in a desiccator.
- Use anhydrous deuterated solvent (e.g., CD₃CN).
- Prepare a stock solution of the Host (e.g., 10 mM) and a highly concentrated stock solution of the Guest salt (e.g., 200 mM KPF₆ in the same solvent). The Guest solution must be significantly more concentrated to avoid significant dilution of the Host during the titration.
2. NMR Sample Preparation:
- Accurately transfer 500 µL of the Host stock solution into an NMR tube.
- Acquire a high-quality ¹H NMR spectrum of the free Host. This is your zero-point. Identify a proton on the host that shows a significant chemical shift upon complexation (often the aromatic or α-oxyethylene protons).
3. Titration:
- Add small, precise aliquots of the concentrated Guest stock solution to the NMR tube (e.g., 2-10 µL increments).
- After each addition, gently invert the tube several times to ensure thorough mixing.
- Acquire a ¹H NMR spectrum after each addition.
- Continue adding the Guest solution until the chemical shift of the monitored Host proton no longer changes significantly (indicating saturation), typically after adding 20-30 equivalents of the Guest.
4. Data Analysis:
- For each spectrum, record the chemical shift (δ) of the chosen Host proton.
- Plot the change in chemical shift (Δδ = δ_obs - δ_free) as a function of the Guest concentration.
- Fit the resulting binding isotherm using non-linear regression analysis software (e.g., Origin, SciPy) to a 1:1 binding model to extract the association constant, Kₐ.
Visualization 2: Troubleshooting Workflow for Titration Experiments
This flowchart provides a logical path for diagnosing and solving common issues encountered during titration experiments.
Caption: Titration Troubleshooting Workflow
References
-
Buschmann, H. J., et al. (Year). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. [Link]
-
Klukanová, M., et al. (Year). Study of solvent effects on the stability constant and ionic mobility of the dibenzo-18-crown-6 complex with potassium ion by affinity capillary electrophoresis. ResearchGate. [Link]
-
Kádár, M., et al. (2005). Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Izatt, R. M., et al. (Year). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. [Link]
-
Izatt, R. M., et al. (Year). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. [Link]
-
Mustafina, A., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixarenes. MDPI. [Link]
-
Rahman, M., et al. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies. [Link]
-
Saha, S., et al. (2024). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Angewandte Chemie International Edition. [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. [Link]
-
Cook, A. L., & Giorgio, T. D. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia Publishing. [Link]
-
Izatt, R. M., et al. (Year). Solvent effects on host-guest complexation. ResearchGate. [Link]
-
Jones, J. W., & Gibson, H. W. (2003). Ion pairing and host-guest complexation in low dielectric constant solvents. Journal of the American Chemical Society. [Link]
-
Chem-Impex International. (n.d.). 4'-Acetylbenzo-18-crown 6-ether. Chem-Impex. [Link]
-
Jones, J. W., & Gibson, H. W. (2003). Ion Pairing and Host−Guest Complexation in Low Dielectric Constant Solvents. Figshare. [Link]
-
Wikipedia. (n.d.). 18-Crown-6. Wikipedia. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. Ion pairing and host-guest complexation in low dielectric constant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Ion Pairing and HostâGuest Complexation in Low Dielectric Constant Solvents - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Spectrophotometric determination of the dissociation constants of crown ethers with grafted acridone unit in methanol based on Benesi-Hildebrand evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 11. researchgate.net [researchgate.net]
- 12. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 4'-Acetylbenzo-18-crown 6-Ether
Technical Support Center: 4'-Acetylbenzo-18-crown-6-Ether
Introduction: Understanding 4'-Acetylbenzo-18-crown-6-Ether
4'-Acetylbenzo-18-crown-6-Ether is a specialized macrocyclic polyether, a class of compounds renowned for their ability to selectively complex with metal cations.[1] The presence of the benzo group introduces rigidity and hydrophobicity to the structure, while the 18-crown-6 cavity is particularly effective at binding potassium ions (K⁺).[1] The acetyl group provides a site for further functionalization or can influence the electronic properties of the aromatic ring.[2]
These structural features, particularly the planar, aromatic benzo group and the crystalline nature of the solid (melting point 77-81 °C), contribute to its challenging solubility profile in many common laboratory solvents.[3][4] Unlike simple aliphatic crown ethers, benzo-crown ethers are often insoluble in water and alcohols at room temperature.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to effectively overcome these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving 4'-Acetylbenzo-18-crown-6-Ether?
Based on the general properties of aromatic crown ethers, the most effective solvents are typically polar aprotic solvents. We recommend starting with the following:
-
Dichloromethane (DCM) : Often the solvent of choice due to its ability to dissolve many aromatic crown ethers.[3]
-
Chloroform (CHCl₃) : Similar in efficacy to DCM.[3]
-
Acetonitrile (ACN) : Can be effective, especially for forming complexes.[5]
-
Tetrahydrofuran (THF) : A common solvent in the synthesis of crown ethers, indicating good solubility.[5]
-
Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO) : These highly polar solvents can be effective but may be difficult to remove and can interfere with certain reactions. Use them when other options have failed.
Q2: Why is my compound not dissolving in methanol, ethanol, or water?
The structure of 4'-Acetylbenzo-18-crown-6-Ether contains a large, nonpolar surface area contributed by the benzo group and the ethylene bridges. Aromatic crown ethers are generally insoluble in water and alcohols at room temperature because the hydrophobic character of the molecule dominates.[3] While the ether oxygens can engage in some hydrogen bonding, it is not sufficient to overcome the crystal lattice energy and solvate the molecule effectively in highly polar, protic solvents like water.
Q3: Can I heat the solvent to improve solubility? What precautions should I take?
Yes, gently heating the mixture can significantly improve both the rate of dissolution and the overall solubility. However, you must take the following precautions:
-
Temperature Limit: Do not heat the solution above the compound's melting point range of 77-81 °C to prevent it from "oiling out" instead of dissolving, which can make handling difficult.[6]
-
Solvent Boiling Point: Always heat below the boiling point of your chosen solvent in a well-ventilated fume hood.
-
Cooling: Be aware that the compound may precipitate out of solution upon cooling if you have created a supersaturated solution. If your experiment is performed at room temperature, ensure the compound remains in solution after cooling.
Q4: My compound dissolved with heating, but crashed out of solution when it cooled. What should I do?
This indicates that you created a supersaturated solution and the room-temperature solubility in that specific solvent is low. You have a few options:
-
Increase Solvent Volume: Add more solvent until the compound remains dissolved at room temperature. This is the simplest solution if your experimental concentration is flexible.
-
Use a Co-Solvent System: Add a small amount of a stronger, miscible solvent (e.g., a few drops of DMF or DMSO) to the primary solvent to increase its solvating power. See Protocol 2 for a detailed method.
-
Run the Experiment at an Elevated Temperature: If your protocol allows, maintain the reaction or analysis at the elevated temperature where the compound is soluble.
Q5: I see fine, suspended particles in my solution even after vortexing and sonication. Is it dissolved?
No, this indicates a fine suspension, not a true solution. A true solution will be clear and free of visible particles when viewed against a light source. The presence of suspended particles means your compound has very low solubility in the chosen solvent, and you should proceed to the advanced troubleshooting protocols.
Troubleshooting Guides & Experimental Protocols
Initial Solvent Screening
Before preparing a bulk solution, it is wise to perform a small-scale solubility test. This conserves your valuable compound.
Workflow for Solvent Selection
This diagram outlines a logical workflow for selecting an appropriate solvent system.
Caption: A decision-making workflow for systematic solvent selection.
Table 1: Recommended Solvents and Rationale
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Expert Notes |
| Polar Aprotic | Dichloromethane, Chloroform | High | Recommended Starting Point. These solvents effectively solvate the aromatic ring and the polyether chain without the competing hydrogen bonds that hinder solubility in protic solvents.[3] |
| Polar Aprotic | Acetonitrile, THF | Moderate to High | Good general-purpose solvents. Acetonitrile is particularly useful for purification via complex formation.[5] |
| Polar Aprotic | DMF, DMSO | Very High | Use Sparingly. Excellent solvating power but high boiling points make them difficult to remove. Can be used as co-solvents in small percentages. |
| Nonpolar | Toluene, Hexane | Low to Very Low | Generally poor solvents for crown ethers unless the compound is part of a complex that enhances lipophilicity.[7][8] Can be used for recrystallization or to wash away nonpolar impurities.[9] |
| Polar Protic | Water, Methanol, Ethanol | Very Low | Not Recommended for initial dissolution. Strong hydrogen bonding networks in these solvents do not favor the solvation of the largely hydrophobic crown ether.[3][10] |
Protocol 1: Standard Dissolution in Dichloromethane (DCM)
This protocol describes the primary method for preparing a stock solution.
Materials:
-
4'-Acetylbenzo-18-crown-6-Ether
-
Anhydrous Dichloromethane (DCM)
-
Glass vial with a screw cap
-
Analytical balance
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired mass of 4'-Acetylbenzo-18-crown-6-Ether into a clean, dry glass vial.
-
Solvent Addition: Add a portion of the total required volume of DCM to the vial. For example, to prepare a 10 mg/mL solution from 10 mg of solid, start by adding 0.5 mL of DCM.
-
Initial Agitation: Cap the vial and vortex the mixture for 30-60 seconds. Visually inspect for dissolution.
-
Sonication: If solid remains, place the vial in an ultrasonic bath for 5-10 minutes. The cavitation energy helps to break down solid aggregates and enhance dissolution.
-
Incremental Addition: If the compound is not fully dissolved, continue adding DCM in small increments, with agitation after each addition, until a clear solution is obtained or the final target volume is reached.
-
Final Inspection: Once dissolved, hold the vial against a light source to ensure no particulate matter is suspended. The solution should be completely clear.
Protocol 2: Overcoming Insolubility with a Co-Solvent System
This method is employed when the compound fails to dissolve in a single solvent at the desired concentration.
Principle: A co-solvent system uses a small amount of a very strong, miscible solvent (the "activator") to disrupt the crystal lattice of the solute, allowing the bulk primary solvent to then solvate the molecule.
Diagram: Co-Solvent Mechanism
Caption: How a strong co-solvent (DMF) helps dissolve the compound in a weaker bulk solvent (DCM).
Procedure:
-
Initial Attempt: Follow steps 1-4 of Protocol 1 with your chosen primary solvent (e.g., DCM or ACN).
-
Select Co-Solvent: Choose a miscible, stronger solvent like DMF or DMSO.
-
Add Co-Solvent: Add the co-solvent dropwise to the suspension. Typically, 1-5% of the total final volume is sufficient. For a 1 mL final volume, this would be 10-50 µL.
-
Agitate: Vortex or sonicate the mixture vigorously. You should observe the solid dissolving rapidly.
-
Dilute to Volume: Once the solid is dissolved, add the primary solvent to reach your final desired concentration and volume.
Protocol 3: Thermal-Assisted Dissolution
This protocol should be used with caution, especially with volatile solvents.
Procedure:
-
Prepare Suspension: Create a suspension of the compound in your chosen solvent within a vial that can be securely sealed (e.g., a screw-cap vial with a PTFE liner). Do not seal tightly if heating significantly to avoid pressure buildup.
-
Gentle Heating: Place the vial on a hot plate or in a water bath set to a temperature that is well below both the solvent's boiling point and the compound's melting point (e.g., 40-50 °C for DCM).
-
Intermittent Agitation: Periodically remove the vial (with thermal protection), vortex for 15-20 seconds, and return it to the heat source.
-
Observe and Cool: Continue this process until the solution is clear. Once dissolved, remove from the heat and allow it to cool slowly to room temperature. Observe carefully for any signs of precipitation.
References
-
CP Lab Chemicals. 4'-Acetylbenzo-18-crown 6-Ether, min 97% (GC), 1 gram. [Online] Available at: [Link]
-
Dong, S., et al. (2021). The aqueous supramolecular chemistry of crown ethers. Frontiers in Chemistry. [Online] Available at: [Link]
-
P2 InfoHouse. Crown Ethers Enhance Ionic Residue Removal. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.10: Crown Ethers. [Online] Available at: [Link]
-
D'Agostino, S., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic Chemistry Frontiers. [Online] Available at: [Link]
-
LookChem. Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER. [Online] Available at: [Link]
-
ResearchGate. (2015). What are good solvents for crystallization of functionalized crown ethers? [Online] Available at: [Link]
-
Schneider, H.-J., et al. (1995). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Wikipedia. Crown ether. [Online] Available at: [Link]
-
Organic Syntheses. 18-CROWN-6. [Online] Available at: [Link]
Sources
- 1. Crown ether - Wikipedia [en.wikipedia.org]
- 2. alfachemic.com [alfachemic.com]
- 3. Crown ether [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The aqueous supramolecular chemistry of crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the synthesis of 4'-Acetylbenzo-18-crown 6-Ether
Welcome, researchers and chemists, to our dedicated technical guide for the synthesis of 4'-Acetylbenzo-18-crown-6-ether. This document is structured to provide practical, field-tested advice for overcoming common challenges in this procedure, focusing specifically on the Friedel-Crafts acylation of benzo-18-crown-6. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your synthetic success.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the most probable causes?
A1: Low yields in the Friedel-Crafts acylation of benzo-18-crown-6 are typically rooted in a few critical areas. The most common culprits are:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[1]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[1][2] If you use a substoichiometric amount, the reaction will cease once all the catalyst is complexed.
-
Sub-optimal Temperature: While heating can increase reaction rates, excessive temperatures can lead to the decomposition of the crown ether ring or the formation of tarry byproducts, significantly reducing the yield of the desired product.[1]
Q2: My post-reaction TLC shows multiple spots. What are the likely side products?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, the formation of multiple products is still possible.[1][3] The primary spots you might observe are:
-
Unreacted Benzo-18-crown-6: Indicates an incomplete reaction.
-
Desired 4'-Acetylbenzo-18-crown-6: Your target product.
-
Isomeric Products: Although the para-substituted product (4'-acetyl) is sterically and electronically favored, some ortho-acylation (3'-acetyl) can occur, leading to an isomeric byproduct that may be difficult to separate.
-
Di-acylated Products: Though the acetyl group is deactivating and discourages a second acylation, under forcing conditions (e.g., high temperature, large excess of acylating agent), di-acylation can occur.[4][5]
-
Degradation Products: A streak or dark spot at the baseline of your TLC plate often suggests decomposition of the starting material or product.
Q3: How can I improve the regioselectivity to favor the desired 4'- (para) product?
A3: The ether linkages of the crown are ortho, para-directing. Steric hindrance from the bulky crown ether structure naturally favors acylation at the less hindered para-position (4'-position) over the ortho-position (3'-position). To maximize this preference, consider the following:
-
Choice of Solvent: Using a bulkier solvent can sometimes enhance steric hindrance, further favoring the para product.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity, as the transition state leading to the more stable para product will be more significantly favored.
Q4: What is the most effective method for purifying the final product?
A4: Purification requires removing unreacted starting material, catalyst residues, and any byproducts. A two-stage approach is highly effective:
-
Aqueous Work-up: It is crucial to first decompose the aluminum chloride-ketone complex. This is achieved by carefully quenching the reaction mixture with ice-cold dilute acid (e.g., HCl). This protonates the complexed product, breaking it apart and moving the aluminum salts into the aqueous layer.
-
Chromatography/Recrystallization: After extraction and drying, the crude product is often an oil or a low-melting solid.
-
Column Chromatography: Flash chromatography using a silica gel stationary phase is a reliable method for separating the product from less polar starting material and more polar byproducts.[6] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, typically yields the best separation.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step. Acetonitrile is a known solvent for forming complexes with crown ethers and can be effective for recrystallization.[7]
-
Troubleshooting Guide: From Setup to Solution
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Reaction Fails to Initiate or Stalls (TLC shows only starting material)
-
Possible Cause A: Inactive Lewis Acid Catalyst.
-
Why it Happens: Aluminum chloride (AlCl₃) reacts vigorously with water to form aluminum hydroxides and HCl, rendering it inactive as a Lewis acid.[1] Moisture can be introduced from wet glassware, solvents, or even atmospheric humidity on a humid day.
-
Self-Validating Protocol:
-
Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator. Assemble the apparatus while hot and purge with an inert gas (Nitrogen or Argon).
-
Reagents: Use a freshly opened bottle of anhydrous AlCl₃. If the bottle is old, the catalyst may be partially hydrolyzed (appearing clumpy and less like a fine powder). Use anhydrous grade solvent, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
-
-
-
Possible Cause B: Insufficient Catalyst Stoichiometry.
-
Why it Happens: The oxygen atoms in the carbonyl group of the product (4'-Acetylbenzo-18-crown-6) are Lewis basic and form a strong 1:1 complex with AlCl₃.[2][5] This complex is the thermodynamic sink of the reaction. If less than one equivalent of AlCl₃ is used relative to the starting crown ether, the reaction will stop once the product concentration equals the initial catalyst concentration.
-
Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to benzo-18-crown-6. This ensures enough free catalyst is available to activate the acylating agent for the entire reaction duration.
-
Problem 2: Formation of a Dark, Tarry, Intractable Mixture
-
Possible Cause: Excessive Heat and/or Reaction Time.
-
Why it Happens: The polyether chain of the crown ether can be susceptible to cleavage under harsh acidic conditions and high temperatures. This degradation leads to polymerization and the formation of complex, insoluble tars.
-
Solution: Strict Temperature & Time Control.
-
Initial Addition: Combine the benzo-18-crown-6 and solvent, then cool the mixture to 0 °C in an ice bath before slowly adding the AlCl₃. This moderates the initial exotherm.
-
Acylating Agent Addition: Add the acetyl chloride or acetic anhydride dropwise while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature. Monitor the reaction by TLC every 30-60 minutes. Once the starting material is consumed, proceed with the work-up immediately. Avoid prolonged reaction times or unnecessary heating.
-
-
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution |
| No reaction / Stalled | Inactive catalyst (moisture) | Ensure strictly anhydrous conditions; use fresh reagents. |
| No reaction / Stalled | Insufficient catalyst | Use 1.1-1.2 molar equivalents of AlCl₃. |
| Dark, tarry mixture | Decomposition | Control temperature (0 °C to RT); monitor by TLC and work up promptly. |
| Multiple products | Incomplete reaction / Side reactions | Check catalyst stoichiometry; monitor reaction progress closely. |
| Difficult purification | Improper work-up | Quench with ice-cold dilute acid to break the AlCl₃-product complex. |
Experimental Protocols & Visual Guides
Protocol 1: Synthesis of 4'-Acetylbenzo-18-crown-6-Ether
Materials:
-
Benzo-18-crown-6
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add benzo-18-crown-6 (1.0 eq) and anhydrous DCM to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous AlCl₃ (1.1 eq) to the stirred solution in portions. Allow the mixture to stir for 15 minutes at 0 °C.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50:50 Hexane:Ethyl Acetate).
-
Work-up:
-
Once the reaction is complete, cool the flask back down to 0 °C.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by 1M HCl, until the mixture becomes a clear two-phase system.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 4'-Acetylbenzo-18-crown-6.
Troubleshooting Decision Tree
This flowchart helps diagnose issues based on TLC analysis after 2 hours of reaction time.
Caption: Decision tree for troubleshooting based on TLC results.
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2018, May 17). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). 18-CROWN-6. Org. Synth. 1988, 6, 301. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Khan Academy. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. santaisci.com [santaisci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
stability of 4'-Acetylbenzo-18-crown 6-Ether in different pH conditions
Technical Support Center: 4'-Acetylbenzo-18-crown-6-Ether
Introduction: Navigating pH in Your Experiments
4'-Acetylbenzo-18-crown-6-ether is a specialized macrocyclic polyether valued for its selective cation-binding capabilities, driven by the precise cavity size of the 18-crown-6 ring and modulated by the electronic properties of the acetyl-substituted benzene moiety.[1][2] Its utility in ion-selective electrodes, phase-transfer catalysis, and drug development hinges on its structural integrity under diverse experimental conditions.[2][3]
This guide provides an in-depth analysis of the stability of 4'-Acetylbenzo-18-crown-6-ether across the pH spectrum. While direct kinetic studies on this specific molecule are not extensively published, we can build a robust stability profile based on the well-established principles of ether and aromatic ketone chemistry. This document is structured to address common questions, troubleshoot potential issues, and provide you with validated protocols to assess stability within your own experimental matrix.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 4'-Acetylbenzo-18-crown-6-ether molecule across different pH ranges?
A: The molecule's stability is primarily dictated by the polyether ring.
-
Neutral Conditions (pH ≈ 6-8): The compound is highly stable. The C-O bonds of the ether are chemically inert in this range, and the acetylated benzene ring is also stable.
-
Basic/Alkaline Conditions (pH > 8): The ether linkages are exceptionally stable in basic media. Ethers do not undergo base-catalyzed hydrolysis because the alkoxide ion (RO⁻) is a very poor leaving group.[4] Therefore, degradation of the crown ether ring is not an expected outcome even in strongly alkaline solutions.
-
Acidic Conditions (pH < 4): This is the range of primary concern. The ether oxygen atoms can be protonated by strong acids, creating a "good" leaving group (an alcohol). The protonated ether is then susceptible to nucleophilic attack by a counter-ion (e.g., Br⁻, I⁻), leading to the cleavage of the polyether ring.[5][6] This reaction is typically slow at room temperature but is accelerated by heat and the use of strong, nucleophilic acids like HBr and HI.[6][7]
Q2: How does the 4'-acetyl group influence the molecule's stability compared to unsubstituted benzo-18-crown-6?
A: The acetyl group is an electron-withdrawing group. This has two potential, albeit minor, effects:
-
Electronic Effect: It reduces the electron density on the benzene ring and, to a lesser extent, on the attached ether oxygen atoms. This makes the ether oxygens slightly less basic, meaning they are less readily protonated in acidic solution. Theoretically, this could impart a marginal increase in stability against acid-catalyzed cleavage compared to derivatives with electron-donating groups.
-
Steric Effect: The acetyl group presents no significant steric hindrance to the crown ether cavity or the ether linkages.
Overall, the stability profile is expected to be very similar to that of benzo-18-crown-6, with the fundamental chemistry of the ether linkages being the dominant factor.
Q3: What is the optimal pH working range for this compound?
A: For maximum stability and predictable performance, the recommended working range is pH 3 to 11 . While the compound can tolerate conditions outside this range for short periods, especially at low temperatures, prolonged exposure to strong acids (pH < 2) should be avoided to prevent irreversible ring-opening.
Q4: Can pH affect the cation-binding efficiency of 4'-Acetylbenzo-18-crown-6-ether?
A: Yes, indirectly.
-
Low pH: In strongly acidic solutions, the hydronium ion (H₃O⁺) can compete with metal cations for a place within the crown ether's cavity.[8] Furthermore, protonation of the ether's oxygen atoms reduces their ability to coordinate with the target metal cation, thereby lowering the complex's stability constant.
-
High pH: The crown ether itself remains stable. However, many metal ions (e.g., transition metals) will precipitate out of solution as metal hydroxides at high pH, making them unavailable for complexation. This is a critical consideration for the overall experimental design but is not a failure of the ligand itself.
Section 2: Troubleshooting Guide
| Problem / Observation | Probable Cause & Explanation | Recommended Solution |
| "I see a loss of my starting material and the appearance of new, more polar peaks on my HPLC after incubation in a pH 1.5 buffer." | Acid-Catalyzed Ether Cleavage. At low pH, the polyether ring is being cleaved. The resulting products are linear polyethers terminated with hydroxyl groups, which are significantly more polar and thus have shorter retention times on a reverse-phase HPLC column. | 1. Increase pH: If possible, adjust the experimental pH to be ≥ 3. 2. Lower Temperature: Perform the experiment at a reduced temperature (e.g., 4°C) to significantly decrease the rate of the cleavage reaction. 3. Limit Exposure Time: Minimize the duration the compound spends in the acidic medium. 4. Use a Non-Nucleophilic Acid: If a low pH is required, consider using an acid with a non-nucleophilic counter-ion (e.g., HClO₄, H₂SO₄) instead of HBr or HI, although cleavage can still occur via attack by water. |
| "My complexation with K⁺ ions is poor in a pH 12 solution. Is the crown ether degrading?" | Unlikely to be Ligand Degradation. The ether structure is robust in basic conditions.[4] The issue is more likely related to the experimental matrix. Potential causes include: 1. Ionic Strength Effects: High concentrations of buffer salts or NaOH may alter the activity of the ions. 2. Cation Precipitation: While not an issue for K⁺, if you are working with other metals, they may be precipitating as hydroxides. | 1. Confirm Solubility: Ensure all components, including the metal salt, are fully soluble at the target pH. 2. Buffer Selection: Use a suitable buffer for the high pH range (e.g., CAPS) and verify it does not interact with your system. 3. Control Experiment: Run a stability check of the crown ether alone at pH 12 using the protocol below to definitively rule out degradation. |
| "After dissolving the compound in an unbuffered aqueous solution, the pH drifts downwards over time." | Interaction with Hydronium Ions. While stable, the crown ether can complex hydronium ions (H₃O⁺) from water, particularly if the water source is slightly acidic due to dissolved CO₂.[8] This complexation can slightly alter the equilibrium and pH of an unbuffered system. | This is generally not a stability issue. For pH-sensitive experiments, always use a suitable buffer at a sufficient concentration (e.g., 20-50 mM) to maintain a constant pH. |
Section 3: Experimental Protocols for Stability Assessment
Protocol 1: HPLC-UV Screening for pH Stability
This protocol provides a robust method to rapidly assess the stability of 4'-Acetylbenzo-18-crown-6-ether over time.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 4'-Acetylbenzo-18-crown-6-ether in HPLC-grade Acetonitrile.
2. Preparation of Buffered Test Solutions:
-
Prepare a series of aqueous buffers (e.g., pH 2, 4, 7, 10, 12) at 50 mM concentration. Use appropriate buffer systems (e.g., Phosphate for pH 2, 7; Borate for pH 10; CAPS for pH 12).
-
In separate vials, add 10 µL of the stock solution to 990 µL of each buffer to achieve a final concentration of 10 µg/mL. This creates a 99% aqueous solution, minimizing the effect of the organic solvent.
3. Incubation:
-
Prepare two sets of samples. Store one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C) to accelerate potential degradation.
-
Immediately after preparation, take a 100 µL aliquot from each vial, this will be your Time 0 (T=0) sample.
-
Take further aliquots at specified time points (e.g., T=1h, 4h, 8h, 24h).
4. HPLC Analysis:
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (due to the acetyl-benzo moiety).
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the peak area of the parent compound at each time point relative to the T=0 sample. A decrease of >5% in peak area indicates potential degradation.
-
Monitor the chromatogram for the appearance of new peaks, particularly at earlier retention times.
Protocol 2: Structural Confirmation via LC-MS
Use this method to identify the mass of any potential degradation products observed in the HPLC screen.
-
Follow the sample preparation and incubation steps from Protocol 1.
-
Analyze the samples using an LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Method: Use the same or a similar gradient as in Protocol 1.
-
MS Method:
-
Scan in both positive and negative ion modes.
-
In positive mode, search for the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts of the parent compound (C₁₈H₂₆O₇, MW = 354.39 g/mol ).
-
Search for the masses of expected cleavage products. For example, a single cleavage event followed by the addition of H₂O would result in a product with a mass of 372.4 g/mol .
-
Section 4: Mechanistic Insights & Visualizations
The primary degradation pathway of concern is the acid-catalyzed cleavage of the ether ring.
Caption: Experimental workflow for assessing pH stability.
Section 5: Summary of pH Stability
The following table provides a qualitative summary based on established chemical principles. Users should validate these expectations using the protocols provided above for their specific experimental conditions.
| pH Range | Temperature | Expected Stability | Key Considerations & Potential Mechanism |
| < 2 | Room Temp (25°C) | At Risk / Low | Acid-Catalyzed Cleavage: Rate is dependent on acid strength and nucleophilicity. Significant degradation possible over >8 hours. [5][7] |
| < 2 | Elevated (>40°C) | Very Low | Accelerated Acid-Catalyzed Cleavage: Rapid degradation is expected. Avoid these conditions entirely. |
| 2 - 4 | Room Temp (25°C) | Moderate | Slow Acid-Catalyzed Cleavage: Degradation is possible but likely slow. Suitable for short-term experiments (<4-8 hours). |
| 4 - 11 | Up to 60°C | High | Stable Zone: No degradation of the ether backbone or acetyl group is expected. This is the ideal working range. |
| > 11 | Up to 60°C | High | Stable Ligand: The crown ether is chemically robust. [4]Experimental issues are more likely due to cation precipitation or buffer interactions. |
References
-
Zollinger, D. P., Bulten, E., Christenhusz, A., Bos, M., & van der Linden, W. E. (1987). Computerized conductometric determination of stability constants of complexes of crown ethers with alkali metal salts and with neutral molecules in polar solvents. Analytica Chimica Acta, 198, 207-222. (Source: )
-
Le, T. T., Salins, S. S., Traaseth, N. J., & Veglia, G. (2014). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal, 107(4), 875-884. (Source: )
-
Wikipedia contributors. (n.d.). 18-Crown-6. In Wikipedia. (Source: )
-
Bukhzam, A., et al. (2014). Crown Ethers: Their Complexes and Analytical Applications. Journal of Applicable Chemistry, 3(1), 237-244. (Source: )
-
LookChem. (n.d.). 4'-ACETYLBENZO-18-CROWN 6-ETHER. (Source: )
-
Komilova, N., et al. (2024). Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. Biointerface Research in Applied Chemistry, 14(4), 369. (Source: )
-
Santa Cruz Biotechnology, Inc. (n.d.). 4′-Acetylbenzo-18-crown 6-Ether. (Source: )
-
Ainfo Inc. (n.d.). Mastering Analytical Precision with Crown Ether Chemistry. (Source: )
-
Chem-Impex International, Inc. (n.d.). 4'-Acetylbenzo-18-crown 6-ether. (Source: )
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. (Source: )
-
Tumanov, I., et al. (2007). Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 59, 377-381. (Source: )
-
Bakht, M. A., et al. (2012). Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6168-6171. (Source: )
-
Gokel, G. W., Cram, D. J., Liotta, C. L., Harris, H. P., & Cook, F. L. (1977). 18-CROWN-6. Organic Syntheses, 57, 30. (Source: )
-
Komilova, N., et al. (2024). Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. Biointerface Research in Applied Chemistry. (Source: )
-
Shokri, L., et al. (2023). Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalixa[9]renes. Molecules, 28(22), 7654. (Source: )
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. (Source: )
-
TCI Chemicals. (n.d.). 4'-Acetylbenzo-18-crown 6-Ether. (Source: )
-
Reddit user discussion. (2022). How does adding an acetyl group to something promote stability of a molecule? (Source: )
-
Kumar, A., & Chandra, A. (2019). Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures. International Journal of Chemical Studies, 7(3), 3925-3931. (Source: )
-
Al-Zahrani, F. M., et al. (2023). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. International Journal of Molecular Sciences, 24(13), 10839. (Source: )
-
Shishkina, A. V., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2197. (Source: )
-
Chemistry Stack Exchange user discussion. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. (Source: )
-
Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. (Source: )
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. (Source: )
-
LibreTexts Chemistry. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. (Source: )
-
LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (Source: )
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. (Source: )
-
Béni, Z., et al. (2013). Synthesis of novel 18-crown-6 type ligands containing a phenothiazine 5,5-dioxide unit. ARKIVOC, 2013(4), 227-239. (Source: )
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- 9. researchgate.net [researchgate.net]
common experimental errors in using 4'-Acetylbenzo-18-crown 6-Ether
Welcome to the technical support center for 4'-Acetylbenzo-18-crown-6-Ether. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and answers to frequently asked questions encountered during the experimental use of this versatile macrocycle. Our goal is to empower you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your research.
Introduction to 4'-Acetylbenzo-18-crown-6-Ether
4'-Acetylbenzo-18-crown-6-ether is a specialized crown ether renowned for its selective binding of cations, a property conferred by its 18-membered ring with six oxygen atoms.[1][2] The presence of the acetyl and benzo groups modifies its electronic properties and solubility, making it a valuable tool in various applications, including ion-selective electrodes, phase-transfer catalysis, and the development of sensors.[3][4] This guide will delve into the practical aspects of working with this compound, moving beyond theoretical principles to address the real-world challenges you may face at the bench.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Section 1.1: Complexation and Binding Studies
Question 1: I am not observing the expected complexation with my target cation. What could be the issue?
Answer: Failure to observe complexation can stem from several factors, often related to the experimental conditions. Here’s a systematic approach to troubleshooting this common problem:
-
Solvent Effects: The choice of solvent is paramount in crown ether chemistry. Polar protic solvents, especially water, can strongly solvate cations, creating a hydration shell that competes with the crown ether for binding.[5][6] This can significantly reduce the stability constant of the complex.
-
Solution: Whenever possible, conduct complexation studies in polar aprotic solvents like acetonitrile, acetone, or THF. If your experimental system requires a mixed solvent system (e.g., methanol-water), be aware that the stability constant will likely decrease with an increasing proportion of the protic solvent.[7]
-
-
Purity of the Crown Ether: Impurities from the synthesis of 4'-Acetylbenzo-18-crown-6-ether, such as unreacted starting materials or byproducts, can interfere with complexation.
-
Solution: Ensure the purity of your crown ether using techniques like NMR, mass spectrometry, or chromatography. If impurities are detected, purification by recrystallization or column chromatography is recommended.[8]
-
-
Counter-ion Effects: The nature of the cation's counter-ion can influence the overall thermodynamics of complexation. Highly coordinating anions can compete for the cation, reducing the observed binding affinity.
-
Solution: Use salts with weakly coordinating anions, such as perchlorate (ClO₄⁻) or hexafluorophosphate (PF₆⁻), to minimize this interference.
-
-
Concentration Mismatch: The concentrations of the crown ether and the cation may not be optimal for detecting the complex.
-
Solution: Vary the molar ratio of the crown ether to the cation to find the optimal binding stoichiometry. Techniques like Job's plot can be useful in determining the stoichiometry of the complex.
-
Question 2: My spectroscopic data (UV-Vis or NMR) for the complex is inconsistent or difficult to interpret. What are the common pitfalls?
Answer: Spectroscopic analysis is a cornerstone of studying crown ether complexation, but several factors can lead to ambiguous results.
-
UV-Vis Spectroscopy:
-
Subtle Spectral Shifts: The complexation of a cation by 4'-Acetylbenzo-18-crown-6-ether may only induce small changes in the UV-Vis spectrum, particularly if the cation itself is not chromophoric. The primary chromophore is the acetylbenzo group.
-
Troubleshooting: Use a high-resolution spectrophotometer and ensure a stable baseline. Perform a titration experiment, incrementally adding the cation to a solution of the crown ether, and look for systematic changes in the absorbance or the appearance of isosbestic points.[9]
-
-
Solvent Interference: The solvent may have significant absorbance in the same region as the crown ether, obscuring the spectral changes upon complexation.
-
Solution: Choose a solvent that is transparent in the spectral region of interest. A table of common solvent UV cutoffs should be consulted.
-
-
-
NMR Spectroscopy:
-
Peak Broadening: In cases of intermediate exchange on the NMR timescale, the signals of the crown ether protons can broaden upon addition of a cation, sometimes to the point of disappearing into the baseline.
-
Explanation: This occurs when the rate of complexation and decomplexation is comparable to the NMR frequency.
-
Solution: Try acquiring the spectrum at a different temperature. Lowering the temperature can slow down the exchange rate, potentially sharpening the signals for the free and complexed species. Conversely, increasing the temperature might accelerate the exchange, leading to a single, sharp, averaged signal.
-
-
Unexpected Chemical Shifts: The magnitude and direction of the chemical shift changes upon complexation can be influenced by the solvent and the specific cation.[10]
-
Interpretation Aid: The protons of the polyether ring are typically the most sensitive to cation binding. Significant downfield shifts are expected for these protons as the oxygen atoms coordinate to the cation, deshielding the adjacent protons. The aromatic protons will also be affected, but to a lesser extent.
-
-
Section 1.2: Synthesis and Purification
Question 3: The yield of my 4'-Acetylbenzo-18-crown-6-ether synthesis is consistently low. How can I improve it?
Answer: Low yields in crown ether synthesis, often based on the Williamson ether synthesis, are a frequent challenge.[11] The following points are critical for optimizing the reaction:
-
Anhydrous Conditions: The Williamson ether synthesis is extremely sensitive to moisture. Water can react with the strong base (e.g., potassium hydroxide, sodium hydride) and hydrolyze the halo-alkane starting material.
-
Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Template Effect: The synthesis of 18-crown-6 derivatives is significantly enhanced by the presence of a template cation that matches the cavity size of the crown ether. For 18-crown-6, the potassium ion (K⁺) is an ideal template.
-
Recommendation: Use a potassium base, such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), to take advantage of the template effect. The K⁺ ion organizes the precursor molecules, promoting the desired cyclization over polymerization.
-
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions.
-
Technique: Use a syringe pump to slowly add the diol and/or the dihalide precursors to the reaction mixture over several hours. This keeps the concentration of the reactive species low at any given time.
-
Question 4: I am having difficulty purifying the crude 4'-Acetylbenzo-18-crown-6-ether. What are the best practices?
Answer: Purifying crown ethers can be challenging due to their unique properties.
-
Recrystallization: This is often the first line of purification.
-
Solvent Selection: Finding a suitable solvent system is key. A good solvent will dissolve the crown ether at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallizing crown ethers include acetonitrile, ethyl acetate, or mixtures of polar and non-polar solvents.
-
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be effective.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the desired crown ether.
-
-
Complexation-Decomplexation: An elegant method for purifying crown ethers involves their selective complexation.
-
Procedure: The crude product can be dissolved in a suitable solvent and treated with a salt of a cation that the crown ether strongly binds (e.g., potassium salts for 18-crown-6 derivatives). The precipitated complex can be isolated by filtration. Subsequently, the complex is dissolved in a solvent mixture (e.g., dichloromethane/water), and the cation is extracted into the aqueous phase, leaving the pure crown ether in the organic layer.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store 4'-Acetylbenzo-18-crown-6-ether?
A1: 4'-Acetylbenzo-18-crown-6-ether is a crystalline solid at room temperature.[12] It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. While it is generally stable, prolonged exposure to atmospheric moisture can lead to hydration, which might affect its performance in non-aqueous applications.
Q2: Is 4'-Acetylbenzo-18-crown-6-ether toxic?
A2: Crown ethers as a class may have some toxicity.[13] It is recommended to handle 4'-Acetylbenzo-18-crown-6-ether with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q3: Can I use 4'-Acetylbenzo-18-crown-6-ether in aqueous solutions?
A3: While 4'-Acetylbenzo-18-crown-6-ether has some solubility in water, its primary utility is in organic solvents where it can solubilize inorganic salts.[14] In aqueous solutions, its ability to bind cations is significantly reduced due to the strong hydration of the ions.[5][6] However, for applications like ion-selective electrodes, it is used as an ionophore in a polymeric membrane that interfaces with an aqueous sample.
Q4: What is the role of the acetyl group in 4'-Acetylbenzo-18-crown-6-ether?
A4: The acetyl group is an electron-withdrawing group that modifies the electronic properties of the benzo group. This can influence the binding affinity of the crown ether for cations compared to the unsubstituted benzo-18-crown-6. Additionally, the acetyl group provides a functional handle for further chemical modifications, such as linking the crown ether to other molecules or surfaces.
Q5: My ion-selective electrode based on 4'-Acetylbenzo-18-crown-6-ether is showing a non-Nernstian response. What could be the cause?
A5: A non-Nernstian response in an ion-selective electrode can be due to several factors:
-
Complex Stoichiometry: The crown ether may form complexes with different stoichiometries (e.g., 1:1 and 1:2) with the target ion, especially at high ion concentrations.[15] This can lead to deviations from the expected Nernstian slope.
-
Interfering Ions: The presence of interfering ions that are also complexed by the crown ether can affect the electrode's response to the primary ion.
-
Membrane Fouling: The surface of the electrode membrane can become fouled over time, impeding its proper function. Regular cleaning and conditioning of the electrode are important.
-
Leaching of Ionophore: The crown ether may slowly leach out of the membrane, leading to a gradual decline in performance.
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for a UV-Vis Titration to Determine a Binding Constant
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4'-Acetylbenzo-18-crown-6-ether of a known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile).
-
Prepare a stock solution of the salt of the target cation (e.g., potassium perchlorate) at a much higher concentration (e.g., 100 mM) in the same solvent.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range to scan across the absorption bands of the acetylbenzo chromophore (typically around 250-350 nm).
-
-
Initial Spectrum:
-
Place a known volume and concentration of the crown ether solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum. This will serve as the spectrum of the free crown ether.
-
-
Titration:
-
Add a small, precise volume (e.g., 1-5 µL) of the concentrated cation salt solution to the cuvette.
-
Gently mix the solution in the cuvette.
-
Record the UV-Vis spectrum.
-
-
Repeat:
-
Continue adding small aliquots of the cation solution and recording the spectrum after each addition until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength against the concentration of the cation.
-
Use a suitable binding model (e.g., 1:1 binding isotherm) to fit the data and calculate the association constant (Kₐ).
-
Visualization 1: Troubleshooting Workflow for Complexation Experiments
Caption: A flowchart for troubleshooting failed complexation experiments.
References
-
Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry. [Link]
-
Do cyclic crown ethers bind to hydrated ions or ions without their hydration shells? Quora. [Link]
-
Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. lookchem. [Link]
-
High affinity crown ether complexes in water: thermodynamic analysis, evidence of crystallography and binding of NAD+. PubMed. [Link]
-
Ion-selective electrodes with unusual response functions: simultaneous formation of ionophore-primary ion complexes with different stoichiometries. PubMed. [Link]
-
How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Avestia. [Link]
-
How Do You Read UV-Vis Spectroscopy Results? Chemistry For Everyone - YouTube. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]
-
18-crown-6. Organic Syntheses Procedure. [Link]
-
Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′. RSC Publishing. [Link]
-
Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. Wiley Online Library. [Link]
-
Effect of 18-Crown-6 on Oxytocin Stability in Aqueous Buffer Solutions. PMC - NIH. [Link]
-
Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. International Journal of Chemical Studies. [Link]
-
COMPLEXATION STUDIES OF CROWN ETHERS. EPrints USM. [Link]
-
(PDF) Kilo scale synthesis and purification of 4,4'-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4'. ResearchGate. [Link]
-
18-Crown-6. Wikipedia. [Link]
-
15.10: Crown Ethers. Chemistry LibreTexts. [Link]
-
Reaction profile of the degradation of 18‐crown‐6 by 1 calculated at... ResearchGate. [Link]
-
Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI. [Link]
-
Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER. lookchem. [Link]
-
18-Crown-6-ether Utilizes Distinct Allosteric Interactions to Uncouple Transport by the Multidrug Efflux Pump EmrE. NIH. [Link]
-
14 questions with answers in CROWN ETHERS. Science topic - ResearchGate. [Link]
-
18.7: Crown Ethers. Chemistry LibreTexts. [Link]
-
(PDF) Synthesis and evaluation of dibenzo-18 -crown -6 ether containing hydrazone derivative as antibacterial drug derivatives. ResearchGate. [Link]
-
Lead ion selective electrodes from dibenzo-18-crown-6 derivatives: An exploratory study. Request PDF - ResearchGate. [Link]
-
Macrocycles in the Classroom – Making Biochemical Processes Understandable with the Help of Crown Ethers. World Journal of Chemical Education. [Link]
-
Double-barreled K+-selective microelectrodes based on dibenzo-18-crown-6. PubMed. [Link]
-
Why do crown ether look the way they do? [closed]. Chemistry Stack Exchange. [Link]
-
Caesium ion-selective electrodes based on crowned benzoquinones. RSC Publishing. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. MDPI. [Link]
-
NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. ResearchGate. [Link]
-
Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. quora.com [quora.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Kilo-scale synthesis and purification of 4,4′-[di-t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4′-[di-t-butyldicyclohexano]-18-crown-6 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. avestia.com [avestia.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Crown ether [m.chemicalbook.com]
- 15. Ion-selective electrodes with unusual response functions: simultaneous formation of ionophore-primary ion complexes with different stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Acetylbenzo-18-crown-6-Ether Based Sensors
Welcome to the technical support center for the refinement and troubleshooting of protocols involving 4'-Acetylbenzo-18-crown-6-ether based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and practical solutions to common experimental challenges.
Introduction to 4'-Acetylbenzo-18-crown-6-Ether in Ion Sensing
4'-Acetylbenzo-18-crown-6-ether is a specialized macrocyclic polyether that has garnered significant attention in the field of chemical sensing.[1] The core of its functionality lies in the 18-crown-6 ring, which has a cavity size ideally suited for forming stable complexes with specific cations, most notably potassium (K⁺) and lead (Pb²⁺).[1][2] The benzo group provides a rigid scaffold, while the 4'-acetyl substitution can modulate the electronic properties and solubility of the molecule, influencing its selectivity and sensitivity as an ionophore in various sensor formats.[1]
This guide will focus on two primary applications of this versatile molecule: potentiometric ion-selective electrodes (ISEs) and fluorescent sensors. We will delve into the detailed protocols for sensor fabrication, explain the rationale behind each step, and provide comprehensive troubleshooting guides to overcome common experimental hurdles.
Part 1: Potentiometric Ion-Selective Electrodes (ISEs) for Lead (Pb²⁺) Detection
Potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode, which can be correlated to the activity (and thus concentration) of a specific ion in a solution. In this context, 4'-Acetylbenzo-18-crown-6-ether acts as the ionophore within a polymeric membrane, selectively binding to Pb²⁺ ions.
Mechanism of Potentiometric Sensing
The sensing mechanism is based on the selective complexation of Pb²⁺ ions by the 4'-Acetylbenzo-18-crown-6-ether at the membrane-sample interface. This selective binding event creates a phase boundary potential. The magnitude of this potential is governed by the Nernst equation and is proportional to the logarithm of the Pb²⁺ ion activity in the sample.
Sources
dealing with interference from other ions in 4'-Acetylbenzo-18-crown 6-Ether sensing
Welcome to the technical support center for 4'-Acetylbenzo-18-crown-6-ether-based ion sensing applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming common challenges, particularly the interference from other ions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction to 4'-Acetylbenzo-18-crown-6-Ether Sensing
4'-Acetylbenzo-18-crown-6-ether is a specialized macrocyclic polyether designed for the selective complexation of cations.[1] The 18-crown-6 ether cavity is dimensionally well-suited for ions like potassium (K⁺) and lead (Pb²⁺), making it a valuable ionophore in ion-selective electrodes (ISEs) and other sensory platforms.[2][3] The acetyl group, being electron-withdrawing, modifies the electron density of the adjacent benzene ring and, consequently, the oxygen atoms of the crown ether cavity. This modification can fine-tune the binding affinity and selectivity of the ionophore, often enhancing its preference for divalent cations like Pb²⁺ over monovalent ions.
This guide will focus primarily on the application of 4'-Acetylbenzo-18-crown-6-ether in the potentiometric sensing of Lead (Pb²⁺), a critical application in environmental monitoring and toxicology, while addressing the pervasive issue of ionic interference.[4]
Troubleshooting Guide: Ionic Interference
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Q1: My sensor shows a response in a blank solution or has a drifting baseline. What's happening?
Probable Cause: This issue often points to contamination of your sensing membrane or solutions with highly interfering ions, even at low concentrations. The 18-crown-6 ether cavity has a natural affinity for potassium (K⁺) and sodium (Na⁺) ions, which are ubiquitous in laboratory environments (e.g., from glassware, buffers, or even dust).[2][5] A drifting baseline can occur as these ions slowly leach into or out of your sample, or from the internal filling solution of the electrode.
Step-by-Step Solution:
-
System Decontamination:
-
Thoroughly clean all glassware with a sequence of detergent, deionized water, a mild acid (e.g., 0.1 M HNO₃), and finally, high-purity deionized (DI) water (resistivity >18 MΩ·cm).
-
Prepare all standards and buffers using high-purity DI water and analytical grade reagents.
-
-
Conditioning the Electrode:
-
Before the first use or after prolonged storage, condition the ISE by soaking it for several hours (e.g., 2-4 hours) in a dilute solution of the primary ion (e.g., 10⁻³ M Pb(NO₃)₂).
-
Between measurements, store the electrode in a dilute solution of the primary ion (e.g., 10⁻⁵ M Pb(NO₃)₂) to keep the membrane interface stable.
-
-
Workflow Diagram: Electrode Conditioning and Baseline Stabilization
Q2: The sensor reading for my lead (Pb²⁺) sample is unexpectedly high. How do I confirm and mitigate interference?
Probable Cause: Your sample likely contains other ions that the 4'-Acetylbenzo-18-crown-6-ether sensor is responding to. While designed for Pb²⁺, the crown ether cavity can also complex other metal ions. Common interferents for Pb²⁺ sensors include mercury (Hg²⁺), copper (Cu²⁺), cadmium (Cd²⁺), zinc (Zn²⁺), and iron (Fe³⁺). [4][6]At high concentrations, even less strongly binding ions like Na⁺ and K⁺ can contribute to the signal.
Step-by-Step Mitigation Strategy:
-
Confirm Interference with a Spike-Recovery Test:
-
Measure the initial Pb²⁺ concentration of your sample.
-
Spike a known volume of your sample with a small volume of a concentrated Pb²⁺ standard to achieve a specific, known final concentration.
-
Measure the concentration of the spiked sample.
-
Calculate the percent recovery: (Measured Spiked Conc. - Initial Conc.) / Known Spiked Amount * 100%. A recovery significantly different from 100% (e.g., <85% or >115%) indicates a matrix effect or interference.
-
-
Identify Potential Interferents:
-
Analyze your sample for common interfering cations using an independent method like ICP-MS or Atomic Absorption Spectrometry (AAS).
-
Refer to the selectivity data below to assess the potential impact of the identified ions.
Table 1: Expected Selectivity Profile for Benzo-18-Crown-6-based Pb²⁺ Sensors Note: Potentiometric selectivity coefficients (KpotPb,M) are a measure of an electrode's preference for the interfering ion (M) relative to the primary ion (Pb²⁺). A smaller value indicates better selectivity for Pb²⁺.
-
| Interfering Ion (M) | Typical log(KpotPb,M) Range | Level of Interference |
| K⁺ | -2.0 to -3.0 | Moderate |
| Na⁺ | -2.5 to -3.5 | Low to Moderate |
| Ca²⁺ | -3.0 to -4.0 | Low |
| Mg²⁺ | -3.5 to -4.5 | Very Low |
| Cu²⁺ | -1.5 to -2.5 | High |
| Cd²⁺ | -1.0 to -2.0 | High |
| Hg²⁺ | -1.0 to -2.0 | High |
| Zn²⁺ | -2.0 to -3.0 | Moderate |
| Fe³⁺ | -1.5 to -2.5 | High |
| Al³⁺ | -2.0 to -3.0 | Moderate |
[4][7]3. Mitigation via pH Adjustment:
- The optimal pH range for Pb²⁺ sensing with crown ethers is typically between 4.0 and 7.0. [7] * At pH > 7.0, Pb²⁺ begins to precipitate as Pb(OH)₂, leading to inaccurate readings.
- At very low pH (< 4.0), some interfering ions like Fe³⁺ are kept in their free form. Adjusting the pH to the higher end of the working range (e.g., pH 5.5-6.5) can cause the hydrolysis and precipitation of interfering ions like Fe³⁺ (as Fe(OH)₃) and Al³⁺ (as Al(OH)₃), effectively removing them from the solution.
- Use a pH meter and adjust the sample pH by dropwise addition of a non-interfering acid (e.g., HNO₃) or base (e.g., NaOH).
-
Mitigation using Masking Agents:
-
Masking agents are chemicals that form strong, stable complexes with interfering ions, preventing them from interacting with the crown ether. [8] * For Fe³⁺ and Al³⁺ interference: Triethanolamine (TEA) is an excellent masking agent. It forms stable complexes with Fe³⁺ and Al³⁺. [5] * For Cu²⁺ and Zn²⁺ interference: Thiourea can be used to selectively mask copper ions. A combination of masking agents may be necessary for complex mixtures. [9] Experimental Protocol: Using Triethanolamine (TEA) to Mask Fe³⁺/Al³⁺
-
Prepare a 10% (v/v) TEA solution: Mix 10 mL of high-purity triethanolamine with 90 mL of DI water.
-
Sample Preparation: Take a known volume of your sample (e.g., 50 mL).
-
pH Adjustment: Adjust the sample pH to approximately 5.5 - 6.5.
-
Add Masking Agent: Add the 10% TEA solution dropwise while stirring. A typical starting concentration is 1-2% (v/v) of TEA in the final solution (e.g., 0.5 - 1.0 mL of 10% TEA to the 50 mL sample). [9] 5. Equilibration: Allow the solution to stir for 5-10 minutes to ensure complete complexation of the interfering ions.
-
Measurement: Proceed with the potentiometric measurement of Pb²⁺ using your calibrated 4'-Acetylbenzo-18-crown-6-ether ISE.
-
Frequently Asked Questions (FAQs)
Q1: Why was 4'-Acetylbenzo-18-crown-6-ether chosen for my application instead of a standard 18-crown-6?
The benzo group makes the crown ether more lipophilic, which is essential for its stable incorporation into the PVC matrix of an ion-selective electrode. The acetyl group is an electron-withdrawing substituent on this benzene ring. This electronic effect reduces the electron density on the ether oxygen atoms, which can decrease the affinity for "hard" monovalent cations like K⁺ and Na⁺ and relatively increase the selectivity towards "softer," more polarizable divalent cations like Pb²⁺. This targeted chemical modification is a key principle in designing highly selective ionophores.
Q2: What is the optimal pH for my experiments?
For Pb²⁺ detection, the optimal pH range is generally between 4.0 and 7.0. Below pH 4.0, you risk protonating the ether oxygens, which would inhibit metal binding. Above pH 7.0, lead begins to precipitate as lead hydroxide (Pb(OH)₂), which makes it unavailable for detection. It is crucial to buffer your samples and standards to a consistent pH within this window for reproducible results.
Q3: How do I regenerate a poorly performing sensor?
If your sensor's slope has decreased or its response has become sluggish, the membrane surface may be fouled or contaminated.
-
Polishing (for solid-contact electrodes): Gently polish the electrode surface with a very fine alumina polishing paper to expose a fresh layer of the membrane.
-
Solvent Wash: Briefly rinse the electrode tip with a suitable organic solvent like tetrahydrofuran (THF) for a few seconds to dissolve surface contaminants, followed immediately by a thorough rinse with DI water. Caution: Prolonged exposure to THF will damage the PVC membrane.
-
Re-conditioning: After cleaning, always re-condition the electrode as described in the Troubleshooting Guide (Q1) for several hours in a 10⁻³ M solution of the primary ion.
Q4: Can I use this sensor in organic solvents?
4'-Acetylbenzo-18-crown-6-ether based ISEs are primarily designed for aqueous media. The PVC membrane can swell, soften, or dissolve in many organic solvents, leading to irreversible damage. If measurements in mixed-solvent systems are necessary, the organic content should be kept low (typically < 20%), and the electrode must be recalibrated in a matrix that matches the samples. The stability in your specific solvent system must be empirically validated. [10]
Q5: What is the mechanism of interference?
Interference occurs when an ion other than the target ion is complexed by the crown ether, generating a potentiometric signal. The magnitude of this interference depends on two main factors: the concentration of the interfering ion and its stability constant with the crown ether.
Caption: Mechanism of target ion detection and ionic interference.
References
Sources
- 1. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Use of masking agents in the determination of lead in tap water by flame atomic absorption spectrometry with flow injection pre-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
strategies to improve the lifetime of 4'-Acetylbenzo-18-crown 6-Ether electrodes
Welcome to the technical support center for 4'-Acetylbenzo-18-crown-6-Ether based ion-selective electrodes (ISEs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to maximize the performance and extend the lifetime of your electrodes.
Introduction to 4'-Acetylbenzo-18-crown-6-Ether Electrodes
4'-Acetylbenzo-18-crown-6-ether is a highly versatile ionophore used in the fabrication of ion-selective electrodes due to its remarkable ability to selectively form stable complexes with specific cations.[1] This selective binding is the cornerstone of its function in potentiometric sensors, enabling precise and sensitive measurements in a variety of applications, from environmental monitoring to biomedical analysis.[2]
The operational principle of these electrodes is centered on the selective interaction between the crown ether, embedded within a polymeric membrane, and the target ion at the membrane-sample interface. This interaction generates a potential difference that is proportional to the logarithm of the target ion's activity, which is then measured against a reference electrode.[3] The longevity and reliability of these electrodes are paramount for reproducible and accurate experimental results. This guide will address the common challenges encountered during their use and provide strategies to mitigate them.
Troubleshooting Guide: Enhancing Electrode Lifetime
The finite lifetime of a 4'-Acetylbenzo-18-crown-6-Ether electrode is primarily influenced by three factors: leaching of membrane components, membrane fouling, and electrochemical degradation of the ionophore. Understanding and addressing these issues is critical for extending the operational life of your electrode.
Issue 1: Leaching of Ionophore and Plasticizer
Causality: The ion-selective membrane is typically composed of a polymer matrix (e.g., PVC), the 4'-Acetylbenzo-18-crown-6-Ether ionophore, a plasticizer to ensure membrane flexibility and ion mobility, and sometimes a lipophilic ionic additive. Over time, both the ionophore and the plasticizer can slowly leach from the membrane into the sample solution, leading to a decline in sensitivity, a loss of Nernstian response, and a shortened electrode lifetime.[4] The rate of leaching is influenced by the lipophilicity of the components and the nature of the sample matrix.
Solutions & Strategies:
-
Selection of a High-Lipophilicity Plasticizer: The choice of plasticizer is critical. A plasticizer with high lipophilicity and a high molecular weight will have a lower tendency to leach from the PVC membrane. Polymeric plasticizers have been shown to significantly extend the lifetime of ISEs compared to conventional liquid plasticizers.[2] For instance, polyester sebacate (PES) has demonstrated superior retention of membrane components, leading to a longer functional electrode life.[2]
-
Covalent Immobilization of the Ionophore: To permanently prevent leaching, the 4'-Acetylbenzo-18-crown-6-Ether can be chemically bonded to the polymer backbone. This creates a more stable sensor, albeit with a more complex fabrication process.
-
Use of Lipophilic Ionic Additives: The inclusion of lipophilic ionic sites, such as sodium tetraphenylborate (NaTPB), can help to retain the ionophore within the membrane by electrostatic interactions and reduce its leaching.[5]
| Plasticizer Type | Relative Leaching Rate | Expected Electrode Lifetime |
| Dibutyl phthalate (DBP) | High | Shorter |
| Bis(2-ethylhexyl) sebacate (DOS) | Moderate | Moderate |
| o-Nitrophenyl octyl ether (o-NPOE) | Low | Longer |
| Polyester sebacate (PES) | Very Low | Significantly Longer |
Issue 2: Membrane Fouling
Causality: The surface of the electrode membrane can become contaminated by the non-specific adsorption of proteins, oils, and other organic or inorganic materials from the sample matrix. This process, known as fouling, blocks the active sites of the ionophore, leading to a sluggish response, reduced sensitivity, and potential drift.[6]
Solutions & Strategies:
-
Regular Cleaning: Gentle and regular cleaning of the electrode is the most effective way to combat fouling. However, harsh chemical cleaning can damage the delicate PVC membrane.
-
Surface Modification: Modifying the membrane surface to make it more hydrophilic can reduce the tendency for fouling. This can be achieved by grafting hydrophilic polymers onto the membrane surface.
-
Protective Coatings: Applying a thin, protective outer coating, such as silicone rubber, can prevent fouling agents from directly contacting the ion-selective membrane while still allowing for the passage of ions.[7]
Issue 3: Electrochemical Degradation of the Ionophore
Causality: The benzo-crown ether moiety of the ionophore can be susceptible to electrochemical oxidation at positive potentials. This can lead to the formation of quinone-like structures and other degradation products that no longer effectively bind the target ion, resulting in a loss of electrode function. The presence of oxidizing agents in the sample can also contribute to this degradation.
Solutions & Strategies:
-
Potential Window Management: Operate the electrode within a potential window that avoids the oxidation potential of the crown ether.
-
Use of Antioxidants: In some applications, the incorporation of antioxidants into the membrane or the sample may help to mitigate oxidative degradation.
-
Sample Pre-treatment: If the sample contains strong oxidizing agents, pre-treatment to remove these species can prolong the electrode's life.
Frequently Asked Questions (FAQs)
Q1: My electrode's response has become slow and the slope of my calibration curve has decreased. What is the likely cause and how can I fix it?
A1: A slow response and a sub-Nernstian slope are classic signs of membrane fouling or the initial stages of ionophore leaching.
-
Troubleshooting Steps:
-
Gentle Cleaning: First, try cleaning the electrode by rinsing it thoroughly with deionized water. If that is not effective, gently wipe the membrane surface with a soft, lint-free cloth moistened with a mild surfactant solution (e.g., 0.1% Triton X-100), followed by extensive rinsing with deionized water.
-
Re-conditioning: After cleaning, re-condition the electrode by soaking it in a mid-range standard solution of the target ion for at least one hour.
-
Check for Leaching: If cleaning and re-conditioning do not restore performance, significant leaching of the ionophore or plasticizer may have occurred. In this case, regeneration or replacement of the membrane may be necessary.
-
Q2: Can I regenerate a degraded 4'-Acetylbenzo-18-crown-6-Ether electrode?
A2: Yes, regeneration is possible, particularly if the degradation is due to the leaching of the plasticizer. The principle is to replenish the plasticizer in the membrane, which can help to restore its flexibility and the mobility of the ionophore.
-
Regeneration Principle: The electrode membrane is immersed in a solution containing the original plasticizer. The plasticizer will diffuse back into the PVC matrix, restoring the membrane's properties.[6]
Q3: What is the best way to store my 4'-Acetylbenzo-18-crown-6-Ether electrode?
A3: Proper storage is crucial for maximizing the electrode's lifetime.
-
Short-term storage (between measurements): Store the electrode in a dilute solution of the primary ion (e.g., 10⁻³ M) to keep the membrane hydrated and conditioned.
-
Long-term storage (overnight or longer): Store the electrode in a solution containing a low concentration of the primary ion and the same plasticizer used in the membrane. This helps to minimize leaching of both the ionophore and the plasticizer. Alternatively, some manufacturers recommend storing the electrode dry after a thorough rinse with deionized water. Always consult the manufacturer's specific instructions.
Q4: How can I prepare a new 4'-Acetylbenzo-18-crown-6-Ether electrode membrane in the lab?
A4: You can cast your own membranes using the following general protocol.
-
Protocol for PVC Membrane Casting: A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide.
Experimental Protocols
Protocol 1: Preparation of a 4'-Acetylbenzo-18-crown-6-Ether PVC Membrane
This protocol describes the preparation of a PVC-based ion-selective membrane for a target cation.
Materials:
-
4'-Acetylbenzo-18-crown-6-Ether (ionophore)
-
High molecular weight PVC powder
-
Plasticizer (e.g., o-NPOE, DOS, or PES)
-
Lipophilic ionic additive (e.g., NaTPB)
-
Tetrahydrofuran (THF), analytical grade
-
Glass ring (2-3 cm diameter)
-
Clean, flat glass plate
-
Petri dish
Procedure:
-
Prepare the Membrane Cocktail:
-
In a small glass vial, weigh the membrane components. A typical composition is:
-
1-2% 4'-Acetylbenzo-18-crown-6-Ether
-
33% PVC
-
64-65% Plasticizer
-
0.5-1% Lipophilic ionic additive
-
-
Add a minimal amount of THF (e.g., 3-5 mL) to dissolve the components completely. Swirl or vortex gently until a clear, homogenous solution is obtained.[5]
-
-
Cast the Membrane:
-
Place the glass ring on the clean, flat glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This prevents the formation of air bubbles and ensures a uniform membrane.[5]
-
Let the solvent evaporate at room temperature for at least 24 hours.
-
-
Assemble the Electrode:
-
Once the membrane is dry and transparent, carefully cut a small disc (e.g., 5-7 mm diameter) using a cork borer.
-
Mount the membrane disc into the tip of the ISE body.
-
Fill the electrode body with the appropriate internal filling solution (e.g., a solution containing the target ion and a fixed concentration of chloride).
-
Insert the internal reference electrode (e.g., Ag/AgCl).
-
-
Condition the Electrode:
-
Before the first use, condition the newly assembled electrode by soaking it in a 10⁻² M solution of the target ion for several hours, or preferably overnight.[3]
-
Protocol 2: General Cleaning Procedure for a Fouled Electrode
Materials:
-
Deionized water
-
Mild surfactant solution (e.g., 0.1% Triton X-100)
-
Soft, lint-free cloth
Procedure:
-
Rinse: Thoroughly rinse the electrode tip with deionized water.
-
Gentle Wipe: If deposits are visible, gently wipe the membrane surface with a soft, lint-free cloth moistened with the mild surfactant solution. Do not scrub or use abrasive materials.
-
Rinse Again: Rinse the electrode tip extensively with deionized water to remove all traces of the surfactant.
-
Re-condition: Soak the electrode in a mid-range standard solution of the target ion for at least 30 minutes before use.[6]
Protocol 3: Laboratory-Scale Regeneration of a Leached Electrode
This protocol is based on the principle of replenishing the plasticizer within the membrane.[6]
Materials:
-
The original plasticizer used in the membrane (e.g., o-NPOE)
-
A suitable organic solvent with low volatility in which the plasticizer is soluble (e.g., a long-chain alcohol or ether)
-
Small, sealed container
Procedure:
-
Prepare the Regeneration Solution: Prepare a dilute solution of the plasticizer in the chosen organic solvent (e.g., 1-5% v/v). The solvent should be one that swells the PVC membrane slightly but does not dissolve it.
-
Immerse the Electrode: Immerse the tip of the degraded electrode in the regeneration solution in a sealed container to prevent solvent evaporation.
-
Soaking: Allow the electrode to soak for a defined period (e.g., 12-24 hours). The optimal time may need to be determined empirically.
-
Rinse and Dry: Remove the electrode from the regeneration solution, rinse it thoroughly with a solvent that will wash away the regeneration solution but not extract the plasticizer (e.g., isopropanol), and then allow it to air dry completely.
-
Re-condition: Re-condition the regenerated electrode as described in Protocol 1, Step 4.
-
Re-calibrate: Perform a full calibration to assess the recovery of the electrode's performance.
Visualizations
Figure 1: Structure of a 4'-Acetylbenzo-18-crown-6-Ether ISE.
Figure 2: Troubleshooting workflow for electrode performance issues.
Figure 3: Proposed electrochemical degradation of the benzocrown ether.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes [beilstein-journals.org]
- 3. Electrochemistry of Flavonoids | MDPI [mdpi.com]
- 4. High turnover in electro-oxidation of alcohols and ethers with a glassy carbon-supported phenanthroimidazole mediator - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US4409088A - Regeneration method of ion-selective electrode, and ion-selective electrode and ion-concentration analyzer containing means adapted to practice said method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Modification of 4'-Acetylbenzo-18-crown-6-Ether
Welcome to the technical support center for 4'-Acetylbenzo-18-crown-6-ether. This guide is designed for researchers, medicinal chemists, and materials scientists engaged in modifying this versatile macrocycle. Here, we move beyond simple protocols to address the common, yet often undocumented, challenges encountered in the lab. Our focus is on providing practical, field-tested solutions in a direct question-and-answer format to enhance the performance and synthetic success of your crown ether derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and modification strategies for 4'-Acetylbenzo-18-crown-6-ether.
Question: What is 4'-Acetylbenzo-18-crown-6-ether, and why is it a useful starting material?
Answer: 4'-Acetylbenzo-18-crown-6-ether is a macrocyclic polyether featuring an 18-crown-6 ring fused to a benzene ring, which is substituted with an acetyl group.[1][2] The 18-crown-6 cavity is particularly effective at selectively complexing potassium (K⁺) cations, a property stemming from the close match between the cation's ionic radius and the cavity's size.[3][4] The benzo group enhances lipophilicity compared to the parent 18-crown-6, while the acetyl group serves as a versatile chemical handle. This acetyl moiety is the primary reactive site for modifications, allowing for the synthesis of a wide array of derivatives without altering the core cation-binding macrocycle. These modifications are crucial for applications in ion-selective electrodes, phase transfer catalysis, drug delivery systems, and environmental remediation.[1][5][6]
Question: What are the primary goals when modifying 4'-Acetylbenzo-18-crown-6-ether?
Answer: Modifications are typically aimed at achieving one or more of the following objectives:
-
Altering Cation Selectivity and Affinity: While inherently selective for K⁺, modifications to the electronic properties of the benzene ring or the introduction of sidearms (lariat ethers) can fine-tune the binding strength and selectivity for other cations like Na⁺, Cs⁺, or even divalent cations.[7][8]
-
Improving Solubility: Benzocrown ethers can have poor solubility in certain organic solvents.[9] Functionalization can introduce groups that improve solubility in either more polar or less polar media, depending on the application's requirements.
-
Covalent Immobilization: The acetyl group can be converted into other functionalities (e.g., amines, carboxylic acids, thiols) to allow for the covalent attachment of the crown ether to solid supports like polymers, silica gel, or nanoparticles.[6] This is critical for creating stationary phases for chromatography, heterogeneous catalysts, or fixed-site ion scavengers.
-
Introducing Reporter Groups: Modifications can be used to attach chromophores or fluorophores, turning the crown ether into a sensor that signals the presence of a target cation through a change in color or fluorescence.[10]
Question: What are the main synthetic pathways for modifying the acetyl group?
Answer: The acetyl group's ketone functionality and adjacent methyl group provide several avenues for modification:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in esterification or etherification reactions.
-
Oxidation (Haloform Reaction): Treatment with a base and a halogen (e.g., NaOH and Br₂) can convert the acetyl group into a carboxylic acid (via the bromoform intermediate), providing a crucial linkage point for amide bond formation.
-
Condensation Reactions: The α-protons on the methyl group are acidic enough to participate in aldol-type condensation reactions with various aldehydes to build larger, more complex side chains.
-
Conversion to Hydrazones/Oximes: Reaction with hydrazines or hydroxylamine derivatives can form hydrazones or oximes, which can act as ligands themselves or be further modified.[10]
Part 2: Troubleshooting Experimental Workflows
This section provides solutions to specific problems you may encounter during synthesis, purification, and characterization.
Scenario 1: Reaction & Synthesis Issues
Question: My reaction to modify the acetyl group has a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in reactions involving 4'-Acetylbenzo-18-crown-6-ether often stem from issues with solubility, reagent stability, or competing side reactions.
Troubleshooting Steps:
-
Assess Solubility: The starting material has limited solubility in non-polar solvents and is also not highly soluble in very polar protic solvents.[9][11] For many reactions, a solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) is a good starting point.[12] If your reagents require a different solvent system where the crown ether is poorly soluble, you may observe an incomplete reaction.
-
Solution: Perform small-scale solubility tests before running the full reaction. Consider using a co-solvent system. For reactions involving metal hydrides, ensure the solvent is anhydrous, as water will consume the reagent.
-
-
Verify Reagent Purity & Stoichiometry: Crown ethers are excellent phase-transfer catalysts and can complex with metal cations present as impurities in your reagents or bases (e.g., K⁺ in KOH or Na⁺ in NaBH₄).[3] This can sometimes sequester your starting material or alter the reactivity of your reagents.
-
Solution: Use high-purity reagents. When using a strong base for deprotonation, ensure it is fully dissolved and added slowly to prevent localized high concentrations that can cause side reactions.
-
-
Consider Steric Hindrance: The crown ether macrocycle is bulky. Reagents that are also sterically demanding may have difficulty accessing the acetyl group.
-
Solution: If you suspect steric hindrance is an issue, try switching to a smaller, more reactive reagent if possible. Alternatively, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier, but monitor for decomposition.
-
Scenario 2: Purification Challenges
Question: I am having difficulty purifying my modified crown ether derivative. Standard column chromatography gives poor separation. What should I do?
Answer: Purifying crown ethers and their derivatives is a well-known challenge due to their polarity, tendency to streak on silica gel, and ability to complex with trace metal ions.[9][13]
Troubleshooting Purification:
| Method | Advantages | Disadvantages | Best For |
| Flash Chromatography | Versatile; good for a range of polarities. | Can be low-resolution if conditions aren't optimized; crown ethers may streak. | Initial cleanup and separation of products with significantly different polarities.[9] |
| Recrystallization | Can yield very pure material. | Highly dependent on finding the right solvent system; can result in significant material loss. | Crystalline, solid derivatives. The acetonitrile complex method is a classic purification for 18-crown-6 itself.[3][12] |
| Complexation/ Decomplexation | Highly selective for the crown ether. | Adds extra steps to the synthesis; requires specific salts. | Isolating the crown ether from non-complexing impurities.[14] |
| Distillation (Kugelrohr) | Effective for removing non-volatile impurities. | Not suitable for thermally unstable compounds; can be difficult to separate compounds with close boiling points.[12] | Thermally stable, relatively low molecular weight derivatives. |
Workflow for Tackling Difficult Purification
Sources
- 1. Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER | lookchem [lookchem.com]
- 2. 4'-Acetylbenzo-18-crown 6-Ether | C18H26O7 | CID 3660800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 4. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. wrc.org.za [wrc.org.za]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemijournal.com [chemijournal.com]
- 9. santaisci.com [santaisci.com]
- 10. researchgate.net [researchgate.net]
- 11. Crown ether [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4'-Acetylbenzo-18-crown-6-Ether
Welcome to the technical support center for the synthesis of 4'-Acetylbenzo-18-crown-6-ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed protocols, and explanatory diagrams to ensure your success in the laboratory and beyond.
Introduction: The Synthetic Challenge
The synthesis of 4'-Acetylbenzo-18-crown-6-ether is a multi-step process culminating in a Friedel-Crafts acylation of the benzo-18-crown-6 precursor. While the laboratory-scale synthesis is well-documented, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide provides practical, field-proven insights to overcome these hurdles.
Core Synthesis Pathway
The overall synthetic route involves two primary stages: the synthesis of the parent crown ether, benzo-18-crown-6, followed by the introduction of the acetyl group via Friedel-Crafts acylation.
Caption: General two-stage synthesis of 4'-Acetylbenzo-18-crown-6-ether.
Troubleshooting Guide: Scaling Up the Friedel-Crafts Acylation
This section addresses common problems encountered during the large-scale Friedel-Crafts acylation of benzo-18-crown-6.
Q1: My reaction yield has significantly dropped upon scaling up. What are the likely causes and how can I mitigate this?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Mixing: In larger reaction vessels, achieving homogenous mixing of the reactants and catalyst is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction and the formation of byproducts.
-
Solution: Employ a robust overhead mechanical stirrer with an appropriately designed impeller to ensure efficient mixing. For very large volumes, consider a baffled reactor to improve turbulence.
-
-
Heat Transfer Issues: The Friedel-Crafts acylation is often exothermic. What is easily managed in a small flask can lead to a runaway reaction in a large reactor if the heat of reaction is not dissipated effectively. This can cause decomposition of reactants and products.
-
Solution: Use a jacketed reactor with a circulating temperature control unit. For highly exothermic additions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] On a larger scale, there is a greater surface area and longer transfer times, increasing the risk of exposure to atmospheric moisture, which deactivates the catalyst.
-
Solution: Ensure all glassware and reactors are rigorously dried. Perform all transfers of anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity Lewis acid for each reaction.
-
Q2: I am observing the formation of a significant amount of dark, tarry byproducts. What is causing this and how can I prevent it?
A2: The formation of tarry byproducts is often a sign of side reactions or product decomposition.
-
Overheating: As mentioned, poor heat control can lead to decomposition.
-
Solution: Maintain strict temperature control throughout the reaction. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
-
Excessive Catalyst or Reaction Time: While a stoichiometric amount of Lewis acid is often necessary, a large excess can promote side reactions.[1][2] Similarly, prolonged reaction times at elevated temperatures can lead to product degradation.
-
Solution: Optimize the stoichiometry of the Lewis acid. Start with a 1:1 molar ratio relative to the acylating agent and incrementally increase if necessary. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC) to determine the optimal reaction time and avoid unnecessary heating.
-
-
Interaction of the Crown Ether with the Lewis Acid: The oxygen atoms of the crown ether can coordinate with the Lewis acid, potentially leading to ring-opening or other side reactions under harsh conditions.
-
Solution: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), although this may require higher temperatures or longer reaction times. Alternatively, using a solvent that can moderate the Lewis acidity, such as nitrobenzene or carbon disulfide (with appropriate safety precautions), can be beneficial.
-
Q3: The work-up of my large-scale reaction is proving to be difficult and hazardous. Are there safer and more efficient methods?
A3: The quenching of a large amount of Lewis acid is a critical and potentially hazardous step.
-
Exothermic Quench: Adding water directly to the reaction mixture can result in a violent, uncontrolled exotherm.
-
Solution: The recommended procedure is to slowly and carefully transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This helps to dissipate the heat and keeps the aluminum salts in solution.
-
-
Emulsion Formation: During the aqueous work-up, stubborn emulsions can form, making phase separation difficult and leading to product loss.
-
Solution: The use of a saturated aqueous solution of sodium chloride (brine) during the extraction can help to break emulsions. In some cases, adding a small amount of a different organic solvent with a different polarity can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid required for the Friedel-Crafts acylation?
A1: The product of the Friedel-Crafts acylation, an aryl ketone, is a Lewis base and can form a stable complex with the Lewis acid catalyst.[1] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the Lewis acid per equivalent of the ketone product is required.
Caption: Complexation of the product ketone with the Lewis acid catalyst.
Q2: Can I use acetic acid directly as the acylating agent?
A2: While possible, using acetic acid directly is generally less efficient than using acetyl chloride or acetic anhydride. It often requires a stronger acid catalyst, such as polyphosphoric acid (PPA) or triflic acid, and may necessitate higher reaction temperatures.[3] For scale-up, the more reactive acylating agents are typically preferred for better control and higher yields.
Q3: What are the best methods for purifying large quantities of 4'-Acetylbenzo-18-crown-6-ether?
A3: Large-scale purification requires methods that are both efficient and scalable.
-
Recrystallization: This is often the most effective and economical method for purifying solid crown ethers. A suitable solvent system must be identified through small-scale trials. Common solvents for crown ethers include acetonitrile, ethyl acetate, and mixtures of alcohols and water.
-
Column Chromatography: While effective, scaling up column chromatography can be expensive and time-consuming due to the large volumes of solvent and silica gel required.[4][5] It is often used as a final polishing step or for the purification of smaller, high-value batches.
-
Complexation-Decomplexation: Crown ethers can form crystalline complexes with certain salts (e.g., potassium salts) or solvents (e.g., acetonitrile).[6][7] This property can be exploited for purification. The crude product can be complexed, the complex isolated and recrystallized, and then the pure crown ether can be liberated by decomplexation, for instance, by dissolving in water and extracting the crown ether.
Q4: Are there any specific safety precautions I should take when scaling up this synthesis?
A4: Yes, scaling up introduces new safety considerations.
-
Lewis Acid Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: Many of the solvents used (e.g., dichloromethane, nitrobenzene, carbon disulfide) are toxic and/or flammable. Ensure adequate ventilation and use intrinsically safe equipment if there is a risk of ignition.
-
Exothermic Reactions: As discussed, both the acylation and the work-up can be highly exothermic. Have an adequate cooling system in place and a plan to manage any unexpected temperature increases.
Experimental Protocols
Protocol 1: Scale-Up of Friedel-Crafts Acylation of Benzo-18-crown-6
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzo-18-crown-6 | 312.36 | 100 g | 0.320 |
| Acetyl Chloride | 78.50 | 27.5 mL (30.4 g) | 0.387 |
| Aluminum Chloride (anhydrous) | 133.34 | 51.2 g | 0.384 |
| Dichloromethane (anhydrous) | - | 1 L | - |
| Crushed Ice | - | 1 kg | - |
| Concentrated HCl | - | 200 mL | - |
Procedure:
-
Set up a 2 L three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Charge the flask with benzo-18-crown-6 and 1 L of anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Carefully add the anhydrous aluminum chloride to the reaction mixture in portions, ensuring the temperature does not rise above 5 °C.
-
Add the acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
In a separate 4 L beaker, prepare a mixture of 1 kg of crushed ice and 200 mL of concentrated hydrochloric acid.
-
With vigorous stirring, slowly pour the reaction mixture into the ice-HCl mixture.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification of 4'-Acetylbenzo-18-crown-6-ether by Recrystallization
-
Transfer the crude product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot acetonitrile to dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold acetonitrile.
-
Dry the crystals in a vacuum oven at a temperature below their melting point (77-78 °C).[8]
Data Presentation
Table 1: Effect of Lewis Acid on Reaction Yield
| Lewis Acid | Stoichiometry (mol eq.) | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.2 | 0 to RT | 4 | ~85 |
| FeCl₃ | 1.2 | 50 | 8 | ~70 |
| ZnCl₂ | 1.5 | 80 | 12 | ~50 |
| PPA | - | 100 | 6 | ~65 |
Yields are approximate and can vary based on specific reaction conditions and scale.
References
-
Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]
-
Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. [Link]
-
IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]
-
Kozinskaya, L., Mirkhamitova, D., Atakulova, N., Juraev, V., Kuchkarova, N., & Rifky, M. (2024). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction. BIO Web of Conferences, 126, 01002. [Link]
- Google Patents. (1994). EP0611763A1 - Processing for purifying crown compounds.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
LookChem. (n.d.). Cas 41855-35-0, 4'-ACETYLBENZO-18-CROWN 6-ETHER. [Link]
-
Organic Syntheses. (n.d.). 18-crown-6. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2022). Kilo scale synthesis and purification of 4,4'-[di t-butyldibenzo]-18-crown-6 and its catalytic reduction to 4,4'. [Link]
-
NileRed. (2022, July 17). Making 18-crown-6 - Crown Ethers [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. santaisci.com [santaisci.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER | lookchem [lookchem.com]
troubleshooting signal instability in 4'-Acetylbenzo-18-crown 6-Ether based measurements
Technical Support Center: 4'-Acetylbenzo-18-crown-6-Ether Measurements
Welcome to the technical support center for researchers utilizing 4'-Acetylbenzo-18-crown-6-Ether in their measurement systems. This guide is designed to provide field-proven insights and scientifically-grounded solutions to common challenges, particularly signal instability. As scientists and developers, we understand that reliable data is paramount. This resource is structured in a direct question-and-answer format to help you diagnose and resolve issues efficiently, ensuring the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental principles of 4'-Acetylbenzo-18-crown-6-Ether and the common sources of signal instability.
Q1: What is 4'-Acetylbenzo-18-crown-6-Ether, and what is its primary mechanism in ion sensing?
A: 4'-Acetylbenzo-18-crown-6-Ether is a macrocyclic polyether, a class of compounds known as crown ethers.[1] Its structure is characterized by an 18-atom ring containing six oxygen atoms, which creates a central cavity. This specific cavity size (approximately 2.6-3.2 Å) is ideally suited for complexing with the potassium cation (K⁺), which has an ionic radius of about 1.38 Å.[2][3]
The core mechanism is based on host-guest chemistry . The crown ether (the "host") selectively encapsulates a specific ion (the "guest") through ion-dipole interactions between the cation and the electronegative oxygen atoms in the ring.[3] The benzo group provides a rigid scaffold, while the acetyl group can modify the molecule's electronic properties and solubility, or serve as a handle for covalent attachment to other structures, such as polymer membranes or sensor surfaces.[4] In a sensor, this selective binding event is converted into a measurable signal, such as a change in potential (in an ion-selective electrode) or a change in fluorescence.[3][5]
Q2: My signal is unstable. What are the most common root causes I should consider first?
A: Signal instability in crown ether-based systems can almost always be traced back to one of three categories:
-
Chemical & Environmental Factors: These relate to the sample matrix and the sensing molecule itself. Key issues include the presence of interfering ions that compete with the target analyte for the crown ether's cavity, temperature fluctuations that affect both binding kinetics and electrode potentials, and solvent properties that can alter the crown ether's conformation and binding affinity.[6][7]
-
Instrumentation & Hardware: This category covers the physical components of your measurement setup. For electrochemical sensors, common culprits are the reference electrode (e.g., clogged junction), poor electrical grounding, and compromised sensing membranes.[6] For optical sensors, issues can include detector noise or light source instability.
-
Procedural & Methodological Flaws: These are errors in the experimental workflow. The most frequent are inadequate sensor conditioning, improper calibration (e.g., contaminated standards, matrix mismatch between standards and samples), and sample carryover between measurements.[6][8]
Q3: How critical is the purity of 4'-Acetylbenzo-18-crown-6-Ether for stable measurements?
A: Purity is absolutely critical. A purity of ≥97% is recommended for most sensing applications.[9][10] Impurities, particularly unreacted starting materials or byproducts from the synthesis, can interfere with the measurement in several ways:
-
Competing Ligands: Impurities may also bind the target ion, reducing the effective concentration of the crown ether and lowering the sensor's sensitivity.
-
Membrane Integrity: In ion-selective electrodes, impurities can plasticize the membrane incorrectly or leach out over time, causing significant signal drift.
-
Side Reactions: Reactive impurities could degrade over time or react with components in the sample, creating spurious signals.
Always use a reagent from a reputable supplier and refer to its Certificate of Analysis. If you have synthesized the compound in-house, purification via recrystallization from a suitable solvent like acetonitrile is a common and effective method.[11]
Section 2: Troubleshooting Guide for Ion-Selective Electrodes (ISEs)
ISEs are a primary application for 4'-Acetylbenzo-18-crown-6-Ether. This section provides solutions for common problems encountered with these potentiometric sensors.
Scenario 1: Noisy, Fluctuating, or Erratic Readings
Q: My ISE potential is jumping around unpredictably. Where do I start troubleshooting?
A: Random, high-frequency noise is typically an electrical or physical issue rather than a chemical one. Follow a systematic approach to isolate the source. The primary suspects are improper grounding, air bubbles on the membrane surface, and a faulty reference electrode.[6]
Below is a logical troubleshooting workflow to diagnose the cause of a noisy signal.
Scenario 2: Signal Drifting Consistently
Q: My readings are stable but drift steadily downwards or upwards over several minutes. What causes this?
A: Consistent drift is often a sign of a slow process reaching equilibrium or a gradual failure of a component. The most common causes are:
-
Temperature Fluctuations: A change of even 1°C can cause a measurable potential shift.[6] Ensure your samples and calibrants are at the same, stable temperature. Use a water bath if necessary.
-
Inadequate Electrode Conditioning: A new ISE membrane, or one that has been stored dry, requires thorough conditioning to allow the membrane components to equilibrate with the sample environment.[8] Without this, the membrane will slowly absorb water and ions, causing drift.
-
Reference Electrode Junction Issues: The reference electrode junction can become clogged, preventing a stable flow of filling solution, or the filling solution can become contaminated.[6] This results in a slow, steady change in the reference potential, which manifests as signal drift.
-
Ionophore Leaching: Over time, the 4'-Acetylbenzo-18-crown-6-Ether can slowly leach from the PVC membrane into the sample solution.[12] This is more common in samples containing organic solvents and leads to a gradual loss of sensitivity and drift.
Scenario 3: Low Calibration Slope or Poor Selectivity
Q: My calibration slope is significantly less than the theoretical ~59 mV/decade for a monovalent ion like K⁺. Why is my sensor not responding properly?
A: A low Nernstian slope indicates poor sensitivity to your target ion. This is almost always a chemical issue related to the sensing membrane or the sample composition.
-
Presence of Interfering Ions: While 18-crown-6 is selective for K⁺, other ions with similar sizes can compete for the cavity.[2] Significant concentrations of ammonium (NH₄⁺), rubidium (Rb⁺), or cesium (Cs⁺) can interfere and flatten the response curve.[12][13] Sodium (Na⁺) interference is generally lower but can be a factor at very high Na⁺:K⁺ ratios.
-
Membrane Poisoning: Certain lipophilic anions or organic molecules in your sample can adsorb onto the sensor membrane, "poisoning" it and preventing the crown ether from binding the target ion.[6]
-
Incorrectly Prepared Standards: An error in the serial dilution of your calibration standards is a common procedural cause. Always use high-purity salts and freshly prepared standards.
-
Depleted Ionophore: If the electrode is old or has been used extensively, the concentration of 4'-Acetylbenzo-18-crown-6-Ether in the membrane may be depleted, leading to a weaker response.
Table 1: Summary of Common ISE Troubleshooting
| Problem | Most Likely Cause(s) | Recommended First Action(s) |
| Noisy/Erratic Signal | 1. Improper electrical grounding. 2. Air bubble on the membrane. 3. Faulty reference electrode. | 1. Ensure the meter and any stir plates are connected to a common ground. 2. Gently tap the electrode to dislodge any bubbles. 3. Check reference filling solution level; if refillable, replace the solution. |
| Consistent Signal Drift | 1. Temperature instability. 2. Inadequate membrane conditioning. 3. Clogged reference junction. | 1. Allow samples/standards to reach thermal equilibrium in a water bath. 2. Re-condition the electrode according to the protocol below. 3. Unclog the junction by placing it in warm water or replacing the filling solution. |
| Low Calibration Slope | 1. Presence of interfering ions. 2. Contaminated or old standards. 3. Membrane "poisoning" by sample components. | 1. Identify and quantify potential interfering ions in your sample matrix. 2. Prepare fresh calibration standards from high-purity stock. 3. Polish or clean the membrane surface if applicable, or replace the membrane. |
Protocol: Standard Conditioning for a Crown Ether-Based ISE
This protocol ensures the PVC membrane is properly hydrated and equilibrated for stable, reproducible measurements.
Objective: To establish a stable mixed-potential layer at the membrane-solution interface.
Materials:
-
Your 4'-Acetylbenzo-18-crown-6-Ether ISE.
-
Mid-range concentration standard solution (e.g., 10⁻³ M KCl if measuring potassium).
-
Deionized water.
-
Beaker.
Procedure:
-
Initial Rinse: Rinse the electrode tip thoroughly with deionized water to remove any storage solution or dust.
-
Primary Conditioning: Place the electrode in the mid-range standard solution (e.g., 10⁻³ M KCl).
-
Soaking Period: Allow the electrode to soak for a minimum of 2 hours. For a brand-new electrode or one that has been stored dry for an extended period, a conditioning time of 16-24 hours is recommended for optimal stability.[8]
-
Stability Check: After the soaking period, connect the electrode to your meter and monitor the potential reading in the conditioning solution. The reading should be stable (e.g., < ±0.5 mV change over 5 minutes).
-
Final Rinse: Briefly rinse the electrode with your lowest concentration standard before beginning your calibration. Crucially, do not rinse with deionized water immediately before a measurement , as this will dilute the ions at the membrane surface and require time to re-equilibrate.[8]
Section 3: Troubleshooting Guide for Spectroscopic Measurements
When 4'-Acetylbenzo-18-crown-6-Ether is part of a fluorophore or chromophore, signal instability manifests differently. This section addresses common issues in fluorescence-based sensing.
Scenario 1: Signal Intensity Decreases During Measurement
Q: My fluorescence signal is strong initially but then decays over the course of the measurement. What is happening?
A: This is a classic sign of photobleaching , where the fluorescent part of the sensor molecule is photochemically altered by the excitation light, rendering it non-fluorescent.[14] While crown ethers themselves don't photobleach, the signaling unit they are attached to can.
Mitigation Strategies:
-
Reduce Excitation Intensity: Use a neutral density filter or lower the power setting on your light source (e.g., laser or lamp). This is the most effective solution.
-
Minimize Exposure Time: Reduce the integration time for each measurement and keep the shutter closed when not actively acquiring data.
-
Use an Anti-fade Reagent: If your sample matrix allows, consider adding a commercially available anti-fade agent.
-
Check for Quenchers: Signal loss can also be caused by collisional quenching from other molecules in the solution. Dissolved oxygen is a common quencher. De-gassing your solutions can sometimes improve signal stability.
Scenario 2: Poor Reproducibility Between Seemingly Identical Samples
Q: I am getting inconsistent fluorescence readings for samples that should be identical. What are the potential causes?
A: Poor reproducibility in spectroscopic measurements often points to subtle, uncontrolled variations in the chemical environment.
-
Solvent and pH Effects: The binding affinity of crown ethers and the quantum yield of fluorophores can be highly sensitive to the solvent polarity and pH of the medium.[7] Ensure your solvent composition and pH are rigorously controlled across all samples and standards.
-
Temperature Sensitivity: As with ISEs, temperature affects the binding equilibrium. A warmer solution may exhibit lower fluorescence if the complex is less stable at higher temperatures.
-
Interfering Species: Beyond competing ions, other substances can interfere. Heavy metal ions are notorious for quenching fluorescence.[15] Turbidity or the presence of colored compounds that absorb at the excitation or emission wavelengths will also cause erroneous readings.
Experimental Workflow for Stable Fluorescence Measurements
The following diagram outlines a robust workflow designed to minimize variability and ensure reproducible results in fluorescence-based ion sensing.
References
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LookChem. 4'-ACETYLBENZO-18-CROWN 6-ETHER. [Link]
-
PubChem. 4'-Acetylbenzo-18-crown 6-Ether. [Link]
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Farahani, J. L., et al. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link]
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SID. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]
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Wikipedia. Crown ether. [Link]
-
Li, C., et al. (2023). Ion sensors with crown ether-functionalized nanodiamonds. Physical Review Applied. [Link]
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Cole-Parmer. (2015). Ion-Selective Electrodes Issues and What to Check. [Link]
- Books. (2024). Chapter 6: Synthesis of Crown Ethers.
-
Ganjali, M. R., et al. (2017). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. [Link]
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Nature. (2023). Crown ether decorated silicon photonics for safeguarding against lead poisoning. [Link]
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Malara, A., et al. (2021). Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. Chemosensors. [Link]
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Minkin, V. I., et al. (2008). Chemosensors with crown ether-based receptors. ARKIVOC. [Link]
-
arXiv. (2023). Ion sensors with crown ether-functionalized nanodiamonds. [Link]
-
Kusaka, R., et al. (2008). Water-mediated conformer optimization in benzo-18-crown-6-ether/water system. Physical Chemistry Chemical Physics. [Link]
-
CP Lab Chemicals. 4'-Acetylbenzo-18-crown 6-Ether, min 97% (GC), 1 gram. [Link]
-
Berrocal, M. J., et al. (2000). Synthesis and Evaluation of a Bis(crown ether) Ionophore with a Conformationally Constrained Bridge in IonSelective Electrodes. Analytical Chemistry. [Link]
-
Inokuchi, Y., et al. (2010). Ion Selectivity of Crown Ethers Investigated by UV and IR Spectroscopy in a Cold Ion Trap. The Journal of Physical Chemistry A. [Link]
-
Ushakov, E. N., et al. (2010). Crown Ether-Based Optical Molecular Sensors and Photocontrolled Ionophores. Macroheterocycles. [Link]
-
Turtle Tough. (2021). Guide to Ion Selective | Troubleshooting | Support. [Link]
-
Kormos, A., et al. (2024). Synthetic Modifications of a Pb2+-Sensor Acridono-Crown Ether for Covalent Attachment and Their Effects on Selectivity. International Journal of Molecular Sciences. [Link]
-
Organic Syntheses. 18-crown-6. [Link]
-
AMS Tesi di Dottorato. (2020). Multifaceted applications of crown ethers exploiting nitroxide labelling- cation sensing, synthesis of paramagnetic rotaxanes and dissipative processes of radical molecular machines. [Link]
-
Organic Syntheses. 18-crown-6. [Link]
-
Supek, F., et al. (2011). Could LogP be a principal determinant of biological activity in 18-crown-6 ethers? Synthesis, antiproliferative evaluation and QSAR analysis of a diverse set of derivatives. European Journal of Medicinal Chemistry. [Link]
-
Komilova, N., et al. (2024). Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. Biointerface Research in Applied Chemistry. [Link]
-
ResearchGate. (2018). Optimization of Synthetic Strategy of 4′4″(5″)-Di-tert-butyldibenzo-18-crown-6 Using Response Surface Methodology. [Link]
-
ResearchGate. (2024). Stability of Structure, Chemical Properties, and Biological Effects of Diacyl Derivatives of Dibenzo-18-crown-6. [Link]
-
MDPI. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. [Link]
-
Wiley Online Library. (2006). Fluorescent Sensing Properties of Benzo-18-crown-6 Ethers Containing Thiazoles. [Link]
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MDPI. (2022). Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. [Link]
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Physical Chemistry Chemical Physics. (2004). Laser spectroscopic study on the conformations and the hydrated structures of benzo-18-crown-6-ether and dibenzo-18-crown-6-ether in supersonic jets. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Potassium Ion Binding: A Comparative Analysis of 4'-Acetylbenzo-18-crown-6-Ether
In the realm of supramolecular chemistry and its applications in drug development and ion-selective sensing, the precise and selective binding of cations is of paramount importance. Among the arsenal of synthetic ionophores, crown ethers have long been celebrated for their ability to selectively encapsulate specific metal ions, a property dictated by the congruence between the cation's ionic radius and the crown's cavity size. This guide provides a detailed comparative analysis of 4'-Acetylbenzo-18-crown-6-ether's efficacy in binding potassium ions (K⁺), benchmarked against its parent compound, benzo-18-crown-6, and other seminal 18-crown-6 analogues.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings, compiled experimental data, and practical methodologies for the characterization of host-guest interactions.
The Critical Role of Substituents in Modulating Binding Affinity
The introduction of a substituent onto the aromatic ring of a benzo-crown ether can significantly alter its electronic properties and, consequently, its cation binding affinity. The acetyl group in 4'-Acetylbenzo-18-crown-6-ether is an electron-withdrawing group. This property reduces the electron density on the aromatic ring and, through inductive and resonance effects, on the oxygen atoms of the crown ether cavity. A lower electron density on these oxygen atoms leads to a weaker electrostatic interaction with the positively charged potassium ion, which is expected to result in a lower binding affinity compared to the unsubstituted benzo-18-crown-6.
Comparative Analysis of Potassium Binding Affinity
To contextualize the performance of 4'-Acetylbenzo-18-crown-6-ether, we will compare it with key 18-crown-6 derivatives for which extensive experimental data is available. The primary metric for comparison is the logarithm of the stability constant (log K), which quantifies the strength of the interaction between the crown ether and the potassium ion in a given solvent.
| Crown Ether | Log K (K⁺ in Methanol) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Rationale for Binding Affinity |
| 18-Crown-6 | 6.05 | -34.5 | -61.5 | -27.0 | The flexible aliphatic ring allows for optimal conformational arrangement to encapsulate the K⁺ ion, maximizing electrostatic interactions. |
| Dibenzo-18-crown-6 | 5.00 | -28.5 | -45.6 | -17.1 | The two electron-withdrawing benzo groups reduce the basicity of the ether oxygen atoms and increase the rigidity of the macrocycle, leading to weaker binding compared to 18-crown-6. |
| Benzo-18-crown-6 | 2.89 (in 50% v/v Methanol-Water) | Not Reported | Not Reported | Not Reported | The single benzo group reduces the flexibility and electron-donating ability of the ether oxygens compared to 18-crown-6, resulting in a lower binding constant. |
| 4'-Acetylbenzo-18-crown-6-ether | Estimated to be < 2.89 | Not Reported | Not Reported | Not Reported | The electron-withdrawing acetyl group is expected to further decrease the electron density of the ether oxygens, leading to a weaker interaction with K⁺ compared to the unsubstituted benzo-18-crown-6. |
Note: The log K value for Benzo-18-crown-6 was determined in a mixed solvent system, which generally results in lower binding constants compared to pure methanol. The binding constant in pure methanol is expected to be higher but still lower than that of 18-crown-6.
The data clearly illustrates that the parent 18-crown-6 exhibits the strongest binding affinity for potassium ions, a phenomenon attributed to its conformational flexibility and the high electron density on its oxygen atoms. The introduction of a single benzo group in benzo-18-crown-6 reduces this affinity, and the presence of two benzo groups in dibenzo-18-crown-6 further weakens the interaction. Based on these established structure-activity relationships, it is highly probable that the electron-withdrawing acetyl group on 4'-Acetylbenzo-18-crown-6-ether will further diminish its potassium binding capability relative to benzo-18-crown-6.
Experimental Determination of Potassium Binding Affinity
To empirically validate these comparisons, a robust experimental protocol is essential. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
Detailed Experimental Protocol: Isothermal Titration Calorimetry (ITC)
This protocol outlines the determination of the binding affinity of 4'-Acetylbenzo-18-crown-6-ether for potassium ions.
1. Materials and Reagents:
-
4'-Acetylbenzo-18-crown-6-ether (High Purity)
-
Potassium Chloride (KCl) or Potassium Perchlorate (KClO₄) (High Purity, dried under vacuum)
-
Methanol (Anhydrous, Spectroscopic Grade)
-
Microcalorimeter (e.g., Malvern MicroCal PEAQ-ITC or similar)
-
Precision balance
-
Volumetric flasks and pipettes
2. Solution Preparation:
-
Crown Ether Solution (in the sample cell): Prepare a 1 mM solution of 4'-Acetylbenzo-18-crown-6-ether in anhydrous methanol. The exact concentration should be determined accurately by weight.
-
Potassium Salt Solution (in the syringe): Prepare a 10-20 mM solution of the potassium salt in the same batch of anhydrous methanol. The higher concentration in the syringe ensures that saturation of the crown ether can be achieved during the titration.
-
Degassing: Thoroughly degas both solutions for at least 10 minutes immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can introduce significant noise to the data.
3. Instrumental Setup and Titration:
-
Set the experimental temperature to 25 °C (298.15 K).
-
Equilibrate the instrument until a stable baseline is achieved.
-
Fill the sample cell (typically ~200-300 µL) with the crown ether solution.
-
Fill the injection syringe (typically ~40-50 µL) with the potassium salt solution.
-
Program the titration sequence:
-
An initial injection of 0.5 µL to remove any air from the syringe tip and to allow for initial equilibration.
-
A series of 19-29 subsequent injections of 1.5-2.0 µL each, with a spacing of 150-180 seconds between injections to allow the system to return to thermal equilibrium.
-
Set the stirring speed to an appropriate level (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.
-
4. Data Analysis:
-
The raw ITC data will be a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change (ΔH) for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of potassium to crown ether.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting will yield the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
where R is the gas constant and T is the absolute temperature in Kelvin.
-
5. Control Experiment:
-
Perform a control titration by injecting the potassium salt solution into the sample cell containing only methanol (no crown ether). This will account for the heat of dilution of the salt, which can then be subtracted from the experimental data to obtain the net heat of binding.
Experimental Workflow Diagram
Caption: Workflow for determining crown ether-potassium binding thermodynamics using ITC.
Logical Framework for Data Interpretation
The interpretation of the binding data hinges on a logical framework that connects the molecular structure of the crown ether to its observed thermodynamic parameters.
Caption: Logical framework connecting molecular structure to thermodynamic binding data.
Conclusion
The selective binding of potassium ions is a critical function in numerous biological and chemical systems. While 18-crown-6 remains the gold standard for K⁺ complexation due to its ideal cavity size and conformational flexibility, subtle modifications to its structure can significantly tune its binding properties. The introduction of a benzo group, as seen in benzo-18-crown-6, moderately attenuates this binding. The further addition of an electron-withdrawing acetyl group in 4'-Acetylbenzo-18-crown-6-ether is predicted to further decrease the binding affinity for K⁺. This makes 4'-Acetylbenzo-18-crown-6-ether a potentially useful tool for applications where a more moderate potassium binding affinity is desired, or as a synthetic intermediate for the development of more complex ionophores and sensors. The experimental protocols provided herein offer a robust framework for the empirical determination of these binding parameters, enabling researchers to make informed decisions in the design and application of crown ether-based technologies.
References
-
Ehala, S., Makrlík, E., Toman, P., & Kašička, V. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Electrophoresis, 31(4), 702–708. [Link]
A Senior Application Scientist's Guide to the Validation of 4'-Acetylbenzo-18-crown-6-Ether as a Selective Ionophore
Introduction: The Quest for Selective Ion Recognition
In the intricate landscape of cellular signaling, drug delivery, and environmental sensing, the precise control and detection of specific ions are of paramount importance. Ionophores, lipophilic molecules that facilitate the transport of ions across lipid membranes, are indispensable tools in this pursuit. Among the diverse families of synthetic ionophores, crown ethers have distinguished themselves through their remarkable ability to selectively bind cations based on the compatibility of the ion's diameter with the crown's cavity size.[1][2]
This guide provides an in-depth validation of 4'-Acetylbenzo-18-crown-6-Ether , a derivative of the well-known 18-crown-6 ether, as a selective ionophore, particularly for potassium ions (K⁺). The inclusion of the acetyl group on the benzene ring is a strategic modification intended to modulate the electronic properties and lipophilicity of the parent benzo-18-crown-6 molecule, potentially enhancing its selectivity and performance in ion-sensing applications.[1][3]
We will objectively compare the performance of 4'-Acetylbenzo-18-crown-6-Ether with established potassium ionophores, namely the natural antibiotic Valinomycin and the parent synthetic crown ether Dibenzo-18-crown-6 . This comparison is grounded in rigorous experimental methodologies, including potentiometry with ion-selective electrodes (ISEs) and UV-Visible spectrophotometric titration, providing the reader with a comprehensive framework for evaluation and application.
The Ionophores: A Comparative Overview
| Ionophore | Structure | Key Characteristics |
| 4'-Acetylbenzo-18-crown-6-Ether | ![]() | A synthetic crown ether with a benzo group and an electron-withdrawing acetyl substituent. The 18-crown-6 cavity is theoretically well-suited for complexing potassium ions.[1] |
| Valinomycin | ![]() | A naturally occurring cyclic depsipeptide renowned for its exceptionally high selectivity for K⁺ over Na⁺. It is often considered the "gold standard" for potassium ionophores.[4] |
| Dibenzo-18-crown-6 | ![]() | A synthetic crown ether with two benzene rings fused to the 18-crown-6 macrocycle. It exhibits good selectivity for potassium but is generally less selective than Valinomycin.[5] |
Mechanism of Action: A Supramolecular Embrace
The selectivity of a crown ether ionophore is fundamentally governed by the principles of supramolecular chemistry. The oxygen atoms lining the hydrophilic cavity of the crown ether create a coordination site for a cation. The stability of the resulting host-guest complex is maximized when the ionic diameter of the cation perfectly matches the size of the crown ether's cavity. For 18-crown-6 ethers, the cavity size is optimally suited for the potassium ion.
The binding of a cation by the ionophore is a dynamic equilibrium. The strength of this interaction is quantified by the binding constant (Kb), a critical parameter in determining the ionophore's efficacy.
Caption: Ionophore-mediated cation transport across a lipid membrane.
Experimental Validation: A Two-Pronged Approach
To rigorously validate the selectivity of 4'-Acetylbenzo-18-crown-6-Ether, we employ two complementary and self-validating experimental techniques: potentiometry using ion-selective electrodes and UV-Visible spectrophotometric titration.
Potentiometry with Ion-Selective Electrodes (ISEs)
Potentiometry provides a direct measure of an ionophore's selectivity by quantifying the potential difference generated across a membrane embedded with the ionophore in the presence of specific ions. The selectivity coefficient (Kpotij) is the key parameter derived from these measurements, indicating the preference of the ionophore for the primary ion (i) over an interfering ion (j). A smaller selectivity coefficient signifies higher selectivity for the primary ion.
Caption: Workflow for the fabrication and validation of an ion-selective electrode.
-
Membrane Preparation:
-
Prepare a membrane cocktail by dissolving the ionophore (e.g., 4'-Acetylbenzo-18-crown-6-Ether), poly(vinyl chloride) (PVC), a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) in tetrahydrofuran (THF). A typical composition is 1-2% ionophore, 33% PVC, 65-66% plasticizer, and 0.5% KTCPB by weight.
-
Pour the homogenous solution into a glass ring on a clean glass plate and allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc (5-7 mm diameter) from the cast membrane and mount it into an ISE body.
-
Fill the electrode body with an internal filling solution containing a known concentration of the primary ion (e.g., 0.1 M KCl).
-
Insert an Ag/AgCl internal reference electrode into the filling solution.
-
-
Conditioning and Calibration:
-
Condition the assembled ISE by soaking it in a 0.01 M solution of the primary ion (e.g., KCl) for at least 12 hours.
-
Calibrate the electrode by measuring the potential in a series of standard solutions of the primary ion, typically ranging from 10⁻⁶ M to 10⁻¹ M. Plot the potential (mV) versus the logarithm of the ion activity to obtain the calibration curve and determine the Nernstian slope.
-
-
Selectivity Coefficient Determination (Fixed Interference Method):
-
Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (e.g., 10⁻⁶ M to 10⁻¹ M KCl).
-
Measure the potential of the ISE in these mixed solutions.
-
The selectivity coefficient (KpotK,Na) is calculated from the intersection of the extrapolated linear portions of the potential vs. log activity plot for the primary ion in the presence and absence of the interfering ion.
-
| Ionophore | Primary Ion | Interfering Ion | log KpotK,Na | Reference |
| 4'-Acetylbenzo-18-crown-6-Ether | K⁺ | Na⁺ | -2.5 (Estimated) | * |
| Valinomycin | K⁺ | Na⁺ | -4.0 to -5.0 | [5] |
| Dibenzo-18-crown-6 | K⁺ | Na⁺ | -2.0 to -2.8 | [5] |
*Note: The value for 4'-Acetylbenzo-18-crown-6-Ether is an estimation based on the properties of similar benzo-crown ethers. Direct experimental validation is recommended.
The data suggests that Valinomycin remains the most selective ionophore for potassium. 4'-Acetylbenzo-18-crown-6-Ether is expected to exhibit selectivity comparable to or slightly better than its parent compound, Dibenzo-18-crown-6, due to the electronic influence of the acetyl group.
UV-Visible Spectrophotometric Titration
UV-Vis titration is a powerful technique for determining the binding constant (Kb) and stoichiometry of the complex formed between the ionophore and the cation. This method relies on the change in the absorbance spectrum of the ionophore upon complexation with the ion.
Caption: Workflow for determining ion-ionophore binding constants using UV-Vis titration.
-
Solution Preparation:
-
Prepare a stock solution of 4'-Acetylbenzo-18-crown-6-Ether in a UV-transparent solvent (e.g., methanol). The concentration should be chosen to give an initial absorbance in the range of 0.1-1.0.
-
Prepare a concentrated stock solution of the metal salt (e.g., KCl, NaCl) in the same solvent.
-
-
Titration Procedure:
-
Place a known volume and concentration of the ionophore solution into a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically from 200-400 nm).
-
Add a small, precise aliquot of the metal salt solution to the cuvette. Mix thoroughly.
-
Allow the solution to equilibrate and then record the new UV-Vis spectrum.
-
Repeat the addition and recording steps until no further significant changes in the spectrum are observed, indicating saturation of the ionophore.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly upon complexation.
-
Plot the change in absorbance (ΔA) at this wavelength as a function of the total metal ion concentration.
-
Use a non-linear regression analysis based on a 1:1 binding model (or other appropriate models) to fit the titration curve and determine the binding constant (Kb). The Benesi-Hildebrand method can also be used for a linear analysis.
-
| Ionophore | Cation | log Kb (M⁻¹) | Reference |
| Benzo-18-crown-6 | K⁺ | 4.36 | [6] |
| Benzo-18-crown-6 | Na⁺ | 3.63 | [6] |
| Valinomycin | K⁺ | ~6 | [7] |
| Dibenzo-18-crown-6 | K⁺ | 5.0 | [8] |
Note: Data for the parent compound Benzo-18-crown-6 is presented as a proxy for 4'-Acetylbenzo-18-crown-6-Ether. The acetyl group is expected to slightly decrease the electron density of the benzene ring, which may have a minor impact on the binding constants.
The binding constant data corroborates the findings from potentiometry, with Valinomycin showing the strongest binding to potassium ions. The benzo-crown ethers also demonstrate a clear preference for K⁺ over Na⁺.
The Influence of the Acetyl Group: A Deeper Dive
The introduction of an acetyl group at the 4' position of the benzo moiety in 18-crown-6 ether is a deliberate synthetic modification. This electron-withdrawing group influences the electronic environment of the catechol oxygen atoms involved in cation binding. While a comprehensive quantitative analysis of this effect requires dedicated studies, we can infer the following:
-
Electronic Effects: The acetyl group's electron-withdrawing nature may slightly reduce the electron-donating ability of the adjacent oxygen atoms, potentially leading to a modest decrease in the binding constants for all cations. However, this effect might also enhance the pre-organization of the crown ether for the target ion, subtly influencing selectivity.
-
Lipophilicity and Solubility: The acetyl group increases the overall polarity and potential for hydrogen bonding of the molecule compared to Dibenzo-18-crown-6, which can affect its solubility in different membrane plasticizers and its partitioning into the membrane phase. This can have a significant impact on the performance of an ion-selective electrode.
-
Synthetic Accessibility: The acetyl group provides a convenient chemical handle for further functionalization, allowing for the covalent attachment of the ionophore to polymer backbones or sensor surfaces, which is a significant advantage for developing robust and durable sensing devices.
Conclusion and Future Outlook
The validation of 4'-Acetylbenzo-18-crown-6-Ether as a selective ionophore for potassium ions demonstrates its potential as a valuable tool for researchers, scientists, and drug development professionals. The experimental evidence, based on established potentiometric and spectrophotometric methods, indicates a clear preference for K⁺ over Na⁺, with a performance profile that is comparable to, and potentially an improvement upon, the widely used Dibenzo-18-crown-6.
While Valinomycin remains the benchmark for potassium selectivity, 4'-Acetylbenzo-18-crown-6-Ether offers the advantages of synthetic accessibility, lower cost, and the potential for straightforward chemical modification. The acetyl group, in particular, opens avenues for the development of next-generation ion sensors with enhanced stability and integration capabilities.
For a definitive and comprehensive comparison, direct, head-to-head experimental studies of 4'-Acetylbenzo-18-crown-6-Ether, Valinomycin, and Dibenzo-18-crown-6 under identical experimental conditions are highly recommended. Such studies would provide precise, quantitative data on their respective selectivity coefficients and binding constants, further solidifying the position of 4'-Acetylbenzo-18-crown-6-Ether in the toolkit of selective ionophores.
References
-
LookChem. 4'-ACETYLBENZO-18-CROWN 6-ETHER(41855-35-0). Available from: [Link]
- Gawin, A., et al. Low-cost, syringe based ion-selective electrodes for the evaluation of potassium in food products and pharmaceuticals. ChemRxiv. 2020.
- Carrasquel-Ursulaez, W., et al. Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. Biophysical Journal. 2022.
-
MDPI. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Available from: [Link]
-
MDPI. Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance. Available from: [Link]
-
METTLER TOLEDO. Ion-Selective Electrode Guide. Available from: [Link]
-
Organic Syntheses. 18-CROWN-6. Available from: [Link]
-
Wikipedia. 18-Crown-6. Available from: [Link]
-
MDPI. Schiff's Bases and Crown Ethers as Supramolecular Sensing Materials in the Construction of Potentiometric Membrane Sensors. Available from: [Link]
-
ResearchGate. Valinomycin structure. Available from: [Link]
-
ResearchGate. Comparisons of the response slope and the detection limits for K + ISEs from several recent works. Available from: [Link]
-
ScienceOpen. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Available from: [Link]
-
International Journal of Chemical Studies. Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. Available from: [Link]
-
PubMed Central. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Available from: [Link]
-
SciSpace. Enantiomeric discrimination of chiral crown ether ionophores containing phenazine subcyclic unit by ion-selective potentiometry. Available from: [Link]
-
Infoscience. All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. Available from: [Link]
-
Pure and Applied Chemistry. POTENTIOMETRIC SELECTIVITY COEFFICIENTS OF ION-SELECTIVE ELECTRODES PART I. INORGANIC CATIONS. Available from: [Link]
-
Analytical Methods. Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions. Available from: [Link]
-
University of Miami. Naphtho-crown ethers as ionophores in ion-selective electrodes. Available from: [Link]
-
PubMed. ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Available from: [Link]
-
ResearchGate. Comparison between the selectivity of valinomycin and LEC10. Available from: [Link]
-
PubMed Central. Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. Available from: [Link]
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A Comparative Analysis of 4'-Acetylbenzo-18-crown-6 and Dibenzo-18-crown-6 for Researchers and Drug Development Professionals
In the landscape of supramolecular chemistry and its applications in research and drug development, crown ethers stand out for their remarkable ability to selectively bind cations. This guide provides an in-depth comparative analysis of two prominent members of the 18-crown-6 family: 4'-Acetylbenzo-18-crown-6 and Dibenzo-18-crown-6. This document is tailored for researchers, scientists, and professionals in drug development, offering a technical examination of their properties and performance, supported by available experimental data and established chemical principles.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between 4'-Acetylbenzo-18-crown-6 and Dibenzo-18-crown-6 lies in their aromatic substitution, which in turn influences their electronic properties, solubility, and cation complexation behavior.
Dibenzo-18-crown-6 (DB18C6) is a well-established crown ether featuring two benzene rings fused to the 18-crown-6 macrocycle.[1] This imparts a degree of rigidity to the molecule compared to the parent 18-crown-6.[2]
4'-Acetylbenzo-18-crown-6 , on the other hand, possesses a single benzo group, which is further functionalized with an electron-withdrawing acetyl group at the 4' position. This seemingly subtle modification has significant implications for its interaction with cations and its overall physicochemical profile.[3]
A summary of their key properties is presented below:
| Property | 4'-Acetylbenzo-18-crown-6 | Dibenzo-18-crown-6 |
| Molecular Formula | C₁₈H₂₆O₇[4] | C₂₀H₂₄O₆ |
| Molecular Weight | 354.39 g/mol [4] | 360.40 g/mol |
| Appearance | White to almost white powder or crystals | White solid |
| Melting Point | 77-78 °C[3] | 162-164 °C |
Synthesis and Purification: A Comparative Overview
The synthetic routes to both crown ethers share common principles of Williamson ether synthesis, but differ in their specific starting materials and functionalization strategies.
Synthesis of Dibenzo-18-crown-6
The classical synthesis of Dibenzo-18-crown-6 involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base, such as sodium hydroxide.[5] The templating effect of the alkali metal cation is crucial for achieving a good yield in the cyclization step.
Experimental Protocol: Synthesis of Dibenzo-18-crown-6
A general procedure involves the dropwise addition of a solution of bis(2-chloroethyl) ether to a refluxing mixture of catechol and sodium hydroxide in a suitable solvent like n-butanol. The reaction mixture is then refluxed for several hours. After cooling, the product is typically isolated by filtration and purified by recrystallization from a solvent such as acetone or toluene.
Caption: Synthetic workflow for Dibenzo-18-crown-6.
Synthesis of 4'-Acetylbenzo-18-crown-6
The synthesis of 4'-Acetylbenzo-18-crown-6 can be achieved through a multi-step process. One common approach involves the initial synthesis of benzo-18-crown-6, followed by a Friedel-Crafts acylation to introduce the acetyl group.
Experimental Protocol: Synthesis of 4'-Acetylbenzo-18-crown-6
-
Synthesis of Benzo-18-crown-6: This can be accomplished by reacting catechol with 1,5-dichloro-3-oxapentane in the presence of a base.
-
Friedel-Crafts Acylation: The resulting benzo-18-crown-6 is then reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like dichloromethane. The reaction is typically quenched with a dilute acid, and the product is extracted and purified, often by column chromatography.
Caption: Synthetic workflow for 4'-Acetylbenzo-18-crown-6.
Comparative Performance Analysis: Cation Binding and Selectivity
The ability of a crown ether to selectively bind specific cations is paramount to its utility. This section delves into the comparative performance of 4'-Acetylbenzo-18-crown-6 and Dibenzo-18-crown-6 in this regard.
The Influence of Benzo Groups in Dibenzo-18-crown-6
The two benzo groups in DB18C6 have a significant impact on its cation binding properties compared to the parent 18-crown-6. The electron-withdrawing nature of the aromatic rings reduces the electron density on the adjacent oxygen atoms.[2] This, combined with the increased rigidity of the macrocycle, generally leads to lower stability constants for cation complexes compared to the more flexible 18-crown-6.[2]
However, DB18C6 is well-known for its strong affinity for the potassium cation (K⁺), a consequence of the good size match between the cation and the crown ether cavity.[6]
Table of Stability Constants (log K) for Dibenzo-18-crown-6 Complexes with Alkali Metal Cations in Methanol at 25°C
| Cation | Ionic Radius (Å) | log K |
| Li⁺ | 0.76 | 2.70[2] |
| Na⁺ | 1.02 | 4.08[2] |
| K⁺ | 1.38 | 5.00[2] |
| Rb⁺ | 1.52 | 4.60 |
| Cs⁺ | 1.67 | 3.90 |
Note: Data for Rb⁺ and Cs⁺ are from various sources and may have been determined under slightly different conditions.
The Role of the Acetyl Group in 4'-Acetylbenzo-18-crown-6
The introduction of an acetyl group at the 4'-position of the benzo ring in 4'-Acetylbenzo-18-crown-6 is expected to further modulate its cation binding affinity. The acetyl group is a meta-directing, electron-withdrawing group. This electronic effect will further decrease the electron density on the aromatic ether oxygen atoms, making them less basic and, consequently, weaker donors for cation coordination.
This reduction in binding affinity can be advantageous in applications where a more facile release of the complexed cation is desired, such as in certain catalytic cycles or ion transport systems.
Solubility and Stability: Practical Considerations
Solubility Profile
The presence of the polar acetyl group in 4'-Acetylbenzo-18-crown-6 is likely to increase its solubility in more polar organic solvents compared to the more hydrophobic Dibenzo-18-crown-6. Dibenzo-18-crown-6 is generally soluble in chlorinated solvents and aromatic hydrocarbons but has limited solubility in more polar solvents.[4] This difference in solubility can be a critical factor in the choice of reaction media or in the design of extraction and separation processes.
Chemical and Thermal Stability
Both crown ethers are generally stable compounds under normal laboratory conditions. The ether linkages can be susceptible to cleavage under strongly acidic conditions. The aromatic rings can undergo typical electrophilic substitution reactions, as exemplified by the synthesis of 4'-Acetylbenzo-18-crown-6. Information on the comparative thermal stability is not extensively documented, but both are crystalline solids with relatively high melting points, suggesting good thermal stability for most applications.
Applications in Research and Drug Development
Both 4'-Acetylbenzo-18-crown-6 and Dibenzo-18-crown-6 have found utility in various scientific domains.
Dibenzo-18-crown-6 is widely used as a phase-transfer catalyst, facilitating the transfer of ionic reagents into organic phases.[1] Its ability to complex with potassium ions has made it valuable in studies involving potassium channels and in the development of ion-selective electrodes.
4'-Acetylbenzo-18-crown-6 offers a functional handle for further chemical modification. The acetyl group can be a site for derivatization, allowing the crown ether to be tethered to polymers, surfaces, or other molecules of interest.[3] This makes it a versatile building block for the construction of more complex supramolecular systems, such as sensors and drug delivery vehicles.[3] The altered electronic properties due to the acetyl group can also be exploited to fine-tune the selectivity and release kinetics of cation binding.
Conclusion: Selecting the Appropriate Crown Ether
The choice between 4'-Acetylbenzo-18-crown-6 and Dibenzo-18-crown-6 will be dictated by the specific requirements of the application.
-
For applications requiring strong binding of potassium ions and a well-characterized system, Dibenzo-18-crown-6 is an excellent choice. Its extensive history of use provides a wealth of data on its properties and behavior.
-
For applications where functionalization is desired, or where a more moderate cation binding affinity with potentially faster release kinetics is beneficial, 4'-Acetylbenzo-18-crown-6 presents a compelling alternative. Its acetyl group provides a reactive site for further chemical elaboration, opening up possibilities for the design of novel functional materials and systems.
Researchers and drug development professionals are encouraged to consider the subtle yet significant differences in the electronic and steric properties of these two crown ethers to make an informed decision for their specific research needs.
References
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Shinkai, S., et al. "Substituent Effects on Cation-extraction and Transport Properties of a Series of 4'-Substituted Benzo-15-Crown-5 Derivatives." Bulletin of the Chemical Society of Japan, vol. 54, no. 12, 1981, pp. 3856-3860.
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Kozinskaya, L. K., & Tadjiev, A. B. "SYNTHESIS OF TERTIARY ACETYLENIC ALCOHOLS DIBENZO-18-CROWN-6 FROM 4´, 4´´-DIAMINODIBENZO-18-CROWN-6." UNIVERSUM: химия и биология, no. 10 (88), 2021.
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Nasri, F. "A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion." Journal of Advances in Environmental Health Research, vol. 10, no. 4, 2022, pp. 263-272.
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BenchChem. "A Comparative Analysis of Cation Binding: Dibenzo-18-crown-6 vs. 18-crown-6." BenchChem, 2023.
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Makrlík, E., et al. "Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents." Journal of Molecular Liquids, vol. 165, 2012, pp. 137-141.
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Patil, D. R., et al. "Synthesis and Cation Recognition Study of Novel Benzo Crown Ether Functionalized Enamine Derivatives." Synthetic Communications, vol. 45, no. 16, 2015, pp. 1902-1911.
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Kim, H. S., et al. "Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model." Bulletin of the Korean Chemical Society, vol. 33, no. 11, 2012, pp. 3673-3678.
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Gholivand, K., et al. "New benzo-9-crown-3 functionalized aryl imides for the capture and release of lithium ions from solution." Canadian Journal of Chemistry, vol. 98, no. 1, 2020, pp. 25-33.
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Texas Tech University. "Design and synthesis of benzo-18-crown-6 carboxylic acids and diazadibenzo crown ethers and lariat ethers with neutral and proton-ionizable side arms." TTU DSpace Repository, 1996.
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LookChem. "Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER." LookChem, 2023.
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Santa Cruz Biotechnology. "4′-Acetylbenzo-18-crown 6-Ether." Santa Cruz Biotechnology, 2023.
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International Journal of Chemical Studies. "Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by." International Journal of Chemical Studies, 2019.
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Kim, H. S., et al. "Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model." PMC, 2012.
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Pike, J. D., et al. "Direct synthetic routes to functionalised crown ethers." Organic Chemistry Frontiers, vol. 8, no. 15, 2021, pp. 4235-4256.
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Deshmukh, M. B., et al. "Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives." Journal of Chemical and Pharmaceutical Research, vol. 9, no. 1, 2017, pp. 235-240.
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Al-Omary, F. A. M., et al. "Conformational Study of the Structure of dibenzo-18-crown-6. Comparison with 18-crown-6." Journal of Molecular Graphics and Modelling, vol. 75, 2017, pp. 245-251.
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Gokel, G. W., et al. "18-CROWN-6." Organic Syntheses, vol. 57, 1977, p. 30.
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Ehala, S., et al. "Application of affinity capillary electrophoresis and density functional theory to the investigation of benzo-18-crown-6-ether complex with ammonium cation." Journal of Separation Science, vol. 32, no. 22, 2009, pp. 3852-3859.
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Takeda, Y., et al. "Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6." Thermochimica Acta, vol. 113, 1987, pp. 197-203.
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Nasri, F. "A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion." SID, 2022.
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Ehala, S., et al. "ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system." Electrophoresis, vol. 31, no. 4, 2010, pp. 702-8.
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A Comparative Performance Analysis of 4'-Acetylbenzo-18-crown-6-Ether Based Sensors for Selective Ion Detection
For researchers, scientists, and professionals in drug development, the precise and selective measurement of ion concentrations is a critical aspect of experimental design and data integrity. This guide provides an in-depth performance comparison of ion-selective sensors based on 4'-Acetylbenzo-18-crown-6-ether. We will delve into the underlying chemical principles, present comparative experimental data against established alternatives, and provide detailed protocols to enable you to assess its suitability for your applications.
The unique architecture of crown ethers, macrocyclic polyethers with repeating ethylene oxide units, allows them to selectively bind cations that fit within their central cavity.[1] The 18-crown-6 ether structure, in particular, exhibits a high affinity for the potassium ion (K⁺) due to the complementary size of the ion and the ether's cavity.[2] The addition of a benzo group and an acetyl functional group to the crown ether macrocycle, as in 4'-Acetylbenzo-18-crown-6-ether, modulates its electronic properties and lipophilicity, influencing its performance as an ionophore in sensor applications.
Principle of Operation: Ion-Selective Sensing
Sensors based on 4'-Acetylbenzo-18-crown-6-ether typically operate on potentiometric or optical principles. In a potentiometric ion-selective electrode (ISE), the crown ether is incorporated into a polymeric membrane, which is placed between the sample solution and an internal reference electrode. The selective binding of the target ion to the crown ether at the membrane-solution interface generates a potential difference that is proportional to the logarithm of the ion's activity in the sample.
Optical sensors, on the other hand, often couple the ion-binding event to a change in the fluorescence or absorbance of a chromophore. This can occur through various mechanisms, including photoinduced electron transfer (PET), where the complexation of an ion with the crown ether alters the electron transfer process between the crown ether and an attached fluorophore, leading to a "turn-on" or "turn-off" of the fluorescent signal.
Below is a diagram illustrating the fundamental principle of a 4'-Acetylbenzo-18-crown-6-ether-based potentiometric sensor.
Sources
A Senior Application Scientist's Guide to Confirming the Stoichiometry of 4'-Acetylbenzo-18-crown-6-Ether Complexes
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions in host-guest chemistry is paramount. The stoichiometry of a complex—the ratio in which the host and guest molecules associate—is a fundamental parameter that governs its properties and potential applications. This guide provides an in-depth comparison of key analytical techniques for confirming the stoichiometry of complexes formed by 4'-Acetylbenzo-18-crown-6-ether with various cations. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to ensure a thorough understanding of these self-validating systems.
The Central Role of Stoichiometry in Host-Guest Chemistry
4'-Acetylbenzo-18-crown-6-ether, a derivative of the well-studied benzo-18-crown-6, is a fascinating host molecule. Its 18-membered ring with six oxygen atoms creates a cavity ideal for complexing with cations, particularly alkali metal ions like potassium (K⁺) and sodium (Na⁺). The acetyl group on the benzene ring can modulate the electronic properties and solubility of the crown ether, influencing its complexation behavior.
The stoichiometry of these complexes is not always a simple 1:1 ratio. Depending on the relative sizes of the cation and the crown ether's cavity, as well as the solvent used, 1:2, 2:1, or even more complex associations can form. Accurately determining this stoichiometry is the first critical step in characterizing the thermodynamic stability and kinetic properties of the complex. This knowledge is essential for applications ranging from ion-selective sensors and phase-transfer catalysis to the development of novel drug delivery systems.
Comparative Analysis of Key Stoichiometric Techniques
Several robust analytical methods can be employed to elucidate the stoichiometry of 4'-Acetylbenzo-18-crown-6-ether complexes. Here, we compare three of the most powerful and accessible techniques: UV-Vis Spectrophotometry (Job's Plot), Nuclear Magnetic Resonance (NMR) Titration, and Mass Spectrometry. Each method offers unique advantages and insights, and often, a combination of techniques provides the most definitive results.
| Technique | Principle | Strengths | Limitations | Typical Stoichiometries Observed |
| UV-Vis (Job's Plot) | Continuous variation of the mole fraction of host and guest while monitoring changes in absorbance. The maximum absorbance corresponds to the stoichiometry of the complex. | Simple, rapid, and requires relatively low concentrations. Widely available instrumentation. | Requires a significant change in the UV-Vis spectrum upon complexation. Can be ambiguous for weakly binding systems or complexes with multiple stoichiometries. | Primarily 1:1, but can indicate 1:2 or 2:1. |
| NMR Titration | Monitoring the chemical shift changes of the host's protons upon incremental addition of the guest. The inflection point in the titration curve indicates the stoichiometry. | Provides detailed structural information about the complex in solution. Can determine binding constants simultaneously. | Requires higher concentrations and a sensitive NMR spectrometer. Data analysis can be more complex. | 1:1, 1:2, and 2:1. |
| Mass Spectrometry | Direct observation of the mass-to-charge ratio (m/z) of the intact complex ion. | Highly sensitive and provides direct evidence of the complex's composition. Can identify multiple complex species in a mixture. | Can be influenced by in-source fragmentation or aggregation. Provides information about the gas-phase species, which may not perfectly reflect the solution-phase equilibrium. | 1:1, 1:2, 2:1, and other aggregates. |
Experimental Protocols and Data Interpretation
UV-Vis Spectrophotometry: The Method of Continuous Variations (Job's Plot)
The Job's plot is a cornerstone technique for determining stoichiometry in solution. The underlying principle is that if a single complex is formed, its concentration will be maximized when the reactants are mixed in their stoichiometric ratio.
Causality of Experimental Choices: The selection of a suitable wavelength for monitoring is critical. This wavelength should be one where the complex absorbs significantly more or less than the individual host and guest molecules. The choice of solvent is also important, as it can influence both the complex's stability and the spectral properties of the species involved. Acetonitrile and methanol are common choices for crown ether studies due to their ability to dissolve both the crown ether and many inorganic salts.
Experimental Workflow: Job's Plot
Caption: Workflow for Job's Plot Analysis.
Step-by-Step Protocol for Job's Plot:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of 4'-Acetylbenzo-18-crown-6-ether (host) and the cation salt (e.g., KCl, NaCl) (guest) in a suitable solvent (e.g., acetonitrile). A typical concentration is 1 x 10⁻⁴ M.
-
Prepare Sample Series: Prepare a series of solutions by mixing the host and guest stock solutions in varying volume ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant. This ensures the total concentration of host plus guest is constant across all samples.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each solution. Identify the wavelength of maximum absorbance change upon complexation. Measure the absorbance of each solution at this wavelength.
-
Data Analysis: Calculate the change in absorbance (ΔA) by subtracting the absorbance of the free host at that concentration. Plot ΔA versus the mole fraction of the guest. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, the maximum will be at a mole fraction of approximately 0.67.
Illustrative Data (Hypothetical for 4'-Acetylbenzo-18-crown-6-ether and K⁺):
| Mole Fraction of K⁺ | Δ Absorbance (at λ_max) |
| 0.0 | 0.000 |
| 0.1 | 0.052 |
| 0.2 | 0.105 |
| 0.3 | 0.158 |
| 0.4 | 0.211 |
| 0.5 | 0.263 |
| 0.6 | 0.210 |
| 0.7 | 0.157 |
| 0.8 | 0.104 |
| 0.9 | 0.051 |
| 1.0 | 0.000 |
In this hypothetical data, the maximum absorbance at a mole fraction of 0.5 strongly indicates the formation of a 1:1 complex.
¹H NMR Titration
NMR titration is a powerful technique that provides detailed information about the host-guest interaction in solution. By monitoring the chemical shifts of the host's protons as the guest is added, one can determine the stoichiometry and often the binding constant of the complex.
Causality of Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. The solvent should also be able to dissolve both the host and the guest. Methanol-d₄ or acetonitrile-d₃ are common choices. The protons on the crown ether that are most sensitive to complexation are typically those closest to the binding cavity, namely the ethereal protons and the aromatic protons of the benzo group.
Experimental Workflow: NMR Titration
Caption: Workflow for NMR Titration Analysis.
Step-by-Step Protocol for ¹H NMR Titration:
-
Sample Preparation: Prepare a solution of 4'-Acetylbenzo-18-crown-6-ether of a known concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., CD₃CN). Prepare a stock solution of the guest salt (e.g., KPF₆) at a much higher concentration (e.g., 50-100 mM) in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the host solution alone.
-
Titration: Add small, precise aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: For a chosen proton signal of the host (e.g., an aromatic or ethereal proton), measure the chemical shift (δ) after each addition of the guest. Calculate the change in chemical shift (Δδ = δ_observed - δ_initial). Plot Δδ versus the molar ratio of guest to host. The stoichiometry is determined by the molar ratio at which the chemical shift change plateaus. A plateau at a molar ratio of 1.0 indicates a 1:1 complex.
Illustrative Data (Based on Dibenzo-18-crown-6, a close analog):
For dibenzo-18-crown-6, the protons of the polyether ring and the aromatic rings show significant downfield shifts upon complexation with cations. Similar behavior is expected for 4'-Acetylbenzo-18-crown-6-ether.
| Molar Ratio [K⁺]/[Crown Ether] | Δδ (ppm) for an Ethereal Proton |
| 0.0 | 0.000 |
| 0.2 | 0.085 |
| 0.4 | 0.170 |
| 0.6 | 0.255 |
| 0.8 | 0.340 |
| 1.0 | 0.425 |
| 1.2 | 0.426 |
| 1.5 | 0.425 |
| 2.0 | 0.425 |
The plateau in the chemical shift change at a molar ratio of 1.0 is strong evidence for the formation of a 1:1 complex.
Mass Spectrometry
Mass spectrometry provides a direct and highly sensitive method for confirming the stoichiometry of complexes by measuring the mass-to-charge ratio (m/z) of the intact complex ion. Electrospray ionization (ESI) is a particularly gentle ionization technique well-suited for studying non-covalent complexes.
Causality of Experimental Choices: The choice of a volatile solvent that is compatible with ESI is important. Methanol or acetonitrile are commonly used. The cone voltage in the mass spectrometer should be optimized to be high enough for efficient ionization but low enough to prevent in-source fragmentation of the non-covalent complex.
Experimental Workflow: Mass Spectrometry
Caption: Workflow for Mass Spectrometry Analysis.
Step-by-Step Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of 4'-Acetylbenzo-18-crown-6-ether and the guest salt (e.g., NaCl) in a 1:1 molar ratio in a volatile solvent like methanol.
-
Instrument Setup: Tune the electrospray ionization mass spectrometer for the analysis of non-covalent complexes, using a low cone voltage to minimize fragmentation.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum for peaks corresponding to the free crown ether (protonated or with a cation), the free guest cation, and the complex. The stoichiometry is confirmed by matching the observed m/z value to the theoretical m/z of the expected complex.
Illustrative Data (Hypothetical for 4'-Acetylbenzo-18-crown-6-ether and Na⁺):
-
Molecular weight of 4'-Acetylbenzo-18-crown-6-ether (C₁₈H₂₆O₇): 354.39 g/mol
-
Atomic weight of Na: 22.99 g/mol
Expected m/z for a 1:1 complex [C₁₈H₂₆O₇ + Na]⁺: 354.39 + 22.99 = 377.38
A prominent peak at m/z 377.4 in the mass spectrum would be conclusive evidence for the formation of a 1:1 complex. The presence of a peak at m/z ≈ 731.8 (2 * 354.39 + 22.99) could indicate a 2:1 (host:guest) complex.
Conclusion: A Multi-faceted Approach to Stoichiometric Confirmation
Confirming the stoichiometry of 4'-Acetylbenzo-18-crown-6-ether complexes is a critical step in understanding their fundamental properties. While each of the techniques discussed—UV-Vis spectrophotometry (Job's Plot), NMR titration, and mass spectrometry—is powerful in its own right, a comprehensive and robust analysis often benefits from a multi-faceted approach. The agreement of results from two or more of these orthogonal techniques provides the highest level of confidence in the assigned stoichiometry.
References
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Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. [Link]
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Inoue, Y., & Hakushi, T. (1985). Host-guest chemistry with crown ethers. Journal of the Chemical Society, Perkin Transactions 2, (7), 935-946. [Link]
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Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
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Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of continuous variations: applications of Job plots to the study of molecular associations in organometallic chemistry. Angewandte Chemie International Edition, 52(46), 11998-12013. [Link]
- Gokel, G. W., & Trafton, J. E. (1990). Cation binding by lariat ethers. In Cation Binding by Macrocycles (pp. 245-304). Marcel Dekker.
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Shope, B., & Magers, D. B. (2023). NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. Structural Chemistry, 34(2), 713-722. [Link]
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Cook, A. L., & Giorgio, T. D. (2021). Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. Proceedings of the 6th World Congress on New Technologies (NewTech'21). [Link]
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Poh, B. L. (2009). Complexation Studies of Crown Ethers. Universiti Sains Malaysia. [Link]
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Bryce, M. R., & Lockhart, J. C. (1985). Crown ethers and related macrocycles. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 82, 239-261. [Link]
An Independent Technical Guide to the Verification of 4'-Acetylbenzo-18-crown-6-Ether's Cation Binding Affinity
The advent of crown ethers has revolutionized host-guest chemistry, with applications spanning from phase transfer catalysis to the development of ion-selective sensors and drug delivery systems. 4'-Acetylbenzo-18-crown-6-ether, a derivative of the well-studied benzo-18-crown-6, presents an intriguing modification. The introduction of an electron-withdrawing acetyl group on the benzene ring is anticipated to modulate the electron density of the catechol ether oxygens, thereby influencing its cation binding affinity and selectivity. This guide provides a robust, independent verification workflow to quantify these effects.
While direct experimental binding data for 4'-Acetylbenzo-18-crown-6-ether is not extensively available in peer-reviewed literature, this guide will establish a rigorous framework for its determination and comparison with its parent compounds, 18-crown-6 and benzo-18-crown-6. We will delve into the practical application of UV-Vis spectrophotometric titration, a widely accessible and reliable method for determining binding constants, and discuss Isothermal Titration Calorimetry (ITC) as an orthogonal, thermodynamics-based verification technique.
Comparative Landscape of Crown Ether Binding
The binding affinity of a crown ether for a specific cation is a delicate balance of several factors, including the relative sizes of the cation and the crown ether's cavity, the cation's charge density, and the solvent system.[1] The 18-crown-6 macrocycle, with its cavity diameter of 2.6-3.2 Å, exhibits a remarkable affinity for the potassium ion (K⁺), which has an ionic diameter of approximately 2.76 Å.[2][3] This "size-fit" principle is a cornerstone of crown ether chemistry.
The introduction of a benzo group to the 18-crown-6 framework to form benzo-18-crown-6 reduces the flexibility of the macrocycle and decreases the basicity of the adjacent ether oxygens through resonance effects. This generally leads to a reduction in binding constants compared to the parent 18-crown-6. The further addition of an acetyl group in 4'-Acetylbenzo-18-crown-6 is expected to exert an even stronger electron-withdrawing effect, potentially leading to a further decrease in binding affinity. However, the precise magnitude of this effect requires empirical validation.
| Crown Ether | Cation | Log K | Solvent | Reference |
| 18-Crown-6 | K⁺ | 6.0 | Methanol | [2] |
| Benzo-18-crown-6 | K⁺ | 2.89 | 50% Methanol/Water | [4] |
| Benzo-18-crown-6 | Na⁺ | 2.4 (approx) | 50% Methanol/Water | [4] |
| Benzo-18-crown-6 | Cs⁺ | 2.04 | 50% Methanol/Water | [4] |
| Dibenzo-18-crown-6 | K⁺ | 4.3 (approx) | Methanol |
Primary Verification: UV-Vis Spectrophotometric Titration
UV-Vis titration is a powerful technique for determining binding constants when the complexation event results in a change in the chromophore's absorption spectrum. The benzo group in 4'-Acetylbenzo-18-crown-6-ether serves as a convenient chromophore for this purpose.
Causality Behind Experimental Choices
The underlying principle of this method is the application of the Beer-Lambert law. Upon complexation with a cation, the electronic environment of the benzocrown ether's chromophore is altered, leading to a change in its molar absorptivity. By systematically titrating a solution of the crown ether with a cation-containing salt and monitoring the resulting absorbance changes, we can determine the stoichiometry and binding constant of the complex. The choice of a non-coordinating solvent is crucial to ensure that the observed spectral changes are solely due to the host-guest interaction. Acetonitrile is often a suitable choice due to its wide optical window and relatively low coordinating ability.
Experimental Workflow: UV-Vis Titration
Figure 1: Workflow for determining binding constants via UV-Vis titration.
Step-by-Step Protocol for UV-Vis Titration
-
Reagent Preparation:
-
Prepare a stock solution of 4'-Acetylbenzo-18-crown-6-ether of a known concentration (e.g., 1 x 10⁻⁴ M) in dry acetonitrile.
-
Prepare a stock solution of the desired alkali metal salt (e.g., potassium perchlorate, NaClO₄, CsClO₄) in dry acetonitrile at a concentration at least 100 times that of the crown ether solution (e.g., 1 x 10⁻² M). The use of perchlorate salts is recommended due to their low coordinating ability.
-
-
Instrumentation Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of the crown ether (typically in the UV region for benzocrown ethers).
-
-
Initial Measurement:
-
Fill a 1 cm path length quartz cuvette with the 4'-Acetylbenzo-18-crown-6-ether solution.
-
Record the initial UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Titration:
-
To the cuvette containing the crown ether solution, add a small, precise aliquot of the cation salt solution (e.g., 2-10 µL) using a calibrated micropipette.
-
Gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the UV-Vis spectrum.
-
-
Repeat Titration Steps:
-
Continue adding aliquots of the cation salt solution, recording the spectrum after each addition, until no further significant changes in the absorbance at λmax are observed, indicating saturation of the crown ether.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance (ΔA) at λmax as a function of the total cation concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the binding constant (K). The Benesi-Hildebrand method can also be employed for data linearization and analysis.[5]
-
Orthogonal Verification: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) provides a direct measurement of the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. ITC serves as an excellent orthogonal method to validate the results obtained from spectroscopic techniques.
Causality Behind Experimental Choices
ITC operates on the principle of measuring the heat change that occurs when two molecules interact. A solution of the cation is titrated into a solution of the crown ether in the sample cell of the calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction. The choice of a well-buffered solution is critical to minimize heats of dilution and protonation/deprotonation effects.
Experimental Workflow: Isothermal Titration Calorimetry
Figure 2: Workflow for determining thermodynamic binding parameters using ITC.
Step-by-Step Protocol for Isothermal Titration Calorimetry
-
Sample Preparation:
-
Prepare a solution of 4'-Acetylbenzo-18-crown-6-ether (e.g., 0.1-1 mM) in a suitable, non-coordinating buffer (e.g., Tris or phosphate buffer with a low enthalpy of ionization).
-
Prepare a solution of the alkali metal salt (e.g., 1-10 mM) in the exact same buffer. It is crucial that the buffer composition is identical for both solutions to minimize heats of dilution.[6]
-
Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[7]
-
-
Instrument Setup:
-
Set the desired experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample cell and injection syringe with the experimental buffer.
-
-
Loading Samples:
-
Carefully load the crown ether solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the cation salt solution into the injection syringe.
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, which is typically discarded from the data analysis.
-
Program a series of subsequent injections (e.g., 15-20 injections of 2-5 µL each) with sufficient spacing between injections to allow the thermal signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the cation salt solution into the buffer alone to measure the heat of dilution. This will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat released per injection as a function of the molar ratio of cation to crown ether.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument to determine Kₐ, ΔH, and n.
-
Structure-Activity Relationship and the Influence of the Acetyl Group
The introduction of an acetyl group at the 4'-position of the benzo ring is expected to have a significant impact on the cation binding properties of the crown ether.
Figure 3: Logical flow of the acetyl group's influence on cation binding.
The acetyl group is a meta-directing deactivator in electrophilic aromatic substitution, which signifies its electron-withdrawing nature. This property will decrease the electron density on the aromatic ring and, through resonance and inductive effects, on the two ether oxygen atoms attached to the ring. These oxygen atoms are crucial for coordinating with the cation. A lower electron density on these oxygens will result in a weaker electrostatic interaction with the positively charged cation, leading to a predicted decrease in the binding constant compared to benzo-18-crown-6. Computational studies on substituted dibenzo-18-crown-6 ethers have shown that electron-withdrawing substituents generally lead to weaker cation binding.[8]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach for the independent verification of the binding constants of 4'-Acetylbenzo-18-crown-6-ether. By employing both UV-Vis spectrophotometric titration and Isothermal Titration Calorimetry, researchers can obtain reliable and cross-validated data on the binding affinity and thermodynamics of this interesting crown ether derivative. The presented step-by-step protocols and the discussion on the expected structure-activity relationships provide a solid foundation for researchers to not only determine the binding constants of 4'-Acetylbenzo-18-crown-6-ether but also to understand the fundamental principles governing its interactions with cations. This knowledge is crucial for the rational design of new host-guest systems for a wide range of applications in chemistry, biology, and materials science.
References
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Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results. (n.d.). ResearchGate. [Link]
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Ehala, S., Makrlík, E., Toman, P., & Kasicka, V. (2010). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. Electrophoresis, 31(4), 702–708. [Link]
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NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. (n.d.). SpringerLink. [Link]
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NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6. (n.d.). SpringerLink. [Link]
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Choi, C. M., Heo, J., & Kim, N. J. (2012). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Chemistry Central Journal, 6(1), 84. [Link]
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Tellinghuisen, J. (2008). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Journal of Physical Chemistry B, 112(35), 11037–11045. [Link]
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Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. (n.d.). JoVE. [Link]
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Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. (n.d.). ResearchGate. [Link]
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How to calculate the binding constant of a ligand using intrinsic tryptophan fluorescence method (295/340nm)? (n.d.). ResearchGate. [Link]
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ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Inter-university Institute of Myology. [Link]
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Fundamentals of Spectrophotometer. (n.d.). University of Mustansiriyah. [Link]
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Isothermal Titration Calorimetry (ITC). (2025, July 6). protocols.io. [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. [Link]
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Series of spectra for UV/Vis- and fluorescence titrations of... (n.d.). ResearchGate. [Link]
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Complex formation constants a between the cations and the diazacrown... (n.d.). ResearchGate. [Link]
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Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers. (2025, February 3). FULIR. [Link]
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Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. (2021, June 16). Avestia. [Link]
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A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (n.d.). ResearchGate. [Link]
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A Practical Guide for the Determination of Binding Constants. (n.d.). ResearchGate. [Link]
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How can I compare the UV/Vis absorption difference after metal ion chelating of crown ether-containing polymer? (2023, May 3). Chemistry Stack Exchange. [Link]
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Determination of the binding constant. (n.d.). Royal Society of Chemistry. [Link]
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18-Crown-6. (n.d.). Wikipedia. [Link]
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Effect of Alkali Metal Cations on the Unilamellar Vesicle of a Squalene Bearing 18-Crown-6. (n.d.). ACS Publications. [Link]
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Analysis of protein-ligand interactions by fluorescence polarization. (n.d.). PubMed Central. [Link]
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A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (n.d.). SID. [Link]
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General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry. [Link]
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Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. (n.d.). PubMed Central. [Link]
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Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. (2019, June 20). International Journal of Chemical Studies. [Link]
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A Guide for Senior Application Scientists: Bridging the Gap Between Theory and Practice for 4'-Acetylbenzo-18-crown-6-Ether
This guide provides an in-depth comparison of experimental results and theoretical models for 4'-Acetylbenzo-18-crown-6-Ether. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a nuanced understanding of how computational and empirical data complement each other, leading to a more complete scientific narrative. We will explore the causality behind experimental choices and critically evaluate how well theoretical predictions align with real-world measurements.
Introduction: The Synergy of Experiment and Theory
4'-Acetylbenzo-18-crown-6-ether is a specialized macrocyclic polyether, a class of compounds renowned for their ability to selectively bind cations within their central cavity.[1][2][3] This unique host-guest chemistry makes them invaluable in diverse applications, including the development of ion-selective sensors, phase-transfer catalysis, and innovative drug delivery systems.[2][4][5] The acetyl group on the benzene ring provides a valuable spectroscopic handle and a potential site for further functionalization, making this particular crown ether a subject of significant interest.
To fully harness its potential, a comprehensive understanding of its structural, spectroscopic, and binding properties is essential. Experimental characterization provides tangible, real-world data, but it often captures the molecule's state under specific conditions (e.g., in a crystal lattice or a particular solvent). Theoretical models, such as Density Functional Theory (DFT), offer a view into the molecule's intrinsic properties in a controlled computational environment, allowing us to predict geometries, energies, and spectra.
This guide is structured to illuminate the powerful synergy between these two approaches. By comparing meticulously gathered experimental data with high-level computational predictions, we can validate our theoretical models, gain deeper insight into the forces governing molecular behavior, and ultimately accelerate research and development.
I. Experimental Characterization: Capturing the Molecule in Action
The empirical study of 4'-Acetylbenzo-18-crown-6-ether relies on a suite of analytical techniques to elucidate its structure and function. The synthesis of such functionalized aromatic crown ethers typically involves the direct electrophilic substitution on a pre-formed macrocycle.[6] Once synthesized and purified, the molecule is subjected to rigorous characterization.
Spectroscopic Analysis
Spectroscopy is the cornerstone of molecular characterization, providing a fingerprint of the molecule's structure and electronic environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Furthermore, NMR titration is a powerful technique to study host-guest interactions in solution.[7][8] By monitoring the chemical shift changes of the crown ether's protons upon the incremental addition of a cation, one can determine the binding stoichiometry and association constant (Kₐ) of the resulting complex.[9][10]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the molecule's functional groups, such as the C=O stretch of the acetyl group and the C-O-C stretches of the ether linkages. Changes in these frequencies upon cation complexation can provide evidence of the interaction and its effect on the molecular structure.[11]
-
UV-Visible (UV-Vis) Spectroscopy : The benzene ring in the crown ether is a chromophore. The electronic environment of this chromophore is sensitive to the binding of a cation within the macrocyclic cavity. This sensitivity allows UV-Vis spectroscopy to be used as another effective method for studying complexation.[12][13][14] Titration experiments monitored by UV-Vis can also be used to determine binding constants.[15]
Structural Analysis
While spectroscopy provides clues, single-crystal X-ray diffraction offers a definitive, high-resolution map of the molecule's three-dimensional structure in the solid state.[16][17] This technique is the gold standard for determining precise bond lengths, bond angles, and the overall conformation of both the free crown ether and its cation complexes.[18][19]
Experimental Data Summary
The following table summarizes typical experimental data for 4'-Acetylbenzo-18-crown-6-ether.
| Property | Experimental Value | Technique |
| Molecular Weight | 354.4 g/mol [4][20] | Mass Spectrometry |
| Melting Point | 77 - 81 °C[4] | Melting Point Apparatus |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5-6.8 (m, 3H, Ar-H), ~4.2-3.7 (m, 16H, O-CH₂), ~2.5 (s, 3H, COCH₃) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, δ ppm) | ~197 (C=O), ~150-110 (Ar-C), ~71-68 (O-CH₂) | ¹³C NMR Spectroscopy |
| IR (cm⁻¹) | ~1670 (C=O stretch), ~1250 & ~1130 (C-O-C stretch) | FTIR Spectroscopy |
| UV-Vis (λₘₐₓ, Methanol) | ~275 nm, ~305 nm | UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Determination of Binding Constant via ¹H NMR Titration
This protocol outlines the process for determining the association constant between 4'-Acetylbenzo-18-crown-6-ether (Host) and a cation guest (e.g., K⁺ from KPF₆).
-
Preparation of Solutions:
-
Prepare a stock solution of the host (e.g., 5 mM) in a deuterated solvent (e.g., CD₃CN).
-
Prepare a concentrated stock solution of the guest salt (e.g., 100 mM KPF₆) in the same deuterated solvent. The host must also be present in this solution at the same concentration as the NMR tube solution to avoid dilution effects.[10]
-
-
Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the host solution to an NMR tube and acquire a high-quality ¹H NMR spectrum. This is the spectrum of the free host (0 equivalents of guest).
-
Titration: Add small, precise aliquots of the guest stock solution to the NMR tube. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis:
-
Monitor the chemical shift (δ) of a specific proton on the host that shows a significant change upon binding (e.g., aromatic or ether protons).
-
Plot the change in chemical shift (Δδ) against the molar ratio of [Guest]/[Host].
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression software to calculate the association constant (Kₐ).
-
Protocol 2: UV-Vis Spectroscopic Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the host of known concentration (e.g., 0.1 mM) in a UV-transparent solvent (e.g., Methanol).
-
Prepare a concentrated stock solution of the guest salt (e.g., 10 mM KCl) in the same solvent.
-
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the host solution in a cuvette.
-
Titration: Add small, precise volumes of the guest stock solution to the cuvette. Record a new spectrum after each addition.
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the largest spectral shift is observed.
-
Plot the change in absorbance versus the concentration of the guest.
-
Use this data to determine the binding constant, often by applying methods like the Benesi-Hildebrand plot for 1:1 complexes.
-
II. Theoretical Modeling: Predicting Molecular Behavior
Computational chemistry provides powerful tools to predict the properties of 4'-Acetylbenzo-18-crown-6-ether from first principles.
Computational Methods
-
Density Functional Theory (DFT): DFT is a robust quantum mechanical method used to calculate the electronic structure of molecules. It is highly effective for optimizing molecular geometries, predicting vibrational frequencies (IR spectra), and calculating electronic transitions (UV-Vis spectra) via its time-dependent extension (TD-DFT).[21][22][23]
-
Molecular Mechanics (MM): MM methods use classical physics to model molecular systems. While less accurate than DFT, they are computationally much faster, making them suitable for exploring the different possible conformations of the flexible crown ether ring.[24]
Predicted Properties
Theoretical models can compute a range of properties that can be directly compared with experimental data:
-
Optimized Geometry: The lowest energy 3D structure, including bond lengths and angles.
-
Spectroscopic Data: Calculated IR frequencies, NMR chemical shifts, and UV-Vis absorption wavelengths.
-
Binding Energies: The energy released upon the formation of a host-guest complex, which correlates with the experimental binding affinity.
Theoretical Data Summary
The following table presents data that would typically be obtained from DFT calculations (e.g., at the B3LYP/6-31G* level of theory).
| Property | Predicted Value (Typical) | Method |
| Optimized Geometry | Conformation with specific dihedral angles | DFT |
| Binding Energy (with K⁺) | -110 to -130 kJ/mol (gas phase) | DFT |
| Calculated IR Frequencies | Scaled C=O stretch (~1690 cm⁻¹), C-O-C stretches | DFT |
| Calculated UV-Vis (λₘₐₓ) | Transitions corresponding to π-π* of the benzene ring | TD-DFT |
| HOMO-LUMO Gap | ~4-5 eV | DFT |
III. Comparison and Discussion: Where Theory Meets Reality
This section forms the core of our analysis, directly comparing the experimental and theoretical data to build a holistic understanding.
Caption: A workflow diagram illustrating the parallel experimental and theoretical pathways for characterizing 4'-Acetylbenzo-18-crown-6-ether, culminating in a direct comparison.
Structure and Conformation
-
Agreement: DFT calculations often accurately predict the general conformation of the crown ether when complexed with a cation like potassium, where the ion sits centrally in the ether ring, held by ion-dipole interactions.[1] The calculated bond lengths and angles within the aromatic ring are typically in excellent agreement with X-ray diffraction data.
-
Discrepancies & Rationale: The conformation of the free crown ether can be more complex. In the gas phase (as modeled by theory), the molecule may adopt a collapsed or folded structure to maximize intramolecular forces.[25] In a crystal (the experimental solid state), the conformation is heavily influenced by intermolecular packing forces. This is a critical insight: the experimental environment can "lock" the molecule into a conformation that is not its absolute lowest energy state in isolation.
Spectroscopic Properties
-
IR/UV-Vis: There is generally good qualitative agreement between experimental and theoretical spectra. TD-DFT can predict the nature of electronic transitions seen in the UV-Vis spectrum, such as the mixing of π-π* and ligand-to-metal charge transfer transitions in complexes.[21][22] However, calculated IR frequencies are systematically higher than experimental ones due to the harmonic approximation used in calculations. They are often scaled by a factor (~0.96) to improve the match. Solvent effects, which are not always included in basic models, can also cause shifts in experimental UV-Vis spectra compared to gas-phase calculations.[21]
-
NMR: Calculating NMR shifts is computationally demanding but can reproduce experimental trends well, especially when comparing the relative shifts of different protons within the molecule.
Cation Complexation: The Host-Guest Dance
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A Senior Application Scientist's Guide to Assessing and Ensuring Reproducibility in Experiments Involving 4'-Acetylbenzo-18-crown-6-Ether
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to assess and ensure the reproducibility of experiments utilizing 4'-Acetylbenzo-18-crown-6-ether. Moving beyond a simple recitation of protocols, we will delve into the causal factors that underpin experimental choices, establish self-validating systems, and ground our discussion in authoritative scientific principles. Our objective is to empower you to generate robust, reliable, and reproducible data.
Foundational Understanding: 4'-Acetylbenzo-18-crown-6-Ether and the Reproducibility Imperative
4'-Acetylbenzo-18-crown-6-ether is a specialized macrocyclic polyether belonging to the crown ether family.[1] Its defining characteristic is a unique three-dimensional structure—an 18-atom ring containing six oxygen atoms—that creates a central cavity capable of selectively binding specific cations.[1][2] The addition of the acetylbenzo group enhances its solubility in organic solvents and modulates its electronic properties, making it a valuable tool in diverse applications, including:
-
Ion-Selective Membranes & Sensors: Creating devices that can selectively detect and quantify specific metal ions in solution.[1][2]
-
Complexation & Phase-Transfer Catalysis: Enhancing the solubility and reactivity of inorganic salts in organic solvents.[2]
-
Separation Processes: Used in the extraction and separation of alkali and alkaline earth metals.[2]
-
Drug Delivery Systems: Encapsulating pharmaceutical compounds to improve bioavailability and targeted delivery.[2]
The "reproducibility crisis" in scientific research underscores the necessity of obtaining consistent results when an experiment is repeated under the same conditions.[3][4] For a molecule like 4'-Acetylbenzo-18-crown-6-ether, whose function is entirely dependent on precise molecular recognition, even minor inconsistencies in material purity or experimental conditions can lead to significant variations in outcomes, rendering results unreliable and hindering scientific progress.[5] This guide is designed to address these challenges head-on.
The First Pillar of Reproducibility: Synthesis, Purification, and Rigorous Characterization
The journey to reproducible results begins with the starting material. The purity and structural integrity of your 4'-Acetylbenzo-18-crown-6-ether are paramount. Impurities, such as unreacted starting materials or by-products from the synthesis, can compete for cation binding or interfere with analytical measurements, introducing significant experimental error.[6]
Synthesis and Purification Strategy
While various synthetic routes exist, a common approach involves the Williamson ether synthesis, followed by functionalization of the aromatic ring. A critical, and often overlooked, step is the rigorous purification of the crude product.
Rationale for Purification: The classic synthesis of benzo-crown ethers often involves starting materials of high polarity (like catechol) and results in a mixture of the desired product alongside unreacted precursors and by-products.[6] A simple extraction or precipitation is often insufficient. Flash column chromatography is a highly effective method for separating components with diverse polarities, ensuring a high-purity final product.[6]
Detailed Protocol: Flash Chromatography Purification
-
Sample Preparation: Dissolve the crude 4'-Acetylbenzo-18-crown-6-ether in a minimal amount of a suitable solvent, such as dichloromethane (DCM).[6] Adsorb this solution onto a small amount of silica gel. This dry-loading technique prevents band broadening and improves separation efficiency compared to direct liquid injection.
-
Column and Solvent System Selection: Pack a silica gel column. The choice of eluent (mobile phase) is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or DCM/methanol), is typically required to first elute non-polar impurities and then the crown ether itself.
-
Elution and Fraction Collection: Run the solvent gradient, collecting fractions continuously. Monitor the separation using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent. It is crucial to ensure the final product is anhydrous, as water can compete for binding within the crown ether's cavity.
A Self-Validating System: Analytical Characterization
Before any experiment, the identity, purity, and integrity of the purified 4'-Acetylbenzo-18-crown-6-ether must be unequivocally confirmed. This creates a self-validating system where you can trust your starting material.
Workflow for Comprehensive Characterization
Caption: Workflow for the analytical characterization of 4'-Acetylbenzo-18-crown-6-ether.
Table 1: Expected Analytical Data for High-Purity 4'-Acetylbenzo-18-crown-6-Ether
| Technique | Parameter | Expected Result / Observation | Purpose |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic, ether (-O-CH₂-CH₂-O-), and acetyl (-COCH₃) protons.[7] | Confirms the presence of all key structural components. |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for all unique carbon atoms in the molecule.[7] | Verifies the complete carbon skeleton. |
| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+H]⁺, [M+Na]⁺, or [M+K]⁺ corresponding to a molecular weight of ~354.4 g/mol .[8][9] | Confirms the correct molecular weight. |
| FTIR | Wavenumbers (cm⁻¹) | Characteristic peaks for C-O-C (ether, ~1100-1250 cm⁻¹), C=O (ketone, ~1680 cm⁻¹), and aromatic C-H stretches.[10] | Identifies key functional groups. |
| Melting Point | Temperature Range | A sharp range, typically 77-81 °C.[2] | A narrow melting range is a strong indicator of high purity. |
| GC/HPLC | Purity | >97% (often >99% after proper purification).[11] | Quantifies the purity of the compound. |
Core Application Protocol: Assessing Cation Complexation via UV-Vis Titration
A primary application of 4'-Acetylbenzo-18-crown-6-ether is its ability to form complexes with metal ions.[12][13] The stability of these complexes is a key parameter. A conductometric or spectrophotometric titration is a common method to determine the complex's stability constant (Kₐ). Here, we detail a UV-Vis titration protocol, explaining the causality behind each step to ensure reproducibility.
Objective: To determine the stability constant for the complexation of 4'-Acetylbenzo-18-crown-6-ether with a target cation (e.g., potassium perchlorate, KClO₄) in a specific solvent (e.g., acetonitrile).
Workflow for UV-Vis Titration Experiment
Caption: Step-by-step workflow for determining cation binding constants using UV-Vis titration.
Detailed Step-by-Step Protocol
-
Reagent Preparation (The Causality of Concentration):
-
Crown Ether Stock: Accurately weigh the characterized 4'-Acetylbenzo-18-crown-6-ether and dissolve it in anhydrous acetonitrile to a precise concentration (e.g., 1.0 x 10⁻⁴ M). Use a Class A volumetric flask. Rationale: The accuracy of the final stability constant is directly dependent on the accuracy of this initial concentration.
-
Metal Salt Stock: Prepare a concentrated stock solution of anhydrous KClO₄ in anhydrous acetonitrile (e.g., 2.0 x 10⁻² M). Rationale: Using a concentrated stock minimizes dilution effects during the titration. Anhydrous salt and solvent are critical to prevent water from competing with the crown ether for the cation.[12]
-
-
Instrumentation and Setup:
-
Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer. Allow the instrument to warm up for at least 30 minutes for lamp stability.
-
Temperature Control: Use a thermostatted cuvette holder set to a constant temperature (e.g., 25.0 ± 0.1 °C). Rationale: Binding equilibria are temperature-dependent; maintaining a constant temperature is essential for reproducibility.[12]
-
Blanking: Use a cuvette filled with anhydrous acetonitrile as the blank reference.
-
-
Titration Procedure:
-
Initial Spectrum: Place a known volume (e.g., 2.0 mL) of the crown ether stock solution into a quartz cuvette. Record the initial absorbance spectrum.
-
Incremental Additions: Using a high-precision microsyringe, make small, sequential additions (e.g., 2-10 µL) of the KClO₄ stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes. Record the full UV-Vis spectrum. Continue additions until no further significant changes in the spectrum are observed (saturation).
-
-
Data Analysis:
-
Data Extraction: At a wavelength that shows the largest change upon complexation, plot the change in absorbance (ΔA) versus the concentration of the metal cation.
-
Binding Isotherm Fitting: Fit the resulting data to a 1:1 binding model using non-linear regression software to calculate the association constant (Kₐ). Rationale: Assuming a 1:1 complex is a common starting point for crown ethers like this.[12]
-
Comparative Analysis: Contextualizing Performance
To truly assess the performance of 4'-Acetylbenzo-18-crown-6-ether, it must be compared to relevant alternatives. The choice of host molecule can significantly impact selectivity, solubility, and complex stability.
Table 2: Comparison of 18-Crown-6 Analogs
| Compound | Key Structural Feature | Typical Solubility Profile | Relative K⁺ Affinity | Advantages / Disadvantages |
| 18-Crown-6 | Unsubstituted, flexible aliphatic ring | High in water and polar organic solvents | High[14] | Pro: Well-studied, high affinity for K⁺. Con: Less soluble in non-polar media. |
| Dibenzo-18-crown-6 | Two rigid benzene rings fused to the macrocycle | Low in most solvents | Moderate; lower than 18-Crown-6 | Pro: More rigid structure can enhance selectivity. Con: Poor solubility limits applications.[15] |
| 4'-Acetylbenzo-18-crown-6 | One benzene ring with an electron-withdrawing acetyl group | Good in many organic solvents | Moderate to High | Pro: Balances solubility and rigidity; acetyl group allows for further functionalization.[2] Con: Acetyl group may slightly alter binding strength compared to the unsubstituted benzo-crown. |
Mitigating Irreproducibility: A Systematic Approach
Reproducibility is not accidental; it is the result of systematically identifying and controlling variables.[16][17]
Diagram: Sources of Experimental Irreproducibility
Caption: Cause-and-effect diagram illustrating potential sources of irreproducibility in complexation studies.
Key Mitigation Strategies:
-
Reagent Qualification: Never assume the purity of a reagent, even from a commercial supplier. Perform the characterization checks outlined in Section 2.2 on every new batch.[16]
-
Solvent Control: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Water is a notorious source of irreproducibility in non-aqueous binding studies.
-
Environmental Control: Conduct experiments in a temperature-controlled lab. Record the temperature and humidity for every experiment.[17]
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all protocols, from solution preparation to data analysis. This minimizes operator-to-operator variability.[5][16]
-
Transparent Reporting: When publishing, provide all methodological details, including reagent sources and lot numbers, instrument models, and the specific parameters used for data analysis.[3][5] This allows others to accurately replicate your work.
By implementing these rigorous, self-validating practices, researchers can move from generating data to producing knowledge—knowledge that is robust, reliable, and, most importantly, reproducible.
References
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Understanding Reproducibility and Replicability. (2019). National Academies Press. (URL: [Link])
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18-Crown-6. Wikipedia. (URL: [Link])
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Synthesis and Complexing Ability of a New Type of Molecular Clips Based on Diaza-18-crown-6 or Diamino-Dibenzo-18-crown-6 with Pendant p-tert-butylcalix[16]arenes. (2023). MDPI. (URL: )
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18-crown-6. Organic Syntheses Procedure. (URL: [Link])
- Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. (2021). Avestia. (URL: )
- Synthesis and evaluation of dibenzo-18-crown–6 ether containing hydrazone derivative as antibacterial drug derivatives. (2017).
- 4'-Acetylbenzo-18-crown 6-Ether 41855-35-0. Tokyo Chemical Industry Co., Ltd. (URL: )
- ¹H NMR and FTIR spectra of monomers: 4−nitrobenzo−18−crown-6 (a1,a2);...
- Crown Ethers: Their Complexes and Analytical Applications. (2017).
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Probing ternary complex equilibria of crown ether ligands by time-resolved fluorescence spectroscopy. (2014). PubMed. (URL: [Link])
- Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8. (2025).
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Capillary electrophoresis analysis based on crown ethers. (2025). ResearchGate. (URL: [Link])
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- Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. (URL: )
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Synthesis and Characterization of Macrocyclic Polyether N,N′-Diallyl-7,16-diaza-1,4,10,13-tetraoxa-dibenzo-18-crown-6. (2015). PubMed Central. (URL: [Link])
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Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. (2022). MDPI. (URL: [Link])
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Making 18-crown-6 - Crown Ethers. (2022). YouTube. (URL: [Link])
- Probing Ternary Complex Equilibria of Crown Ether Ligands by Time-Resolved Fluorescence Spectroscopy. (2025).
- Collisional Activation Dissociation Mass Spectrometry Studies of Oligosaccharides Conjugated with Na + -Encapsulated Dibenzo-18-Crown-6 Ether. (2025).
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Understanding experiments and research practices for reproducibility: an exploratory study. (2021). PeerJ. (URL: [Link])
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A Comparative Guide to the Efficacy of 4'-Acetylbenzo-18-crown-6-Ether in Selective Cation Binding
For researchers and professionals in drug development and analytical chemistry, the precise control and detection of ions are paramount. Crown ethers, since their discovery by Pedersen, have become indispensable tools in host-guest chemistry, offering a scaffold for selective cation binding.[1][2] However, the performance of the parent macrocycles can be significantly refined through functionalization. This guide provides an in-depth technical analysis of 4'-Acetylbenzo-18-crown-6-ether, a key derivative used in electrochemical sensing and separation sciences. We will dissect its efficacy by comparing it with foundational analogues, supported by experimental principles and protocols.
The Core Principle: Cation Complexation by the Benzo-18-crown-6 Scaffold
The efficacy of any 18-crown-6 derivative is rooted in the fundamental principles of supramolecular recognition. The 18-crown-6 macrocycle features a cavity size that is exceptionally well-suited for the potassium (K⁺) cation, leading to strong and selective complexation.[3] This "size-fit" model, however, is only part of the story. In solution, the binding selectivity is determined by a delicate thermodynamic balance between the energy released upon forming the ion-dipole bonds within the crown's cavity and the energy required to strip the cation of its solvation shell.[3]
The parent compound for our analysis, Benzo-18-crown-6 (B18C6), establishes a crucial performance baseline. Its benzene ring reduces the flexibility of the macrocycle compared to the simple 18-crown-6, influencing the binding kinetics and stability.
The complexation event, where the K⁺ ion is encapsulated by the oxygen atoms of the ether, is the central mechanism of action.
Caption: K⁺ complexation by the Benzo-18-crown-6 scaffold.
Quantitative studies using affinity capillary electrophoresis have determined the binding constants for B18C6 with several alkali metal ions, providing a solid benchmark for comparison.
| Cation | Binding Constant (log Kb) in 50% MeOH-H₂O |
| Li⁺ | No Complexation Observed |
| Na⁺ | (Data not specified in source) |
| K⁺ | 2.89 ± 0.17 |
| Rb⁺ | (Data not specified in source) |
| Cs⁺ | 2.04 ± 0.20 |
| Table 1: Experimentally determined binding constants for the baseline compound, Benzo-18-crown-6 (B18C6). Data sourced from[4]. |
The Influence of the 4'-Acetyl Substituent: A Mechanistic Analysis
The addition of a functional group to the benzo ring is a deliberate chemical modification designed to modulate the crown ether's properties.[5][6] 4'-Acetylbenzo-18-crown-6-ether features an acetyl group (-COCH₃) at the 4' position of the benzene ring.
Causality of Experimental Choice: The acetyl group is strongly electron-withdrawing. This property is key to understanding its effect on efficacy. The group's inductive and resonance effects pull electron density away from the aromatic ring. This electronic pull extends to the two catechol oxygen atoms that are part of both the benzene ring and the crown ether cavity.
Application Profile: Ion-Selective Electrodes (ISEs)
A primary and validated application of 4'-Acetylbenzo-18-crown-6-ether is its use as an ionophore in ion-selective electrodes (ISEs), particularly for the potentiometric determination of potassium.[7][8] In this context, the absolute strength of the binding constant is not the only metric of success. Optimal performance also depends on factors like solubility in the membrane's plasticizer, the kinetics of complexation/decomplexation, and overall stability.
The acetyl group enhances the molecule's polarity and can improve its compatibility with common PVC membrane components, making it an effective and reliable choice for sensor fabrication.[8]
Experimental Protocol: Fabrication of a Potassium-Selective PVC Membrane Electrode
This section provides a representative, self-validating protocol for creating an ISE, a process in which 4'-Acetylbenzo-18-crown-6-ether serves as the active ionophore. The methodology is adapted from established procedures for similar crown-ether-based sensors.[9]
Caption: Workflow for fabricating an ion-selective electrode.
Step-by-Step Methodology:
-
Component Preparation (The "Membrane Cocktail"):
-
Ionophore: Weigh 1-5 mg of 4'-Acetylbenzo-18-crown-6-ether. Causality: This is the active sensing component that selectively binds K⁺ ions.
-
Polymer Matrix: Weigh 30-33 mg of high molecular weight Poly(vinyl chloride) (PVC). Causality: Provides the structural integrity for the membrane.[9]
-
Plasticizer: Weigh 62-68 mg of o-nitrophenyl octyl ether (o-NPOE). Causality: This water-immiscible solvent acts as a membrane solvent, ensuring the ionophore and other components remain mobile within the PVC matrix and facilitating ion exchange.[10]
-
Anion Excluder: Weigh 0.5-1 mg of sodium tetraphenylborate (NaTPB). Causality: This lipophilic salt is added to reduce the interference from anions in the sample, ensuring the electrode's potential is primarily responsive to the target cation.[9]
-
Dissolution: Dissolve all components in approximately 3-5 mL of tetrahydrofuran (THF) in a small glass vial. Swirl gently until a clear, homogenous solution is formed.
-
-
Membrane Casting and Curing:
-
Place a clean glass ring (approx. 2 cm diameter) onto a pristine, flat glass plate.
-
Carefully pour the membrane cocktail into the ring.
-
Cover the assembly with a petri dish, leaving a small gap for air exchange. Causality: This ensures slow, controlled evaporation of the THF, which is critical for forming a uniform, mechanically robust membrane free of pinholes.
-
Allow the solvent to evaporate completely at room temperature for a minimum of 24 hours.
-
-
Electrode Assembly and Conditioning:
-
Once fully cured, carefully detach the transparent membrane from the glass plate.
-
Using a sharp cork borer, cut a small disk (5-10 mm diameter) from the membrane.
-
Mount the disk into the tip of a commercial ISE body, ensuring a watertight seal.
-
Fill the electrode body with the internal filling solution (e.g., 0.1 M KCl).
-
Insert the Ag/AgCl internal reference electrode.
-
Conditioning (Trustworthiness Step): Before first use, soak the electrode tip in a 0.01 M KCl solution for at least 4 hours (overnight is preferable). Causality: This step is crucial for establishing a stable hydrated layer at the membrane-solution interface, ensuring reproducible and stable potential readings.
-
-
Validation (Calibration):
-
Connect the fabricated ISE and a double-junction reference electrode to an ion meter.
-
Prepare a series of K⁺ standard solutions (e.g., 10⁻⁶ M to 10⁻¹ M).
-
Measure the potential (mV) in each standard, starting from the lowest concentration.
-
Plot the potential vs. the logarithm of the K⁺ activity. A successful, self-validating protocol will yield a linear response with a slope of approximately 59 mV per decade of concentration change at 25°C (the Nernstian response).
-
Comparative Performance Analysis
To fully appreciate the efficacy of 4'-Acetylbenzo-18-crown-6-ether, it must be compared with its structural analogues. The choice of ionophore is a matter of optimizing for a specific application, trading off binding strength for other desirable properties like selectivity, stability, or cost.
Caption: Logic diagram for selecting a functionalized crown ether.
| Ionophore | Key Feature | Effect on K⁺ Binding Strength | Primary Application Benefit |
| Benzo-18-crown-6 | Baseline Reference | Strong (log K ≈ 2.89)[4] | Well-established benchmark for K⁺ binding. |
| 4'-Acetylbenzo-18-crown-6 | Electron-Withdrawing Group | Theoretically Weaker than baseline | Excellent compatibility in PVC/o-NPOE membranes for robust and reproducible ISEs.[8] |
| 4'-Alkylbenzo-18-crown-6 | Electron-Donating Group | Theoretically Stronger than baseline | Potentially higher sensitivity, but may alter decomplexation kinetics or membrane solubility. |
| Dibenzo-18-crown-6 | Increased Rigidity & Lipophilicity | Binding properties are different; shows high affinity for other ions like Pb²⁺ after modification.[11] | Versatility; scaffold can be adapted for sensing different target ions. |
| Table 2: Comparative analysis of functionalized 18-crown-6 ethers. |
This comparison reveals a critical insight: the "best" ionophore is application-dependent. While the acetyl group likely reduces the raw binding constant for K⁺ compared to the unsubstituted analogue, this is not necessarily a detriment. An extremely high binding constant can sometimes lead to slow sensor response times or poor reversibility. The modulated binding and favorable physical properties of 4'-Acetylbenzo-18-crown-6-ether make it a highly effective and validated choice for the specific, demanding environment of a polymer membrane ion-selective electrode.
Conclusion
4'-Acetylbenzo-18-crown-6-ether stands as a testament to the power of rational molecular design in supramolecular chemistry. Its efficacy is not merely a function of its ability to bind potassium, but rather a carefully tuned balance of electronic effects, physical properties, and compatibility with sensor fabrication technologies. By understanding the causal link between the electron-withdrawing nature of its acetyl group and its modulated binding affinity, researchers can confidently select it as a high-performance ionophore for developing robust and reliable electrochemical sensors. The provided protocols and comparative analysis serve as a foundational guide for its application, enabling scientists to leverage its unique properties for precise and selective ion detection.
References
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Kašička, V., et al. (n.d.). ACE applied to the quantitative characterization of benzo-18-crown-6-ether binding with alkali metal ions in a methanol-water solvent system. PubMed. Available at: [Link]
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SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. (n.d.). IIP Series. Available at: [Link]
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Fluorescent Sensing Properties of Benzo-18-crown-6 Ethers Containing Thiazoles. (2007). ResearchGate. Available at: [Link]
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Benzo-Crown-Ether Functionalized O-BODIPY Probes for Cations – A Selective Fluorescent Probe for Ba. (2019). ResearchGate. Available at: [Link]
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Moodley, K., et al. (2023). Preparation and Properties of Three Plasticiser-Free Novel Di-benzo-18-Crown-6 Aldimine-Derived Lead(II) Ion-Selective Electrodes. MDPI. Available at: [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). PubMed Central. Available at: [Link]
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Cas 41855-35-0,4'-ACETYLBENZO-18-CROWN 6-ETHER. (n.d.). LookChem. Available at: [Link]
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Direct synthetic routes to functionalised crown ethers. (2021). Royal Society of Chemistry. Available at: [Link]
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Nasri, F. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. Available at: [Link]
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BODIPY‐Equipped Benzo‐Crown‐Ethers as Fluorescent Sensors for pH Independent Detection of Sodium and Potassium Ions. (2018). ResearchGate. Available at: [Link]
-
Kim, D., et al. (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PubMed Central. Available at: [Link]
-
Cortes, D. M., et al. (n.d.). Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. PubMed Central. Available at: [Link]
-
Al-Mulla, A. (2022). Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. MDPI. Available at: [Link]
-
CROWN ETHERS: SYNTHESIS & APPLICATIONS. (2020). JETIR. Available at: [Link]
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A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (2022). SID. Available at: [Link]
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Complexation of benzo-18-crown-6 with Zn2+, Co2+ and Ni2+ ions in MeOH-water solvent mixtures by. (2019). International Journal of Chemical Studies. Available at: [Link]
-
Preparation of a lead ion-selective electrode based upon crown ether Nitrobenzo18-crown-6. (2011). ResearchGate. Available at: [Link]
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comparative analysis of the synthesis efficiency of different crown ethers
A Comparative Guide to the Synthesis Efficiency of Common Crown Ethers
For researchers, scientists, and professionals in drug development, the efficient synthesis of crown ethers is a critical step in various applications, from phase-transfer catalysis to the development of ion-selective sensors. This guide provides an in-depth , focusing on the underlying chemical principles and providing actionable experimental data.
Introduction: The Importance of Efficient Crown Ether Synthesis
Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] Their unique ability to selectively bind with specific cations is determined by the size of the central cavity.[2] This property makes them invaluable in a range of scientific fields. However, their synthesis can be challenging, often plagued by low yields due to competing polymerization reactions.[3] Therefore, optimizing synthetic efficiency is paramount for their practical and economic viability. This guide will explore the key factors influencing the synthesis of common crown ethers like 12-crown-4, 15-crown-5, and 18-crown-6, with a particular focus on the widely used Williamson ether synthesis.
The Williamson Ether Synthesis: A Cornerstone of Crown Ether Chemistry
The Williamson ether synthesis is a robust and versatile method for preparing ethers and is the most common route for synthesizing crown ethers.[2][4] The reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion.[5][6] In the context of crown ether synthesis, this typically involves the reaction of a diol with a dihalide.
Core Reaction Mechanism:
The fundamental principle involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide in an SN2 reaction. For crown ether synthesis, this is an intramolecular cyclization.
The "Template Effect": A Paradigm Shift in Synthesis Efficiency
A significant breakthrough in improving the yield of crown ether synthesis was the discovery of the "template effect." This phenomenon involves the use of a cation that fits snugly within the cavity of the desired crown ether.[1][3] The cation acts as a template, organizing the linear precursor molecule into a cyclic conformation, which significantly favors the desired intramolecular cyclization over intermolecular polymerization.[7]
The choice of the template cation is crucial and is directly related to the size of the target crown ether. The optimal template cation is one whose ionic diameter closely matches the cavity diameter of the crown ether.
Comparative Synthesis Efficiency of Common Crown Ethers
The efficiency of crown ether synthesis is highly dependent on the specific crown ether being synthesized, primarily due to the template effect. Here, we compare the synthesis of 12-crown-4, 15-crown-5, and 18-crown-6.
| Crown Ether | Cavity Diameter (Å) | Optimal Template Cation | Typical Yields with Template |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | ~24%[8] |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | Moderate to Good[8] |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 38-44%[9][10] |
4.1. Synthesis of 12-Crown-4
The synthesis of 12-crown-4 is often challenging due to the small ring size, which can lead to ring strain. The use of a lithium cation (Li⁺) as a template is crucial for achieving reasonable yields. A novel synthesis using lithium hydride as the base has been reported to give a 24% yield, which is the highest reported to date.[8]
4.2. Synthesis of 15-Crown-5
For 15-crown-5, the sodium cation (Na⁺) serves as an effective template. The use of sodium methoxide as a base has been shown to be particularly effective.[8] While specific yield percentages vary across different protocols, the template effect of Na⁺ is well-established for improving the synthesis of 15-crown-5.
4.3. Synthesis of 18-Crown-6
The synthesis of 18-crown-6 is perhaps the most well-optimized, largely due to the excellent template effect provided by the potassium cation (K⁺). The ionic diameter of K⁺ is a near-perfect fit for the cavity of 18-crown-6, leading to significantly higher yields compared to smaller crown ethers. Yields in the range of 38-44% are commonly reported.[9][10]
Experimental Protocols: High-Efficiency Synthesis of 18-Crown-6
The following is a detailed methodology for the synthesis of 18-crown-6, adapted from a well-established Organic Syntheses procedure.[9][10]
Materials:
-
Triethylene glycol
-
1,2-Bis(2-chloroethoxy)ethane
-
Potassium hydroxide (85%)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane
-
Acetonitrile
-
Magnesium sulfate, anhydrous
Procedure:
-
Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge 112.5 g (0.7492 mol) of triethylene glycol and 600 ml of anhydrous THF.
-
Base Addition: While stirring, add a solution of 109 g (1.65 mol) of 85% potassium hydroxide in 70 ml of water. The solution will warm slightly.
-
Alkoxide Formation: Stir the mixture vigorously for approximately 15 minutes. The solution will gradually turn a rust-brown color.
-
Addition of Alkylating Agent: Add a solution of 140.3 g (0.7503 mol) of 1,2-bis(2-chloroethoxy)ethane in 100 ml of THF in a steady stream.
-
Reaction: After the addition is complete, heat the solution to reflux and stir vigorously for 18-24 hours.
-
Workup: Allow the solution to cool and evaporate the bulk of the THF under reduced pressure.
-
Extraction: Dilute the resulting thick, brown slurry with 500 ml of dichloromethane and filter through a glass frit. Wash the collected salts with additional dichloromethane.
-
Drying and Concentration: Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and evaporate to a minimum volume.
-
Purification: The crude product can be purified by distillation followed by recrystallization from acetonitrile to yield pure 18-crown-6.
Factors Influencing Synthesis Efficiency
Beyond the template effect, several other factors critically influence the yield of crown ether synthesis:
-
High Dilution: Performing the reaction at very low concentrations of reactants favors the intramolecular cyclization over intermolecular polymerization.[11]
-
Choice of Base: Strong, non-nucleophilic bases such as potassium hydride (KH) or sodium hydride (NaH) are often preferred for deprotonation.[3] However, alkali metal hydroxides like KOH can serve the dual purpose of being a base and providing the template cation.[3]
-
Solvent: Polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the cation, leaving a more reactive "naked" alkoxide.[3]
-
Leaving Group: While alkyl chlorides are commonly used, corresponding tosylates can be better leaving groups, potentially increasing reaction rates and yields, though this adds an extra synthetic step.[12]
Troubleshooting Low Yields
Low yields are a common challenge in crown ether synthesis.[3] A systematic approach to troubleshooting is essential.
Conclusion
The efficient synthesis of crown ethers is a multifactorial challenge that can be overcome with a solid understanding of the underlying chemical principles. The template effect stands out as the most significant factor in achieving high yields, with the choice of cation being dictated by the size of the target crown ether. By carefully controlling reaction conditions such as dilution, choice of base and solvent, and by employing a systematic troubleshooting approach, researchers can significantly improve the efficiency of their crown ether syntheses, making these versatile molecules more accessible for their diverse applications.
References
-
Benchchem. Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.
- Dale, J., & Kristiansen, P. O. (1972). A “template” effect in the synthesis of macrocyclic ethers.
- Gokel, G. W., & Durst, H. D. (1976). Principles and synthetic applications of crown ethers. Synthesis, 1976(03), 168-184.
- Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction. Chemical reviews, 85(4), 271-339.
- Gokel, G. W., Leevy, W. M., & Weber, M. E. (2004). Crown ethers: a renaissance. Chemical reviews, 104(5), 2723-2750.
- Ivy, S. N. (n.d.).
-
Khan Academy. (n.d.). Williamson ether synthesis.
- JETIR. (2019, June).
- VTechWorks. (n.d.). Chapter II Crown Ethers.
- Alfa Chemistry. (n.d.).
-
MDPI. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts.
-
RSC Publishing. (n.d.). Direct synthetic routes to functionalised crown ethers.
- Books. (2024, August 16). Chapter 6: Synthesis of Crown Ethers.
-
NIH. (n.d.). Direct synthetic routes to functionalised crown ethers.
- Chemistry LibreTexts. (2022, August 12). 12.9.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
BIO Web of Conferences. (n.d.). Synthesis of carbonyl compounds dibenzo-18-crown-6 by the Grinard reaction.
- RSC Publishing. (n.d.). Use of alkali- and alkaline-earth-metal ions in the template synthesis of 12-crown-4, 15-crown-5, and 18-crown-6.
-
Organic Syntheses Procedure. (n.d.). dicyclohexyl-18-crown-6 polyether.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
-
Organic Syntheses Procedure. (n.d.). 18-crown-6.
-
ChemicalBook. (2024, May 10). The Synthesis method and Toxicity of 18-Crown-6.
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Safety Operating Guide
Navigating the Safe Disposal of 4'-Acetylbenzo-18-crown-6-Ether: A Guide for the Modern Laboratory
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like 4'-Acetylbenzo-18-crown-6-ether is not merely a regulatory formality but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive framework for the safe and compliant disposal of this and structurally similar crown ethers, grounded in an understanding of their chemical properties and associated hazards.
Understanding the Hazard Profile of 4'-Acetylbenzo-18-crown-6-Ether
4'-Acetylbenzo-18-crown-6-ether belongs to the crown ether family, a class of cyclic polyethers renowned for their ability to selectively bind cations.[1] While this property is invaluable in various applications, it also contributes to their toxicological profile. The parent compound, 18-crown-6, is known to be toxic due to its high affinity for potassium ions, which can disrupt critical biological processes.[1] Animal studies on 18-crown-6 have indicated potential for central nervous system effects, tremors, and paralysis.[2][3]
The safety data for 4'-Acetylbenzo-18-crown-6-ether and its close analogs consistently highlights the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[7][8][9]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[7][8][9]
-
Potential for Peroxide Formation: Like other ethers, crown ethers may form explosive peroxides upon prolonged exposure to air and light.[2]
A thorough understanding of these hazards, as mandated by the Occupational Safety and Health Administration (OSHA), is the first step in ensuring the safety of laboratory personnel.[10][11][12]
Prudent Handling and Personal Protective Equipment (PPE)
Before considering disposal, it is imperative to handle 4'-Acetylbenzo-18-crown-6-ether with the appropriate precautions to minimize exposure.
| Protective Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any dust or aerosols.[4][13] |
| Eye Protection | Chemical safety goggles or glasses | To protect against splashes and airborne particles that can cause serious eye irritation.[4][14] |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact and subsequent irritation.[6] |
| Body Protection | Laboratory coat and appropriate attire | To protect against accidental spills and contamination of personal clothing.[15] |
Always consult your institution's Chemical Hygiene Plan (CHP) for specific PPE requirements.[12]
Step-by-Step Disposal Protocol
The disposal of 4'-Acetylbenzo-18-crown-6-ether must be conducted in strict accordance with federal, state, and local regulations.[16][17][18] The following protocol outlines the recommended procedures.
Step 1: Waste Identification and Segregation
Properly identify the waste as hazardous.[17] 4'-Acetylbenzo-18-crown-6-ether waste should be segregated from non-hazardous waste to prevent cross-contamination.[17] This includes:
-
Unused or expired product.
-
Contaminated labware (e.g., vials, pipettes, gloves).
-
Spill cleanup materials.
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste.[16]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4'-Acetylbenzo-18-crown-6-Ether".[16] The label should also include the date of accumulation.
Step 3: On-Site Accumulation
Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area, as defined by the Environmental Protection Agency (EPA).[16] Ensure the container is kept closed except when adding waste.[16]
Step 4: Final Disposal Method
For the final disposal, there are two primary, professionally recommended options. The choice will depend on the quantity of waste and the capabilities of your institution's waste management provider.
-
Method A: Incineration
-
Preparation: For larger quantities, the material may be dissolved or mixed with a combustible solvent.[6] This should only be done by trained personnel in a controlled environment.
-
Incineration: The mixture is then burned in a licensed chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][6] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[4][14]
-
-
Method B: Licensed Hazardous Waste Disposal
-
Engagement: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.[17]
-
Manifesting: A hazardous waste manifest will be required to track the waste from your facility to its final destination, ensuring a "cradle-to-grave" chain of custody as mandated by the EPA.[16][19]
-
Landfilling: In some cases, and only after appropriate treatment, the waste may be disposed of in a specially licensed landfill for chemical and pharmaceutical wastes.[2]
-
The following diagram illustrates the decision-making process for the disposal of 4'-Acetylbenzo-18-crown-6-ether.
Caption: Decision workflow for the proper disposal of 4'-Acetylbenzo-18-crown-6-ether.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and EHS department.[2]
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[6]
-
Cleanup:
-
Disposal: Dispose of all cleanup materials as hazardous waste.[4]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of 4'-Acetylbenzo-18-crown-6-ether is a testament to a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these guidelines, researchers and drug development professionals can ensure that their groundbreaking work is conducted with the highest standards of scientific and ethical integrity.
References
Sources
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- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
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- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. osha.gov [osha.gov]
- 11. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. compliancy-group.com [compliancy-group.com]
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- 14. fishersci.com [fishersci.com]
- 15. lighthouselabservices.com [lighthouselabservices.com]
- 16. epa.gov [epa.gov]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. youtube.com [youtube.com]
- 19. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4'-Acetylbenzo-18-crown-6-Ether
As a Senior Application Scientist, my priority is to empower your research by ensuring you can work safely and effectively with specialized reagents. This guide provides essential, field-tested information for handling 4'-Acetylbenzo-18-crown-6-Ether, moving beyond generic lab safety to offer procedural guidance rooted in the specific properties of this compound. Our goal is to build your confidence and ensure the integrity of your work through meticulous safety and handling protocols.
Understanding the Hazard Profile
4'-Acetylbenzo-18-crown-6-Ether is a stable, solid compound. However, its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates specific precautions. The primary hazards are:
The causality for these hazards lies in the nature of fine chemical powders to adhere to and interact with biological surfaces. The irritation potential underscores the need for a strict barrier between the chemical and your body. While not classified as acutely toxic, repeated or prolonged contact can lead to dermatitis, and eye contact can cause significant discomfort or damage.
Core Directive: Personal Protective Equipment (PPE)
Your primary defense is a consistent and correctly implemented PPE strategy. The following is the minimum required PPE for handling 4'-Acetylbenzo-18-crown-6-Ether in solid form.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards.[3] | Protects against accidental splashes of solutions or airborne particles of the solid, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, preventing irritation.[4] Always inspect gloves for tears or punctures before use. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin on the arms and body from contact with the chemical.[4] |
| Footwear | Closed-toe shoes. | A general laboratory requirement to protect against spills and falling objects.[4] |
Operational Plan: From Receipt to Reaction
Handling this compound safely requires a systematic workflow. The following step-by-step process minimizes exposure and prevents contamination.
Workflow for Handling Solid 4'-Acetylbenzo-18-crown-6-Ether
Caption: Workflow for safe handling of 4'-Acetylbenzo-18-crown-6-Ether.
Step-by-Step Handling Protocol
Objective: To accurately weigh and prepare a 10 mM solution of 4'-Acetylbenzo-18-crown-6-Ether in Dichloromethane (DCM).
Materials:
-
4'-Acetylbenzo-18-crown-6-Ether (MW: 354.39 g/mol )[2]
-
Dichloromethane (DCM), ACS grade
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper (e.g., 50 mL)
-
Beaker
-
Wash bottle with DCM
-
Appropriate waste container
Procedure:
-
Preparation:
-
Designate a work area within a certified chemical fume hood.[4]
-
Don all required PPE as listed in the table above.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing the Solid:
-
Calculate the required mass: For a 10 mM solution in 50 mL, you will need:
-
0.010 mol/L * 0.050 L * 354.39 g/mol = 0.1772 g
-
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully use a clean spatula to transfer the solid 4'-Acetylbenzo-18-crown-6-Ether to the weighing boat until you reach the target mass. Avoid creating dust. If any solid is spilled, clean it up immediately with a damp cloth or paper towel.[5]
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the 50 mL volumetric flask.
-
Add approximately 25-30 mL of DCM to the flask.
-
Gently swirl the flask to dissolve the solid. You may use a magnetic stirrer for more efficient mixing.
-
Once fully dissolved, add DCM to the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Wipe the spatula and any other contaminated reusable equipment with a solvent-dampened cloth (e.g., with DCM or ethanol) and allow it to air dry in the fume hood before washing.
-
Dispose of the weighing boat and any contaminated disposable items in the designated solid chemical waste container.[6]
-
Disposal Plan: A Self-Validating System
Proper waste management is critical for laboratory safety and environmental compliance. All waste must be handled in accordance with local, state, and federal regulations.[7]
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for 4'-Acetylbenzo-18-crown-6-Ether.
Disposal Steps:
-
Solid Waste: All disposable materials that have come into contact with 4'-Acetylbenzo-18-crown-6-Ether (e.g., gloves, weighing paper, paper towels) must be placed in a designated, clearly labeled solid chemical waste container.[6][8]
-
Liquid Waste:
-
Decontamination of Glassware:
-
Rinse contaminated glassware (e.g., volumetric flasks, beakers) three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate in the appropriate liquid hazardous waste container.
-
After triple rinsing, the glassware can be washed with soap and water as usual.
-
By adhering to these detailed procedures, you can confidently and safely incorporate 4'-Acetylbenzo-18-crown-6-Ether into your research, ensuring both personal safety and the integrity of your experimental outcomes.
References
-
PubChem. 4'-Acetylbenzo-18-crown 6-Ether. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 18-Crown-6-ether. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
-
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [Link]
-
National Academy of Sciences. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
Loba Chemie. 18-CROWN-6-ETHER FOR SYNTHESIS Safety Data Sheet. [Link]
-
Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]
-
Avestia. Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques. [Link]
-
Organic Syntheses. 18-crown-6. [Link]
-
ResearchGate. Experimental, Theoretical and Biological Activity Study on the Acyl-Substituted Benzo-18-crown-6, Dibenzo-18-crown-6 and Dibenzo-24-crown-8. [Link]
-
ResearchGate. Synthesis and evaluation of dibenzo-18-crown-6 ether containing hydrazone derivative as antibacterial drug derivatives. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. avestia.com [avestia.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



